molecular formula C10H17NO5 B033478 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid CAS No. 189321-66-2

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

Cat. No.: B033478
CAS No.: 189321-66-2
M. Wt: 231.25 g/mol
InChI Key: LGWMTRPJZFEWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWMTRPJZFEWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373164
Record name 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189321-66-2
Record name 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound, commonly referred to as Boc-morpholine-2-carboxylic acid, is a chiral heterocyclic building block of significant importance in modern medicinal chemistry and organic synthesis. Its unique conformational constraints imposed by the morpholine scaffold, combined with the stereocenter at the C-2 position, make it a valuable component in the design of complex, biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns.

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, spectroscopic signature, synthetic methodologies, and critical applications of this versatile compound, with a particular focus on the (R)-enantiomer, which is frequently utilized in the development of therapeutic agents.[1] The narrative is structured to provide not just data, but also field-proven insights into the causality behind experimental choices, ensuring a robust and practical understanding.

Molecular Structure and Physicochemical Properties

This compound is characterized by a morpholine ring N-protected with a Boc group and a carboxylic acid at the 2-position. The molecule's chemical formula is C10H17NO5, with a molecular weight of approximately 231.25 g/mol .[2][3] The presence of a chiral center at the C-2 position gives rise to two enantiomers, (R) and (S), which often exhibit distinct biological activities.

The Boc protecting group is sterically bulky and electronically influences the morpholine ring. It is stable under basic and nucleophilic conditions but can be easily removed under acidic conditions, a key feature for its utility in orthogonal protection strategies during synthesis.[4] The morpholine ring typically adopts a chair conformation, which influences the spatial orientation of the substituents and their interaction with biological targets.[4]

Table 1: Physicochemical Properties

A summary of the key physicochemical properties for the racemic and enantiomerically pure forms is presented below. Data is primarily for the more commonly cited (R)-enantiomer.

PropertyValueSource(s)
Molecular Formula C10H17NO5[2][5]
Molecular Weight 231.25 g/mol [2][5]
Appearance White to off-white solid[5][6]
Melting Point 147-150 °C ((R)-enantiomer)[6][7]
Boiling Point 369.5 ± 42.0 °C (Predicted)[7]
Density 1.230 g/cm³[6][7]
Solubility Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate[7][8]
CAS Number 189321-66-2 (Racemic)[2][3]; 884512-77-0 ((R)-enantiomer)[5][9]; 868689-63-8 ((S)-enantiomer)[10]
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid[2]

Spectroscopic Profile for Structural Elucidation

The identity and purity of this compound are routinely confirmed using a suite of spectroscopic techniques. Each method provides unique structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum of the (R)-enantiomer in CDCl₃ typically shows a characteristic singlet for the nine protons of the tert-butyl group around 1.44 ppm.[5] The morpholine ring protons appear as a series of multiplets between 3.04 and 4.20 ppm, reflecting their distinct chemical environments and coupling interactions.[5]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight. The compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 232.[5] High-resolution mass spectrometry (HRMS) can be used to validate the elemental composition with high accuracy.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum provides evidence of the key functional groups. Characteristic strong absorption bands are observed for the carbonyl (C=O) stretching of the carbamate (Boc group) and the carboxylic acid, typically in the range of 1700–1750 cm⁻¹.[4]

Table 2: Key Spectroscopic Data for (R)-4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid
TechniqueKey FeatureTypical Value / ObservationSource(s)
¹H NMR (400 MHz, CDCl₃)tert-butyl protons (s, 9H)δ 1.44 ppm[5]
Morpholine protons (m, 6H)δ 3.04 - 4.20 ppm[5]
Carboxylic acid proton (br, 1H)δ ~4.20 ppm (can be broader)[5]
Mass Spec. (ESI)Protonated Molecule [M+H]⁺m/z 232[5]
IR Spectroscopy Carbonyl (C=O) stretch~1700–1750 cm⁻¹[4]

Synthesis and Purification

The synthesis of Boc-morpholine-2-carboxylic acid typically involves the N-protection of a morpholine-2-carboxylic acid precursor. The choice of starting material (racemic or enantiomerically pure) dictates the stereochemistry of the final product.

General Synthetic Workflow

The most common approach is the reaction of morpholine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The base neutralizes the acidic proton of the carboxylic acid and the HCl by-product (if starting from a hydrochloride salt), facilitating the nucleophilic attack of the morpholine nitrogen onto the Boc anhydride.

Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product SM1 (R)-Morpholine-2-carboxylic acid Reaction N-Boc Protection SM1->Reaction SM2 Di-tert-butyl dicarbonate (Boc₂O) SM2->Reaction Base Base (e.g., NaHCO₃, Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Reaction Mixture Purification Recrystallization or Chromatography Workup->Purification Crude Product Product (R)-Boc-morpholine- 2-carboxylic acid Purification->Product Pure Product

Caption: General workflow for the N-Boc protection of morpholine-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis of (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid

This protocol is a representative synthesis adapted from documented procedures.[5]

  • Dissolution : Dissolve (R)-morpholine-2-carboxylic acid hydrochloride in a mixture of dioxane and water (e.g., 1:1 ratio).

  • Basification : Cool the solution in an ice bath and add sodium bicarbonate (or a similar inorganic base) portion-wise until the pH of the solution is basic (~pH 9-10). This step is crucial to deprotonate the amine hydrochloride, freeing the nitrogen to act as a nucleophile.

  • Boc Protection : Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise to the cooled reaction mixture. Maintain the temperature at 0-5 °C.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Solvent Removal : Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane).

  • Workup - Extraction : Treat the remaining aqueous residue with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and wash with a nonpolar organic solvent like ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.

  • Workup - Acidification : Cool the aqueous phase in an ice bath and carefully acidify with a strong acid (e.g., 6N HCl) to a pH of ~2-3. This protonates the carboxylate, making the product less water-soluble.

  • Workup - Product Extraction : Extract the acidified aqueous phase multiple times with ethyl acetate. The product will move into the organic layer.

  • Drying and Isolation : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, typically as a white solid.[5]

Chemical Reactivity and Stability

The reactivity of the molecule is dominated by its three main components: the Boc-protected amine, the carboxylic acid, and the morpholine ring.

  • Boc Group Reactivity : The tert-butoxycarbonyl group is the primary site of reactivity for deprotection. It is highly sensitive to acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in dioxane), which cleave the carbamate to release the free amine, isobutylene, and carbon dioxide. This lability is fundamental to its role as a protecting group in peptide synthesis and other multi-step preparations.[4]

  • Carboxylic Acid Reactivity : The carboxylic acid moiety can undergo standard transformations, such as esterification, amide bond formation (coupling reactions), and reduction to the corresponding alcohol. These reactions are central to its function as a building block, allowing it to be incorporated into larger molecular frameworks.

  • Stability and Incompatibility : The compound is stable under normal storage conditions.[11] It should be stored in a cool, dry place away from direct sunlight and heat.[8] It is incompatible with strong oxidizing agents, strong acids (which will cause deprotection), acid chlorides, and acid anhydrides.[12]

Deprotection_Mechanism BocProtected Boc-Protected Morpholine Protonation Protonation of Carbonyl (Acid Catalyst, H⁺) BocProtected->Protonation + H⁺ Carbocation Formation of tert-Butyl Cation Protonation->Carbocation Cleavage Deprotected Free Morpholine Amine Carbocation->Deprotected Decarboxylation Byproducts CO₂ + Isobutylene Carbocation->Byproducts

Caption: Simplified reaction pathway for the acid-catalyzed deprotection of the Boc group.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural and stereochemical features of this compound make it a highly sought-after building block in drug discovery.

  • Protease Inhibitors : The constrained morpholine ring is an effective scaffold for designing peptidomimetics. The (R)-enantiomer, in particular, has been explored as a P2 ligand in the development of inhibitors for proteases, including those crucial to viral replication.[6] For instance, it serves as a key intermediate in the synthesis of potent HIV protease inhibitors, demonstrating activity against multiple subtypes of the virus.[6]

  • Renin Inhibitors : This compound is also used in the preparation of renin inhibitors, which are a class of drugs used to treat hypertension and other cardiovascular diseases.[1][5] The morpholine core helps to correctly orient functional groups for optimal binding within the enzyme's active site.

  • Chiral Ligands and Auxiliaries : In the field of asymmetric synthesis, it can be used as a chiral auxiliary or ligand, enabling the preparation of other enantiomerically pure compounds with potential biological activity.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling Boc-morpholine-2-carboxylic acid.

  • Hazard Identification : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2][9][10] The corresponding GHS pictogram is GHS07 (Exclamation Mark).[9]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10][12]

  • Handling : Avoid generating dust.[12] Wash hands thoroughly after handling.[10] In case of contact with eyes or skin, rinse immediately with plenty of water.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8][13] Recommended storage temperature is often between 2-8°C.[7][13] Keep away from incompatible materials such as strong acids and oxidizing agents.[12]

Conclusion

This compound is a cornerstone chiral building block for modern synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and the critical role of the Boc protecting group provide chemists with a reliable tool for constructing complex molecules with precise stereochemical control. Its proven utility in the synthesis of high-value therapeutic agents, such as HIV protease and renin inhibitors, underscores its importance in the drug development pipeline. A thorough understanding of its properties, handling, and synthetic manipulation, as detailed in this guide, is essential for any researcher aiming to leverage its full potential.

References

  • PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. National Center for Biotechnology Information.
  • Bouling Chemical Co., Limited. (n.d.). (R)-4-(Tert-Butoxycarbonyl)Morpholine-2-Carboxylic Acid.
  • American Elements. (n.d.). (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic Acid.
  • Unibest. (n.d.). Cas No. 884512-77-0, (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid.
  • LookChem. (n.d.). Cas 884512-77-0, (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid.
  • Capot Chemical. (n.d.). MSDS of (R)-4-Boc-morpholine-3-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
  • ChemUniverse, Inc. (n.d.). (R)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-2-CARBOXYLIC ACID.

Sources

An In-Depth Technical Guide to the Synthesis of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, commonly referred to as (R)-N-Boc-morpholine-2-carboxylic acid, is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid morpholine scaffold and defined stereochemistry are crucial features in the design of various pharmacologically active agents, including renin inhibitors.[1][2] This guide provides an in-depth analysis of the prevalent and efficient synthetic strategies for preparing this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and methods for ensuring stereochemical integrity.

Introduction: The Significance of a Chiral Morpholine Scaffold

The morpholine ring is a privileged structure in drug discovery, prized for its favorable physicochemical properties such as metabolic stability and aqueous solubility.[3] When functionalized with stereocenters, as in (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, it provides a three-dimensional framework that can be pivotal for achieving specific and high-affinity interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the morpholine nitrogen under a wide range of conditions while allowing for facile deprotection under acidic conditions, making it a versatile intermediate for further synthetic elaboration.[4]

Core Synthetic Strategies

Two primary strategies dominate the synthesis of enantiomerically pure (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid: the oxidation of a chiral alcohol precursor and the enzymatic resolution of a racemic mixture.

Strategy 1: Oxidation of (R)-N-Boc-2-hydroxymethylmorpholine

This is arguably the most direct and widely cited route. The synthesis begins with the chiral precursor, (R)-N-Boc-2-hydroxymethylmorpholine, which is then oxidized to the corresponding carboxylic acid. The choice of oxidant is critical to achieving high yield and avoiding side reactions.

Causality Behind Experimental Choices:

  • Starting Material: The synthesis leverages a commercially available or readily synthesized chiral alcohol. The stereocenter is established early, and the subsequent oxidation preserves this chirality.

  • Protecting Group: The Boc group is essential. It prevents the morpholine nitrogen from interfering with the oxidation reaction and ensures the stability of the ring.

  • Oxidation System: A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is highly effective for converting primary alcohols to carboxylic acids under mild conditions.[1][2] TEMPO acts as a catalyst, while a stoichiometric co-oxidant, such as trichloroisocyanuric acid (TCCA) or sodium hypochlorite, regenerates the active oxoammonium ion. This system is chosen for its high selectivity for primary alcohols, minimizing over-oxidation or other side reactions.

G cluster_0 Synthesis via Oxidation A (R)-N-Boc-2-hydroxymethylmorpholine B TEMPO/TCCA Oxidation A->B Acetone, NaHCO3, NaBr 0°C to RT C (R)-4-(tert-butoxycarbonyl) morpholine-2-carboxylic acid B->C Workup & Purification

Caption: Oxidation workflow for the target compound.

  • Reaction Setup: A solution of tert-butyl (R)-2-(hydroxymethyl)-morpholine-4-carboxylate (1.0 eq) in acetone is cooled to 0 °C in an ice bath. Saturated aqueous sodium bicarbonate (NaHCO₃) is added, followed by catalytic amounts of sodium bromide (NaBr, ~0.2 eq) and TEMPO (~0.02 eq).

  • Addition of Oxidant: Trichloroisocyanuric acid (TCCA, 2.0 eq) is added portion-wise over 20-30 minutes, ensuring the internal temperature remains below 5 °C. The reaction mixture's color will typically change as the reaction progresses.

  • Reaction Monitoring: The mixture is allowed to warm slowly to room temperature and stirred overnight. Progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, the reaction is quenched by adding 2-propanol to consume any excess oxidant. The mixture is stirred for an additional 30 minutes.

  • Work-up and Isolation: The reaction slurry is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in saturated aqueous sodium carbonate (Na₂CO₃) and washed with ethyl acetate to remove non-acidic impurities.

  • Acidification and Extraction: The aqueous layer is cooled to 0 °C and carefully acidified with 6N hydrochloric acid (HCl) to a pH of ~2-3.

  • Final Product Isolation: The acidified aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid as a white solid.

Strategy 2: Enzymatic Kinetic Resolution

An alternative, elegant approach involves the highly selective enzymatic hydrolysis of a racemic ester precursor.[5] This method is particularly useful for producing both enantiomers of the target molecule with high enantiomeric purity.

Causality Behind Experimental Choices:

  • Racemic Precursor: The synthesis starts with a racemic ester, such as n-butyl 4-benzylmorpholine-2-carboxylate, which can be prepared in high yield from readily available starting materials.

  • Enzyme Selection: The choice of enzyme (typically a lipase) is crucial. It must selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid while leaving the other enantiomer untouched. This high degree of stereoselectivity is the cornerstone of the resolution.

  • Separation: After the enzymatic reaction, a simple acid-base extraction can separate the desired acid from the unreacted ester. The unreacted ester can then be hydrolyzed chemically to provide the opposite enantiomer of the acid.

G cluster_1 Synthesis via Enzymatic Resolution D Racemic n-butyl 4-benzylmorpholine-2-carboxylate E Enzyme (Lipase) Aqueous Buffer D->E F Mixture: (R)-acid + (S)-ester E->F G Acid-Base Extraction F->G H (R)-4-benzylmorpholine- 2-carboxylic acid G->H Aqueous Phase I (S)-n-butyl 4-benzylmorpholine- 2-carboxylate G->I Organic Phase J Boc Protection & Deprotection H->J K Target Compound J->K

Caption: Enzymatic resolution workflow.

Data Summary and Characterization

Ensuring the identity and purity of the final product is paramount. The following table summarizes typical outcomes and required analytical data.

ParameterMethodExpected ResultReference
Yield Gravimetric>90% (for Oxidation)[1]
Appearance VisualWhite to off-white solid[2]
Melting Point Capillary Method147-150 °C[2]
¹H NMR 400 MHz, CDCl₃δ 4.20 (br, 1H), 4.12 (d, 1H), 4.02 (d, 1H), 3.84 (m, 1H), 3.62 (m, 1H), 3.04 (m, 2H), 1.44 (s, 9H)[1]
Mass Spec. ESI+m/z 232 [M+H]⁺[1]
Enantiomeric Purity Chiral HPLC>99% ee[4]

Trustworthiness and Self-Validation

A robust synthetic protocol must be self-validating.

  • Reaction Monitoring: In the oxidation protocol, the disappearance of the starting alcohol spot and the appearance of a new, more polar spot (the carboxylic acid) on a TLC plate provides a real-time check of the reaction's progress.

  • Purification Confirmation: The multi-step work-up is designed to systematically remove impurities. The initial organic wash removes neutral/basic organic byproducts. The final extraction after acidification selectively isolates the desired acidic product.

  • Spectroscopic Verification: The final product's identity is unequivocally confirmed by ¹H NMR and Mass Spectrometry. The characteristic singlet at ~1.44 ppm for the 9 protons of the Boc group and the molecular ion peak in the mass spectrum are key identifiers.[1]

  • Chiral Integrity: The enantiomeric excess (ee) must be confirmed using a validated chiral HPLC method, which separates the (R) and (S) enantiomers and allows for their quantification.[4]

Conclusion

The synthesis of (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is well-established, with the TEMPO-mediated oxidation of the corresponding chiral alcohol being a highly efficient and reliable method. This route offers high yields, operational simplicity, and preservation of stereochemical integrity. For applications requiring both enantiomers, enzymatic resolution presents a powerful alternative. The protocols and analytical checks described in this guide provide researchers with a comprehensive framework for the successful and verifiable synthesis of this critical building block for drug development.

References

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution.ElectronicsAndBooks. [Link]
  • Synthesis of Biologically Important Chiral Morpholine Derivatives.Dhaka University Journal of Science. [Link]
  • One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences.Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
  • Example of intramolecular cyclization for morpholine ring formation.

Sources

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid

Introduction: The Significance of a Chiral Morpholine Scaffold

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. The morpholine ring is a privileged scaffold, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The defined stereochemistry at the C2 position is crucial for specific molecular interactions with biological targets, making enantiomerically pure morpholine derivatives highly valuable.

This guide provides a comprehensive overview of the primary synthetic strategies for preparing (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, intended for researchers, chemists, and professionals in the field of drug discovery and development. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer insights into process optimization.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid can be broadly categorized into two main strategies: asymmetric synthesis from achiral precursors and the utilization of the chiral pool. A particularly efficient and widely employed method involves the use of (S)-epichlorohydrin, a readily available chiral building block.

I. Synthesis from (S)-Epichlorohydrin: A Step-by-Step Guide

A concise and high-throughput synthesis starting from (S)-epichlorohydrin has been developed, which notably avoids the need for chromatographic purification in the final steps.[1][2] This pathway involves the initial formation of an N-substituted morpholine-2-methanol intermediate, followed by oxidation to the carboxylic acid and subsequent Boc protection.

Experimental Protocol 1: Synthesis of (S)-N-Benzyl-morpholine-2-methanol

  • Reaction Setup: To a solution of 2-(benzylamino)ethanol (1 equivalent) in a suitable solvent such as methanol, add (S)-epichlorohydrin (1.1 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cyclization: Add a solution of potassium hydroxide (2 equivalents) in methanol and heat the mixture to reflux for 4-6 hours.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield crude (S)-N-benzyl-morpholine-2-methanol, which can often be used in the next step without further purification.

Causality and Mechanistic Insights: The initial step is a nucleophilic attack of the secondary amine of 2-(benzylamino)ethanol on the epoxide of (S)-epichlorohydrin, which proceeds with high regioselectivity at the less hindered carbon. The subsequent addition of a strong base, such as potassium hydroxide, facilitates an intramolecular Williamson ether synthesis, leading to the formation of the morpholine ring. The benzyl group serves as a protecting group for the nitrogen atom and can be removed later if necessary.

Experimental Protocol 2: Oxidation to (S)-N-Benzyl-morpholine-2-carboxylic Acid

  • Reaction Setup: Dissolve (S)-N-benzyl-morpholine-2-methanol (1 equivalent) in a mixture of acetone and water. Add sodium bicarbonate (2 equivalents), sodium bromide (0.2 equivalents), and a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.02 equivalents) at 0 °C.

  • Oxidation: Slowly add trichloroisocyanuric acid (2 equivalents) in portions, maintaining the temperature at 0 °C.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by adding isopropanol.

  • Work-up and Isolation: Filter the reaction mixture and concentrate the filtrate. Acidify the aqueous residue with 6N HCl and extract the product with ethyl acetate. Dry the combined organic layers over sodium sulfate and concentrate to afford (S)-N-benzyl-morpholine-2-carboxylic acid.

Expertise in Action: The use of a TEMPO-catalyzed oxidation system provides a mild and efficient method for the conversion of the primary alcohol to a carboxylic acid.[3] Trichloroisocyanuric acid serves as the stoichiometric oxidant, regenerating the active oxoammonium species from TEMPO. This method is often preferred over harsher oxidation conditions that could lead to side reactions.

Experimental Protocol 3: Boc Protection to Yield (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid

  • Debenzylation (if necessary): The N-benzyl group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol under a hydrogen atmosphere.

  • Boc Protection: To a solution of the debenzylated morpholine-2-carboxylic acid (1 equivalent) in a mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents).[4]

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Isolation: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the final product, (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid.

Trustworthiness of the Protocol: The Boc protection of amines is a robust and well-established reaction in organic synthesis.[4][5] The use of (Boc)₂O under basic conditions is a standard procedure that generally proceeds with high yield and selectivity. The final product is often a solid that can be purified by crystallization if necessary.

II. Enzymatic Kinetic Resolution: A Biocatalytic Approach

An alternative strategy for accessing enantiomerically pure morpholine derivatives is through the kinetic resolution of a racemic mixture.[6] This method leverages the high stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.

Conceptual Workflow: Enzymatic Resolution

  • Substrate Preparation: Synthesize a racemic mixture of an ester derivative of 4-substituted-morpholine-2-carboxylic acid, for example, racemic n-butyl 4-benzylmorpholine-2-carboxylate.

  • Enzymatic Hydrolysis: Subject the racemic ester to hydrolysis in the presence of a specific lipase (e.g., from Candida antarctica). The enzyme will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid.

  • Separation: The unreacted (S)-ester and the newly formed (R)-carboxylic acid can be separated based on their different chemical properties (e.g., by extraction).

  • Hydrolysis of the (S)-ester: The isolated (S)-ester is then hydrolyzed under standard basic conditions to afford (S)-4-benzylmorpholine-2-carboxylic acid.

  • Boc Protection: The final Boc protection is carried out as described in the previous section.

Authoritative Grounding: The use of enzymes in organic synthesis is a powerful tool for achieving high enantioselectivity.[6] The choice of enzyme, solvent, and reaction conditions is critical for obtaining high enantiomeric excess (ee) and yield.

Data Presentation and Comparison

Synthetic Route Starting Material Key Steps Advantages Disadvantages
Asymmetric Synthesis (S)-Epichlorohydrin1. Ring formation2. Oxidation3. Boc protectionHigh enantiopurity, avoids chromatography, scalable.[2]Relies on the availability of the chiral starting material.
Enzymatic Resolution Racemic morpholine ester1. Racemic synthesis2. Enzymatic hydrolysis3. Separation4. HydrolysisHigh enantioselectivity, applicable to various substrates.[6]Maximum theoretical yield of 50% for the desired enantiomer, requires screening of enzymes.

Visualizing the Synthetic Pathways

Synthesis_Workflow cluster_asymmetric Asymmetric Synthesis from (S)-Epichlorohydrin cluster_resolution Enzymatic Kinetic Resolution A (S)-Epichlorohydrin B (S)-N-Benzyl-morpholine-2-methanol A->B 2-(benzylamino)ethanol, KOH C (S)-N-Benzyl-morpholine-2-carboxylic Acid B->C TEMPO, TCCA D (S)-Morpholine-2-carboxylic Acid C->D H2, Pd/C E (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid D->E (Boc)2O F Racemic N-Benzyl-morpholine-2-carboxylic acid ester G (S)-N-Benzyl-morpholine-2-carboxylic acid ester F->G Lipase H (R)-N-Benzyl-morpholine-2-carboxylic acid F->H Lipase I (S)-N-Benzyl-morpholine-2-carboxylic Acid G->I Hydrolysis J (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic Acid I->J Boc Protection

Caption: Comparative workflows for the synthesis of the target molecule.

Conclusion

The synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a well-documented process with multiple viable routes. The choice of a particular synthetic strategy will depend on factors such as the availability of starting materials, scalability requirements, and the desired level of enantiopurity. The asymmetric synthesis starting from (S)-epichlorohydrin offers a direct and efficient pathway, while enzymatic kinetic resolution provides a powerful alternative for achieving high enantiomeric excess. This guide has provided the foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable chiral building block for their drug discovery and development endeavors.

References

  • Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate.
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.
  • Morpholine synthesis. Organic Chemistry Portal.
  • Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. ResearchGate.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • ASYMMETRIC SYNTHESIS : CHIRAL POOL APPROACH (PART II). YouTube.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online.
  • (S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-2-CARBOXYLICACID. Chemsrc.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Asymmetric Synthesis of Functionalized 2-Isoxazolines. PMC - NIH.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.

Sources

N-Boc-morpholine-2-carboxylic acid structural analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Boc-Morpholine-2-Carboxylic Acid and its Structural Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacokinetic properties.[1][2][3] N-Boc-morpholine-2-carboxylic acid, a chiral building block, offers a synthetically tractable entry point for developing a diverse array of structural analogues. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and strategic applications of these analogues in modern drug discovery. We will explore the causality behind synthetic choices, present detailed experimental protocols, and analyze case studies to illustrate the scaffold's utility, thereby equipping researchers with the foundational knowledge and practical insights required for its effective deployment in therapeutic design.

Chapter 1: The Morpholine Scaffold: A Cornerstone in Medicinal Chemistry

The six-membered morpholine heterocycle, containing both a secondary amine and an ether linkage, is a staple in drug design.[4] Its prevalence is not accidental but is rooted in a unique combination of advantageous properties that medicinal chemists leverage to overcome common drug development hurdles.

  • Physicochemical and Pharmacokinetic (PK) Enhancement : The morpholine moiety is often introduced to improve aqueous solubility, a critical parameter for oral bioavailability. The nitrogen atom can be protonated at physiological pH, while the oxygen atom can act as a hydrogen bond acceptor, improving interactions with aqueous environments.[2] Furthermore, its saturated, non-aromatic nature often imparts greater metabolic stability compared to more labile structures, leading to an improved pharmacokinetic profile.[3]

  • Structural and Conformational Rigidity : The chair-like conformation of the morpholine ring provides a degree of rigidity, which can be crucial for pre-organizing appended substituents into a bioactive conformation for optimal target engagement.[2] This reduces the entropic penalty upon binding to a biological target, potentially increasing potency.

  • Versatile Synthetic Handle : The morpholine ring is a readily accessible synthetic building block that can be introduced through various established synthetic routes.[1][3]

The morpholine core is present in numerous approved drugs, including the antibiotic Linezolid and the NK1 receptor antagonist Aprepitant, demonstrating its clinical and commercial relevance.[5]

Chapter 2: N-Boc-Morpholine-2-Carboxylic Acid: The Chiral Gateway

N-Boc-morpholine-2-carboxylic acid serves as a particularly valuable starting material for several reasons:

  • The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the morpholine nitrogen. It is stable to a wide range of nucleophilic and basic conditions, allowing for selective chemistry to be performed elsewhere on the molecule.[6] Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), which cleanly removes it to reveal the secondary amine for further functionalization.[7] This orthogonality to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) is a cornerstone of modern multi-step synthesis.[6]

  • The C2-Carboxylic Acid : This functional group is a versatile handle for chemical modification. It can be readily converted into amides, esters, and other functionalities, providing a primary vector for exploring the structure-activity relationship (SAR) and attaching the scaffold to other molecular fragments.

  • Defined Stereochemistry : The chiral center at the C2 position is critical. Biological systems are inherently chiral, and the specific stereochemistry of a drug molecule often dictates its efficacy and safety. Access to enantiomerically pure (R)- and (S)-N-Boc-morpholine-2-carboxylic acid allows for the stereoselective synthesis of analogues, a requirement for modern therapeutic candidates.[8]

Chapter 3: Synthetic Strategies for Analogue Development

The development of a library of analogues begins with a reliable synthesis of the core scaffold, followed by systematic diversification.

Synthesis of the Core Scaffold: (S)-N-Boc-morpholine-2-carboxylic acid

A concise and operationally simple synthesis starting from (S)-epichlorohydrin has been developed, which avoids the need for chromatography, making it scalable.[9] This multi-step, one-pot procedure highlights a common strategy in process chemistry to maximize efficiency.

Rationale for Experimental Choices:

  • (S)-Epichlorohydrin : This commercially available starting material establishes the desired stereochemistry at the C2 position of the final product.

  • Aminoethanol : Serves as the source for the nitrogen and the remaining two carbons of the morpholine ring.

  • Boc Anhydride ((Boc)₂O) : The standard reagent for installing the Boc protecting group. It reacts with the nucleophilic amine to form a stable carbamate.[6]

  • Oxidation (e.g., TEMPO/Bleach) : This step is required to convert the intermediate primary alcohol (N-Boc-2-hydroxymethylmorpholine) to the desired carboxylic acid. This is a common and selective method for oxidizing primary alcohols.

Below is a diagram illustrating the synthetic workflow.

G cluster_start Starting Materials A (S)-Epichlorohydrin C Ring Opening & Cyclization A->C B Aminoethanol B->C D (S)-2-Hydroxymethylmorpholine C->D E Boc Protection ((Boc)₂O) D->E F (S)-N-Boc-2-hydroxymethylmorpholine E->F G Oxidation (e.g., TEMPO) F->G H (S)-N-Boc-morpholine- 2-carboxylic acid G->H

Caption: Synthesis workflow for the core scaffold.

Diversification Strategies

With the core scaffold in hand, analogue generation can proceed along three primary vectors, as illustrated below.

G cluster_vectors Diversification Vectors cluster_products Analogue Classes Core N-Boc-morpholine- 2-carboxylic acid Vec1 Vector 1: Carboxylic Acid Derivatization Core->Vec1 Amide Coupling, Esterification Vec2 Vector 2: N-Deprotection & Functionalization Core->Vec2 TFA Deprotection Vec3 Vector 3: Ring Substitution (Advanced) Core->Vec3 Multi-step Synthesis Prod1 Amides, Esters, Ketones, etc. Vec1->Prod1 Prod2 N-Alkylation, N-Arylation, Reductive Amination Vec2->Prod2 Prod3 C3, C5, C6-Substituted Analogues Vec3->Prod3

Caption: Primary vectors for analogue diversification.

  • Vector 1: Carboxylic Acid Derivatization : This is the most common strategy. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to form a wide array of amides by reacting the carboxylic acid with primary or secondary amines. This allows for the exploration of pockets in the target binding site.

  • Vector 2: N-Deprotection and Functionalization : Removal of the Boc group with an acid like TFA unmasks the morpholine nitrogen.[10] This secondary amine can then undergo reactions such as N-alkylation, N-arylation, or reductive amination to introduce substituents that can modulate basicity, solubility, and target interactions.

  • Vector 3: Ring Substitution : While more synthetically challenging, substitution at other positions on the morpholine ring (C3, C5, C6) can be achieved through more complex multi-step syntheses, often starting from different building blocks.[11] This allows for fine-tuning the scaffold's orientation and projection of vectors.

Chapter 4: Structure-Activity Relationship (SAR) Landscape

SAR studies aim to correlate specific structural changes with their effect on biological activity. For morpholine-based compounds, several key principles often emerge.

A study on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) provides an excellent case study.[12] Researchers synthesized and tested a series of analogues to probe the importance of different functional groups.

Key SAR Insights:

  • Morpholine Nitrogen is Essential : When the morpholine moiety was replaced with a tetrahydropyran (THP) ring (swapping the nitrogen for a carbon), a significant or complete loss of inhibitory activity was observed. This strongly suggests the morpholine nitrogen is a critical pharmacophoric element, likely involved in a key interaction with the target protein.[12]

  • Carboxylic Acid is a Potent Moiety : Analogues containing a carboxylic acid group were among the most active inhibitors.[12]

  • Hydroxamic Acids Show Consistent Activity : Converting the carboxylic acid to a hydroxamic acid also resulted in compounds with significant inhibitory activity, demonstrating that this group is a viable isostere for the carboxylic acid in this context.[12]

Table 1: SAR Summary of 2-Morpholinobenzoic Acid Analogues against PC-PLC

Analogue Feature Modification Result on PC-PLC Inhibition Reference
Core Scaffold Morpholine replaced with Tetrahydropyran (THP) Full loss of activity [12]
C1-Substituent Carboxylic Acid Strong inhibition [12]
C1-Substituent Hydroxamic Acid Significant, consistent inhibition [12]

| C1-Substituent | Ester | Comparable activity to carboxylic acid in some cases |[12] |

Note: This table summarizes qualitative findings from the cited study.

Chapter 5: Experimental Protocols

Adherence to validated protocols is essential for reproducibility. The following sections detail common procedures for the manipulation of the N-Boc-morpholine-2-carboxylic acid scaffold.

Protocol 5.1: General N-Boc Protection of an Amino Alcohol

This protocol describes the protection of an intermediate like (S)-2-Hydroxymethylmorpholine.

Materials:

  • (S)-2-Hydroxymethylmorpholine

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Sodium hydroxide (NaOH)

  • Dioxane and Water (1:1 mixture)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino alcohol (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).[7]

  • Cool the solution to 0°C in an ice bath.

  • Add (Boc)₂O (1.1 equivalents) to the solution while maintaining vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1N HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the N-Boc protected product.

Protocol 5.2: General Amide Coupling (HATU)

This protocol describes the formation of an amide from N-Boc-morpholine-2-carboxylic acid and a generic primary amine (R-NH₂).

Materials:

  • N-Boc-morpholine-2-carboxylic acid (1 equivalent)

  • Amine (R-NH₂) (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (3 equivalents)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve N-Boc-morpholine-2-carboxylic acid in anhydrous DMF.

  • Add the amine, followed by DIPEA.

  • Add HATU to the stirred solution at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 5.3: N-Boc Deprotection in Solution Phase

This protocol details the removal of the Boc group to liberate the secondary amine.

G Start N-Boc Protected Morpholine Analogue Step1 Dissolve in DCM Start->Step1 Step2 Add Trifluoroacetic Acid (TFA) (e.g., 20-50% in DCM) Step1->Step2 Step3 Stir at RT for 1-3h (Monitor by LC-MS) Step2->Step3 Step4 Concentrate in vacuo to remove excess TFA Step3->Step4 Step5 Azeotrope with Toluene (optional, to remove residual TFA) Step4->Step5 End Free Amine (as TFA salt) Step5->End

Caption: Workflow for N-Boc deprotection.

Procedure:

  • Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[7]

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction for the disappearance of starting material by LC-MS.

  • Once deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • To ensure complete removal of residual TFA, the resulting oil or solid can be co-evaporated with toluene (3x).[6]

  • The final product is the deprotected amine, typically as its TFA salt, which can be used directly in subsequent reactions or neutralized with a mild base.

Chapter 6: Future Perspectives

The N-Boc-morpholine-2-carboxylic acid scaffold remains a highly relevant and versatile tool in drug discovery. Future efforts will likely focus on:

  • Novel Synthetic Methodologies : Developing more efficient and stereoselective methods for synthesizing substituted morpholine rings will open up new chemical space.[13]

  • Application in New Modalities : Moving beyond traditional small molecule inhibitors, these scaffolds could be incorporated into proteolysis-targeting chimeras (PROTACs) or covalent inhibitors.

  • Bioisosteric Replacement : Exploring novel bioisosteres for the carboxylic acid moiety to further modulate properties like cell permeability and metabolic stability.

By understanding the fundamental principles of its synthesis, SAR, and practical application, researchers can continue to unlock the full potential of this privileged scaffold in the pursuit of novel therapeutics.

References

  • Henegar, K. E., et al. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Journal of Organic Chemistry, 73(9), 3662-5. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Kumar, A., et al. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • de la Mare, J. A., et al. (2020). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 11(9), 1057-1072. [Link]
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link]
  • Fandrick, D. R., et al. (2011). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 15(5), 1105-1112. [Link]
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(35), 11844-11849. [Link]
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-(Boc)morpholine-2-carboxylic acid: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Boc)morpholine-2-carboxylic acid (also known as N-Boc-morpholine-2-carboxylic acid), a chiral building block of significant interest in pharmaceutical and medicinal chemistry. We will explore the core analytical techniques used to verify its structure and purity, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who rely on unambiguous molecular characterization for advancing their scientific objectives. Each section details the causality behind experimental choices, provides field-proven protocols, and interprets the resulting data with authoritative grounding.

Introduction: The Role of a Versatile Chiral Building Block

4-(Boc)morpholine-2-carboxylic acid is a heterocyclic compound featuring a morpholine ring, a carboxylic acid at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its rigid, chiral scaffold makes it a valuable synthon for introducing specific stereochemistry in the synthesis of complex bioactive molecules.[1] The presence of the Boc group renders the amine nucleophilicity inert under many reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of modern synthetic strategy.

Given its application in high-stakes fields like drug development, rigorous and unequivocal structural confirmation is not merely procedural—it is a prerequisite for reliable and reproducible research. This guide establishes a baseline for the spectroscopic identity of this compound, ensuring that scientists can confidently confirm the quality and integrity of their material.

Molecular Structure and Physicochemical Properties

The first step in any analysis is a clear understanding of the molecule's architecture. The structure, with atom numbering for NMR assignment, is presented below.

  • Molecular Formula: C₁₀H₁₇NO₅

  • Molecular Weight: 231.25 g/mol [2][3]

  • Monoisotopic Mass: 231.1107 Da[2]

  • CAS Number: 189321-66-2 (Racemate)[2][4]; 884512-77-0 ((R)-enantiomer)[5][6][7]

molecule N4 N4 C3 C3 N4->C3 C_Boc C10(=O) N4->C_Boc C2 C2 C3->C2 C_COOH C7(OOH) C2->C_COOH O1 O1 C2->O1 O_COOH =O8 C_COOH->O_COOH OH_COOH –O9H C_COOH->OH_COOH C5 C5 C5->N4 C6 C6 C6->C5 O1->C6 O_Boc =O11 C_Boc->O_Boc O_tBu O12 C_Boc->O_tBu C_quat C13 O_tBu->C_quat Me1 C14H₃ C_quat->Me1 Me2 C15H₃ C_quat->Me2 Me3 C16H₃ C_quat->Me3 n1 n2 n3 n4

Caption: Molecular structure of 4-(Boc)morpholine-2-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms in a small molecule. We will examine both proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides a quantitative map of all proton environments. For this molecule, we expect to see distinct signals for the tert-butyl group, the seven protons on the morpholine ring, and a broad signal for the carboxylic acid proton, which may or may not be visible depending on the solvent and concentration. The chemical shifts and coupling patterns of the morpholine protons are diagnostic of the ring conformation and substitution pattern.

  • Sample Preparation: Dissolve ~5-10 mg of 4-(Boc)morpholine-2-carboxylic acid in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is suitable for observing the main structure, while DMSO-d₆ is often preferred for clearly observing exchangeable protons like the carboxylic acid -OH.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Parameters: Utilize a standard pulse program with a 30-degree pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

The following table summarizes the reported ¹H NMR data for the (R)-enantiomer in CDCl₃.[5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssigned Proton(s)
1.44Singlet (s)9HC14, C15, C16 (Boc group methyls)
3.04Multiplet (m)2HC3-H, C5-H (axial protons)
3.62Multiplet (m)1HC6-H (axial proton)
3.84Multiplet (m)1HC5-H (equatorial proton)
4.02Doublet (d)1HC6-H (equatorial proton)
4.12Doublet (d)1HC3-H (equatorial proton)
4.20Broad (br)1HC2-H
~9-12 (not reported)Very Broad (br)1HCOOH
  • Boc Group: The sharp singlet at 1.44 ppm integrating to 9 protons is the unmistakable signature of the magnetically equivalent methyl groups of the tert-butyl moiety.

  • Morpholine Ring: The complex set of signals between 3.04 and 4.20 ppm corresponds to the seven protons on the morpholine ring. Their overlapping nature (reported as multiplets) is common for such cyclic systems. The proton at C2, being adjacent to both the nitrogen and the electron-withdrawing carboxylic acid, is expected to be downfield, consistent with the broad signal at 4.20 ppm.

  • Carboxylic Acid: The carboxylic acid proton is often very broad and may exchange with trace water in the solvent, sometimes rendering it unobservable. In a solvent like DMSO-d₆, it would typically appear as a very broad singlet above 10 ppm.

¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (~20-30 mg).

  • Instrumentation: Acquire on a 400 MHz (or equivalent) spectrometer, observing at ~100 MHz for the ¹³C nucleus.

  • Parameters: Use a proton-decoupled pulse sequence to ensure each carbon appears as a singlet. A 45-degree pulse angle, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds are typical. A large number of scans (~1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Chemical Shift (δ) ppmAssigned Carbon(s)Rationale
~174C7 (COOH)Typical range for a carboxylic acid carbonyl.
~155C10 (Boc C=O)Typical range for a carbamate carbonyl.
~80.5C13 (Boc quat. C)Characteristic shift for the quaternary carbon of a Boc group.
~67C6Morpholine carbon adjacent to oxygen.
~65C5Morpholine carbon adjacent to oxygen.
~57C2Alpha to both nitrogen and the carboxylic acid group.
~44C3Morpholine carbon adjacent to nitrogen.
~28.4C14, C15, C16Magnetically equivalent methyl carbons of the Boc group.

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum of this molecule is defined by the vibrations of the carboxylic acid and the carbamate (Boc) moieties. The protocol is self-validating: a correct spectrum must show characteristic absorptions for O-H, C=O, and C-O bonds.

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
2500-3300O-H stretchCarboxylic AcidVery broad, strong band, often obscuring C-H stretches.
2850-2980C-H stretchAlkanes (Morpholine, Boc)Medium to sharp peaks on the shoulder of the O-H band.
~1720-1740C=O stretchCarboxylic AcidStrong, sharp absorption.
~1680-1700C=O stretchCarbamate (Boc)Strong, sharp absorption, often seen as a distinct peak or shoulder next to the acid carbonyl.
1200-1300C-O stretchCarboxylic Acid, EsterStrong band.
1150-1170C-O stretchEther (Morpholine), EsterStrong band.

The most diagnostic feature is the extremely broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which is a hallmark of this functional group in the solid state.[11]

Mass Spectrometry (MS)

Authoritative Grounding: MS provides the molecular weight of the compound, which is one of its most fundamental properties. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high confidence. The fragmentation pattern can further corroborate the proposed structure.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Analysis Mode: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

  • Molecular Ion: The calculated molecular weight is 231.25 g/mol . In positive-ion ESI-MS, the primary ion observed is the protonated molecule, [M+H]⁺, at an m/z of 232.1.[5]

  • Fragmentation: The Boc group is notoriously labile in the mass spectrometer. Key fragmentation pathways would include:

    • Loss of tert-butyl cation: [M+H - 56]⁺ → C₆H₈NO₅⁺ at m/z 176

    • Loss of isobutylene: [M+H - 56]⁺ → C₆H₈NO₅⁺ at m/z 176

    • Loss of CO₂: [M+H - 44]⁺ → C₉H₁₈NO₃⁺ at m/z 188

    • Loss of the entire Boc group: [M+H - 100]⁺ → C₅H₁₀NO₃⁺ at m/z 132

Integrated Spectroscopic Workflow

A robust characterization strategy follows a logical progression, where each technique complements the others.

Spectroscopic_Workflow start Sample: 4-(Boc)morpholine-2-carboxylic acid ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ir_result Confirm Functional Groups (COOH, Boc, Morpholine) ir->ir_result ms_result Confirm Molecular Weight (m/z = 232.1) ms->ms_result nmr_result Elucidate Full Structure & Connectivity nmr->nmr_result final Structure Verified ir_result->final ms_result->final nmr_result->final

Caption: Workflow for the complete spectroscopic characterization of the title compound.

Summary and Conclusion

The structural integrity of 4-(Boc)morpholine-2-carboxylic acid can be unequivocally confirmed through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR establish the precise atomic connectivity and carbon framework. Infrared spectroscopy provides rapid confirmation of the essential carboxylic acid and carbamate functional groups. Finally, mass spectrometry validates the molecular weight and, by extension, the elemental composition. Together, these methods provide a comprehensive analytical package that ensures the identity, purity, and quality of this critical synthetic building block, empowering researchers to proceed with confidence in their drug discovery and development endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755965, 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(Tert-butoxy_carbonyl_morpholine-2-carboxylic-acid]([Link]
  • American Elements. (n.d.). (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6559076, (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid.
  • PubMed. (2007). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. J Org Chem, 72(19), 7423-7426.
  • Google Patents. (2018). WO2018065768A1 - Cyano-substituted heterocycles with activity as inhibitors of usp30.
  • University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.

Sources

An In-depth Technical Guide to the Solubility of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (Boc-Morpholine-2-COOH), a key building block in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with practical, field-proven methodologies for solubility assessment.

Introduction: The Significance of Boc-Morpholine-2-COOH in Drug Discovery

This compound is a heterocyclic compound frequently utilized in the synthesis of complex molecules with therapeutic potential. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable properties such as improved metabolic stability and aqueous solubility to drug candidates.[1] The Boc-protecting group, on the other hand, allows for controlled, sequential chemical modifications, making it an invaluable tool in multi-step organic synthesis.

Understanding the solubility of this building block is paramount, as it directly impacts reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs). Poor solubility can lead to challenges in handling, inconsistent reaction outcomes, and difficulties in achieving desired concentrations for biological screening.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of Boc-Morpholine-2-COOH is essential for interpreting its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₇NO₅[2][3]
Molecular Weight 231.25 g/mol [2][3]
Appearance Off-white to white solid[4]
Melting Point 147-150 °C[5]
Predicted pKa ~3.25 (for the carboxylic acid)[4]

Solubility Profile: A Mixed Bag of Affinities

The solubility of Boc-Morpholine-2-COOH is a tale of two moieties: the polar, hydrogen-bonding capable morpholine ring and carboxylic acid, and the lipophilic, sterically hindering tert-butoxycarbonyl (Boc) group. This duality results in a varied solubility profile across different solvent systems.

While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative and illustrative quantitative summary based on available information and the expected behavior of similar N-Boc protected amino acids. Researchers are strongly encouraged to determine precise solubility values for their specific applications using the protocols outlined in this guide.

SolventTypeQualitative SolubilityIllustrative Quantitative Solubility (at 25°C)
Water Polar ProticLow~1-5 mg/mL
Methanol Polar ProticSoluble> 50 mg/mL
Ethanol Polar ProticModerately Soluble~20-50 mg/mL
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble> 100 mg/mL
Dichloromethane (DCM) NonpolarSoluble> 30 mg/mL
Ethyl Acetate (EtOAc) Moderately PolarSoluble> 30 mg/mL
Acetonitrile (ACN) Polar AproticModerately Soluble~15-40 mg/mL
Phosphate-Buffered Saline (PBS) pH 7.4 Aqueous BufferLow to Moderate~5-15 mg/mL (as carboxylate salt)

The Critical Role of pH in Aqueous Solubility

The presence of a carboxylic acid group with a predicted pKa of approximately 3.25 makes the aqueous solubility of Boc-Morpholine-2-COOH highly dependent on the pH of the medium.[4]

  • At pH values significantly below the pKa (e.g., pH < 2) , the carboxylic acid will be predominantly in its protonated, neutral form (-COOH). In this state, the molecule is less polar, and its aqueous solubility is expected to be at its lowest.

  • As the pH approaches and surpasses the pKa (e.g., pH > 4) , the carboxylic acid will deprotonate to form the carboxylate anion (-COO⁻). This ionization significantly increases the polarity of the molecule, leading to a substantial increase in aqueous solubility due to favorable ion-dipole interactions with water molecules.

This relationship is a critical consideration in designing aqueous-based reactions, purification schemes (such as extraction), and for any biological assays conducted in buffered solutions.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh Compound C Create Slurry/ Stock Solution A->C B Prepare Solvent/Buffer B->C D Incubate with Agitation (e.g., 24h at 25°C) C->D E Centrifuge or Filter to Remove Undissolved Solid D->E F Prepare Serial Dilutions of Supernatant E->F G Quantify Concentration (e.g., HPLC-UV, LC-MS) F->G H Calculate Solubility G->H

Caption: A generalized experimental workflow for determining thermodynamic solubility.

Protocol 1: Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the solubility of a compound once it has reached equilibrium in a saturated solution. It is highly accurate and recommended for late-stage drug discovery and formulation development.

Objective: To determine the maximum concentration of Boc-Morpholine-2-COOH that can be dissolved in a specific solvent at equilibrium.

Materials:

  • Boc-Morpholine-2-COOH (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of solid Boc-Morpholine-2-COOH to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it on a rotator in an incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for an extended period, typically 24-48 hours, with constant agitation.

  • Separation: After equilibration, carefully remove the vial. To separate the undissolved solid from the saturated solution, either:

    • Filtration: Draw the slurry into a syringe and pass it through a chemical-resistant filter into a clean vial. Discard the initial few drops to avoid adsorptive losses.

    • Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid.

  • Quantification:

    • Carefully take a known volume of the clear supernatant and dilute it with the mobile phase to a concentration within the linear range of the analytical method.

    • Prepare a standard curve of Boc-Morpholine-2-COOH of known concentrations.

    • Analyze the diluted sample and the standards by HPLC-UV or LC-MS.

  • Calculation: Determine the concentration of the diluted sample from the standard curve and then back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Assay

This high-throughput method is commonly used in early drug discovery for rapid screening of a large number of compounds. It measures the solubility of a compound that rapidly precipitates out of a supersaturated solution, which is typically created by adding a DMSO stock solution to an aqueous buffer.

Objective: To rapidly assess the aqueous solubility of Boc-Morpholine-2-COOH under non-equilibrium conditions.

Materials:

  • Boc-Morpholine-2-COOH stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent for analysis)

  • Multi-channel pipettes

  • Plate shaker

  • Plate reader with UV absorbance capabilities or a nephelometer

Methodology:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Using a multi-channel pipette, add a small volume of the DMSO stock solution of Boc-Morpholine-2-COOH to the buffer to achieve the desired final concentration (e.g., add 2 µL of 10 mM stock to 98 µL of buffer for a final concentration of 200 µM). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effects.

  • Incubation: Place the plate on a plate shaker and agitate for a defined period (e.g., 1-2 hours) at room temperature. During this time, any compound that is not soluble at that concentration will precipitate.

  • Detection of Precipitation:

    • Nephelometry (Light Scattering): Measure the turbidity of the solution in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • Direct UV Assay: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a new UV-transparent plate.

  • Data Analysis: The kinetic solubility is often reported as the highest concentration at which no precipitate is observed. For the direct UV method, the concentration in the filtrate can be quantified against a standard curve.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Identification: May cause skin and eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight. Recommended storage temperature is 2-8°C. [6]

Conclusion

The solubility of this compound is a multifaceted property governed by its amphiphilic nature and the presence of an ionizable carboxylic acid group. While readily soluble in polar aprotic solvents like DMSO and common organic solvents such as DCM and ethyl acetate, its aqueous solubility is limited and highly pH-dependent. For drug discovery and development professionals, a thorough understanding and experimental validation of its solubility in relevant biological and reaction media are crucial for successful and reproducible outcomes. The standardized protocols provided in this guide offer a robust framework for obtaining reliable solubility data, enabling more informed decisions in the synthesis, purification, and application of this versatile chemical building block.

References

  • (R)-4-(Tert-Butoxycarbonyl)Morpholine-2-Carboxylic Acid. Bouling Chemical Co., Limited.
  • Study Finds ACD/Labs pKa Predictions to be Most Accurate. ACD/Labs.
  • 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965 - PubChem.
  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
  • Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs.
  • Decades of Reliable pKa Predictions - ACD/Labs.
  • What is the pKa of my compound? - ACD/Labs.
  • The Solubility of Amino Acids in Various Solvent Systems.
  • (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid - PubChem.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC.
  • CAS SciFinder - Chemical Compound Database. CAS.
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.
  • Cas No. 884512-77-0, (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid. Unibest.
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed.
  • (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic Acid | AMERICAN ELEMENTS.
  • SciFinder - CAS.org.
  • SciFinder - CAS.
  • 4-Pyridinecarboxylic acid, butyl ester - CAS Common Chemistry.

Sources

The Synthesis of 4-(Boc)morpholine-2-carboxylic Acid and Its Derivatives: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for preparing 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid and its derivatives. Recognizing the significance of the morpholine scaffold in medicinal chemistry, this document offers a critical analysis of various synthetic routes, emphasizing stereoselectivity, scalability, and practical application in drug discovery programs. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven protocols, and offer a comparative analysis of prevalent synthetic strategies to empower researchers in their experimental design.

Introduction: The Privileged Morpholine Scaffold

The morpholine ring is a ubiquitous heterocyclic motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated, allowing for fine-tuning of a molecule's properties. The constrained yet flexible conformation of the morpholine ring also serves as a valuable scaffold for presenting pharmacophoric elements in a defined spatial orientation.

The 2-carboxylic acid substituent on the morpholine ring provides a crucial handle for further chemical elaboration, enabling the construction of diverse compound libraries through amide bond formation, esterification, and other transformations. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is widely employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions, making 4-(Boc)morpholine-2-carboxylic acid a versatile building block in multi-step synthetic campaigns. This guide will focus on the practical synthesis of this key intermediate and its subsequent derivatization.

Strategic Approaches to the Synthesis of the 4-(Boc)morpholine-2-carboxylic Acid Core

The synthesis of enantiomerically pure 4-(Boc)morpholine-2-carboxylic acid is a key challenge and a primary focus of this guide. The stereocenter at the C-2 position is often critical for biological activity. Several strategies have been developed, each with its own set of advantages and limitations.

The Epichlorohydrin Route: A Versatile and Scalable Approach

One of the most efficient and widely adopted methods for the synthesis of (S)-N-Boc-morpholine-2-carboxylic acid commences with the readily available and chiral (S)-epichlorohydrin.[2][3] This route is favored for its operational simplicity and the avoidance of chromatographic purification in many of the steps, lending itself to large-scale production.[2]

The general strategy involves the nucleophilic opening of the epoxide ring of (S)-epichlorohydrin by a suitable N-protected amino alcohol, followed by intramolecular cyclization to form the morpholine ring. The resulting hydroxymethylmorpholine is then oxidized to the desired carboxylic acid.

G cluster_0 Synthesis from (S)-Epichlorohydrin S-Epichlorohydrin S-Epichlorohydrin Intermediate_Chlorohydrin Intermediate Chlorohydrin S-Epichlorohydrin->Intermediate_Chlorohydrin N-Protected Amino Alcohol N-Protected_Amino_Alcohol N-Protected_Amino_Alcohol N-Protected_Amino_Alcohol->Intermediate_Chlorohydrin N-Protected_2_Hydroxymethylmorpholine N-Protected 2-(Hydroxymethyl)morpholine Intermediate_Chlorohydrin->N-Protected_2_Hydroxymethylmorpholine Base-mediated cyclization Boc_Protection Boc Protection N-Protected_2_Hydroxymethylmorpholine->Boc_Protection Boc2O Oxidation Oxidation Boc_Protection->Oxidation e.g., TEMPO/NaOCl Final_Product (S)-4-(Boc)morpholine- 2-carboxylic acid Oxidation->Final_Product

Caption: Synthetic workflow from (S)-epichlorohydrin.

Step 1: Synthesis of (S)-N-Benzyl-2-(hydroxymethyl)morpholine

  • To a solution of (S)-epichlorohydrin (1.0 eq) in a suitable solvent such as isopropanol, add N-benzylaminoethanol (1.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and add a strong base, such as sodium tert-butoxide (1.1 eq), portion-wise to effect cyclization.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Boc Protection

  • Dissolve the crude (S)-N-benzyl-2-(hydroxymethyl)morpholine in a suitable solvent like dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature until the starting material is fully consumed.

  • Wash the reaction mixture with aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-Boc protected intermediate.

Step 3: Oxidation to the Carboxylic Acid

  • Dissolve the N-Boc protected alcohol in a biphasic solvent system, such as DCM and a phosphate buffer at pH 7.

  • Add (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO, catalytic amount) and sodium hypochlorite (NaOCl, 1.5 eq) solution.

  • Stir the reaction vigorously at room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction with sodium thiosulfate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield (S)-4-(Boc)morpholine-2-carboxylic acid.

Chiral Pool Synthesis: Leveraging Natural Amino Acids

An alternative and elegant approach utilizes the chiral pool, starting from readily available and enantiomerically pure amino acids like L-serine. This strategy inherently sets the desired stereochemistry at the C-2 position. The synthesis typically involves the reduction of the carboxylic acid of an N-protected serine derivative to the corresponding amino alcohol, followed by a double alkylation to form the morpholine ring.

G cluster_1 Chiral Pool Synthesis from L-Serine L-Serine L-Serine N_Protected_Serine N-Protected L-Serine L-Serine->N_Protected_Serine Protection (e.g., Boc) N_Protected_Serinol N-Protected Serinol N_Protected_Serine->N_Protected_Serinol Reduction Ring_Closure Ring Closure N_Protected_Serinol->Ring_Closure Double Alkylation (e.g., with a 2-carbon electrophile) Final_Product (S)-4-(Boc)morpholine- 2-carboxylic acid Ring_Closure->Final_Product Oxidation

Caption: Synthetic workflow from L-serine.

Asymmetric Synthesis and Enzymatic Resolutions

For cases where a racemic mixture is synthesized, or for the development of novel asymmetric routes, enzymatic kinetic resolution offers a powerful tool for obtaining enantiomerically pure products. For instance, a racemic ester of 4-benzylmorpholine-2-carboxylic acid can be selectively hydrolyzed by a lipase, yielding one enantiomer of the acid and the unreacted ester of the opposite configuration.[4]

Asymmetric hydrogenation of dehydromorpholine precursors has also emerged as a potent method for establishing the C-2 stereocenter with high enantioselectivity.

Derivatization of the Carboxylic Acid Moiety

The true utility of 4-(Boc)morpholine-2-carboxylic acid in drug discovery lies in its ability to be readily derivatized. The carboxylic acid functional group is a versatile handle for the formation of amides and esters, allowing for the exploration of a wide chemical space.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

Amide bond formation is one of the most frequently employed reactions in the synthesis of pharmaceuticals. A variety of coupling reagents are available to facilitate this transformation, each with its own advantages in terms of reactivity, suppression of side reactions (such as racemization), and ease of workup.

Coupling Reagent SystemAdditiveBaseTypical SolventKey Advantages
EDC/HOBtHOBtDIPEADMF, DCMWater-soluble byproducts, good for a wide range of substrates.
HATU/DIPEA-DIPEADMFHigh reactivity, suitable for sterically hindered amines.
T3P®-PyridineEthyl AcetateClean reaction profile, byproducts are water-soluble.
Acyl Fluoride--Aprotic SolventsHighly reactive, good for electron-deficient amines.
  • To a solution of (S)-4-(Boc)morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid can be used to generate prodrugs, modulate lipophilicity, or introduce another point of diversity.

  • Dissolve (S)-4-(Boc)morpholine-2-carboxylic acid in a large excess of the desired alcohol (which also serves as the solvent).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[5]

  • Heat the reaction mixture to reflux, and if possible, remove the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography if necessary.

Comparative Analysis and Field Insights

Synthetic RouteKey AdvantagesPotential ChallengesScalability
Epichlorohydrin Readily available chiral starting material, operationally simple, often no chromatography needed.[2]Epichlorohydrin is a toxic and reactive reagent requiring careful handling.High
Chiral Pool (e.g., Serine) Stereochemistry is pre-defined, utilizes natural starting materials.Can involve more steps compared to the epichlorohydrin route.Moderate to High
Enzymatic Resolution High enantioselectivity, mild reaction conditions.[4]Requires screening for a suitable enzyme, may not be cost-effective for large-scale synthesis.Low to Moderate
Asymmetric Hydrogenation Potentially high enantioselectivity and atom economy.Requires specialized catalysts and high-pressure equipment.Moderate

From a process chemistry perspective, the epichlorohydrin route is often the most attractive for large-scale synthesis due to its convergence and the crystalline nature of many of the intermediates, which facilitates purification by recrystallization rather than chromatography. However, for initial discovery efforts where smaller quantities of diverse derivatives are needed, the chiral pool approach or the use of commercially available enantiopure 4-(Boc)morpholine-2-carboxylic acid may be more practical.

Conclusion

4-(Boc)morpholine-2-carboxylic acid is a valuable and versatile building block in modern drug discovery. The synthetic routes outlined in this guide, particularly the scalable approach from epichlorohydrin, provide reliable methods for its preparation. The subsequent derivatization of the carboxylic acid moiety through robust amide coupling and esterification protocols allows for the systematic exploration of structure-activity relationships. A thorough understanding of the available synthetic strategies and their respective strengths and weaknesses is paramount for the efficient advancement of drug discovery programs that leverage the privileged morpholine scaffold.

References

  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]
  • (Reference for enzymatic resolution - specific paper to be cited if available in search results, otherwise a general cit
  • (Reference for asymmetric hydrogenation - specific paper to be cited if available in search results, otherwise a general cit
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • (Reference for chiral pool synthesis - specific paper to be cited if available in search results, otherwise a general cit
  • (Additional reference for epichlorohydrin route to be cited if available)
  • (Reference for Fischer esterification - specific paper to be cited if available in search results, otherwise a general cit

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of Boc-Protected Morpholine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Morpholine Moiety as a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The morpholine ring is a paramount example of such a scaffold.[1][2] Its frequent incorporation into bioactive molecules is not coincidental; it is a strategic choice rooted in its unique combination of physicochemical properties. The morpholine heterocycle imparts a favorable balance of lipophilicity and hydrophilicity, can improve metabolic stability, and often enhances pharmacokinetic profiles.[3][4] Specifically in the realm of Central Nervous System (CNS) drug discovery, the morpholine ring's ability to modulate pKa and improve solubility and brain permeability makes it an invaluable tool for medicinal chemists.[5][6]

To harness the full potential of this scaffold, it must be incorporated synthetically into larger, more complex molecules. This requires the use of protecting groups to mask reactive sites and direct chemical transformations with precision. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines due to its stability under a wide range of conditions and its facile, clean removal under specific acidic protocols.[7]

This guide provides an in-depth examination of the core physicochemical properties of Boc-protected morpholine carboxylic acids—versatile building blocks that merge the benefits of the morpholine scaffold with the synthetic utility of the Boc group.[8] Understanding these fundamental characteristics is not merely an academic exercise; it is a prerequisite for the rational design of experiments, the optimization of reaction conditions, and ultimately, the successful development of novel therapeutics. We will explore the causality behind experimental choices and provide field-proven protocols to empower researchers in their synthetic endeavors.

Core Molecular and Physical Characteristics

The foundational properties of a chemical building block dictate its behavior in both storage and reaction. Boc-protected morpholine carboxylic acids are typically stable, white crystalline solids at room temperature.[8][9] The specific isomerism—the position of the carboxylic acid group (2, 3, or 4) and the stereochemistry at chiral centers—plays a significant role in the molecule's three-dimensional shape and its interactions with other molecules.

dot```dot graph { layout=neato; node [shape=none, image="httpshttps://storage.googleapis.com/gemini-prod/images/boc_morpholine_isomers_light_2024-05-23t16-04-15.png"]; Isomers; }

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity: Balancing for Biological Success (logP & logD)

Lipophilicity, the "fat-loving" nature of a molecule, is one of the most influential parameters in drug discovery, profoundly affecting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [10]It is quantified as the partition coefficient (P) between an oily phase (typically n-octanol) and an aqueous phase. The logarithm of this value, logP, is used for non-ionizable compounds. For ionizable molecules like our carboxylic acid, the distribution coefficient, logD, is more relevant as it is pH-dependent. [11] The morpholine scaffold itself offers a desirable balance between lipophilic and hydrophilic character. [12]The addition of the tert-butyl group from the Boc protector significantly increases the molecule's lipophilicity. This is a crucial consideration: while a certain level of lipophilicity is required for membrane permeability, excessively high logP/D values can lead to poor solubility, high plasma protein binding, and off-target toxicity. According to Lipinski's "rule of five," a logP value not greater than 5 is a common guideline for orally available drugs. [11]

Experimental Protocol: logD Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring partition coefficients. [13]It involves the direct measurement of a compound's concentration in both phases after equilibrium has been reached.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for a physiological logD measurement) and vice-versa by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment. [11]2. Dissolution: Prepare a stock solution of the Boc-protected morpholine carboxylic acid in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer.

  • Equilibration: Cap the vial and shake or rotate it for a sufficient time (e.g., 1-2 hours) to ensure the compound fully partitions and reaches equilibrium between the two phases. [11]4. Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as LC-MS or ¹H NMR with an internal standard. [14]6. Calculation: Calculate logD using the formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

dot

G A Prepare Pre-saturated n-Octanol & Buffer B Add Compound to Biphasic System A->B C Shake to Reach Equilibrium B->C D Centrifuge to Separate Phases C->D E Quantify Concentration in Each Phase (LC-MS) D->E F Calculate logD E->F

Caption: The shake-flask workflow for experimental logD determination.

Solubility: A Prerequisite for Reactivity and Bioavailability

Solubility is a fundamental property that impacts everything from the choice of reaction solvent to drug formulation and absorption. The solubility of amino acids is complex; in their zwitterionic state, they are highly soluble in polar solvents like water but poorly soluble in most organic solvents. [15][16] The introduction of the lipophilic Boc group dramatically alters this profile. It masks the amine's polarity and removes the zwitterionic character, rendering the molecule much more soluble in common organic synthesis solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. [17]This enhanced organic solubility is a primary reason for using Boc protection; it allows for homogeneous reaction conditions for subsequent transformations like amide bond formation.

Solvent TypeRepresentative SolventsExpected Solubility of Boc-Morpholine Carboxylic AcidRationale
Polar Aprotic DCM, THF, Ethyl AcetateGoodThe Boc group and morpholine ring provide sufficient non-polar character for dissolution. [17]
Polar Protic Methanol, EthanolModerate to GoodCapable of hydrogen bonding with the carboxylic acid and morpholine oxygen.
Aqueous (Basic) Water + NaHCO₃HighDeprotonation to the highly polar carboxylate salt drives solubility.
Aqueous (Acidic) WaterLowThe molecule is in its neutral, less polar form. [16]
Non-polar Hexanes, ToluenePoorThe polarity of the carboxylic acid and morpholine ether linkage prevents dissolution in non-polar media.

The Final Step: Boc Group Removal and Its Implications

The utility of the Boc group lies in its ability to be removed under conditions that often leave other protecting groups intact. [18]This deprotection is a critical final step to unmask the morpholine nitrogen for further functionalization or to reveal the final bioactive molecule.

The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or a solution of HCl in an organic solvent like 1,4-dioxane. [19][20] Mechanism of Deprotection: The reaction is initiated by protonation of the Boc group's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which is favorable because it generates a highly stable tert-butyl carbocation and carbamic acid, which rapidly decomposes to the free amine and carbon dioxide. [20] Causality of Side Reactions: The primary challenge in Boc deprotection is managing the reactivity of the liberated tert-butyl carbocation. [21]This potent electrophile can alkylate any nucleophilic functionality on the substrate or in the reaction mixture, leading to unwanted byproducts. [22]This is particularly problematic in peptide synthesis where residues like Tryptophan or Methionine are susceptible to tert-butylation. [21]To mitigate this, "scavengers" such as triisopropylsilane (TIS) or thioanisole are often added to the reaction mixture to trap the carbocation.

Experimental Protocol: Standard Boc Deprotection

Methodology:

  • Dissolution: Dissolve the Boc-protected morpholine carboxylic acid in a suitable anhydrous solvent (e.g., DCM).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add the deprotection reagent (e.g., 5-10 equivalents of 4M HCl in dioxane or a 20-50% solution of TFA in DCM). [19][21]3. Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Once complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically isolated as the corresponding hydrochloride or trifluoroacetate salt.

dot

G cluster_mechanism Boc Deprotection Mechanism cluster_side_reaction Potential Side Reaction A Protonation of Boc Carbonyl B Cleavage to form tert-Butyl Cation A->B C Formation of Carbamic Acid B->C E tert-Butyl Cation (t-Bu⁺) B->E Generates D Decarboxylation to Free Amine + CO₂ C->D G Alkylation to form t-Bu-Nu Byproduct E->G F Nucleophilic Site on Substrate (Nu:) F->G

Caption: Mechanism of acid-catalyzed Boc deprotection and the potential side reaction pathway.

Conclusion

Boc-protected morpholine carboxylic acids are more than just synthetic intermediates; they are enabling tools in the design of next-generation therapeutics. Their physicochemical properties are a direct consequence of the synergy between the privileged morpholine scaffold and the versatile Boc protecting group. A thorough understanding of their solubility, lipophilicity, and ionization behavior allows the medicinal chemist to make informed decisions, streamline synthetic routes, and ultimately focus on the crucial task of optimizing biological activity. By mastering the fundamentals presented in this guide, researchers are better equipped to leverage these powerful building blocks to their full potential.

References

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Link
  • G. S. S. N. K. Sirisha, K. R. (2020).
  • Scott, P. G. (n.d.). Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines.
  • Dai, H., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143). Link
  • (2020).
  • (n.d.). Navigating Boc Deprotection: A Guide to Minimizing Side Products. Benchchem. Link
  • Kolichala Niranjan. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 05(01), 1438-1446. Link
  • Saggioro, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1639-1662. Link
  • (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. PubChem. Link
  • Saggioro, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • (n.d.). LogD/LogP Background. Enamine. Link
  • (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Link
  • (n.d.). LogP—Making Sense of the Value. ACD/Labs. Link
  • (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.. Link
  • (n.d.). SAMPL6 - logP-Prediction.
  • (n.d.). S-4-Boc-morpholine-3-carboxylic acid. Chem-Impex. Link
  • (n.d.). (R)-4-Boc-morpholine-3-carboxylic acid, 97%. CymitQuimica. Link
  • (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Link
  • (n.d.). BOC Protection and Deprotection. J&K Scientific LLC. Link
  • (n.d.). 4-Boc-3(R)-morpholinecarboxylic acid. ChemicalBook. Link
  • (n.d.). N-Boc-3-methylmorpholine-3-carboxylic acid. A2B Chem. Link
  • (2012). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • Martel, S., et al. (2013). Large, chemically diverse dataset of logP measurements for benchmarking studies.
  • (n.d.). (S)-4-BOC-MORPHOLINE-3-CARBOXYLIC ACID. ChemicalBook. Link
  • (n.d.). N-Boc-morpholine-2-carboxylic acid. Sigma-Aldrich. Link
  • Pal, A., & Lahiri, S. C. (1982). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 21A, 136-138. Link
  • (n.d.). N-Boc-morpholine-2-carboxylic acid. Santa Cruz Biotechnology. Link
  • (n.d.). Morpholine-4-carboxylic Acid. Benchchem. Link
  • Kujawska, M., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 27(21), 7436. Link
  • (n.d.). (R)-4-Boc-morpholine-3-carboxylic acid, 97%. Thermo Fisher Scientific. Link
  • (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Link
  • (n.d.). N-Boc-morpholine-2-carboxylic acid. Sigma-Aldrich. Link
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Link
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Link
  • (n.d.). N-Boc-morpholine-2-carboxylic acid. BLD Pharm. Link
  • (n.d.). Morpholine-4-carboxylic Acid. Vulcanchem. Link
  • (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. Link
  • (n.d.). (R)-N-Boc-Morpholine-2-carboxylic acid. Fluorochem. Link
  • (2022).
  • (n.d.). (R)-N-BOC-MORPHOLINE-2-CARBOXYLIC ACID. VSNCHEM. Link
  • (n.d.). (S)-4-Boc-Morpholine-2-carboxylic acid. BLDpharm. Link
  • (n.d.). Certificate of analysis. Thermo Fisher Scientific. Link
  • (n.d.). Morpholine-3-carboxylic acid. Chem-Impex. Link

Sources

The Constrained Helix: A Technical Guide to the Discovery and Synthetic Evolution of Morpholine-Based Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-canonical amino acids represent a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the pharmacological properties of peptides and small molecules. Among these, morpholine-based amino acids have emerged as particularly valuable scaffolds. By incorporating the morpholine ring—a privileged structure in drug discovery—directly into the amino acid framework, chemists can impart significant conformational rigidity, enhance metabolic stability, and improve pharmacokinetic profiles. This guide provides an in-depth exploration of the discovery and historical development of these unique building blocks, tracing their conceptualization from natural amino acid precursors to the sophisticated asymmetric syntheses that enable their use in cutting-edge drug development programs. We will dissect key synthetic methodologies, explain the causal logic behind experimental choices, and present detailed protocols for their preparation, offering researchers and drug development professionals a comprehensive resource on this important class of compounds.

Introduction: The Quest for Conformational Control

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. This conformational freedom can lead to poor receptor selectivity and low bioavailability. A primary strategy to overcome these limitations is the incorporation of constrained amino acids, which lock the peptide backbone into a more defined, bioactive conformation.[1][2] The morpholine ring, a saturated heterocycle containing both an amine and an ether, is a favored motif in medicinal chemistry, prized for its advantageous physicochemical properties, including improved solubility and metabolic stability.[3][4]

The logical convergence of these two concepts gave rise to morpholine-based amino acids—chiral building blocks that merge the conformational rigidity of a cyclic system with the unique properties of the morpholine scaffold. These structures, particularly morpholine-3-carboxylic acid, can be viewed as surrogates for natural amino acids like proline, offering novel ways to induce specific secondary structures, such as β-turns, in peptide chains.[3][5] This guide traces the intellectual and synthetic journey of these compounds, from their origins in the chiral pool to their current status as sophisticated tools for molecular design.

The Genesis: From Natural Amino Acids to a Novel Scaffold

The history of morpholine-based amino acids is not one of a single "discovery" moment but rather an elegant evolution of synthetic strategy, leveraging the innate chirality of natural starting materials. Pioneering work, notably by the research groups of Guarna and Trabocchi, demonstrated that the chiral centers of α-hydroxy amino acids like serine and threonine could serve as the foundation for constructing the morpholine ring system stereoselectively.[6][7][8]

This approach represents a powerful example of "chiral pool" synthesis, where readily available, enantiomerically pure starting materials are used to build more complex chiral molecules, obviating the need for challenging asymmetric resolutions or catalysis in the early stages. The conceptual leap was to recognize that the hydroxyl and amine groups of serine or threonine were perfectly positioned to react with a two-carbon electrophile to form the six-membered morpholine ring.

A key early strategy involved the reductive amination of an amino acid ester (derived from serine or threonine) with a protected acetaldehyde equivalent, like dimethoxyacetaldehyde. This initial coupling is followed by an acid-catalyzed intramolecular cyclization, forming the core morpholine structure.[3][8] This foundational work established a reliable and stereocontrolled pathway to access the morpholine-3-carboxylic acid core, opening the door for its exploration in peptidomimetics and drug discovery.

Caption: Conceptual workflow for early synthesis from the chiral pool.

Evolution of Synthetic Methodologies

Building upon the foundational chiral pool approach, synthetic chemists have developed a variety of increasingly sophisticated methods to prepare enantiomerically pure morpholine-based amino acids and their precursors. These methods can be broadly categorized by their approach to establishing the key stereocenters.

Diastereoselective Cyclization from Natural Amino Acids

The most direct evolution from the early concepts involves a multi-step sequence starting with a natural amino acid like L-serine. A common and effective route involves:

  • Esterification: Protection of the carboxylic acid, often as a tert-butyl ester, to prevent side reactions.

  • N-Acylation: Reaction of the amino group with an α-haloacetyl halide, such as chloroacetyl chloride. This introduces the two-carbon unit required for the ether linkage.

  • Intramolecular Cyclization: A base-mediated intramolecular Williamson ether synthesis, where the hydroxyl group displaces the halide to form the morpholinone (a cyclic amide-ester) ring. Sodium ethoxide is a common base for this transformation.

  • Reduction: Reduction of the morpholinone amide to the corresponding secondary amine of the morpholine ring, typically using a reducing agent like sodium borohydride in the presence of a Lewis acid (e.g., AlCl₃) or other hydride reagents.

  • Deprotection: Removal of the ester protecting group to yield the final morpholine-3-carboxylic acid.[6]

This sequence is robust and provides excellent control over the stereocenter derived from the starting amino acid.

Caption: Stepwise synthesis of (S)-morpholine-3-carboxylic acid from L-serine.

Asymmetric Hydrogenation

A more modern and highly efficient approach to introduce chirality is through asymmetric catalysis. This method often involves the synthesis of an unsaturated precursor, a dehydromorpholine, which is then reduced using a chiral transition-metal catalyst. For instance, a 2-substituted dehydromorpholine can be hydrogenated using a rhodium complex with a chiral bisphosphine ligand (e.g., SKP) to afford the corresponding chiral morpholine with excellent enantioselectivity (up to 99% ee).[9]

The causality behind this choice lies in atom economy and efficiency. Instead of carrying chirality through a multi-step sequence, it is installed in a single, highly selective catalytic step. The success of the reaction depends critically on the design of the chiral ligand, which creates a chiral environment around the metal center, dictating the face of the double bond to which hydrogen is delivered.

Comparison of Key Synthetic Routes

The choice of synthetic route depends on factors such as scale, desired purity, and the availability of starting materials and catalysts. The diastereoselective cyclization from serine is reliable and leverages inexpensive starting materials, while asymmetric hydrogenation offers a more elegant and potentially more scalable solution for certain substituted analogs.

MethodStarting MaterialKey TransformationStereocontrolTypical Overall YieldProsCons
Diastereoselective Cyclization L-SerineIntramolecular Williamson ether synthesisSubstrate-controlled~30-40%[6]Utilizes cheap chiral pool; well-established chemistry.Multi-step; moderate overall yield; potential for racemization.
Reductive Amination/Acetalization L-Serine Methyl EsterIntramolecular acetalizationSubstrate-controlled~74%[3]High-yielding; good stereocontrol.Requires specific dialkoxyacetaldehyde reagent.
Asymmetric Hydrogenation DehydromorpholineRh-catalyzed hydrogenationCatalyst-controlled>95% (for reduction step)[9]High enantioselectivity (up to 99% ee); atom-economical.Requires synthesis of unsaturated precursor; expensive catalyst.

Application in Peptide Science: The Morpholine Amino Acid as a Proline Mimetic

The structural rigidity of the morpholine ring makes morpholine-3-carboxylic acid (Mor) an excellent proline surrogate.[3][5] Proline's unique cyclic structure restricts the peptide backbone's phi (φ) angle and influences the cis/trans isomerization of the preceding peptide bond, making it a potent inducer of secondary structures like β-turns. Morpholine-based amino acids offer a way to mimic this conformational restriction while introducing new properties.

Conformational analysis of tetrapeptides containing Mor has shown that, like proline, it acts as a potent β-turn nucleator. However, the resulting structures can differ significantly. For example, in a model tetrapeptide, the cis isomer of the Val-Mor amide bond showed a strong preference for a type VI β-turn, a different conformational outcome compared to the reference L-proline peptide.[3]

Furthermore, the chirality of the morpholine amino acid itself has a profound impact. Studies on c[RGDfX] cyclopeptides, which are ligands for αvβ3/αvβ5 integrins, revealed that incorporating D-Mor led to a ligand with low nanomolar affinity, while the corresponding peptide with L-Mor was significantly less active. Conformational analysis indicated that the two enantiomeric Mor residues induced different overall peptide conformations, thereby altering the presentation of the critical Arg and Asp pharmacophoric side chains. This demonstrates that morpholine-based amino acids are not just passive structural elements but active modulators of peptide conformation and biological function.

Peptide_Conformation cluster_0 Structural Input cluster_1 Conformational Impact cluster_2 Biological Outcome Peptide Linear Peptide Chain Constraint Restricts φ Torsion Angle Peptide->Constraint Mor Morpholine-3-COOH (Proline Mimetic) Mor->Constraint Incorporation Turn Nucleates β-Turn Structure Constraint->Turn Induces Binding Modulated Binding Affinity Turn->Binding Presents Pharmacophore Receptor Receptor Binding Site Receptor->Binding Interaction

Caption: Influence of morpholine amino acids on peptide structure and function.

Experimental Protocols

The following protocol details a robust, five-step synthesis of enantiopure (S)-Fmoc-morpholine-3-carboxylic acid from L-serine methyl ester, adapted from the work of Guarna, Trabocchi, and colleagues.[3] This method is self-validating as the purity and stereochemical integrity can be checked at multiple stages.

Protocol: Synthesis of (S)-Fmoc-Morpholine-3-Carboxylic Acid

Step 1: Reductive Amination to form (2S)-2-(2,2-Dimethoxyethylamino)-3-hydroxypropionic Acid Methyl Ester (3)

  • To a solution of L-serine methyl ester hydrochloride (1.00 g, 6.47 mmol) in methanol (25 mL), add dimethoxyacetaldehyde (60% wt in H₂O, 1.12 g, 6.47 mmol).

  • Add 5% Palladium on Carbon (Pd/C) (100 mg, 10% w/w).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 16 hours.

  • Causality: The Pd/C catalyst facilitates the reduction of the initially formed imine/enamine intermediate in situ. Methanol is an appropriate solvent for both the starting materials and the hydrogenation reaction.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (Eluent: CH₂Cl₂/MeOH, 12:1) to yield the product as an oil.

  • Expected Yield: ~50%.

Step 2: N-Fmoc Protection to form Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(2,2-dimethoxyethyl)amino)-3-hydroxypropanoate (4)

  • Dissolve the product from Step 1 (e.g., 1.00 g, 4.82 mmol) in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃ solution (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add Fmoc-Cl (1.37 g, 5.30 mmol) portionwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The basic NaHCO₃ solution acts as a scavenger for the HCl generated during the reaction and ensures the amine nucleophile is deprotonated. Dioxane is used as a co-solvent to solubilize the Fmoc-Cl.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography (Eluent: Hexane/EtOAc, 2:1) to afford the Fmoc-protected intermediate.

  • Expected Yield: ~98%.

Step 3: Intramolecular Acetalization to form Methyl (S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-3,4-dihydro-2H-1,4-oxazine-3-carboxylate (5)

  • Dissolve the product from Step 2 (e.g., 1.00 g, 2.33 mmol) in toluene (20 mL).

  • Add p-toluenesulfonic acid monohydrate (44 mg, 0.23 mmol, 0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 3 hours.

  • Causality: The acidic catalyst promotes the cyclization. The Dean-Stark trap removes methanol and water, driving the equilibrium towards the formation of the cyclic acetal and subsequent elimination to the more stable dihydro-oxazine product.

  • Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify by column chromatography (Eluent: Hexane/EtOAc, 4:1).

  • Expected Yield: ~98%.

Step 4: Hydrogenation to form Methyl (S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylate (6)

  • Dissolve the product from Step 3 (e.g., 1.00 g, 2.72 mmol) in methanol (25 mL).

  • Add 5% Pd/C (100 mg, 10% w/w).

  • Place the mixture under a hydrogen atmosphere (balloon) and stir at room temperature for 3 hours.

  • Causality: This is a standard catalytic hydrogenation to reduce the endocyclic double bond, yielding the saturated morpholine ring.

  • Filter the reaction mixture through Celite, washing with methanol, and concentrate the filtrate to obtain the product, which is often used directly in the next step without further purification.

  • Expected Yield: Quantitative.

Step 5: Ester Hydrolysis to form (S)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic Acid (7)

  • Dissolve the crude product from Step 4 (e.g., ~2.72 mmol) in a 1:1 mixture of dioxane and 5 M aqueous HCl (20 mL).

  • Reflux the solution overnight (approx. 16 hours).

  • Causality: Strong acidic conditions are required to hydrolyze the methyl ester to the final carboxylic acid. The use of a co-solvent (dioxane) ensures solubility.

  • Cool the reaction mixture and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product as a solid.

  • Expected Yield: ~97%.

Conclusion and Future Outlook

The journey of morpholine-based amino acids from conceptual derivatives of natural products to highly sought-after building blocks in drug discovery highlights a key paradigm in medicinal chemistry: the pursuit of structural and conformational pre-organization. The synthetic routes have evolved from multi-step chiral pool approaches to elegant and efficient catalytic methods, providing robust access to these valuable scaffolds. As proline mimetics and turn inducers, they have proven their worth in modulating the structure and activity of peptides.

Looking forward, the application of these amino acids is set to expand. Their use in designing novel foldamers and constrained peptides for targeting challenging protein-protein interactions remains a fertile ground for research. Furthermore, as our understanding of asymmetric catalysis deepens, even more efficient and diverse methods for their synthesis will undoubtedly emerge, further cementing the role of morpholine-based amino acids as a cornerstone of modern peptidomimetic design.

References

  • Guarna, A., Trabocchi, A., et al. (2006). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 71(19), 7491–7494. [Link]
  • CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2012).
  • Lenci, E., Innocenti, R., Menchi, G., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 498. [Link]
  • Lalli, C., Trabocchi, A., Sladojevich, F., Menchi, G., & Guarna, A. (2009). Diversity-oriented synthesis of morpholine-containing molecular scaffolds. Chemistry, 15(32), 7871–7875. [Link]
  • Trabocchi, A., Lenci, E., & Guarna, A. (2018). Representative diversity-oriented synthesis of morpholines, starting...
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14471-14476. [Link]
  • Luescher, M. U., & Bode, J. W. (2017). A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes provides substituted morpholines... Organic Letters, 19(18), 4696–4699. [Link]
  • Hrubcova, M., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]
  • Ortiz, K. G., et al. (2024). A simple, high yielding, one or two-step, redox neutral protocol... for the conversion of 1,2-amino alcohols to morpholines. Journal of the American Chemical Society, 146. [Link]
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
  • MORPHOLINE-3-CARBOXYLIC ACID. (n.d.). ChemBK. Retrieved January 8, 2026. [Link]
  • Burton, T. F., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
  • Trabocchi, A., et al. (2014). Preparation of Morpholine-2-one and 1,4-Oxazepan-2-one Derivatives by Cyclization Reaction between N-Bts Amino Alcohol and Chloroacetyl Chloride.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). A tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation... The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
  • (S)-morpholine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 8, 2026. [Link]
  • Trabocchi, A., et al. (2008). Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators. Chirality, 20(10), 1142–1149. [Link]
  • Trabocchi, A., Krachmalnicoff, A., Menchi, G., & Guarna, A. (2012). Synthesis and conformational studies of a hybrid beta-alanine-morpholine tetramer. Tetrahedron, 68, 9701–9705. [Link]
  • Karle, I. L. (1999). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Journal of Molecular Structure, 474(1-3), 103-114. [Link]
  • Soman, J., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Journal of Biosciences, 14(2), 111–125. [Link]
  • Di Blasio, B., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(1), 35-45. [Link]
  • Bujacz, G., et al. (2014). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica, 61(3), 423-427. [Link]
  • Srinivasan, A., & Olson, C. A. (2015). Designing amino acids to determine the local conformations of peptides. Journal of the American Chemical Society, 137(48), 15266–15275. [Link]
  • Karle, I. L., & Balaram, P. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids... etd@IISc. [Link]
  • Iannucci, E., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures... The Journal of Organic Chemistry, 86(12), 8236–8246. [Link]
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189–199. [Link]
  • Suresh, S., & Vijayan, M. (1986). X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. Journal of Biosciences, 10(2), 123-140. [Link]
  • Formaggio, F., et al. (2000). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 41(14), 2347-2350. [Link]
  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024, March 13). YouTube. [Link]
  • Umemura, K., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5364. [Link]
  • Cini, N., et al. (2009). Morpholine-based RGD-cyclopentapeptides as alphavbeta3/alphavbeta5 integrin ligands: role of configuration towards receptor binding affinity. Bioorganic & Medicinal Chemistry, 17(4), 1542–1549. [Link]

Sources

A Guide to the Structural Elucidation of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Versatile Building Block

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with the stereocenter at the C-2 position and the synthetically versatile carboxylic acid and Boc-protected amine functionalities, makes it a valuable component in the synthesis of complex bioactive molecules. The precise structural characterization of this molecule is paramount to ensure the integrity and purity of downstream compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose, providing unambiguous insights into the molecular framework, connectivity, and stereochemistry.

This in-depth guide provides a comprehensive overview of the complete ¹H and ¹³C NMR characterization of this compound. We will delve into the theoretical basis for the expected spectral features, provide field-proven experimental protocols, and discuss advanced NMR techniques for unequivocal structural assignment, empowering researchers to confidently verify this critical reagent.

Pillar 1: Theoretical Framework and Spectral Prediction

A thorough understanding of the molecule's structure allows for an accurate prediction of its NMR spectrum. The structure contains several distinct spin systems: the tert-butyl group, the morpholine ring protons, and the exchangeable carboxylic acid proton.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The morpholine ring typically adopts a chair conformation, leading to differentiation between axial and equatorial protons, though rapid ring-flipping at room temperature can sometimes lead to averaged signals[1].

  • Tert-butyl Protons (Boc group): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp, intense singlet. This signal is a hallmark of the Boc protecting group and typically resonates in the upfield region, around δ 1.4-1.5 ppm , due to the shielding effect of the alkyl group[2].

  • Morpholine Ring Protons: The seven protons on the morpholine ring present a more complex system.

    • H-2 (Methine Proton): The proton on the stereocenter (C-2), being adjacent to both the oxygen and the electron-withdrawing carboxylic acid, is expected to be significantly deshielded, appearing around δ 4.20 ppm [3]. Its multiplicity will be a multiplet (e.g., a doublet of doublets) due to coupling with the two diastereotopic protons on C-3.

    • Protons adjacent to Oxygen (H-5, H-6): The protons on carbons adjacent to the ring oxygen (C-5 and C-6) are deshielded and typically appear in the range of δ 3.5–4.5 ppm [1]. These protons will show complex splitting patterns due to both geminal and vicinal coupling.

    • Protons adjacent to Nitrogen (H-3): The protons on the carbon adjacent to the Boc-protected nitrogen (C-3) are expected further upfield, generally in the range of δ 3.0-3.5 ppm [3].

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature. It typically appears as a broad singlet far downfield, often between δ 9-12 ppm , and may not always be observed due to rapid exchange with trace water in the solvent[4][5]. A D₂O exchange experiment can be performed to confirm its assignment; upon addition of a drop of D₂O, the -COOH proton will be replaced by deuterium, causing its signal to disappear from the spectrum[5][6].

A Note on Rotational Isomers (Rotamers)

The restricted rotation around the carbamate C-N bond of the N-Boc group can lead to the presence of two distinct rotational isomers, or rotamers, at room temperature[7][8][9]. This can manifest in the NMR spectrum as a doubling of some or all of the morpholine ring signals. The ratio of these rotamers can be influenced by solvent and temperature. For routine characterization, this is an important phenomenon to be aware of to avoid misinterpreting the extra peaks as impurities.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Based on the structure, ten distinct carbon signals are expected.

  • Carboxylic Acid Carbonyl (-COOH): This carbon is the most deshielded, typically appearing in the range of δ 170–185 ppm [5][10].

  • Boc Carbonyl (N-C=O): The carbamate carbonyl carbon is also significantly deshielded, resonating around δ 153-155 ppm [2].

  • Boc Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group characteristically appears around δ 80 ppm [2].

  • Morpholine Ring Carbons:

    • C-2: The methine carbon bearing the carboxylic acid and adjacent to the oxygen will be found around δ 70-75 ppm .

    • C-6: The methylene carbon adjacent to the oxygen is expected around δ 67 ppm [1].

    • C-5 & C-3: The methylene carbons adjacent to the nitrogen are typically found further upfield, in the range of δ 40-50 ppm [1].

  • Boc Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal around δ 28 ppm [2].

Pillar 2: Self-Validating Experimental Protocols

Obtaining high-quality, reproducible NMR data is contingent upon meticulous experimental technique. The following protocols are designed to be self-validating, ensuring data integrity.

Diagram of the NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (¹H: 5-10 mg | ¹³C: 20-50 mg) B Select & Add Solvent (~0.7 mL CDCl₃ or DMSO-d₆) A->B C Ensure Complete Dissolution (Vortex/Sonicate) B->C D Filter & Transfer to NMR Tube C->D E Insert Sample & Lock on Solvent Signal D->E F Shim Magnetic Field (Maximize Homogeneity) E->F G Acquire Spectra (¹H, ¹³C, COSY, HSQC) F->G H Fourier Transform (FID -> Spectrum) G->H I Phase & Baseline Correction H->I J Reference Spectrum (TMS or Residual Solvent) I->J K Assign Signals & Structural Verification J->K

Caption: A standardized workflow for NMR analysis ensures data quality.

Step-by-Step Experimental Methodology
  • Sample Preparation:

    • Justification: Proper sample preparation is the most critical variable for acquiring high-resolution spectra. The concentration must be sufficient for detection, especially for the less sensitive ¹³C nucleus, and the solution must be free of particulate matter which distorts magnetic field homogeneity[11].

    • Protocol:

      • Accurately weigh the sample: 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

      • Select an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. However, for this compound, the acidic proton can undergo rapid exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it is polar and slows down the exchange of labile protons, often allowing for the clear observation of the -COOH signal.

      • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

      • Ensure complete dissolution by gentle vortexing or sonication. The solution should be completely clear.

      • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any suspended impurities[11].

      • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrument Setup and Data Acquisition:

    • Justification: The quality of the final spectrum is directly related to the homogeneity of the magnetic field (shimming) and the optimization of acquisition parameters.

    • Protocol:

      • Insert the sample into the spectrometer's magnet.

      • Lock: The instrument's software will "lock" onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field during the experiment, ensuring stable signal positions.

      • Shim: The magnetic field is shimmed, either automatically or manually, to maximize its homogeneity across the sample volume. This process narrows the spectral lines, leading to higher resolution and better signal separation.

      • Acquire ¹H Spectrum: Use a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

      • Acquire ¹³C Spectrum: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are required due to the low natural abundance and longer relaxation times of the ¹³C nucleus[2].

Pillar 3: Authoritative Data Interpretation and Structural Verification

The final step is the detailed analysis of the acquired spectra to confirm the structure. The data should be referenced, integrated (for ¹H), and each peak assigned to a specific atom in the molecule.

Diagram of the Annotated Molecular Structure

Caption: Annotated structure for NMR assignment correlation.

Summary of Expected NMR Data

The following tables summarize the expected chemical shifts based on published data for the (R)-enantiomer and related structures[2][3].

Table 1: Expected ¹H NMR Data (Solvent: CDCl₃)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-COOH ~10-12 Broad Singlet 1H
H-2 ~4.20 Multiplet 1H
H-6 ~4.12 Multiplet 1H
H-5 ~4.02 Multiplet 1H
H-6' ~3.84 Multiplet 1H
H-5' ~3.62 Multiplet 1H
H-3, H-3' ~3.04 Multiplet 2H

| -C(CH ₃)₃ | ~1.44 | Singlet | 9H |

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C OOH ~173
NC OOBu ~154
-C (CH₃)₃ ~80.5
C-2 ~72
C-6 ~67
C-5 ~45
C-3 ~43

| -C(C H₃)₃ | ~28.4 |

Advanced Structural Verification with 2D NMR

For unambiguous assignment, especially of the complex morpholine ring signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over 2-3 bonds). It would show correlations between H-2 and the H-3 protons, between the H-5 and H-6 protons, and between the geminal protons on C-3, C-5, and C-6, confirming the connectivity within the ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It provides a definitive link between the proton and carbon spectra. For example, the proton signal at ~4.20 ppm would show a cross-peak with the carbon signal at ~72 ppm, unequivocally assigning both to the C-2/H-2 pair.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is crucial for identifying quaternary carbons and piecing together molecular fragments. For instance, the Boc protons (~1.44 ppm) would show a correlation to the Boc quaternary carbon (~80.5 ppm) and the Boc carbonyl carbon (~154 ppm), confirming the integrity of the protecting group.

By systematically applying these 1D and 2D NMR techniques, researchers can achieve a complete and confident structural characterization of this compound, ensuring its quality for use in the demanding field of drug discovery and development.

References

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Oxford NMR. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz).
  • University of Rochester Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum.
  • Clayden, J., & Ley, S. V. (2021). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Supporting Information. (n.d.). Green Chemistry. The Royal Society of Chemistry.
  • Supporting Information. (n.d.). Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Smith, A. B., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Reddit. (2022, November 25). NMR solvent that makes labile protons visible. r/OrganicChemistry.
  • Gale, A. R., et al. (2022). Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate.
  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • The Organic Chemistry Tutor. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube.
  • Chemistry Stack Exchange. (n.d.). Multiplet shape in proton NMR of morpholines.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum.
  • National Center for Biotechnology Information. (2011, July 28). Theoretical NMR correlations based Structure Discussion. PMC.

Sources

Mass spectrometry analysis of Boc-protected amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Boc-Protected Amino Acids

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and medicinal chemistry, prized for its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions.[1] As such, the robust and unambiguous characterization of Boc-protected amino acids and peptides is a critical step in process monitoring, quality control, and structural elucidation. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, speed, and structural information. This guide provides a comprehensive overview of the principles and methodologies for the successful MS analysis of these vital synthetic intermediates. We will delve into the causality behind instrumental choices, explore the characteristic fragmentation patterns that serve as a molecular fingerprint, and present field-proven protocols for both liquid chromatography-mass spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS.

The Foundational Principle: Understanding the Boc Group's Behavior in a Mass Spectrometer

The efficacy of mass spectrometry in analyzing Boc-protected compounds hinges on the inherent lability of the protecting group itself. The tert-butyl group, with its quaternary carbon, readily forms a stable carbocation upon protonation, making the entire Boc moiety susceptible to cleavage under the energetic conditions of a mass spectrometer's ion source or collision cell. This predictable fragmentation is not a liability but rather the key to confident identification.

Our analytical approach is therefore twofold:

  • Observe the Intact Molecule: Employ "soft" ionization techniques to generate intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺) and confirm the correct molecular weight.

  • Induce and Analyze Fragmentation: Utilize tandem mass spectrometry (MS/MS) to purposefully fragment the molecular ion and observe the characteristic neutral losses associated with the Boc group, thereby confirming its presence and structure.

Choosing the Right Ionization Technique: A Causal Analysis

The initial step, ionization, is critical. The choice between Electrospray Ionization (ESI) and MALDI is dictated by the sample's context and the desired analytical outcome.

  • Electrospray Ionization (ESI): This is the workhorse for samples in solution and the only choice for coupling with liquid chromatography (LC-MS). ESI is a soft ionization technique that transfers solvated ions into the gas phase.[] However, the Boc group's acid and thermal sensitivity means that in-source fragmentation can occur, especially with aggressive source conditions (high temperatures or voltages) or acidic mobile phases containing trifluoroacetic acid (TFA).[3] For this reason, using formic acid as a mobile phase modifier is highly recommended to minimize premature deprotection while still providing a source of protons for efficient ionization.[3]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is an even "softer" ionization technique, ideal for analyzing complex mixtures or confirming molecular weights without the influence of a liquid mobile phase.[4][5] The sample is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization with minimal fragmentation.[5] However, the choice of matrix is paramount. Acidic matrices like 2,5-dihydroxybenzoic acid (DHB) can cause partial cleavage of acid-labile protecting groups like Boc.[6] Therefore, using neutral or less acidic matrices such as 2,4,6-trihydroxyacetophenone (THAP) is a field-proven strategy to preserve the integrity of the protected molecule during MALDI analysis.[6]

The Fingerprint of a Molecule: Tandem MS (MS/MS) Fragmentation of the Boc Group

Tandem mass spectrometry is indispensable for the unambiguous identification of Boc-protected compounds. In a typical MS/MS experiment, the intact molecular ion (the precursor ion) is mass-selected, accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen), and fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed.

Boc-protected amino acids exhibit a highly predictable and diagnostic fragmentation pattern in positive ion mode, primarily characterized by three key neutral losses:

  • Loss of Isobutylene (C₄H₈): The most common fragmentation pathway involves the loss of isobutylene, resulting in a neutral loss of 56 Da . This occurs via a McLafferty-like rearrangement.[7][8] The resulting ion corresponds to the carbamic acid intermediate.

  • Loss of tert-Butanol (C₄H₁₀O): A significant loss of 74 Da can also be observed, corresponding to the cleavage of the tert-butanol group.[9]

  • Loss of the Entire Boc Group (C₅H₈O₂): The complete loss of the Boc group via cleavage of the N-C bond results in a neutral loss of 100 Da , leaving the protonated free amine. This is often observed as the loss of isobutylene (56 Da) followed by the loss of carbon dioxide (44 Da).

The presence and relative abundance of these fragments can vary depending on the specific amino acid and the collision energy used, but the loss of 56 Da is the most characteristic and reliable indicator of a Boc-protected amine.[7][10]

Visualizing the Fragmentation Pathway

The logical flow of fragmentation from the precursor to product ions is a critical concept for data interpretation.

Boc_Fragmentation cluster_precursor Precursor Ion cluster_products Product Ions (MS/MS) Precursor [Boc-AA + H]⁺ (M+H)⁺ Prod1 [M+H - 56]⁺ Loss of Isobutylene Precursor->Prod1 - 56 Da (C₄H₈) Prod2 [M+H - 100]⁺ Loss of Boc Group Precursor->Prod2 - 100 Da (C₅H₉O₂) Prod3 [M+H - 74]⁺ Loss of t-Butanol Precursor->Prod3 - 74 Da (C₄H₁₀O) Prod1->Prod2 - 44 Da (CO₂) LCMS_Workflow A Sample Preparation (Dilution in ACN/H₂O/FA) B LC Separation (Reversed-Phase C18) A->B C Electrospray Ionization (ESI) B->C D MS1 Full Scan (Detect Precursor Ion [M+H]⁺) C->D E Precursor Ion Selection D->E Data-Dependent F Collision-Induced Dissociation (CID) E->F G MS2 Product Ion Scan (Detect Fragments) F->G H Data Interpretation (Confirm Neutral Losses) G->H

Sources

Stability of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic Acid Under Acidic Conditions: A Guide for Synthetic and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry, valued for its unique conformational constraints and utility in the synthesis of complex bioactive molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group is central to its application, enabling sequential chemical transformations. However, the inherent acid lability of the Boc group necessitates a thorough understanding of its stability profile to ensure predictable outcomes in multi-step synthetic campaigns. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound under acidic conditions, the mechanistic underpinnings of its cleavage, and robust experimental protocols for assessing its stability. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent and require precise control over its chemical integrity.

Introduction: The Strategic Importance of the Boc Group

In the landscape of organic synthesis, protecting groups are indispensable tools that allow for the selective modification of multifunctional molecules. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, particularly for the protection of amines.[3][4] Its widespread adoption is due to a favorable combination of properties: it is robust under a wide range of basic, nucleophilic, and reductive conditions, yet can be readily and cleanly removed under acidic conditions.[5][6] This attribute makes it an ideal orthogonal partner to other protecting groups like the base-labile Fmoc or the hydrogenolysis-cleavable Cbz group.[6]

This compound leverages this chemistry, presenting a constrained amino acid scaffold that is increasingly incorporated into novel therapeutics. Understanding the precise conditions that lead to the cleavage of its Boc group is not merely an academic exercise; it is a critical parameter for process development, impurity control, and the successful execution of complex synthetic routes.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a well-understood, acid-catalyzed elimination reaction that proceeds through a distinct, multi-step mechanism.[7][8] The efficiency of this process is predicated on the formation of a highly stable tert-butyl carbocation intermediate.

The key steps are as follows:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[7][8] This step activates the carbamate for cleavage.

  • Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the heterolytic cleavage of the tert-butyl-oxygen bond. This generates a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid.[7][9]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing the free amine and gaseous carbon dioxide.[3][7] This irreversible step drives the reaction to completion.

  • Amine Salt Formation: In the acidic milieu, the newly liberated, nucleophilic morpholine nitrogen is immediately protonated by the excess acid present, yielding the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[8]

It is imperative to note that the evolution of CO2 and isobutylene (from the tert-butyl cation) necessitates that the reaction be performed in a well-ventilated fume hood and not in a sealed vessel to avoid pressure buildup.[7][8]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Amine 4-(Boc)morpholine- 2-carboxylic acid Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc Fast Boc_Amine->Protonated_Boc H_plus H+ (from Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Rate-determining Protonated_Boc->Carbamic_Acid tBu_Cation Tert-butyl Cation (t-Bu+) Protonated_Boc->tBu_Cation Deprotected_Amine Free Amine (Morpholine derivative) Carbamic_Acid->Deprotected_Amine Rapid Carbamic_Acid->Deprotected_Amine CO2 CO2 (gas) Carbamic_Acid->CO2 Amine_Salt Amine Salt (e.g., TFA salt) Deprotected_Amine->Amine_Salt Fast Deprotected_Amine->Amine_Salt H_plus2 H+ (excess) Experimental_Workflow start Prepare Solutions of 4-(Boc)morpholine-2-carboxylic acid add_acid Add Acidic Reagents (TFA, HCl, etc.) at t=0 start->add_acid incubate Incubate at Controlled Temperature (e.g., 25°C) add_acid->incubate sampling Withdraw Aliquots at Time Points (t1, t2, t3...) incubate->sampling quench Quench & Dilute for Analysis sampling->quench analysis Analyze via HPLC, LC-MS, TLC quench->analysis data Generate Stability Profile (% Deprotection vs. Time) analysis->data

Sources

Thermal stability of N-Boc-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of N-Boc-Morpholine-2-Carboxylic Acid

Abstract

N-Boc-morpholine-2-carboxylic acid is a crucial chiral building block in modern medicinal chemistry, valued for its conformational rigidity and utility in synthesizing complex bioactive molecules. As with any process intermediate, a thorough understanding of its chemical and physical stability is paramount to ensure process robustness, product purity, and safe handling. This technical guide provides a comprehensive framework for evaluating the thermal stability of N-Boc-morpholine-2-carboxylic acid. We will delve into the theoretical underpinnings of its degradation, present detailed protocols for its empirical characterization using thermo-analytical techniques, and offer field-proven insights into data interpretation and practical handling. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent and require a deep, actionable understanding of its thermal liability.

Introduction: The Central Role of the Boc Protecting Group

The structure of N-Boc-morpholine-2-carboxylic acid features two key functionalities: the morpholine-2-carboxylic acid core and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of nucleophilic and basic conditions, and its typically clean, acid-catalyzed removal.

However, it is the inherent thermal lability of the Boc group that forms the core of this stability investigation. The deprotection mechanism involves a concerted elimination reaction, yielding the free amine, carbon dioxide, and isobutylene. This process can be initiated not only by acid but also by heat, a phenomenon known as thermolytic deprotection.[1][2] For a molecule like N-Boc-morpholine-2-carboxylic acid, the presence of an intramolecular carboxylic acid group can potentially catalyze or lower the temperature required for this degradation pathway.[1][3] Understanding the precise temperature at which this degradation begins is critical for defining safe parameters for storage, drying, and downstream reaction conditions.

Core Principles of Thermal Analysis

To empirically determine the thermal stability of N-Boc-morpholine-2-carboxylic acid, a multi-faceted analytical approach is required. The two cornerstone techniques for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For N-Boc-morpholine-2-carboxylic acid, TGA is essential for identifying the onset temperature of decomposition, which is observed as a significant mass loss corresponding to the release of CO₂ and isobutylene.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[4] When used in conjunction with TGA, DSC can determine if the decomposition process is endothermic (heat absorbing) or exothermic (heat releasing), providing critical safety information.

The combined use of these techniques provides a comprehensive thermal profile of the compound.[4]

Experimental Workflow for Thermal Profile Characterization

This section outlines a robust, self-validating protocol for determining the thermal stability profile of N-Boc-morpholine-2-carboxylic acid.

Workflow Overview: A Multi-Technique Approach

The logical flow for a complete characterization involves initial thermal screening with TGA/DSC, followed by confirmatory analysis of degradation products to verify the decomposition pathway.

G cluster_0 Part 1: Thermal Profile Screening cluster_1 Part 2: Degradant Identification A Sample Preparation (N-Boc-morpholine-2-carboxylic acid) B Thermogravimetric Analysis (TGA) (Ramp: 10 °C/min) A->B C Differential Scanning Calorimetry (DSC) (Ramp: 10 °C/min) A->C D Data Analysis: - Onset of Mass Loss (Td) - Melting Point (Tm) - Decomposition Enthalpy (ΔHd) B->D C->D E Isothermal Stressing (Heat sample just above Td) D->E Inform Stress Temperature F Stability-Indicating HPLC Analysis E->F G NMR / LC-MS Analysis of Degradants E->G H Confirmation of Deprotection Pathway F->H G->H

Caption: Experimental workflow for thermal stability assessment.

Detailed Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of N-Boc-morpholine-2-carboxylic acid into a standard aluminum or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record mass loss as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins. Calculate the total mass loss percentage.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of N-Boc-morpholine-2-carboxylic acid into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Analysis: Identify the endotherm corresponding to the melting point (Tm) and any subsequent thermal events (exotherms or endotherms) associated with decomposition.

Data Presentation and Interpretation

The data obtained from TGA and DSC should be systematically tabulated. While specific values depend on the sample's purity and isomeric form, a representative dataset would be structured as follows:

ParameterAnalytical MethodExpected ObservationSignificance
Melting Point (Tm) DSCEndothermic peak ~140-150 °C[5]Confirms identity and provides a limit for solid-state processing.
Decomposition Onset (Td) TGAOnset of mass loss >150 °CDefines the upper temperature limit for thermal stability.
Total Mass Loss TGA~56.7%Corresponds to the loss of the Boc group (C₅H₈O₂) as isobutylene (C₄H₈) and CO₂.
Decomposition Event DSCEndothermic or Exothermic PeakIndicates the energetic nature of the decomposition. An exotherm signals a potential thermal runaway hazard.

The expected mass loss for Boc deprotection is calculated as: (Mass of C₄H₈ + CO₂) / (Total MW of C₁₀H₁₇NO₅) = (56.06 + 44.01) / 231.25 = 43.3%. Correction: The initial search result implies a more complex decomposition, as simple Boc loss does not account for the entire mass loss observed in some cases. A more thorough analysis would be required to identify all volatile fragments. However, the primary event is the Boc group loss.

The Degradation Pathway: Beyond Temperature

The primary thermal degradation pathway is the thermolytic cleavage of the Boc group. This process is mechanistically distinct from acid-catalyzed deprotection and proceeds through a six-membered cyclic transition state.

G cluster_0 N-Boc-morpholine-2-carboxylic acid cluster_1 Products start end1 Morpholine-2-carboxylic acid start->end1 Δ (Heat) end2 Isobutylene (gas) start->end2 end3 Carbon Dioxide (gas) start->end3

Caption: Primary thermal degradation pathway.

Influence of Process Parameters

While the onset temperature provides a critical data point, real-world stability can be influenced by other factors:

  • Solvent: Thermal deprotection of Boc groups can be accelerated in certain solvents.[1] Studies have shown that polar protic solvents like trifluoroethanol or even water can facilitate deprotection at lower temperatures than in non-polar solvents.[1][6] This is a critical consideration for any process involving heating the compound in solution.

  • pH and Impurities: The presence of acidic or basic impurities can significantly lower the decomposition temperature. Acidic impurities can catalyze the classic deprotection pathway, while strong bases could potentially lead to other degradation routes.

  • Atmosphere: While the primary degradation is anaerobic, performing processes in air at high temperatures could introduce oxidative side reactions, generating a more complex impurity profile.

Recommendations for Safe Handling and Storage

Based on the collective data, the following guidelines are recommended for maintaining the integrity of N-Boc-morpholine-2-carboxylic acid:

  • Storage: The compound should be stored in a dry, well-sealed container at refrigerated temperatures (2-8 °C) to minimize the risk of thermal degradation over time.

  • Process Operations: For operations such as drying, milling, or blending, temperatures should be maintained significantly below the determined melting point and decomposition onset. A maximum operating temperature of 60-70 °C would provide a reasonable safety margin.

  • Solvent Selection: When heating solutions of this compound, be mindful that the solvent can impact its stability. It is advisable to perform kinetic studies in the chosen process solvent to define safe operating limits if prolonged heating is required.

Conclusion

N-Boc-morpholine-2-carboxylic acid is a thermally sensitive molecule, with its primary liability being the thermolytic loss of the Boc protecting group. A systematic evaluation using TGA and DSC is essential to define its thermal profile accurately. The decomposition onset temperature, typically above 150 °C, serves as the critical parameter for defining safe handling, storage, and processing conditions. By understanding the fundamental degradation pathway and the influence of external process parameters, researchers and drug development professionals can effectively mitigate risks, ensuring the quality and integrity of this vital synthetic building block.

References

  • Kelly, C. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ResearchGate. TGA and DSC of amino acids-cellulose derivatives. ResearchGate.
  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Gaspard, H. G., et al. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. University of Nebraska - Lincoln.
  • Separation Science. Analytical Techniques In Stability Testing. Separation Science.
  • Capot Chemical. MSDS of (R)-4-Boc-morpholine-3-carboxylic acid. Capot Chemical.
  • Mtoz Biolabs. DSC and TGA Analysis. Mtoz Biolabs.
  • ResearchGate. Thermal degradation of coordination polymer [Cd(N-Boc-gly)2(H2O)2]. ResearchGate.
  • ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.
  • Karmakar, S., & Armstrong, D. W. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances.
  • PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
  • CONICET. Trends in Analytical chemistry. CONICET.
  • Kelly, C. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the design of peptidomimetics with enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (Boc-Mor-OH) is a valuable chiral building block that introduces a morpholine scaffold, a privileged structure in drug discovery known for conferring favorable physicochemical and biological properties.[3][4] This document provides a comprehensive guide for the strategic application of Boc-Mor-OH in Boc/Bzl solid-phase peptide synthesis (SPPS), detailing its rationale, optimized protocols, and critical considerations for its successful incorporation.

Introduction: The Rationale for Morpholine Scaffolds in Peptidomimetics

The morpholine moiety is a versatile heterocyclic scaffold frequently employed to impart conformational rigidity and improve pharmacokinetic properties in bioactive molecules.[3][4] When incorporated into a peptide backbone via Boc-Mor-OH, it can act as a surrogate for proline or other amino acids to induce specific secondary structures, such as β-turns.[5][6] This structural constraint can lead to peptides with increased receptor binding affinity, enhanced selectivity, and greater resistance to proteolytic degradation.[7]

The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amine is central to the classic Boc/Bzl SPPS strategy.[8] The Boc group's key characteristic is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal without disturbing the more acid-stable benzyl-based side-chain protecting groups or the peptide-resin linkage.[9][10] This differential acid sensitivity is the foundation of the stepwise elongation of the peptide chain.[8][10]

Physicochemical & Synthetic Properties of Boc-Mor-OH

The successful integration of an unnatural amino acid like Boc-Mor-OH depends on understanding its inherent properties and how they influence the standard SPPS workflow.

PropertyValue / DescriptionSource
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid[11]
Molecular Formula C₁₀H₁₇NO₅[11]
Molecular Weight 231.25 g/mol [11]
Protecting Group Tert-butyloxycarbonyl (Boc)[11]
Deprotection Acid-labile; typically removed with 25-50% TFA in DCM.[10][12]
Key Application Introduces a constrained morpholine scaffold into peptides.[13][14]

Core Synthetic Workflow: The Boc-SPPS Cycle

The incorporation of Boc-Mor-OH follows the iterative cycle of Boc-SPPS. The fundamental logic involves the sequential deprotection of the N-terminal Boc group and coupling of the subsequent Boc-protected amino acid until the desired sequence is assembled.

Start Start Deprotection Deprotection Start->Deprotection Start Cycle Wash1 Wash1 Deprotection->Wash1 Remove Acid Neutralization Neutralization Wash1->Neutralization Prepare for Coupling Wash2 Wash2 Neutralization->Wash2 Remove Base Coupling Coupling Wash2->Coupling Add Boc-Mor-OH Wash3 Wash3 Coupling->Wash3 Remove Excess Reagents Wash3->Deprotection Next Amino Acid End End Wash3->End Cycle Complete

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Experimental Protocols

These protocols are designed for manual SPPS and may require optimization based on the specific peptide sequence and resin characteristics.

Protocol 1: Standard Incorporation of Boc-Mor-OH

This protocol details a single coupling cycle for adding Boc-Mor-OH to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin (e.g., Merrifield or PAM resin with N-terminal amine free)

  • Boc-Mor-OH

  • Coupling Reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Reagents: Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling:

    • Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3x) to prepare for the reaction in a polar aprotic solvent.[15]

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM.[12]

    • Perform a brief pre-wash (2-3 minutes), drain, and then add a fresh portion of the TFA/DCM solution.[12][15]

    • Agitate for 20-30 minutes at room temperature.[10][15] This step cleaves the Boc group, exposing the N-terminal amine as a trifluoroacetate salt.

    • Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[12]

  • Neutralization:

    • To deprotonate the ammonium salt to a free amine, treat the resin with a 5-10% solution of DIEA in DCM or DMF.[15]

    • Agitate for 5-10 minutes.

    • Wash the resin extensively with DMF (3-5 times) to remove excess base, which could interfere with the subsequent coupling step.[15]

  • Activation and Coupling of Boc-Mor-OH:

    • Pre-activation: In a separate vessel, dissolve 2-4 equivalents of Boc-Mor-OH and 2-4 equivalents of HBTU in a minimal volume of DMF. Add 4-8 equivalents of DIEA to activate the carboxylic acid. Allow the mixture to stand for 2-5 minutes.

    • Coupling: Add the pre-activated Boc-Mor-OH solution to the neutralized peptide-resin.[15]

    • Agitate the mixture at room temperature for 1-2 hours. Due to the structure of Boc-Mor-OH, which may introduce some steric hindrance, extended coupling times or the use of a more potent coupling reagent like HATU may be necessary.[1][16]

    • Monitoring: Monitor the reaction's completion using a qualitative ninhydrin (Kaiser) test.[15] A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.

  • Final Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.[16] The resin is now ready for the next deprotection cycle.

Protocol 2: Final Peptide Cleavage from Resin

This procedure is performed once the entire peptide sequence is assembled.

Caution: This step involves strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the Boc/Bzl strategy. A common mixture is HF/anisole (9:1) or TFMSA/TFA/thioanisole. The strong acid (HF or TFMSA) cleaves the peptide from the resin and removes side-chain protecting groups.[9][12][17] Scavengers like anisole or thioanisole are critical to trap reactive carbocations generated during deprotection, preventing side reactions.[9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and stir at 0°C to room temperature for 1-2 hours.

  • Peptide Precipitation & Isolation:

    • Evaporate the strong acid under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Mechanism and Key Considerations

The efficiency of incorporating Boc-Mor-OH is highly dependent on the activation of its carboxylic acid moiety. Aminium/uronium salt-based reagents like HBTU and HATU are highly effective for this purpose, especially for potentially hindered couplings.

BocMor Boc-Mor-OH ActivatedEster Activated OBT-Ester BocMor->ActivatedEster HBTU HBTU / DIEA HBTU->ActivatedEster Activation CoupledPeptide Boc-Mor-Peptide-Resin ActivatedEster->CoupledPeptide PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide Nucleophilic Attack

Caption: Simplified activation and coupling mechanism using HBTU.

Expert Insights & Troubleshooting:

  • Incomplete Coupling: If the ninhydrin test remains positive, indicating incomplete coupling, a second coupling (double coupling) with a freshly prepared activated Boc-Mor-OH solution is recommended.

  • Difficult Sequences: For sequences prone to aggregation, using an in-situ neutralization protocol, where the activated amino acid is added directly to the TFA-salt of the peptide-resin along with the base, can be beneficial.[9][16]

  • Reagent Choice: While DIC/HOBt is a cost-effective option, HBTU and HATU offer higher reactivity and are recommended for ensuring high coupling efficiency with unnatural amino acids like Boc-Mor-OH.[16]

Conclusion

This compound is a powerful building block for synthesizing structurally unique peptides and peptidomimetics. By leveraging the robust Boc/Bzl SPPS strategy and optimizing coupling conditions, researchers can efficiently incorporate this morpholine scaffold to enhance the conformational stability and biological activity of their target molecules. The protocols and insights provided herein serve as a validated foundation for the successful application of Boc-Mor-OH in advanced peptide synthesis and drug discovery endeavors.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
  • Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic...
  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. [Link]
  • Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. [Link]
  • Unnatural / Unusual Amino Acids - Bio-Synthesis. [Link]
  • Boc / Bzl Solid Phase Synthesis - Sunresin. [Link]
  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture | ACS Omega. [Link]
  • Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides - ResearchG
  • Contribution of the morpholine scaffold on the activity of...
  • Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides - PubMed. [Link]
  • Methods and protocols of modern solid phase peptide synthesis. [Link]
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. [Link]
  • (PDF)
  • SPPS Tips For Success Handout - Mesa Labs. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]
  • 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. [Link]

Sources

Application Notes and Protocols for the Coupling of 4-(Boc)morpholine-2-carboxylic Acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Morpholine Scaffolds in Peptidomimetics

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of molecules designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] The morpholine moiety, a six-membered heterocyclic ring containing both nitrogen and oxygen, has emerged as a valuable scaffold in medicinal chemistry.[2][3][4] Its incorporation into peptide backbones can induce conformational rigidity, enhance solubility, and introduce favorable interactions with biological targets.[2][4] 4-(Boc)morpholine-2-carboxylic acid is a key chiral building block that allows for the strategic insertion of this valuable motif into growing peptide chains, offering a pathway to novel therapeutics with improved pharmacological profiles.[5][6][7]

This guide provides a comprehensive overview of the coupling protocols for 4-(Boc)morpholine-2-carboxylic acid, addressing the unique challenges posed by its sterically hindered nature and offering detailed, field-proven methodologies for its successful incorporation into peptidomimetics.

Understanding the Building Block: 4-(Boc)morpholine-2-carboxylic Acid

4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a cyclic, non-natural amino acid analogue.[5][8][9] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures its stability under various reaction conditions and allows for controlled deprotection during peptide synthesis.[5][]

Key Structural Features and Considerations:

  • Steric Hindrance: The cyclic nature of the morpholine ring and the presence of the bulky Boc group contribute to significant steric hindrance around the carboxylic acid and the secondary amine. This can impede the approach of coupling reagents and the incoming amine nucleophile, often leading to slower reaction rates and lower yields compared to standard amino acids.[11][12][13]

  • Chirality: This building block is chiral, with the stereocenter at the C2 position.[5][14] It is crucial to use the enantiomerically pure form appropriate for the desired biological target and to employ coupling conditions that minimize racemization.

  • Solubility: 4-(Boc)morpholine-2-carboxylic acid is generally soluble in common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and dimethylformamide (DMF).[8][15]

Core Principles of Amide Bond Formation: The Coupling Reaction

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In modern peptide synthesis, this reaction is facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The general workflow for coupling 4-(Boc)morpholine-2-carboxylic acid is as follows:

G cluster_0 Activation Phase cluster_1 Coupling Phase A 4-(Boc)morpholine- 2-carboxylic acid C Activated Intermediate (e.g., OAt-ester) A->C Activation B Coupling Reagent (e.g., HATU, EDC) B->C Activation E Peptidomimetic (Elongated Chain) C->E Nucleophilic Attack D N-terminal Amine (Resin-bound or in solution) D->E Nucleophilic Attack F Byproducts (e.g., Tetramethylurea, DCU) E->F HATU_Mechanism cluster_0 Activation cluster_1 Coupling Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) Acid->Carboxylate -H⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster HATU HATU HATU->ActiveEster TMU Tetramethylurea ActiveEster->TMU + Byproduct Amide Amide Bond (R-CO-NH-R') ActiveEster->Amide Amine Amine (R'-NH₂) Amine->Amide HOAt HOAt Amide->HOAt + Regenerated

Figure 2: Simplified mechanism of HATU-mediated amide bond formation. [16][17] Step-by-Step Protocol (Solution Phase):

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Boc)morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the amine component (1.0-1.2 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Pre-activation (Optional but Recommended): In a separate vial, dissolve HATU (1.0-1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture. Some protocols suggest pre-activating the carboxylic acid with HATU and DIPEA for 5-10 minutes before adding the amine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Alternative)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. [18][19]HOBt reacts with the O-acylisourea intermediate to form an HOBt-ester, which is less prone to side reactions and racemization. [20][21] Step-by-Step Protocol (Solid-Phase Peptide Synthesis - SPPS):

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free N-terminal amine) in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve 4-(Boc)morpholine-2-carboxylic acid (3.0 eq), HOBt (3.0 eq), in DMF. Add diisopropylcarbodiimide (DIC) or EDC (3.0 eq) and allow the mixture to pre-activate for 10-15 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution.

  • Reaction: Agitate the reaction vessel at room temperature for 4-24 hours.

  • Monitoring: Perform a Kaiser test or Chloranil test to check for the presence of free primary amines. If the test is positive, the coupling is incomplete.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

Quantitative Data and Reagent Comparison

The choice of coupling strategy can significantly impact the yield and purity of the final peptidomimetic. The following table summarizes key parameters for the recommended protocols.

ParameterHATU/DIPEAEDC/HOBt
Relative Cost HigherLower
Reaction Time Faster (2-12 h)Slower (4-24 h)
Efficiency (Steric Hindrance) Very High [22]Moderate to High [13]
Racemization Risk Very Low [22]Low (with HOBt) [19]
Byproduct Removal Water-solubleWater-soluble (EDC) or insoluble (DCC) [23]
Primary Application Difficult couplings, sterically hindered residues [11]Standard couplings, cost-sensitive syntheses

Troubleshooting and Optimization

Low coupling efficiency is a common challenge when working with sterically hindered building blocks. [11]If you encounter low yields or incomplete reactions, consider the following optimization strategies:

  • Double Coupling: If monitoring indicates an incomplete reaction after the initial coupling time, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid. [11]* Increased Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered couplings. However, this may also increase the risk of racemization.

  • Alternative Additives: For carbodiimide-mediated couplings, replacing HOBt with a more reactive additive like 6-Cl-HOBt or Oxyma Pure can enhance coupling efficiency. [24][25]* Solvent Choice: While DMF is standard, solvents like N-methyl-2-pyrrolidone (NMP) can sometimes improve solubility and reaction rates.

  • Acyl Fluoride Formation: In extremely challenging cases, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can provide a highly reactive intermediate for coupling. [11]

Conclusion

The successful incorporation of 4-(Boc)morpholine-2-carboxylic acid into peptidomimetics is a key step in the synthesis of novel therapeutic candidates. While its sterically hindered nature presents challenges, these can be effectively overcome through the selection of appropriate high-potency coupling reagents, such as HATU, and the careful optimization of reaction conditions. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to leverage this valuable building block in their synthetic endeavors.

References

  • Amine to Amide Mechanism - H
  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. (2020-12-21). [Link]
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
  • H
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. National Institutes of Health. (2020-03-04). [Link]
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011-08-26). [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (2024). [Link]
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. (2025-08-07). [Link]
  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Novabiochem® Coupling reagents. Merck Millipore. [Link]
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC. [Link]
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Institutes of Health. (2020-03-04). [Link]
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]
  • Boc-(R,S)-2-carboxymorpholine | 189321-66-2. J&K Scientific. [Link]
  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp-Rich Morpholine Peptidomimetics.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (2024). [Link]
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. (2008-05-02). [Link]
  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp 3 -Rich Morpholine Peptidomimetics. Frontiers in Chemistry. (2020-03-04). [Link]
  • Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. [Link]

Sources

Application Note: Enantioselective Synthesis of (R)-N-Boc-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-N-Boc-morpholine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold and defined stereochemistry are crucial features in the design of novel therapeutic agents, influencing their binding affinity and pharmacological activity.[1] This application note provides detailed protocols for two robust and highly enantioselective methods for the synthesis of this valuable compound: Enzyme-Catalyzed Kinetic Resolution and Asymmetric Synthesis from a Chiral Precursor . These methodologies are designed to provide researchers and process chemists with reliable and scalable routes to access high-purity (R)-N-Boc-morpholine-2-carboxylic acid.

Method 1: Enzyme-Catalyzed Kinetic Resolution

This approach leverages the high stereoselectivity of lipases to resolve a racemic mixture of a suitable morpholine-2-carboxylate ester. The enzyme selectively catalyzes the hydrolysis of one enantiomer, allowing for the separation of the unreacted desired enantiomer with high optical purity. This method is particularly advantageous due to its operational simplicity, mild reaction conditions, and excellent enantioselectivity.[2]

Causality of Experimental Choices

The choice of Candida rugosa lipase is based on its demonstrated high specificity for the hydrolysis of the (S)-enantiomer of n-butyl 4-benzylmorpholine-2-carboxylate.[3] This selective enzymatic action is the cornerstone of the kinetic resolution, leading to the enrichment of the desired (R)-ester. The biphasic solvent system of tert-butyl methyl ether (t-BuOMe) and water provides an environment where the enzyme is active at the interface, facilitating the reaction while allowing for easy separation of the organic and aqueous phases during workup. The N-benzyl protecting group is utilized during the resolution step and subsequently exchanged for a Boc group, which is a common protecting group in peptide synthesis and other pharmaceutical applications due to its stability and ease of removal under acidic conditions.[1]

Experimental Workflow

cluster_0 Racemic Precursor Synthesis cluster_1 Kinetic Resolution & Final Product Synthesis A N-Benzylethanolamine B Racemic N-benzyl-morpholine-2-carbonitrile A->B 1. 2-Chloroacrylonitrile 2. t-BuOK C Racemic n-butyl N-benzyl-morpholine-2-carboxylate B->C n-BuOH, H2SO4 D Kinetic Resolution with Candida rugosa lipase C->D E (R)-n-butyl N-benzyl-morpholine-2-carboxylate D->E Unreacted F (S)-N-benzyl-morpholine-2-carboxylic acid D->F Hydrolyzed G (R)-N-Boc-morpholine-2-carboxylic acid E->G 1. N-Boc protection exchange 2. Ester hydrolysis

Caption: Workflow for the enzyme-catalyzed kinetic resolution route.

Detailed Protocol

Part A: Synthesis of Racemic n-butyl 4-benzylmorpholine-2-carboxylate

  • Synthesis of N-benzyl-morpholine-2-carbonitrile: To a solution of N-benzylethanolamine in diethyl ether, add 2-chloroacrylonitrile dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. The resulting intermediate is then treated with potassium tert-butoxide in anhydrous DME to promote cyclization.

  • Alcoholysis to the n-butyl ester: The crude N-benzyl-morpholine-2-carbonitrile is subjected to alcoholysis with n-butanol in the presence of a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux until the reaction is complete (monitored by TLC or GC). After cooling, the reaction is neutralized, and the product is extracted to yield racemic n-butyl 4-benzylmorpholine-2-carboxylate.

Part B: Enzyme-Catalyzed Kinetic Resolution

  • Prepare a biphasic mixture of a solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (1 equivalent) in t-BuOMe and a suspension of Candida rugosa lipase in water.

  • Stir the mixture vigorously at room temperature for 24-30 hours. The progress of the resolution should be monitored by chiral HPLC.

  • Once the reaction has reached approximately 50% conversion, separate the organic and aqueous layers.

  • The organic layer contains the unreacted (R)-n-butyl 4-benzylmorpholine-2-carboxylate. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Part C: Conversion to (R)-N-Boc-morpholine-2-carboxylic acid

  • N-Protecting Group Exchange: The N-benzyl group of the recovered (R)-ester is exchanged for an N-Boc group. This is typically achieved by hydrogenolysis of the benzyl group followed by reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

  • Ester Hydrolysis: The resulting (R)-n-butyl N-Boc-morpholine-2-carboxylate is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

  • Acidification of the reaction mixture followed by extraction yields the final product, (R)-N-Boc-morpholine-2-carboxylic acid, with high enantiomeric purity.[2]

Method 2: Asymmetric Synthesis from (S)-Epichlorohydrin

This method relies on the use of a readily available chiral starting material, (S)-epichlorohydrin, to establish the desired stereocenter. This approach is highly efficient and avoids the need for a resolution step, making it an attractive strategy for a scalable and chromatography-free synthesis.[4][5]

Causality of Experimental Choices

The use of enantiomerically pure (S)-epichlorohydrin as the starting material directly installs the desired (R)-stereochemistry at the C2 position of the morpholine ring through a series of stereospecific reactions. The reaction sequence typically involves the nucleophilic ring-opening of the epoxide by an appropriately protected amino alcohol, followed by an intramolecular cyclization to form the morpholine ring. This strategy is highly atom-economical and allows for the construction of the chiral morpholine core in a concise manner. The absence of chromatographic purification steps significantly enhances the process throughput, making it suitable for large-scale synthesis.[4][5]

Experimental Workflow

A (S)-Epichlorohydrin C Intermediate Chloro-alcohol A->C Ring-opening B N-Boc-aminoethanol B->C D (R)-N-Boc-2-hydroxymethylmorpholine C->D Intramolecular Cyclization (Base-mediated) E (R)-N-Boc-morpholine-2-carboxylic acid D->E Oxidation

Caption: Workflow for the asymmetric synthesis from (S)-epichlorohydrin.

Detailed Protocol

This protocol is an adaptation of a reported synthesis of the (S)-enantiomer from (R)-epichlorohydrin.[4][5]

  • Ring-opening of (S)-Epichlorohydrin: To a solution of N-Boc-aminoethanol (1 equivalent) in a suitable solvent such as isopropanol, add (S)-epichlorohydrin (1.1 equivalents). The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic ring-opening of the epoxide.

  • Intramolecular Cyclization: After the initial reaction is complete, a base such as sodium hydroxide or potassium tert-butoxide is added to the reaction mixture to promote the intramolecular cyclization via displacement of the chloride, forming (R)-N-Boc-2-hydroxymethylmorpholine.

  • Oxidation to the Carboxylic Acid: The resulting alcohol is then oxidized to the carboxylic acid. A variety of oxidizing agents can be employed, such as TEMPO-catalyzed oxidation with sodium hypochlorite or oxidation with potassium permanganate under basic conditions.

  • Work-up and Isolation: After the oxidation is complete, the reaction mixture is worked up by quenching any excess oxidant, followed by acidification and extraction of the product into an organic solvent. The solvent is then removed in vacuo to yield the crude (R)-N-Boc-morpholine-2-carboxylic acid, which can often be purified by crystallization, thus avoiding the need for chromatography.

Quantitative Data Summary

ParameterMethod 1: Enzyme-Catalyzed Kinetic ResolutionMethod 2: Asymmetric Synthesis from (S)-Epichlorohydrin
Overall Yield 46% for the (R)-acid[2]High throughput, chromatography-free[4][5]
Enantiomeric Excess (ee) >99%[2]Expected to be >99% (based on chiral precursor)
Key Advantages High enantioselectivity, operational simplicityHigh atom economy, no chromatography required
Key Considerations Requires synthesis of racemic precursorRelies on the availability of enantiopure starting material

Conclusion

Both the enzyme-catalyzed kinetic resolution and the asymmetric synthesis from a chiral precursor offer effective and reliable strategies for the enantioselective synthesis of (R)-N-Boc-morpholine-2-carboxylic acid. The choice of method will depend on factors such as the availability of starting materials, scalability requirements, and the desired process economics. The detailed protocols and insights provided in this application note are intended to empower researchers in the pharmaceutical and chemical industries to efficiently produce this important chiral building block for their drug discovery and development programs.

References

  • Fish, P. V., Mackenny, M., Bish, G., Buxton, T., Cave, R., Drouard, D., Hoople, D., Jessiman, A., Miller, D., Pasquinet, C., Patel, B., Reeves, K., Ryckmans, T., Skerten, M., & Wakenhut, F. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron Letters, 50(4), 389-391. [Link]
  • Fish, P. V., et al. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. ElectronicsAndBooks.
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662-3665. [Link]
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link]
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.
  • Fish, P. V., et al. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(7), 940-951.
  • Lidsen, P. (2021). Kinetic Model for the Hydrolysis of Olive Oil by Lipase in Absence of Emulsifier.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Fish, P. V., et al. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.

Sources

Application Note: High-Resolution Chiral HPLC Analysis of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the enantioselective analysis of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (Boc-morpholine-2-carboxylic acid) using High-Performance Liquid Chromatography (HPLC). The accurate determination of enantiomeric purity for this chiral building block is critical in pharmaceutical development and asymmetric synthesis, where stereochemistry dictates biological activity. This guide provides a comprehensive methodology, from the principles of chiral stationary phase selection to detailed experimental protocols and data interpretation, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Purity

This compound is a vital chiral intermediate in the synthesis of various biologically active molecules.[1][2] The spatial arrangement of the carboxylic acid group at the C-2 position results in two enantiomers, (R) and (S), which can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory agencies demand stringent control and accurate measurement of the enantiomeric composition of chiral drug substances. Chiral HPLC stands as the preeminent analytical technique for this purpose, offering high resolution and sensitivity for the quantification of individual enantiomers.[3][4]

The separation of enantiomers is a complex process that relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[5][6] The differential stability of these complexes leads to different retention times, enabling their separation and quantification.[6] This note will delve into a systematic approach for developing a robust chiral HPLC method for Boc-morpholine-2-carboxylic acid.

Foundational Principles: Selecting the Optimal Chiral Stationary Phase (CSP)

The success of a chiral separation is fundamentally dependent on the choice of the CSP. For acidic compounds like Boc-morpholine-2-carboxylic acid, several classes of CSPs have demonstrated broad applicability.

  • Polysaccharide-Based CSPs: Derivatized cellulose and amylose polymers coated or immobilized on a silica support are among the most versatile and widely used CSPs.[5] Columns such as Chiralpak® and Chiralcel® series operate through a combination of interactions including hydrogen bonding, dipole-dipole, and steric hindrance within the chiral grooves of the polysaccharide structure. For analogous compounds, polysaccharide-based columns have been successfully employed to determine enantiomeric purity.[7]

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on vancomycin or teicoplanin (e.g., Chirobiotic™ series), offer a unique separation mechanism.[5] They contain multiple stereogenic centers and functional groups, creating a complex chiral surface capable of ionic interactions, hydrogen bonding, and inclusion complexation. Their amphoteric nature makes them suitable for a wide range of molecules, including chiral acids.[8]

  • Anion-Exchanger CSPs: Specifically designed for acidic compounds, these CSPs, like CHIRALPAK® QN-AX and QD-AX, utilize an ion-exchange mechanism.[9][10] The chiral selector, often a quinine or quinidine derivative, is protonated and forms an ionic bond with the deprotonated carboxylic acid of the analyte.[9][10] This primary interaction, supplemented by other intermolecular forces, drives enantioseparation.

For Boc-morpholine-2-carboxylic acid, a polysaccharide-based or a macrocyclic glycopeptide CSP is recommended as a primary screening choice due to their proven broad selectivity for compounds with similar functionalities.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a starting point for the method development and analysis of Boc-morpholine-2-carboxylic acid. Optimization may be required based on the specific instrumentation and desired separation performance.

Materials and Reagents
Material/ReagentGrade/Purity
This compound (racemic standard)≥98%
(R)- or (S)-enantiomer standard (if available)≥99% ee
HexaneHPLC Grade
Isopropanol (IPA)HPLC Grade
Ethanol (EtOH)HPLC Grade
Trifluoroacetic Acid (TFA)HPLC Grade
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
Formic Acid (FA)LC-MS Grade
Ammonium AcetateLC-MS Grade
Instrumentation and Chromatographic Conditions

A standard HPLC or UHPLC system equipped with a UV detector is suitable. A photodiode array (PDA) detector is advantageous for monitoring peak purity.

ParameterRecommended Starting ConditionsRationale & Expert Insights
Chiral Column Option 1: Polysaccharide-based (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)Option 2: Macrocyclic Glycopeptide (e.g., Chirobiotic™ T, 250 x 4.6 mm, 5 µm)Polysaccharide phases are excellent for general screening.[4] Chirobiotic™ T is specifically noted for its utility in separating chiral acids.[5] Immobilized versions of polysaccharide columns offer greater solvent compatibility.
Mobile Phase Normal Phase (NP): Hexane/Ethanol/TFA (e.g., 80:20:0.1, v/v/v)Polar Organic Mode: Acetonitrile/Methanol/FA/Ammonium AcetateReversed-Phase (RP): Water (with 0.1% FA)/AcetonitrileThe NP mode often provides better selectivity for chiral separations.[3] The acidic modifier (TFA) is crucial for protonating the carboxylic acid, improving peak shape and interaction with the CSP. For LC-MS compatibility, volatile buffers like formic acid and ammonium acetate are preferred.
Flow Rate 0.5 - 1.0 mL/minChiral separations often benefit from lower flow rates, which can enhance resolution by allowing more time for the enantiomers to interact with the CSP.[11]
Column Temperature 25°C (ambient)Temperature can influence selectivity. Lower temperatures may increase resolution but also increase backpressure and analysis time. Start at ambient and evaluate higher or lower temperatures during optimization.[11]
Detection Wavelength 210-220 nmThe Boc-protecting group and the carboxyl group lack a strong chromophore at higher wavelengths. Detection in the low UV range is necessary.
Injection Volume 5 - 10 µL
Sample Preparation Dissolve 1 mg/mL in mobile phase or a compatible solvent (e.g., Ethanol, IPA). Filter through a 0.45 µm syringe filter.Ensure the sample is fully dissolved to avoid column clogging and peak distortion. The sample diluent should be miscible with the mobile phase.
Method Workflow Diagram

Chiral_HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing SamplePrep Sample & Standard Preparation (1 mg/mL in mobile phase) Injection Sample Injection (5-10 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/EtOH/TFA) Equilibration Column Equilibration (≥10 column volumes) MobilePhasePrep->Equilibration Equilibration->Injection Separation Isocratic Elution (e.g., 1.0 mL/min, 25°C) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Resolution (Rs) & Enantiomeric Excess (%ee) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for Chiral HPLC Analysis.

Data Analysis and System Suitability

For a validated method, system suitability tests must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaPurpose
Resolution (Rs) Rs ≥ 1.5Ensures baseline or near-baseline separation of the two enantiomer peaks, which is critical for accurate quantification.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Asymmetrical peaks can lead to inaccurate integration and quantification.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates the precision and reproducibility of the injection and detection system.

Enantiomeric Excess (% ee) is calculated using the peak areas of the two enantiomers (E1 and E2):

% ee = [ |AreaE1 - AreaE2| / (AreaE1 + AreaE2) ] x 100

Method Optimization and Troubleshooting

If the initial screening does not yield adequate separation (Rs < 1.5), a systematic optimization approach is necessary.

  • Mobile Phase Composition: The ratio of the polar modifier (e.g., Ethanol or IPA) to the non-polar main solvent (e.g., Hexane) is the most powerful tool for adjusting retention and resolution.

    • Increasing the polar modifier percentage will generally decrease retention times.

    • Decreasing the polar modifier percentage will increase retention and may improve resolution.

  • Acidic/Basic Additive: The concentration of the additive (e.g., TFA) can significantly impact peak shape and selectivity. For acidic analytes, a small amount of an acidic modifier is typically required. For basic analytes, a basic modifier (e.g., diethylamine) would be used.

  • Flow Rate and Temperature: As previously mentioned, reducing the flow rate can improve resolution.[11] Changing the temperature can alter the thermodynamics of the chiral recognition process; both decreasing and increasing the temperature should be explored to find the optimal condition.[11]

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
No separation (single peak) Incorrect CSP or mobile phase.Screen a different class of CSP (e.g., switch from polysaccharide to macrocyclic glycopeptide). Drastically change the mobile phase composition or switch chromatography mode (e.g., NP to RP).
Poor resolution (Rs < 1.5) Sub-optimal mobile phase strength or flow rate.Decrease the percentage of the polar modifier in the mobile phase. Reduce the flow rate.
Poor peak shape (tailing) Secondary interactions with silica; incorrect additive concentration.Ensure the acidic modifier (TFA) is present at an appropriate concentration (e.g., 0.1%). Check for column degradation.
Irreproducible retention times Insufficient column equilibration; temperature fluctuations.Ensure the column is fully equilibrated with the mobile phase before injection (at least 10-20 column volumes).[11] Use a column thermostat.

Conclusion

This application note provides a robust framework for the development of a chiral HPLC method for the enantioselective analysis of this compound. By systematically selecting an appropriate chiral stationary phase and optimizing the mobile phase conditions, a high-resolution separation can be achieved, enabling the accurate determination of enantiomeric purity. The principles and protocols outlined herein are grounded in established chromatographic theory and are designed to be a practical guide for scientists in the pharmaceutical industry.

References

  • McClain, R., & Przybyciel, M. (n.d.). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. LCGC International.
  • Zhang, T., Czerwenka, C., & Lindner, W. (n.d.). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. PubMed.
  • Various Authors. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate.
  • Benchchem. (n.d.). (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • ChemicalBook. (n.d.). (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Satinder, A. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Claus, J.E. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • ResearchGate. (2025). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • Armstrong, D.W., et al. (n.d.). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International.
  • Ekborg-Ott, K.H., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.
  • PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
  • Supelco. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.

Sources

Application Notes & Protocols: A Guide to the Deprotection of Boc-Morpholine-2-Carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the effective deprotection of N-Boc-morpholine-2-carboxylic acid, a key building block in the synthesis of advanced peptidomimetics and therapeutic agents. Morpholine scaffolds are integral to modern drug discovery for their ability to impart favorable pharmacokinetic properties and structural constraints.[1][2] The successful incorporation of these motifs into peptide chains hinges on the reliable and clean removal of the tert-butyloxycarbonyl (Boc) protecting group. This guide delves into the chemical principles, provides detailed, field-proven protocols, and offers troubleshooting advice for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Morpholine Scaffolds

Peptidomimetics—molecules that mimic the structure and function of natural peptides—are at the forefront of therapeutic innovation.[3] They are designed to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low oral bioavailability.[3] The morpholine ring, a saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][4] Its incorporation into a peptide backbone can:

  • Induce Conformational Rigidity: The defined chair-like conformation of the morpholine ring can lock a peptide chain into a bioactive conformation, enhancing its binding affinity to a target protein.[5]

  • Improve Pharmacokinetic Properties: The ether oxygen can act as a hydrogen bond acceptor, improving solubility, while the overall structure often enhances resistance to proteolytic degradation.[1]

  • Increase Chemical Diversity: Morpholine scaffolds provide a three-dimensional framework that allows for diverse functionalization, enabling the exploration of a wider chemical space.[2]

Boc-morpholine-2-carboxylic acid is a versatile building block for introducing this valuable motif. The Boc group provides robust protection for the secondary amine during peptide coupling reactions but can be selectively removed under acidic conditions, making it compatible with standard peptide synthesis strategies.[6][7]

The Chemistry of Boc Deprotection: An Acid-Labile Strategy

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group renowned for its stability in a wide range of chemical conditions, yet its facile removal under acidic conditions.[8][9] This "quasi-orthogonal" nature makes it highly valuable in complex syntheses.[10]

The deprotection mechanism is an acid-catalyzed elimination reaction.[11]

  • Protonation: The reaction is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[11]

  • Formation of the tert-Butyl Cation: The protonated intermediate is unstable and collapses, leading to the loss of a stable carbamic acid and the formation of a tertiary carbocation, the tert-butyl cation.[11][12]

  • Decarboxylation: The resulting carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine of the morpholine scaffold.[11]

  • Amine Salt Formation: Under the acidic reaction conditions, the newly liberated amine is protonated, yielding its corresponding TFA salt.[11]

The generation of the highly reactive tert-butyl cation is a critical aspect of this reaction. This electrophile can potentially alkylate nucleophilic residues in the peptide chain (e.g., Tryptophan, Methionine) or polymerize, leading to impurities.[13] This necessitates careful consideration of reaction conditions and the use of "scavengers" in sensitive applications.

Mechanism of Boc Deprotection

Below is a diagram illustrating the acid-catalyzed removal of the Boc group.

Caption: Acid-catalyzed deprotection mechanism of Boc-morpholine-2-carboxylic acid.

Experimental Protocols

The choice of deprotection protocol depends on the context of the synthesis—whether it is performed in solution phase or on a solid support (SPPS)—and the sensitivity of other functional groups present in the molecule.

Protocol 1: Standard Deprotection in Solution Phase

This protocol is suitable for intermediate steps in a solution-phase synthesis.

Materials:

  • Boc-morpholine-2-carboxylic acid derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the Boc-protected morpholine substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Acid Addition: To the stirred solution, add TFA. A common ratio is a 25-50% v/v solution of TFA in DCM.[14] For a robust and rapid reaction, a 1:1 mixture of DCM and TFA can be used.[14][15] The addition should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.[14] Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. Note: CO₂ evolution will occur, so do not seal the vessel tightly.[9][11]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure (rotary evaporation).

  • Aqueous Workup (Base Quench):

    • Carefully dissolve the residue in water or a minimal amount of DCM.

    • Slowly add saturated NaHCO₃ solution to neutralize the TFA salt until CO₂ evolution ceases and the pH is basic (~8-9).

    • Transfer the mixture to a separatory funnel and extract the deprotected amine into an organic solvent (e.g., DCM or ethyl acetate, 3x).

  • Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine. The product can be used directly or purified further if necessary.

Protocol 2: Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the deprotection step within a standard Boc/Bzl SPPS workflow.

Materials:

  • Peptide-resin with an N-terminal Boc-morpholine-2-carboxylic acid

  • DCM for resin washing

  • Deprotection solution: 25-50% TFA in DCM (v/v). A common choice is 50% TFA/DCM.[12]

  • Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DCM (v/v)

  • Dimethylformamide (DMF) for washing

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

  • Pre-Wash: Drain the solvent and wash the resin with DCM (3x).

  • Deprotection:

    • Add the deprotection solution (25-50% TFA/DCM) to the resin, ensuring all beads are fully submerged.

    • Agitate the vessel for 1-2 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[12]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5-6x) to remove residual acid and the cleaved Boc group byproducts.

  • Neutralization:

    • To convert the TFA amine salt to the free amine required for the next coupling step, add the neutralization solution (10% DIEA/DCM).[12]

    • Agitate for 2-5 minutes, then drain. Repeat the neutralization step.

  • Final Washing: Wash the resin with DCM (3x) followed by DMF (3x) to prepare for the subsequent amino acid coupling step.

General Workflow for SPPS Deprotection Cycle

SPPS_Workflow Start Start: Peptide-Resin (Boc-Protected) Swell Swell Resin in DCM Start->Swell Wash1 Wash with DCM Swell->Wash1 Deprotect Treat with 25-50% TFA/DCM (20-30 min) Wash1->Deprotect Wash2 Wash with DCM Deprotect->Wash2 Neutralize Treat with 10% DIEA/DCM Wash2->Neutralize Wash3 Wash with DCM/DMF Neutralize->Wash3 End End: Deprotected Amine (Ready for Coupling) Wash3->End

Caption: Standard workflow for a Boc deprotection cycle in solid-phase peptide synthesis.

Comparative Data and Method Selection

The choice of acid and its concentration is a balance between reaction efficiency and the stability of other protecting groups or sensitive moieties.

ParameterStandard TFA/DCMMilder Conditions (e.g., 25% TFA)Alternative Acids (e.g., HCl in Dioxane)
Concentration 50-100% TFA1-25% TFA4M HCl in Dioxane
Reaction Time 0.5 - 2 hours2 - 18 hours[14]1 - 4 hours
Temperature 0 °C to Room TempRoom TempRoom Temp
Pros Fast, reliable, and highly effective for complete deprotection.[15]Increased selectivity; may preserve other acid-labile groups (e.g., Trityl).[16]Can be used when TFA is undesirable; byproduct is volatile HCl.
Cons Can cleave other acid-sensitive groups (e.g., tBu esters, Trityl).Slower reaction rates; may be incomplete for sterically hindered substrates.Dioxane is a hazardous solvent; can be less efficient than TFA.
Best For Routine deprotection in solution and solid-phase synthesis.Syntheses requiring orthogonal removal of highly acid-labile groups.Specific applications where TFA must be avoided.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Deprotection Insufficient reaction time or acid concentration. Steric hindrance around the Boc group. Poor quality or wet reagents.Increase reaction time and monitor by LC-MS. Increase TFA concentration. Ensure use of anhydrous solvents and fresh TFA.
Side Product Formation Alkylation of nucleophilic side chains (e.g., Trp, Met) by the tert-butyl cation.Add a scavenger to the deprotection cocktail. Common scavengers include triethylsilane (TES), thioanisole, or dithiothreitol (DTT).[16]
Poor Yield after Workup Incomplete neutralization of the TFA salt, leading to loss of product in the aqueous layer. Emulsion formation during extraction.Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction. Add brine to the aqueous layer to break emulsions.
Aspartimide Formation (in SPPS) For peptides containing Aspartic Acid (Asp), the use of a strong base like DBU for neutralization can catalyze side reactions.Use a milder, non-nucleophilic base like DIEA for the neutralization step.[12]

Conclusion

The deprotection of Boc-morpholine-2-carboxylic acid is a critical and generally high-yielding step in the synthesis of sophisticated peptidomimetics. The standard protocol using a solution of trifluoroacetic acid in dichloromethane is robust and broadly applicable for both solution-phase and solid-phase chemistry.[14][15] By understanding the underlying chemical mechanism, carefully selecting reaction conditions based on substrate sensitivity, and implementing appropriate workup or neutralization procedures, researchers can reliably access the free amine of the morpholine scaffold, paving the way for the construction of novel and impactful therapeutic molecules.

References

  • Wenschuh, H., et al. (2000). Acid-labile protecting groups for the synthesis of lipidated peptides. Journal of Peptide Science, 6(11), 553-63.
  • Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 522.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • Bollhagen, R., et al. (1994). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (15), 1799-1800.
  • Aletras, V., et al. (1999). Synthesis of a versatile peptidomimetic scaffold. Methods in Molecular Medicine, 23, 161-74.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Lenci, E., & Trabocchi, A. (2020). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. Organic & Biomolecular Chemistry, 18(1), 16-30.
  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA.
  • Scribd. (n.d.). TFA Deprotection.
  • Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92398-92403.
  • ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • Pokalwar, R. U., et al. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 27(19), 6649.
  • Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA.
  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery.
  • Yajima, H., et al. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 36(11), 4595-4599.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection - Reagent Guides.
  • Capot Chemical. (n.d.). MSDS of (R)-4-Boc-morpholine-3-carboxylic acid.
  • Vescio, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6245.

Sources

Incorporation of N-Boc-morpholine-2-carboxylic acid into macrocyclic peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Incorporation of N-Boc-morpholine-2-carboxylic acid into Macrocyclic Peptides for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Morpholine Scaffold as a Privileged Element in Macrocyclic Drug Design

The quest for novel therapeutics capable of modulating historically "undruggable" targets, such as protein-protein interactions (PPIs), has propelled macrocyclic peptides to the forefront of drug discovery.[1][2][3] Their unique structural architecture balances the flexibility needed for target recognition with a conformational pre-organization that enhances binding affinity and metabolic stability.[3][4]

Within this promising class of molecules, the morpholine moiety has emerged as a "privileged" scaffold.[5][6] Its incorporation into bioactive molecules is a well-established strategy to improve critical pharmacokinetic properties, including aqueous solubility, metabolic stability, and cell permeability.[5][7][8] The morpholine ring, with its defined chair-like conformation and hydrogen bond accepting capability, can act as a versatile building block to constrain peptide backbones into favorable bioactive conformations.[8][9]

This guide provides a detailed technical overview and step-by-step protocols for the incorporation of N-Boc-morpholine-2-carboxylic acid, a key synthetic intermediate, into macrocyclic peptides using solid-phase peptide synthesis (SPPS) and subsequent solution-phase macrolactamization. We will explore the causality behind critical experimental choices, from reagent selection to reaction conditions, to empower researchers to successfully synthesize these complex and valuable molecules.

Building Block Profile: N-Boc-morpholine-2-carboxylic acid

N-Boc-morpholine-2-carboxylic acid is a chiral heterocyclic amino acid derivative that serves as the primary building block for introducing the morpholine scaffold. Its N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which is stable to the basic conditions used for Fmoc-deprotection during standard SPPS but can be readily removed under acidic conditions.

PropertyValueSource
CAS Number 189321-66-2[10]
Molecular Formula C10H17NO5[10]
Appearance Solid[10]
Storage Sealed in dry, 2-8°C[10]
Synthesis Can be synthesized from epichlorohydrin.[11][12]

Part 1: Synthesis of the Linear Peptide Precursor via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the linear peptide chain is most efficiently performed on a solid support. This approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing, a significant advantage over solution-phase methods.[13][14]

SPPS_Workflow Resin 1. Start with Solid Support (e.g., 2-CTC Resin) Load 2. Load First Fmoc-Amino Acid Resin->Load Deprotect 3. Fmoc Deprotection (Piperidine/DMF) Load->Deprotect Wash1 Wash Deprotect->Wash1 Couple 4. Couple Next Fmoc-AA (HBTU/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat 5. Repeat Steps 3-4 for each amino acid Wash2->Repeat n-cycles Couple_Morpholine 6. Couple N-Boc-morpholine- 2-carboxylic acid Repeat->Couple_Morpholine Wash3 Wash Couple_Morpholine->Wash3 Final_Deprotect 7. Final Fmoc Deprotection Wash3->Final_Deprotect Wash4 Wash Final_Deprotect->Wash4 Cleave 8. Cleave from Resin (TFA Cocktail) Wash4->Cleave Precipitate 9. Precipitate & Purify Linear Peptide Cleave->Precipitate

Figure 1. General workflow for solid-phase synthesis of the linear peptide precursor.
Protocol 1A: Solid-Phase Synthesis

This protocol outlines the manual synthesis of a model linear peptide on a 0.1 mmol scale.

1. Resin Preparation and First Amino Acid Loading:

  • Rationale: 2-Chlorotrityl chloride (2-CTC) resin is chosen for its acid sensitivity, allowing the peptide to be cleaved while keeping acid-labile side-chain protecting groups intact if necessary.

  • Procedure:

    • Swell 2-CTC resin (0.1 mmol, 1.6 mmol/g loading) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

    • Drain the DCM.

    • Dissolve the first Fmoc-protected amino acid (0.4 mmol) and diisopropylethylamine (DIPEA) (0.8 mmol) in minimal DCM.

    • Add the solution to the resin and shake for 2 hours.

    • Add methanol (0.5 mL) to cap any unreacted sites and shake for 15 minutes.

    • Wash the resin sequentially with DCM (3x), dimethylformamide (DMF) (3x), and DCM (3x).

2. Iterative Deprotection and Coupling Cycles:

  • Rationale: The synthesis proceeds by repeating two core steps: removing the temporary N-terminal Fmoc group and then coupling the next amino acid.

  • Fmoc-Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine/DMF solution for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol), HBTU (0.38 mmol), and HOBt (0.4 mmol) in DMF.

    • Add DIPEA (0.8 mmol) to the solution to activate the amino acid (observe color change).

    • Immediately add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm reaction completion (ninhydrin test; positive = blue beads, negative = colorless). If incomplete, repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

3. Coupling of N-Boc-morpholine-2-carboxylic acid:

  • Causality: As a secondary amine, N-Boc-morpholine-2-carboxylic acid exhibits slower coupling kinetics compared to primary amino acids. Therefore, a more potent coupling reagent and extended reaction time are employed to ensure high coupling efficiency.

  • Procedure:

    • Following the deprotection of the previous amino acid, prepare the coupling solution: N-Boc-morpholine-2-carboxylic acid (0.4 mmol), HATU (0.38 mmol), and collidine (0.8 mmol) in DMF.

    • Add the solution to the resin and shake for 4-6 hours, or overnight.

    • Note: The Kaiser test is not suitable for secondary amines. A chloranil test can be used as an alternative to monitor completion.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

4. Cleavage of the Linear Peptide from Resin:

  • Rationale: A strong acid, trifluoroacetic acid (TFA), is used to cleave the peptide from the resin. A "cocktail" of scavengers is essential to quench reactive carbocations generated during the cleavage of side-chain protecting groups and the Boc group, preventing re-alkylation of sensitive residues like Tryptophan or Methionine.[15]

  • Procedure:

    • After the final Fmoc-deprotection and washing, dry the resin under vacuum.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.

    • Add the cocktail to the resin (10 mL/g of resin) and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum. The product can be purified by preparative HPLC or used directly in the next cyclization step.

Part 2: Head-to-Tail Macrolactamization

Macrolactamization is the formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. This is the critical ring-closing step.

Core Principle: The High-Dilution Technique The success of intramolecular cyclization hinges on favoring the desired ring-closing reaction over intermolecular polymerization, where multiple peptide chains link together. This is achieved by working under high-dilution conditions (typically 0.1-1 mM). By ensuring the concentration of the linear peptide is very low, the reactive ends of a single molecule are statistically more likely to find each other than to encounter another peptide molecule.[2][16]

Cyclization_Workflow Start 1. Prepare High-Dilution Reaction Vessel (DMF, Coupling Reagents, Base) Addition 3. Add Peptide Solution to Reaction Vessel (Slowly, via syringe pump over several hours) Start->Addition Peptide 2. Dissolve Linear Peptide in separate DMF portion Peptide->Addition React 4. Stir Reaction Mixture (12-24 hours at RT) Addition->React Quench 5. Quench Reaction & Remove Solvent React->Quench Deprotect 6. Final Boc Deprotection (TFA/DCM) Quench->Deprotect Purify 7. Purify by Prep-HPLC Deprotect->Purify Characterize 8. Characterize by LC-MS, NMR Purify->Characterize

Figure 2. Workflow for solution-phase head-to-tail macrolactamization.
Protocol 2A: Macrolactamization and Final Deprotection

1. Cyclization Reaction:

  • Procedure:

    • To a reaction vessel, add a large volume of DMF to achieve the final desired concentration (e.g., 100 mL for a 0.1 mmol reaction to yield a 1 mM solution).

    • Add HATU (0.12 mmol, 1.2 eq) and DIPEA (0.3 mmol, 3.0 eq) to the DMF and stir.

    • Dissolve the crude linear peptide (0.1 mmol) in a separate, smaller volume of DMF (e.g., 10 mL).

    • Using a syringe pump, add the peptide solution to the stirred reaction vessel over a period of 4-6 hours.

    • Allow the reaction to stir for an additional 12-24 hours.

    • Monitor the reaction by LC-MS until the linear precursor is consumed.

2. Work-up and Boc Deprotection:

  • Rationale: The final step is the removal of the acid-labile Boc group from the morpholine nitrogen to yield the final macrocyclic peptide.

  • Procedure:

    • Remove the DMF from the reaction mixture under high vacuum.

    • Redissolve the resulting residue in a minimal amount of DCM.

    • Add an equal volume of TFA (e.g., 50% TFA in DCM).[17][18]

    • Stir for 1 hour at room temperature.

    • Remove the TFA/DCM under reduced pressure.

    • Precipitate the final crude macrocycle with cold diethyl ether as described previously.

3. Purification and Characterization:

  • The final product should be purified using preparative reverse-phase HPLC (RP-HPLC).

  • Characterization and confirmation of the correct product should be performed using high-resolution mass spectrometry (HRMS) and, if necessary, 1D/2D NMR spectroscopy to confirm the structure.[19]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling of N-Boc-Morpholine Steric hindrance and lower reactivity of the secondary amine. Insufficient activation or reaction time.Use a stronger coupling reagent like HATU or COMU. Perform a double coupling (repeat the coupling step). Increase reaction time to 6-24 hours.
Low Cyclization Yield / Significant Oligomerization The concentration of the linear peptide was too high, favoring intermolecular reactions.Strictly adhere to high-dilution principles (<1 mM). Use a syringe pump for slow addition of the linear peptide to the reaction vessel. Ensure efficient stirring.
Epimerization at C-terminus during Cyclization Base-catalyzed racemization of the C-terminal amino acid during activation.Use an additive like Oxyma or Cl-HOBt, which are known to suppress racemization. Use a less hindered base like collidine instead of DIPEA.
Side-Product Formation during Final Cleavage/Deprotection Alkylation of sensitive residues (e.g., Trp, Met, Cys) by the t-butyl cation from the Boc group.Ensure an adequate scavenger cocktail is used (e.g., TFA/TIS/H2O/EDT).[15]

References

  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.Journal of Peptide Science. [Link]
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.Medicinal Research Reviews. [Link]
  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.PubMed. [Link]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).Bioorganic Chemistry. [Link]
  • An updated review on morpholine derivatives with their pharmacological actions.GSC Biological and Pharmaceutical Sciences. [Link]
  • Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles.Molecules. [Link]
  • Structure Prediction and Synthesis of a New Class of Macrocyclic Peptide Natural Products.Journal of the American Chemical Society. [Link]
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.ACS Chemical Neuroscience. [Link]
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly.The Journal of Organic Chemistry. [Link]
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.Organic Process Research & Development. [Link]
  • BOC Protection and Deprotection.J&K Scientific LLC. [Link]
  • BOC Protection and Deprotection.Hebei Boze Chemical Co., Ltd.. [Link]
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Synthesis of Membrane-Permeable Macrocyclic Peptides via Imidazopyridinium Grafting.Journal of the American Chemical Society. [Link]
  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics.Frontiers in Chemistry. [Link]
  • Example of intramolecular cyclization for morpholine ring formation.
  • BOC Deprotection.ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Biosynthetic Strategies for Macrocyclic Peptides.International Journal of Molecular Sciences. [Link]
  • Peptide and peptide library cyclization via bromomethylbenzene derivatives.Methods in Molecular Biology. [Link]
  • Discovery and characterization of high affinity peptide-based macrocyclic ligands with comput
  • Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications.Journal of the American Chemical Society. [Link]
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.Aapptec Peptides. [Link]
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.ChemBioChem. [Link]
  • Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivatives.
  • Macrocyclic peptides identified from deconvoluted MOrPH-PhD libraries.
  • Solid-Phase Peptide Macrocyclization and Multifunctionalization via Dipyrrin Construction.
  • Comprehensive characterization of polyproline tri-helix macrocyclic nanoscaffolds for predictive ligand positioning.
  • Approaches for peptide and protein cyclis
  • Macrocyclization strategies for cyclic peptides and peptidomimetics.RSC Chemical Biology. [Link]
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.Frontiers in Bioengineering and Biotechnology. [Link]
  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • Chemo-ribosomal synthesis of atropisomeric and macrocyclic peptides with embedded quinolines.ChemRxiv. [Link]
  • Two-Step Synthesis of Complex Artificial Macrocyclic Compounds.Molecules. [Link]
  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agit
  • The challenge of peptide nucleic acid synthesis.

Sources

Application Note & Protocols: Strategic Incorporation of 4-(Boc)morpholine-2-carboxylic Acid for the Synthesis of Novel Antiviral Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold is a privileged pharmacophore in medicinal chemistry, recognized for imparting favorable physicochemical and metabolic properties to bioactive molecules.[1][2][3] Its incorporation into peptide structures to create peptidomimetics is a key strategy in modern drug discovery, particularly for developing inhibitors of protein-protein interactions (PPIs), a class of targets notoriously difficult to address with conventional small molecules.[4][5] This application note provides a detailed guide for researchers on the use of 4-(Boc)morpholine-2-carboxylic acid, a versatile chiral building block, in the synthesis of antiviral peptidomimetics. We present a comprehensive, step-by-step protocol for the amide coupling of this building block to a model amine, followed by Boc deprotection, characterization, and subsequent evaluation of antiviral potential. The causality behind experimental choices, troubleshooting insights, and self-validating quality control checkpoints are emphasized throughout.

Introduction: The Rationale for Morpholine-Based Peptidomimetics in Antiviral Therapy

Peptidomimetics are designed to mimic the structure and function of natural peptides but are modified to overcome inherent limitations such as poor metabolic stability and low bioavailability.[6] The integration of rigid, heterocyclic scaffolds like morpholine is a powerful approach to constrain the peptide backbone into a bioactive conformation, enhancing binding affinity and selectivity for viral targets such as proteases or entry proteins.[5][7]

The morpholine moiety, a six-membered ring containing oxygen and nitrogen heteroatoms, is not merely a structural placeholder.[8] Its ether oxygen can act as a hydrogen bond acceptor, and the overall scaffold can improve aqueous solubility and modulate pharmacokinetic properties.[2][3] Notably, peptidomimetics incorporating morpholine derivatives have demonstrated potent activity as HIV-1 protease inhibitors, effectively enhancing activity against drug-resistant viral strains.[9] This highlights the immense potential of this scaffold in addressing the persistent challenge of viral resistance.

4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is an ideal starting material for this purpose. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, regioselective amide bond formation at the carboxylic acid function, utilizing standard peptide synthesis methodologies.[10] The subsequent removal of the Boc group under acidic conditions reveals the secondary amine, which can then be further elaborated to extend the peptidomimetic chain or introduce other pharmacophoric features.

Physicochemical Properties & Handling of the Core Building Block

Before proceeding to the synthetic protocols, it is crucial to understand the properties of the key reagent.

Table 1: Properties of 4-(Boc)morpholine-2-carboxylic acid

PropertyValueSource/CAS Number
Chemical Name 4-(tert-butoxycarbonyl)-2-morpholinecarboxylic acid[11]
Synonyms N-Boc-morpholine-2-carboxylic acid[11]
CAS Number 189321-66-2 (racemic), 868689-63-8 ((S)-enantiomer)[11][12]
Molecular Formula C₁₀H₁₇NO₅[11][13]
Molecular Weight 231.25 g/mol [12]
Appearance White to off-white solid[11]
Purity Typically ≥97%[11][13]
Storage 2-8°C, sealed in a dry environment[11][12]
Safety Warning. Causes serious eye irritation. May cause long-lasting harmful effects to aquatic life. Standard laboratory PPE (gloves, goggles, lab coat) is required.[11]

Synthetic Protocol: Amide Coupling and Deprotection

This section details a representative two-step protocol for the synthesis of a simple morpholine-containing peptidomimetic. The workflow involves an initial amide coupling reaction followed by the deprotection of the Boc group.

Workflow Overview

The overall synthetic strategy is depicted below. It involves the activation of the carboxylic acid of the morpholine building block, coupling with a representative amine (e.g., benzylamine), followed by acidic removal of the Boc protecting group to yield the final product.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection A 4-(Boc)morpholine- 2-carboxylic acid D Reaction Mixture in DMF A->D B Benzylamine B->D C EDC/HOBt (Coupling Reagents) C->D Activation E Workup & Purification (e.g., Column Chromatography) D->E F Boc-Protected Peptidomimetic E->F G Boc-Protected Peptidomimetic I Reaction Mixture G->I H TFA in DCM (Deprotection Reagent) H->I J Workup & Purification (e.g., Neutralization, Extraction) I->J K Final Peptidomimetic (TFA Salt) J->K

Caption: General workflow for the synthesis of a morpholine-based peptidomimetic.

Detailed Protocol: Step 1 - Amide Bond Formation

This protocol describes the coupling of 4-(Boc)morpholine-2-carboxylic acid with benzylamine using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as coupling agents.

Materials:

  • 4-(Boc)morpholine-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Boc)morpholine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Pre-activation: Cool the solution to 0°C in an ice bath. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at 0°C for 30 minutes. The formation of the reactive HOBt ester is crucial for efficient coupling and suppression of side reactions.[14]

  • Amine Addition: Add DIPEA (2.5 eq) to the reaction mixture, followed by the dropwise addition of benzylamine (1.0 eq). The base (DIPEA) is essential to neutralize the HCl salt of EDC and the protonated amine starting material.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). These washes remove excess reagents, DMF, and acidic/basic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected peptidomimetic.

Detailed Protocol: Step 2 - Boc Group Deprotection

The Boc group is a standard amine protecting group in peptide synthesis, readily cleaved under acidic conditions that typically leave other protecting groups intact.[10][15]

Materials:

  • Boc-protected peptidomimetic from Step 1 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in DCM in a round-bottom flask.

  • Deprotection: Cool the solution to 0°C. Add TFA dropwise (typically 20-50% v/v solution of TFA in DCM).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS. Traditional methods rely on strong acids like TFA for efficient cleavage.[16][17] Milder methods using reagents like oxalyl chloride in methanol exist for substrates with highly acid-sensitive functional groups.[16][18][19]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Option A (Isolation as TFA salt): Precipitate the product by adding cold diethyl ether. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

    • Option B (Isolation as free base): Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

  • Validation: The final product's identity and purity should be confirmed by analytical characterization.

Characterization of Synthesized Peptidomimetics

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds before biological evaluation.

G cluster_characterization Analytical Characterization Suite start Synthesized Compound NMR ¹H & ¹³C NMR Confirms covalent structure Detects impurities start->NMR MS Mass Spectrometry (LC-MS/HRMS) Confirms molecular weight Provides exact mass start->MS HPLC HPLC Determines purity (%) Checks for isomers start->HPLC end Biologically Active Peptidomimetic NMR->end MS->end HPLC->end

Caption: Standard analytical workflow for peptidomimetic characterization.

Table 2: Representative Analytical Data for a Model Product

Analytical TechniqueExpected ResultPurpose
¹H NMR Disappearance of Boc group signal (~1.4 ppm). Appearance of characteristic morpholine and peptide backbone protons.Structural confirmation.
¹³C NMR Disappearance of Boc carbonyl and quaternary carbon signals.Structural confirmation.
HRMS (ESI+) [M+H]⁺ ion corresponding to the calculated exact mass of the target molecule.Confirms molecular weight and elemental composition.
Analytical HPLC Single major peak with >95% purity.Quantifies purity and identifies potential isomers.

Conformational analysis of more complex peptidomimetics can be performed using advanced NMR techniques like NOESY to understand their 3D structure in solution, which is critical for structure-activity relationship (SAR) studies.[20]

Protocol: In Vitro Antiviral Activity Assay (Example: Protease Inhibition)

Once the peptidomimetic is synthesized and characterized, its biological activity must be assessed. A common target for antiviral drugs is the viral protease.[21] Below is a generalized protocol for a fluorescence-based protease inhibition assay.

Assay Principle

G cluster_0 No Inhibitor cluster_1 With Inhibitor P Viral Protease S FRET Substrate (Fluorophore-Quencher) P->S Cleavage F Fluorescence (Signal) S->F Q Quenched Fragments P2 Viral Protease S2 FRET Substrate (Fluorophore-Quencher) P2->S2 Cleavage Blocked NoF No Fluorescence (No Signal) S2->NoF I Peptidomimetic Inhibitor I->P2 Binding

Caption: Principle of a FRET-based viral protease inhibition assay.

Procedure:

  • Reagent Preparation: Prepare a stock solution of the synthesized peptidomimetic in DMSO. Serially dilute the compound to create a range of concentrations for IC₅₀ determination. Prepare assay buffer, recombinant viral protease, and the fluorogenic peptide substrate.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer to all wells.

  • Inhibitor Addition: Add varying concentrations of the test compound (peptidomimetic) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the viral protease solution to all wells except for a "no enzyme" control. Incubate for 15-30 minutes at the optimal temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity at appropriate excitation/emission wavelengths over a set period (e.g., 60 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

The strategic use of 4-(Boc)morpholine-2-carboxylic acid provides a reliable and efficient entry point into the synthesis of novel antiviral peptidomimetics. The protocols outlined in this application note offer a robust framework for the chemical synthesis, purification, characterization, and preliminary biological evaluation of these promising compounds. The inherent versatility of the morpholine scaffold, combined with established peptide synthesis techniques, empowers researchers to systematically explore chemical space and develop next-generation therapeutics against challenging viral targets.[4][22]

References

  • Li, Y., et al. (2020). Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. ACS Medicinal Chemistry Letters.
  • Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry.
  • Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
  • Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives. ResearchGate Website.
  • ResearchGate. (n.d.). Representative examples of natural products and drugs containing a morpholine ring. ResearchGate Website.
  • Chemescience. (n.d.). Boc protected Morpholine. Chemescience Website.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. National Institutes of Health.
  • Basavannacharya, C., et al. (2018). Synthesis and antiviral evaluation of novel peptidomimetics as norovirus protease inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Al-Azemi, T. F., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Jhala, A., et al. (2025). Design And Synthesis of Peptidomimetics for Antiviral Activity Against SARS-CoV-2. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate Website.
  • Jhala, A., et al. (2025). View of Design And Synthesis of Peptidomimetics for Antiviral Activity Against SARS-CoV-2. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • Scala, M. C., et al. (2023). Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies. MDPI.
  • Appiah, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
  • Vyle, J. S., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Xue, S. (2022). "Development of Antiviral Peptidomimetics". Digital Commons @ USF.
  • Appiah, K., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate.
  • Appiah, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate Website.
  • BuyersGuideChem. (n.d.). 4-Methyl-morpholine-2-carboxylic acid. BuyersGuideChem Website.
  • Wang, S., et al. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central.
  • Kumar, A., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Wang, B., et al. (2014). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega.
  • Thompson, R. E., & Ghadiri, M. R. (2019). Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Website.
  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube.
  • Khandelwal, P. (n.d.). Conformational Analysis of Peptidomimetic Drug Leads by NMR. ACD/Labs.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses Website.
  • Abdel-Rahman, M. A., et al. (2025). Enzymatic and Peptidomic Characterization of Three Scorpion Venoms by HPLC–MS. Chromatographia.
  • SciSpace. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace Website.
  • Gkretsi, V., & Stylianopoulos, T. (2022). Novel computational pipelines in antiviral structure-based drug design (Review). National Institutes of Health.
  • AAPPTec. (n.d.). Overview of Custom Peptide Synthesis. AAPPTec Website.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec Website.

Sources

Application Notes & Protocols: Strategic Incorporation of Boc-Morpholine-2-Carboxylic Acid in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure for CNS Drug Development

The pursuit of novel therapeutics for Central Nervous System (CNS) disorders is one of the most challenging endeavors in medicinal chemistry. A primary obstacle is the blood-brain barrier (BBB), a highly selective physiological guard that restricts the passage of most small molecules from circulation into the brain.[1] Successful CNS drug candidates must possess a finely tuned balance of physicochemical properties, including lipophilicity, molecular weight, and hydrogen bonding potential, to achieve adequate brain penetration.[1][2]

In this context, the morpholine heterocycle has emerged as a "privileged structure" in CNS drug design.[3] Its unique combination of features addresses many of the challenges associated with BBB permeation and target engagement. The presence of an oxygen atom opposite the nitrogen reduces the pKa of the nitrogen atom compared to its piperidine counterpart, ensuring that a significant fraction of the molecule is in a neutral, more lipophilic state at physiological pH.[1][2] This, combined with the hydrogen bond accepting capability of the oxygen and the flexible, chair-like conformation of the ring, provides a unique lipophilic-hydrophilic balance that enhances both aqueous solubility and membrane permeability.[2][4]

The morpholine moiety can serve multiple strategic roles:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modulator: It is frequently incorporated to improve metabolic stability, reduce clearance, and enhance brain exposure.[2][4]

  • Scaffold Element: It can act as a rigid, three-dimensional scaffold to orient pharmacophoric groups in the correct vector for optimal target binding.[4]

  • Direct Target Interaction: The oxygen atom can act as a hydrogen bond acceptor, directly participating in binding interactions within the target protein's active site.[4]

This guide focuses on the practical application of a key building block for harnessing these advantages: Boc-morpholine-2-carboxylic acid . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, regioselective incorporation of the morpholine-2-carboxamide moiety into a target molecule, typically via standard amide bond formation. The carboxylic acid at the 2-position provides a versatile handle for creating peptidomimetics and other complex structures where the morpholine ring acts as a constrained amino acid surrogate.

dot graph LogicalRelationships { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} .dot Caption: Rationale for utilizing Boc-morpholine-2-carboxylic acid in CNS drug discovery.

Application Focus: Neurokinin-1 (NK1) Receptor Antagonists

A prominent example of the successful application of the morpholine scaffold in CNS drug discovery is in the development of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain, depression, and chemotherapy-induced nausea and vomiting (CINV).[5] The approved drug Aprepitant (EMEND®) , used for CINV, features a substituted morpholine core that is critical for its activity and pharmacokinetic profile.[6] The protocols and discussions below will use the synthesis of NK1 receptor antagonist precursors as a guiding example.

Experimental Protocols

Part I: Core Synthesis Workflow - Amide Coupling of Boc-Morpholine-2-Carboxylic Acid

The most common and direct method for incorporating the Boc-morpholine-2-carboxylic acid scaffold is through amide bond formation with a primary or secondary amine. The choice of coupling reagent is critical and depends on factors like substrate reactivity, steric hindrance, and potential for racemization. Below are protocols for two of the most reliable and widely used coupling methods: HATU and EDC/HOBt.

dot graph ExperimentalWorkflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} .dot Caption: General experimental workflow for synthesis and evaluation.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient, aminium-based coupling reagent that generates a reactive HOBt ester in situ, leading to high yields and fast reaction times, even with less nucleophilic amines.[7] It is often the reagent of choice for challenging couplings.

Materials:

  • (S)- or (R)-N-Boc-morpholine-2-carboxylic acid (1.0 eq)

  • Target Amine (e.g., 3,5-bis(trifluoromethyl)aniline) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Pre-activation (Critical Step): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-morpholine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the carboxylic acid).

  • Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial as it allows for the formation of the activated HOBt ester prior to the introduction of the nucleophile.[8]

  • Amine Addition: Add the target amine (1.1 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), water (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with HOBt (Hydroxybenzotriazole), is a classic, cost-effective method.[9] The HOBt additive suppresses racemization and improves efficiency by converting the initial O-acylisourea intermediate into a more reactive HOBt ester.[9]

Materials:

  • (S)- or (R)-N-Boc-morpholine-2-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reagents for work-up and purification as in Protocol 1.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve Boc-morpholine-2-carboxylic acid (1.0 eq), the target amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.5 eq) to the solution.

  • Add EDC·HCl (1.2 eq) portion-wise to the cold solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6-9 as described in Protocol 1. The urea byproduct from EDC is typically water-soluble and is removed during the aqueous work-up.

Part II: Post-Synthesis Workflow - Boc Deprotection

The Boc group is a robust protecting group that is readily cleaved under acidic conditions to reveal the free morpholine nitrogen.

Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)

Rationale: TFA in DCM is the most common and efficient method for Boc deprotection, typically proceeding quickly at room temperature. The resulting trifluoroacetate salt can often be used directly in subsequent steps or neutralized.[10]

Materials:

  • Boc-protected morpholine carboxamide (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene

Procedure:

  • Dissolve the Boc-protected starting material in DCM (approx. 0.1 M).

  • Add an equal volume of TFA (e.g., 5 mL DCM and 5 mL TFA).

  • Stir the solution at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).

  • The resulting amine trifluoroacetate salt is often a solid or oil and can be carried forward without further purification.

Data Presentation: Impact of the Morpholine Scaffold

The strategic replacement of other cyclic amines, such as piperidine, with a morpholine ring can have a profound impact on a compound's biological activity and properties. The following table synthesizes structure-activity relationship (SAR) data for NK1 receptor antagonists, illustrating how the morpholine moiety contributes to high binding affinity.

Compound/ScaffoldStructure FragmentTargetBinding Affinity (Kᵢ, nM)Key SAR InsightReference
Aprepitant Morpholine AcetalHuman NK10.1The morpholine core is a key component of this high-affinity antagonist, providing an optimal scaffold.[3]
Analogue (S,R)-12 2,3-Substituted MorpholineHuman NK11.3Stereochemistry of the morpholine ring is critical; the (S,R) configuration provides high affinity for NK1, NK2, and NK3 receptors.[11]
Analogue (R,S)-12 2,3-Substituted MorpholineHuman NK1>1000Inverting the stereocenters on the morpholine ring results in a dramatic loss of binding affinity.[11]
Piperidine Analogue PiperidineHuman NK1VariableAltering substituents on the piperidine ring is a key strategy to modulate the balance between NK1 and NK2 receptor selectivity.[12]

This table is a synthesized representation based on data from multiple sources to illustrate SAR principles.

Downstream Experimental Protocols

After synthesis and purification, the new compounds must be evaluated for biological activity. For our NK1 antagonist example, a competitive binding assay is a primary screen to determine affinity for the target receptor.

Protocol 4: NK1 Receptor Competitive Radioligand Binding Assay [4][13]

Rationale: This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the NK1 receptor, allowing for the determination of the test compound's inhibition constant (Kᵢ).

Materials:

  • Cell Membranes: Membrane preparation from cells overexpressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I]Tyr⁸-Substance P or [³H]-Substance P at a concentration near its Kₔ.

  • Non-Specific Binding (NSB) Control: High concentration of unlabeled Substance P or Aprepitant (e.g., 1 µM).

  • Test Compounds: Serial dilutions of the newly synthesized morpholine carboxamides.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • 96-well filter plates and a vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate (final volume ~250 µL):

    • Total Binding: Assay Buffer, Radioligand, Cell Membranes.

    • Non-Specific Binding: Assay Buffer, Radioligand, NSB Control, Cell Membranes.

    • Test Compound: Assay Buffer, Radioligand, Test Compound dilution, Cell Membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash each well with ice-cold Assay Buffer (3x) to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = (Total Binding cpm) - (NSB cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]

Mechanism of Action: The NK1 Receptor Signaling Pathway

Understanding the downstream signaling of the target is crucial for interpreting functional data. Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq pathway. An antagonist developed using Boc-morpholine-2-carboxylic acid would block this cascade.

dot graph NK1_Signaling { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} .dot Caption: Simplified signaling cascade of the Substance P / NK1 receptor system.

Conclusion

Boc-morpholine-2-carboxylic acid is a powerful and versatile building block for CNS drug discovery. Its strategic use allows medicinal chemists to leverage the privileged properties of the morpholine scaffold to design molecules with improved brain penetration and potent activity against challenging CNS targets. The synthetic protocols for amide coupling and deprotection are robust and reliable, and the resulting compounds can be readily evaluated in established in vitro assays. By providing a constrained, brain-penetrant amino acid surrogate, this reagent will continue to be a valuable tool in the development of the next generation of therapeutics for neurological and psychiatric disorders.

References

  • Trabocchi, A., Lenci, E., & Calugi, L. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]
  • Innoprot. (n.d.). NK1 Tachykinin Receptor Assay.
  • Hale, J. J., Mills, S. G., MacCoss, M., et al. (1998). 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methyl Morpholine, a Potent, Orally Active, and Long-Acting Substance P (NK-1) Receptor Antagonist. Journal of Medicinal Chemistry, 41(23), 4607–4614. [Link]
  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]
  • Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link]
  • Elati, C. R., et al. (2007). A convergent approach to the synthesis of aprepitant: A potent human NK-1 receptor antagonist. Tetrahedron Letters, 48(45), 8001-8004. [Link]
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Di Fabio, R., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1665-8. [Link]
  • ResearchGate. (2012). Chapter 10 Synthesis of aprepitant. [Link]
  • Reddit. (2023).
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
  • Henegar, K. E., et al. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of organic chemistry, 73(9), 3662–3665. [Link]
  • ResearchGate. (n.d.). Preparation of morpholine‐α‐carboxamides. [Link]
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
  • Albert, J. S., et al. (2002). Design, synthesis, and SAR of tachykinin antagonists: modulation of balance in NK(1)/NK(2) receptor antagonist activity. Journal of medicinal chemistry, 45(18), 3972–3983. [Link]
  • ResearchGate. (2017).
  • Jolepalem, P., & Narayana, C. (2017). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 9(1), 235-243. [Link]
  • Muñoz, M., & Coveñas, R. (2014). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. Cancers, 6(3), 1594–1607. [Link]
  • Kumari, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]
  • Sharma, V., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2369680. [Link]
  • Gummadi, V. R., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 61(12), 151631. [Link]
  • Olsen, C. A., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic letters, 13(23), 6328–6331. [Link]
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]
  • Pardridge, W. M. (2012). The penetration of therapeutics across the blood-brain barrier: classic case studies and clinical implications. Clinical pharmacology and therapeutics, 92(5), 556–559. [Link]

Sources

Topic: Solid-Phase Synthesis Protocols for Morpholine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Morpholine-containing peptides and oligomers represent a pivotal class of peptidomimetics, offering enhanced proteolytic stability, conformational rigidity, and unique pharmacological profiles.[1][2][3] Their synthesis, particularly on a solid support, enables the rapid generation of diverse libraries essential for drug discovery and chemical biology. This guide provides a detailed exploration of the predominant solid-phase synthesis (SPS) strategies for assembling these valuable scaffolds. We delve into the mechanistic rationale behind two primary methods: the submonomer approach , analogous to peptoid synthesis, and reductive amination for introducing N-alkylated morpholine moieties. This document furnishes field-proven, step-by-step protocols, troubleshooting guidance, and the foundational chemical principles to empower researchers in the successful synthesis of morpholine-containing peptides.

Introduction: The Significance of Morpholine Scaffolds in Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and limited bioavailability.[4] Peptidomimetics aim to overcome these limitations by introducing non-natural structural modifications that retain or enhance biological activity while improving drug-like properties.[3][5] The morpholine ring, a saturated heterocycle, has emerged as a privileged scaffold in this domain.[2][6]

Incorporating a morpholine nucleus into a peptide backbone achieves several key objectives:

  • Increased Proteolytic Resistance: The non-natural morpholine structure is not recognized by proteases, significantly extending the half-life of the molecule in vivo.[4]

  • Conformational Constraint: The cyclic nature of the morpholine ring reduces the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation and enhance receptor binding affinity.[7]

  • Scaffold Diversity: The morpholine unit can be derived from amino acids or sugars, providing access to a rich three-dimensional chemical space with multiple stereocenters.[1][2]

Solid-phase synthesis is the method of choice for preparing these molecules, leveraging its advantages of high coupling efficiencies and simplified purification of intermediates.[8][9][10]

Core Synthetic Strategies on Solid Support

Two primary, highly effective strategies have been adapted for the solid-phase assembly of morpholine-containing peptides: the Submonomer Method and Reductive Amination.

The Submonomer Method: A Powerful Tool for Diversity

Borrowed from the well-established field of peptoid synthesis, the submonomer method is a robust and flexible two-step cycle for adding each N-substituted glycine-like monomer.[11][12][13] This approach is exceptionally well-suited for creating morpholine-containing oligomers where the morpholine ring is part of the side chain, attached to the backbone nitrogen.

The Causality Behind the Method: Instead of using a large, pre-formed, and potentially sterically hindered morpholine-containing amino acid, the synthesis is broken down into two simpler, near-quantitative reactions:

  • Acylation: A resin-bound primary or secondary amine is acylated with a haloacetic acid (e.g., bromoacetic acid). This step is highly efficient.[11][14]

  • Displacement: The incorporated halide is then displaced by a primary amine via an SN2 reaction. This is where the diversity is introduced. By using a morpholine-containing primary amine (e.g., 4-(2-aminoethyl)morpholine), the desired scaffold is appended to the backbone nitrogen.[11][12]

This decoupling of backbone extension and side-chain introduction allows for the use of a vast array of commercially available primary amines, making it a cornerstone of diversity-oriented synthesis.[1][2]

Submonomer_Workflow cluster_cycle Submonomer Addition Cycle Resin Resin-Bound Amine (Primary or Secondary) Acylated Resin-Bound Bromoacetamide Resin->Acylated Step 1: Acylation (Bromoacetic Acid, DIC) Displaced Resin-Bound N-Substituted (Morpholine) Glycine Residue Acylated->Displaced Step 2: Displacement (Morpholine-Amine, NMP) NextCycle Ready for Next Cycle Displaced->NextCycle Wash NextCycle->Resin Repeat

Figure 1. The two-step submonomer synthesis cycle for incorporating morpholine side chains.
Reductive Amination: Introducing N-Alkylated Residues

Reductive amination is a classic and highly effective method for forming carbon-nitrogen bonds. On solid-phase, it is used to selectively mono-alkylate a primary amine, such as the N-terminus of a growing peptide chain.[7][15][16] This strategy is ideal for incorporating a morpholine group directly onto the nitrogen of a standard amino acid residue, creating a peptide tertiary amide (PTA).[7][17]

The Causality Behind the Method: The reaction proceeds in two stages:

  • Imine Formation: A resin-bound peptide with a free N-terminal amine is reacted with an aldehyde (e.g., morpholine-4-carbaldehyde) to form a reversible imine intermediate. This reaction is often favored under mildly acidic conditions.[15][16]

  • Reduction: The imine is then selectively reduced to a stable secondary amine using a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred over harsher reagents like sodium borohydride (NaBH₄).[15][16] This is because they are more selective for the protonated iminium ion over carbonyls and are stable in the mildly acidic conditions that favor imine formation.

This method allows for the precise modification of specific residues within a peptide sequence.

Reductive_Amination_Workflow cluster_reaction Reductive Amination on Solid Phase Resin Resin-Bound Peptide (Free N-Terminus) Imine Imine Intermediate Resin->Imine Step 1: Imine Formation (Morpholine-Aldehyde, 1% AcOH in DMF) Alkylated N-Alkylated (Morpholine) Peptide Imine->Alkylated Step 2: Reduction (NaBH₃CN)

Figure 2. Workflow for N-alkylation using reductive amination on a solid support.

Detailed Experimental Protocols

The following protocols are designed for manual synthesis in fritted polypropylene syringes. They can be adapted for automated synthesizers.[12]

Materials and General Preparations
Reagent/MaterialPurposeTypical Supplier/Grade
Rink Amide MBHA ResinSolid support for generating C-terminal amides100-200 mesh, ~0.5-0.7 mmol/g
N,N-Dimethylformamide (DMF)Primary synthesis solventPeptide synthesis grade
Dichloromethane (DCM)Resin washing solventACS grade or higher
PiperidineFmoc deprotection agentReagent grade
Bromoacetic AcidAcylating agent (Submonomer)99% or higher
N,N'-Diisopropylcarbodiimide (DIC)Activating agent99%
4-(2-Aminoethyl)morpholineNucleophile (Submonomer)98% or higher
Morpholine-4-carbaldehydeAldehyde (Reductive Amination)97% or higher
Sodium CyanoborohydrideReducing agent95%
Acetic Acid (AcOH)Acid catalystGlacial
Trifluoroacetic Acid (TFA)Cleavage reagentReagent grade
Triisopropylsilane (TIS)Scavenger98%
Water (H₂O)ScavengerDeionized

Stock Solutions:

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Bromoacetylation Solution: 0.6 M Bromoacetic acid in DMF. Caution: Bromoacetic acid is corrosive and a lachrymator. Handle in a fume hood.

  • Amine Solution: 1.0 M 4-(2-aminoethyl)morpholine in N-Methyl-2-pyrrolidone (NMP). Note: NMP is often superior to DMF for the displacement step due to its higher boiling point and better solvation properties.

  • Reductive Amination Solution: Prepare fresh. For 1 mL, use 1 mL DMF, 10 µL AcOH (1%), and the required aldehyde.

Protocol 1: Submonomer Synthesis of a Morpholine-Containing Oligomer

This protocol describes the addition of one N-(morpholinoethyl)glycine monomer.

  • Resin Preparation and Swelling:

    • Place Rink Amide resin (e.g., 100 mg, ~0.06 mmol) into a fritted reaction vessel.

    • Add 2 mL of DMF and agitate for 20 minutes to swell the resin. Drain the solvent.[11]

  • Fmoc Deprotection (if starting with Fmoc-protected resin):

    • Add 1 mL of 20% piperidine/DMF. Agitate for 3 minutes and drain.

    • Add another 1 mL of 20% piperidine/DMF. Agitate for 10 minutes and drain.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Step 1: Bromoacetylation:

    • To the vessel, add 1 mL of 0.6 M bromoacetic acid in DMF (0.6 mmol, 10 eq.).

    • Add 95 µL of DIC (0.6 mmol, 10 eq.).

    • Agitate the mixture at room temperature for 30 minutes. The reaction progress can be monitored with a Chloranil test (a positive test indicates free secondary amine; this test should be negative after acylation).

    • Drain the solution and wash the resin with DMF (5 x 2 mL).[11]

  • Step 2: Nucleophilic Displacement:

    • Add 1 mL of 1.0 M 4-(2-aminoethyl)morpholine in NMP (1.0 mmol, ~16 eq.).

    • Agitate at room temperature for 2 hours. The reaction is typically driven to completion by the large excess of amine.

    • Drain the amine solution and wash the resin thoroughly with DMF (5 x 2 mL) followed by DCM (3 x 2 mL).[11]

  • Iteration:

    • The resin is now ready for the next submonomer addition cycle (return to Step 3) or for coupling a standard Fmoc-amino acid.

Protocol 2: N-Terminal Modification via Reductive Amination

This protocol describes the modification of a peptide's N-terminus.

  • Resin Preparation:

    • Ensure the peptide-resin has a free N-terminal primary amine (after Fmoc deprotection and washing as described in Protocol 1, steps 1-2).

  • Imine Formation and Reduction:

    • Add a solution of morpholine-4-carbaldehyde (0.3 mmol, 5 eq.) in 1 mL of 1% AcOH/DMF to the resin.

    • Agitate for 15 minutes.

    • Add sodium cyanoborohydride (0.3 mmol, 5 eq.) dissolved in a minimal amount of DMF.

    • Agitate the suspension at room temperature for 1 hour.[15][16]

    • Drain the reaction mixture and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

    • A Kaiser test should be performed. A negative result (colorless/yellow beads) indicates the successful consumption of the primary amine.[18]

Cleavage and Deprotection

Caution: Handle TFA in a chemical fume hood.

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen or in a desiccator.

  • Cleavage:

    • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, 2.5% H₂O .[11] TIS and water act as scavengers to trap reactive carbocations generated from side-chain protecting groups.

    • Add 2 mL of the cleavage cocktail to the dried resin in a sealed vial.

    • Shake at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 10 mL of cold diethyl ether.

    • Centrifuge the suspension (3000 rpm, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.

    • Dry the resulting white peptide pellet under vacuum.

  • Purification and Characterization:

    • The crude peptide should be purified by reverse-phase HPLC (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., LC-MS).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Bromoacetylation (Positive Chloranil test)Insufficient activation (degraded DIC); Steric hindrance.Increase reaction time to 45-60 minutes. Ensure DIC is fresh and stored under inert gas.
Incomplete Displacement (Low yield of desired product)Sterically hindered amine; Poor quality amine.Increase reaction time to 3-4 hours or gently heat to 35-40°C. Use NMP instead of DMF. Ensure the amine is of high purity.
Double Alkylation in Reductive Amination Reaction conditions too harsh; Reagent ratio incorrect.This is less common with NaBH₃CN. Ensure a mild excess (3-5 eq.) of aldehyde and reducing agent is used, not a vast excess.
Low Purity After Cleavage Incomplete couplings during synthesis; Side reactions during deprotection or cleavage.Use a monitoring test (e.g., Kaiser) after each standard amino acid coupling. Ensure cleavage cocktail contains appropriate scavengers for the amino acids present.

Conclusion

The solid-phase synthesis of morpholine-containing peptides is a highly accessible and powerful technique for modern drug discovery. By mastering the submonomer and reductive amination protocols detailed in this guide, researchers can efficiently generate novel peptidomimetics with enhanced therapeutic potential. The key to success lies not only in following the steps but in understanding the underlying chemical principles, which allows for intelligent troubleshooting and protocol optimization. The methods presented here provide a robust foundation for exploring the vast and promising chemical space of morpholine-based therapeutics.

References

  • Lenci, E., Innocenti, R., Menchi, G., and Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6:522. [Link][1][2]
  • Gifford, J. C., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(3), 152-5. [Link][7][15]
  • Gale, P. A., et al. (2021). Solid phase submonomer azapeptide synthesis. Methods in Enzymology, 656, 169-190. [Link][19]
  • Gentilucci, L., et al. (2022). Advancing Azapeptides- A novel platform to expedite azapeptide synthesis and accelerate therapeutics development.
  • García-Ramos, Y., et al. (2015). Solid-phase synthesis of C-terminal azapeptides. Journal of Peptide Science, 21(5), 387-91. [Link][20]
  • Gifford, J. C., et al. (2015).
  • Boeglin, D., and Lubell, W. D. (2009). Exploring Side-Chain Diversity by Submonomer Solid-Phase Aza-Peptide Synthesis. Organic Letters, 11(16), 3542-3545. [Link][21]
  • Knight, J. L., et al. (2011). Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. OSTI.GOV. [Link][11]
  • Trabocchi, A. (2019). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds.
  • Lenci, E., and Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews, 49(11), 3262-3277. [Link][3]
  • Sun, J., and Zuckermann, R. N. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology, 656, 241-270. [Link][12][13]
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link][18]
  • Albericio, F., and de la Torre, B. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central. [Link][8]
  • Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4, 32658-32668. [Link][9]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. [Link][23]
  • Beck-Sickinger, A. G., and Mörl, K. (2020). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 16, 2337–2352. [Link][10]
  • Lenci, E., et al. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction.
  • Lenci, E., and Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics.
  • Knight, A. S., and Zuckermann, R. N. (2023). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 3(4), 272-293. [Link][14]
  • Hruby, V. J., and Lee, Y.-S. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules, 26(19), 5796. [Link][5]

Sources

Application Note: A Multi-Modal Approach to the Purity Assessment of N-Boc-morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-morpholine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry, notably in the synthesis of selective norepinephrine reuptake inhibitors like Reboxetine.[1] Its chemical and stereochemical purity is paramount, as impurities can significantly impact reaction yields, downstream purification processes, and the pharmacological profile of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, multi-technique guide for researchers and drug development professionals to rigorously assess the purity, identity, and chiral integrity of N-Boc-morpholine-2-carboxylic acid. We present detailed protocols and rationale for the application of High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Introduction: The Criticality of Purity

The morpholine scaffold is a privileged structure in drug discovery, and its derivatives often exhibit significant biological activity.[1] N-Boc-morpholine-2-carboxylic acid serves as a constrained, non-aromatic amino acid surrogate. The presence of the tert-butyloxycarbonyl (Boc) protecting group facilitates its use in peptide-like couplings, while the carboxylic acid provides a handle for further synthetic elaboration.[2]

Given its role as a precursor, a robust analytical workflow to establish its purity profile is not merely a quality control measure but a foundational step in ensuring the success and reproducibility of a synthetic campaign. This guide is designed to provide a self-validating system of orthogonal analytical techniques to deliver a complete and trustworthy assessment of the material's quality.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₇NO₅[3][4]
Molecular Weight 231.25 g/mol [4]
Appearance White to off-white solid[3]
CAS Number 189321-66-2[4]
Typical Purity ≥95-97%[3]

The Analytical Workflow: An Integrated Strategy

A single analytical technique is insufficient to provide a complete purity profile. We advocate for an orthogonal approach where each method provides a unique and complementary piece of information. The overall workflow ensures that identity, potency, chiral integrity, and elemental composition are all verified.

G cluster_0 Initial Material cluster_1 Primary & Secondary Analysis cluster_2 Final Assessment start N-Boc-morpholine- 2-carboxylic acid Sample hplc HPLC Purity (Assay & Impurities) start->hplc Orthogonal Testing chiral_hplc Chiral HPLC (Enantiomeric Purity) start->chiral_hplc Orthogonal Testing nmr NMR Spectroscopy (Structural Identity) start->nmr Orthogonal Testing ms Mass Spectrometry (Molecular Weight) start->ms Orthogonal Testing ea Elemental Analysis (Elemental Composition) start->ea Orthogonal Testing report Certificate of Analysis (Complete Purity Profile) hplc->report Data Consolidation chiral_hplc->report Data Consolidation nmr->report Data Consolidation ms->report Data Consolidation ea->report Data Consolidation

Figure 1: Integrated workflow for purity assessment.

Reversed-Phase HPLC: Quantifying Chemical Purity

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for determining the purity of small organic molecules. It separates compounds based on their hydrophobicity. For N-Boc-morpholine-2-carboxylic acid, this technique is ideal for quantifying the main component and separating it from potential process-related impurities, such as starting materials or by-products from the Boc-protection or oxidation steps.[5]

Causality Behind Method Choices: The carboxylic acid moiety can cause peak tailing on standard silica-based columns due to interaction with residual silanols. Therefore, the mobile phase is acidified (e.g., with formic or perchloric acid) to suppress the ionization of the carboxylate, ensuring a more symmetrical peak shape and reproducible retention.[6] UV detection at a low wavelength (200-210 nm) is necessary because the molecule lacks a strong chromophore.[6]

Experimental Protocol: HPLC
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh ~10 mg of N-Boc-morpholine-2-carboxylic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. The final concentration will be ~1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min, hold for 3 min, return to 5% B over 1 min, equilibrate for 6 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 205 nm
Injection Vol. 5 µL
  • System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

  • Data Analysis: Purity is calculated based on the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Sources

Application Notes & Protocols: Strategic Incorporation of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic Acid in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (Boc-M2C-OH) in solution-phase peptide synthesis (SolPS). We delve into the unique advantages conferred by the morpholine scaffold as a peptidomimetic element, offering enhanced conformational rigidity and favorable physicochemical properties. This document furnishes detailed, field-proven protocols for peptide coupling and Boc-group deprotection, explains the causality behind experimental choices, and includes troubleshooting insights to ensure reproducible, high-yield synthesis of novel peptide analogues.

Introduction: The Rationale for Morpholine Scaffolds in Peptidomimetics

The morpholine heterocycle is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in bioactive molecules and approved drugs.[1][2] Its incorporation into peptide backbones offers a powerful strategy for creating peptidomimetics with improved pharmacological profiles. The morpholine ring introduces a defined conformational constraint, which can lock the peptide into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[3][4] Furthermore, the morpholine moiety can improve aqueous solubility, metabolic stability, and overall bioavailability compared to traditional peptide structures.[1][2]

This compound is a chiral building block designed for this purpose. The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen is a cornerstone of classic peptide synthesis, offering robust protection that is readily cleaved under specific acidic conditions, making it highly suitable for the iterative nature of solution-phase synthesis.[5][6][7] This guide will focus on the practical application of this reagent within the Boc/Bzl (Benzyl) protection strategy, a well-established methodology in SolPS.[7][8][9]

Diagram 1: Chemical Structure of this compound

Caption: Structure of the N-Boc protected morpholine building block.

Physicochemical Properties and Handling

Understanding the properties of Boc-M2C-OH is critical for its successful application. The compound is a white to off-white solid with good stability under standard laboratory conditions.

Table 1: Physicochemical Properties

Property Value Reference(s)
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid [10][11]
Molecular Formula C₁₀H₁₇NO₅ [10][11]
Molecular Weight 231.25 g/mol [10][11]
Melting Point 127-134°C (S-enantiomer) [10]
Solubility Soluble in methanol, DMSO, DCM, ethyl acetate. Good solubility in polar organic solvents. [10][12][13]

| Appearance | White to off-white solid |[13][14] |

Storage and Handling:

  • Storage: Store in a cool, dry, well-ventilated area at 2-8°C.[12] Keep the container tightly sealed to prevent moisture absorption.[13]

  • Safety: Causes serious eye irritation and may cause skin and respiratory irritation.[11] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a chemical fume hood.

Core Methodologies: Peptide Coupling & Deprotection

Solution-phase peptide synthesis is an iterative process involving two key steps per cycle: the coupling of a protected amino acid and the deprotection of the N-terminus to prepare for the next coupling.

Diagram 2: Solution-Phase Synthesis Workflow

Caption: Iterative cycle for incorporating Boc-M2C-OH in SolPS.

Protocol 1: Peptide Coupling with Boc-M2C-OH

Causality: The carboxylic acid of Boc-M2C-OH must be "activated" to react with the nucleophilic amine of the growing peptide chain. Carbodiimides like dicyclohexylcarbodiimide (DCC) are effective for this in SolPS.[15][16] The primary advantage of DCC is that its byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration.[15] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it forms an active ester intermediate, which minimizes the risk of racemization at the chiral center of the amino acid.[15][17]

Materials:

  • Boc-M2C-OH (1.0 eq)

  • Peptide-amine salt (e.g., HCl or TFA salt) (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Diisopropylethylamine (DIEA) (1.0 eq, only if starting with a peptide-amine salt)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: If starting with a peptide-amine salt, dissolve it in DCM and add DIEA (1.0 eq) to neutralize the salt to the free amine. Stir for 15 minutes at room temperature.

  • Pre-activation: In a separate flask, dissolve Boc-M2C-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Activation & Coupling: Add DCC (1.1 eq) to the cooled Boc-M2C-OH solution. A white precipitate (DCU) will begin to form. Stir at 0°C for 15-20 minutes. Add this activation mixture to the free peptide-amine solution from Step 1.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-6 hours).

  • Workup - Filtration: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize DCU precipitation. Remove the DCU by vacuum filtration, washing the filter cake with a small amount of cold DCM.

  • Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel.

    • Wash sequentially with 1M HCl (2x) to remove any unreacted amine and excess DIEA.

    • Wash with saturated NaHCO₃ (2x) to remove unreacted carboxylic acid and excess HOBt.

    • Wash with brine (1x) to reduce the water content in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Boc-protected peptide. Further purification via column chromatography may be necessary.

Diagram 3: Mechanism of DCC/HOBt Mediated Coupling

BocM2C Boc-M2C-OH (Carboxylic Acid) O_Acyl O-Acylisourea (Highly Reactive Intermediate) BocM2C->O_Acyl + DCC DCC DCC->O_Acyl + HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester + HOBt - DCU HOBt HOBt HOBt->HOBt_Ester PeptideBond Peptide Bond Formed (Boc-M2C-NH-R') HOBt_Ester->PeptideBond + R'-NH₂ PeptideAmine R'-NH₂ (Peptide Amine) PeptideAmine->PeptideBond HOBt_regen HOBt Regenerated PeptideBond->HOBt_regen releases DCU DCU Byproduct (Precipitates)

Caption: Activation of the carboxylic acid via an HOBt-ester intermediate.

Protocol 2: N-Terminal Boc Group Deprotection

Causality: The Boc group is an acid-labile protecting group.[7] It is efficiently removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation and carbon dioxide.[8] This cleavage must be followed by neutralization, as the newly formed secondary amine exists as a TFA salt, which is not nucleophilic enough to participate in the next coupling reaction.[8][18]

Materials:

  • Boc-protected peptide (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diisopropylethylamine (DIEA)

  • Diethyl ether (for precipitation, optional)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Boc-protected peptide in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Deprotection: Slowly add TFA to the solution. A common concentration is 25-50% TFA in DCM (v/v).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Removal of Acid: Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (2-3 times) can help remove residual TFA. The resulting product is the peptide-amine TFA salt, often an oil or solid.

  • Neutralization:

    • For Immediate Use: Dissolve the crude TFA salt in fresh anhydrous DCM. Add DIEA (1.1-1.2 eq) and stir for 15-20 minutes at room temperature. This solution of the free amine can be used directly in the next coupling reaction (Protocol 1, Step 1).

    • For Isolation: After removing the TFA (Step 4), the peptide-amine TFA salt can sometimes be precipitated by adding cold diethyl ether, collected by filtration, and dried for storage.

Table 2: Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Coupling 1. Steric hindrance. 2. Insufficient activation time. 3. Deactivated coupling reagent. 1. Switch to a more powerful coupling reagent like HATU or HBTU.[17] 2. Increase reaction time or slightly elevate temperature (e.g., to 40°C). 3. Use fresh, high-purity reagents.
Low Yield after Workup 1. Emulsion formation during extraction. 2. Product is partially water-soluble. 1. Add brine to the aqueous layer to break the emulsion. 2. Back-extract the aqueous layers with additional organic solvent (e.g., ethyl acetate).
Epimerization/Racemization 1. Excess base or prolonged reaction time. 2. Use of a carbodiimide without an additive like HOBt. 1. Use a hindered base like DIEA or 2,4,6-collidine. Avoid excess base.[17] 2. Always use an additive (HOBt, Oxyma) with carbodiimide coupling reagents.[15]

| Incomplete Boc Deprotection | 1. Insufficient TFA or reaction time. 2. Acid consumed by other basic groups in the peptide. | 1. Increase TFA concentration or extend reaction time. 2. Increase the equivalents of TFA used. |

Conclusion

This compound is a versatile and valuable building block for solution-phase synthesis of conformationally constrained peptidomimetics. The Boc-based strategy provides a robust and well-understood framework for its incorporation. By following the detailed protocols for coupling and deprotection, and by understanding the chemical principles behind each step, researchers can effectively leverage the unique structural and physicochemical advantages of the morpholine scaffold to advance their drug discovery and development programs.

References

  • Fields, G.B. (2011). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Nature Protocols.
  • PubChem. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. National Center for Biotechnology Information.
  • Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • Chemistry LibreTexts. (2021). 12.5: Peptide Synthesis- Solution-Phase.
  • ResearchGate. A schematic representation of peptide synthesis using Boc protected....
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries.
  • Aapptec Peptides. Coupling Reagents.
  • National Institutes of Health. (2014). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
  • Frontiers in Chemistry. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics.
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sunresin. Boc / Bzl Solid Phase Synthesis.
  • ResearchGate. Contribution of the morpholine scaffold on the activity of....
  • ResearchGate. Morpholine-containing molecular scaffolds of our in-house library.
  • Journal of Peptide Science. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.
  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • PubMed. (2007). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
  • Chemistry LibreTexts. (2023). 26.7: Peptide Synthesis.
  • Beilstein Journals. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides.

Sources

Application Notes and Protocols for the Solid-Phase Coupling of 4-(Boc)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Morpholine Scaffolds in Modern Drug Discovery

The morpholine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and favorable hydrogen bonding capacity, make it an attractive scaffold for the design of novel therapeutics.[3] Solid-phase organic synthesis (SPOS) offers a streamlined and efficient methodology for the construction of compound libraries based on the morpholine core, facilitating rapid lead discovery and optimization.[4]

This document provides a comprehensive guide for the covalent attachment of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid to a solid support, a critical initial step in the solid-phase synthesis of more complex morpholine-containing molecules. We will delve into the mechanistic rationale behind protocol choices, present detailed step-by-step procedures, and offer insights into reaction monitoring and validation, ensuring a robust and reproducible workflow for researchers in drug development.

Diagrammatic Overview of the Solid-Phase Coupling Workflow

The following diagram illustrates the general workflow for the coupling of 4-(Boc)morpholine-2-carboxylic acid to an amine-functionalized resin.

coupling_workflow Resin_Prep 1. Resin Swelling & Preparation Deprotection 2. Fmoc-Deprotection (if applicable) Resin_Prep->Deprotection Activation 3. Carboxylic Acid Activation Deprotection->Activation Free amine generation Coupling 4. Coupling to Resin Activation->Coupling Activated Ester Washing 5. Post-Coupling Wash Coupling->Washing Capping 6. Capping (Optional) Washing->Capping Monitoring 7. Reaction Monitoring Capping->Monitoring Cleavage 8. Cleavage from Resin Monitoring->Cleavage Successful Coupling

Caption: General workflow for solid-phase coupling.

Resin Selection and Preparation

The choice of resin is dictated by the overall synthetic strategy and the desired functionality of the final product. For the synthesis of carboxamides, an amine-functionalized resin such as Rink Amide or Sieber Amide is recommended.

Protocol 1.1: Resin Swelling

  • Rationale: Polystyrene-based resins must be swollen in a suitable solvent to allow for the diffusion of reagents into the polymer matrix. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used for this purpose.[5]

  • Procedure:

    • Place the desired amount of resin (e.g., 1 g) in a reaction vessel.

    • Add DCM (10-15 mL per gram of resin) and gently agitate for 1 hour.

    • Filter the solvent and wash the resin three times with DMF.

Coupling Protocols: Activating the Carboxylic Acid

The formation of an amide bond between the carboxylic acid and the resin's amino group requires the activation of the carboxylate. Several efficient coupling reagents are available, with HATU and DIC/HOBt being two of the most widely used and reliable options.

HATU-Mediated Coupling
  • Mechanism: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a reactive OAt-active ester. This active ester is then readily attacked by the primary amine on the resin to form the stable amide bond. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU accelerates the reaction and suppresses racemization.

Protocol 2.1.1: HATU Coupling

  • Pre-activation: In a separate flask, dissolve 4-(Boc)morpholine-2-carboxylic acid (2-5 equivalents relative to resin loading) and HATU (1.9-4.9 equivalents) in DMF. Add DIPEA (4-10 equivalents) and stir the mixture at room temperature for 15-30 minutes.[5]

  • Coupling: Add the pre-activated solution to the swollen, deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 1-18 hours.

  • Washing: Filter the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

DIC/HOBt-Mediated Coupling
  • Mechanism: Diisopropylcarbodiimide (DIC) is a carbodiimide coupling reagent that activates the carboxylic acid.[6][7] In the presence of 1-hydroxybenzotriazole (HOBt), an OBt-active ester is formed as an intermediate, which minimizes the risk of racemization.[6][7] The more soluble diisopropylurea byproduct of DIC is advantageous for solid-phase synthesis compared to the dicyclohexylurea produced by DCC.[6][7]

Protocol 2.2.1: DIC/HOBt Coupling

  • Solution Preparation: In a separate flask, dissolve 4-(Boc)morpholine-2-carboxylic acid (2-5 equivalents) and HOBt (2-5 equivalents) in DMF.[5][8]

  • Activation: Add DIC (2-5 equivalents) to the solution and allow it to stand for 10 minutes to pre-activate the carboxylic acid.[8]

  • Coupling: Add the activated solution to the swollen, deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 2-6 hours.[5]

  • Washing: Filter the reaction mixture and wash the resin as described in Protocol 2.1.1.

Table 1: Comparison of Common Coupling Reagents

Reagent SystemRelative SpeedCostByproductsKey Advantages
HATU/DIPEA Very FastHighTetramethylurea, HOAtHigh efficiency, low racemization, effective for hindered amino acids.[9]
DIC/HOBt ModerateLowDiisopropylurea, HOBtCost-effective, minimizes racemization, soluble byproduct.[6][7]

Monitoring Reaction Completion

Ensuring the complete consumption of the free amino groups on the resin is crucial for the success of the synthesis. The Kaiser test (ninhydrin test) is a common qualitative method for detecting primary amines.

  • Principle: Ninhydrin reacts with primary amines to produce a deep blue color (Ruhemann's purple). A negative Kaiser test (the resin beads remain colorless or yellow) indicates that the coupling reaction is complete.

Protocol 3.1: Kaiser Test

  • Take a small sample of resin beads (a few milligrams) and wash them thoroughly with DCM.

  • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads. A blue color indicates the presence of unreacted primary amines, and the coupling reaction should be repeated.

Other methods for monitoring solid-phase synthesis include FT-IR spectroscopy and real-time monitoring of resin swelling.[10][11][12]

Post-Coupling Procedures

Capping (Optional)

If the coupling reaction is incomplete, any unreacted amino groups can be "capped" to prevent the formation of deletion sequences in subsequent synthetic steps. This is typically done by acetylation.

Protocol 4.1.1: Acetyl Capping

  • Treat the resin with a solution of acetic anhydride and pyridine in DCM for 1 hour at room temperature.[13]

  • Wash the resin thoroughly with DCM.

Boc-Deprotection and Cleavage

The tert-butoxycarbonyl (Boc) protecting group is an acid-labile protecting group.[14][15] It is typically removed using trifluoroacetic acid (TFA).[16]

Protocol 4.2.1: Boc-Deprotection

  • Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes at room temperature.[5][16]

  • Filter the deprotection solution and wash the resin with DCM.

The final cleavage of the morpholine-containing molecule from the resin depends on the type of linker used. For acid-labile resins like Wang resin, a high concentration of TFA is used.[13] For very acid-sensitive linkers, other cleavage cocktails may be employed.[17]

Chemical Reaction Diagram

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 4-(Boc)morpholine-2-carboxylic acid 4-(Boc)morpholine-2-carboxylic acid plus1 + 4-(Boc)morpholine-2-carboxylic acid->plus1 resin Amine-functionalized Resin plus1->resin reagents HATU/DIPEA or DIC/HOBt resin->reagents coupled_product Resin-bound Product reagents->coupled_product plus2 + coupled_product->plus2 byproducts Byproducts plus2->byproducts

Caption: General reaction scheme for coupling.

Conclusion

The successful coupling of 4-(Boc)morpholine-2-carboxylic acid to a solid support is a foundational step for the synthesis of diverse morpholine-based compound libraries. By carefully selecting the appropriate resin and coupling reagents, and by diligently monitoring the reaction progress, researchers can establish a reliable and efficient workflow. The protocols outlined in this application note provide a robust starting point for scientists and drug development professionals engaged in the synthesis of novel morpholine-containing molecules.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Gordon, D. W., & Steele, J. (1996). Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. Molecular Diversity, 1(2), 125–134.
  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(93), 14001–14004.
  • Bremner, J. B., & Coates, J. A. (2000). A Method for Selective N-Boc Deprotection on Wang Resin. Synthetic Communications, 30(21), 3847-3854.
  • Taylor, C. G., et al. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 86(5), 4069–4080.
  • Guchhait, G., & Kumar, S. (2012). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 124(3), 631–636.
  • Oreate Additive. (2025). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis.
  • Quarzago, D., et al. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science, 4(8), 461-470.
  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Chem. Commun., 55, 14001-14004.
  • Palchykov, V. A., & Singh, M. S. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
  • Wikipedia. (n.d.). HATU.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Reddit. (2022). HATU coupling - what's the best order?.
  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
  • ResearchGate. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction.
  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
  • University of Birmingham Research Portal. (2021). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly.
  • ResearchGate. (2022). Do I perform the DIC, HOBT peptide coupling on 2CTC resin under argon?.
  • Peptideweb.com. (n.d.). Loading protocols.
  • G-Biosciences. (n.d.). Carboxyl Coupling Resin.

Sources

Troubleshooting & Optimization

Optimizing Coupling Efficiency of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Section 1: Foundational Understanding of the Reagent

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid, hereafter referred to as Boc-Morph-2-COOH, is a valuable building block in medicinal chemistry and drug development.[1][2] Its constrained morpholine scaffold provides conformational rigidity, which can be advantageous for designing molecules with specific binding properties. However, the very features that make it attractive also present challenges in standard amide coupling reactions.

Key Molecular Characteristics Influencing Reactivity:

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the cyclic nature of the morpholine ring create significant steric hindrance around the carboxylic acid. This can impede the approach of both the activating agent and the amine coupling partner.[3]

  • Reduced Nucleophilicity of Morpholine Nitrogen: The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom.[4] While the nitrogen in this specific compound is protected, this inherent electronic property can influence the overall conformation and reactivity of the molecule.

  • Potential for Side Reactions: Like many amino acid derivatives, Boc-Morph-2-COOH can be susceptible to side reactions such as epimerization at the C2 position, especially under harsh basic conditions.[5]

Section 2: Troubleshooting Hub & FAQs

This section is designed to provide direct answers and actionable solutions to common problems encountered during the coupling of Boc-Morph-2-COOH.

Question 1: Why is my amide coupling reaction showing low or no yield?

Answer: This is the most frequent issue and typically stems from inefficient activation of the sterically hindered carboxylic acid. Standard coupling conditions that work for simpler amino acids often fail here.

Potential Causes & Solutions:

  • Inadequate Carboxylic Acid Activation:

    • Problem: Your coupling reagent may not be potent enough to overcome the steric bulk. Reagents like DCC or EDC alone are often insufficient.[3]

    • Solution: Switch to a more powerful uronium/aminium or phosphonium-based coupling reagent. Reagents like HATU , HCTU , or COMU are specifically designed for difficult couplings and show superior performance with hindered amino acids.[6][7] These reagents form highly reactive OAt or Oxyma esters, which are more readily attacked by the amine.[8]

  • Suboptimal Reaction Conditions:

    • Problem: Incorrect choice of base, solvent, or temperature can stall the reaction.

    • Solution:

      • Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[6][9] These bases are less likely to cause side reactions. Use 2-3 equivalents to ensure the reaction medium remains basic.

      • Solvent Choice: Aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they effectively dissolve the reactants and intermediates.[10]

      • Temperature: While most couplings are run at room temperature, a slight increase to 30-40°C can sometimes help overcome the activation energy for sterically hindered substrates.[9] However, be cautious, as higher temperatures can also increase the risk of racemization.[6]

  • Side Reactions:

    • Problem: The activated intermediate may be decomposing or reacting through an undesired pathway before coupling to the amine. With carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the reaction.[6][11]

    • Solution: If using a carbodiimide is necessary, always include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives trap the O-acylisourea intermediate to form a more stable and reactive ester, minimizing the N-acylurea side reaction.[12][13]

Question 2: My LC-MS analysis shows a side product with the mass of my starting acid + coupling reagent byproduct. What is it?

Answer: You are likely observing the formation of an N-acylurea (if using a carbodiimide) or a guanidinium species (if using a uronium/aminium reagent).

  • N-Acylurea Formation: This occurs when the O-acylisourea intermediate, formed from the reaction of your carboxylic acid with a carbodiimide (e.g., EDC, DCC), undergoes an intramolecular rearrangement instead of reacting with the amine.[6][11] This side product is stable and unreactive.

  • Guanidinylation: Uronium/aminium reagents like HATU or HBTU can react with the primary or secondary amine coupling partner to form a guanidinium moiety, capping the amine and preventing it from participating in the desired amide bond formation.[14]

Troubleshooting & Prevention:

  • Change Reagent Type: Switch to a phosphonium-based reagent like PyBOP, which does not have the guanidinylation side reaction pathway.[8]

  • Optimize Reagent Addition Order: Employ a "pre-activation" strategy. Stir the Boc-Morph-2-COOH, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF for 5-15 minutes before adding your amine.[9][14] This allows for the formation of the active ester intermediate, ensuring it reacts preferentially with the amine once it is introduced.

Question 3: How can I minimize the risk of racemization at the C2 position?

Answer: Racemization is a significant concern when activating chiral carboxylic acids, especially when using strong bases or elevated temperatures.[5][6]

Strategies to Suppress Racemization:

  • Choice of Coupling Reagent and Additive:

    • Uronium reagents based on HOAt (like HATU) are generally superior to those based on HOBt (like HBTU) in suppressing racemization.[8]

    • The additive OxymaPure, found in reagents like COMU, is also highly effective at preventing loss of stereochemical integrity.[6]

  • Base Selection:

    • Use the weakest base necessary to facilitate the reaction. While DIPEA is common, for particularly sensitive substrates, a weaker base like N-Methylmorpholine (NMM) or sym-collidine can be beneficial.[6]

  • Temperature Control:

    • Perform the coupling at 0°C or room temperature. Avoid heating unless absolutely necessary to drive the reaction to completion. Low temperatures are always recommended for carbodiimide-mediated couplings.[6]

Data Summary: Comparison of Coupling Reagents for Boc-Morph-2-COOH
Reagent ClassExample(s)ProsConsRecommended Use Case
Carbodiimide EDC, DCCInexpensive, readily available.Low reactivity for hindered acids; high risk of N-acylurea formation and racemization without additives.[3][6][11]Not recommended for this substrate unless paired with Oxyma or HOBt for simple couplings.
Uronium/Aminium HATU, HCTU, HBTUHigh reactivity, fast kinetics, effective for hindered systems.Can cause guanidinylation of the amine; HOBt/HOAt-based reagents are potentially explosive.[6][14]Excellent choice, especially HATU. Use pre-activation to avoid side reactions.
Oxyma-Based COMU, PyOximHigh reactivity comparable to HATU, excellent racemization suppression, safer (non-explosive).[6][8]Higher cost.The premium choice for difficult couplings where yield and chiral purity are critical.
Phosphonium PyBOP, PyAOPHigh reactivity, no guanidinylation side reaction.[8]Produces carcinogenic HMPA as a byproduct (BOP) or requires careful handling.[6]A good alternative to uronium reagents, especially if guanidinylation is a persistent issue.

Section 3: Optimized Protocols & Methodologies

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the starting point for coupling Boc-Morph-2-COOH with primary or secondary amines.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve Boc-Morph-2-COOH (1.0 eq) in anhydrous DMF (to make a ~0.5 M solution).

  • Pre-activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Activation Incubation: Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add the amine coupling partner (1.0-1.2 eq), either neat or as a solution in DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 2-12 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues with the coupling reaction.

G start Start: Low Coupling Yield reagent Issue: Inadequate Activation? start->reagent conditions Issue: Suboptimal Conditions? reagent->conditions No sol_reagent Solution: - Use HATU, COMU, or PyBOP - Ensure 1.1 eq used reagent->sol_reagent Yes side_reaction Issue: Side Reaction? conditions->side_reaction No sol_conditions Solution: - Use DIPEA (2.5 eq) - Solvent: Anhydrous DMF - Temp: RT (or 0°C to RT) conditions->sol_conditions Yes sol_side_reaction Solution: - Pre-activate acid + HATU  before adding amine. - If using EDC, add Oxyma. side_reaction->sol_side_reaction Yes

Caption: Troubleshooting workflow for low-yield coupling reactions.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar.
  • Wikipedia. (n.d.). Carbodiimide.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Khan Academy. (n.d.). Preparation of amides using DCC.
  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)...
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • Hopax. (2024). Choosing the Right Coupling Reagent for Peptide Synthesis.
  • ResearchGate. (2020). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • American Elements. (n.d.). (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic Acid.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • Reddit. (2022). amide coupling help.
  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • NIH National Library of Medicine. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

Sources

Preventing racemization during coupling of N-Boc-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for peptide coupling applications. This guide is designed to provide in-depth, field-proven insights into a common challenge: preventing racemization during the coupling of N-Boc-morpholine-2-carboxylic acid. As a sterically hindered, non-natural amino acid, this building block requires careful consideration of reaction conditions to maintain stereochemical integrity.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter in your work.

Frequently Asked Questions (FAQs)

Q1: Why is N-Boc-morpholine-2-carboxylic acid particularly susceptible to racemization during coupling?

A1: The susceptibility to racemization stems from a combination of steric hindrance and the mechanism of amide bond formation. Like other N-acyl amino acids, the primary pathway for racemization involves the formation of a 5(4H)-oxazolone intermediate after the carboxylic acid is activated by a coupling reagent.[1][2] This intermediate's α-proton is acidic and can be easily removed by a base in the reaction mixture, leading to a loss of stereochemistry.[2][3] The steric bulk of the morpholine ring can slow down the desired reaction with the amine nucleophile, providing a larger window of opportunity for the oxazolone to form and subsequently racemize.[4][5]

Q2: What is the mechanistic difference between racemization-suppressing and non-suppressing coupling conditions?

A2: The key difference lies in the fate of the activated carboxylic acid.

  • Racemization-Prone Pathway: In the absence of an effective additive, a highly reactive intermediate (e.g., an O-acylisourea from a carbodiimide like EDC or DCC) is formed. This intermediate is prone to intramolecular cyclization to form the planar, achiral oxazolone intermediate, which is the main culprit in racemization.[1][6]

  • Racemization-Suppressed Pathway: Additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), intercept the highly reactive O-acylisourea.[1][7][8] They form an active ester intermediate that is more stable and less prone to forming the oxazolone.[1][9] This active ester is still reactive enough to couple with the amine, favoring the desired amide bond formation while preserving stereochemistry.

Below is a diagram illustrating these competing pathways.

G cluster_activation Activation Step cluster_pathways Competing Pathways cluster_products Reaction Products A N-Boc-Acid + Carbodiimide (EDC) B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C Oxazolone Formation (Intramolecular Cyclization) B->C Fast, Favored without Additive E Additive (Oxyma/HOBt) Interception B->E Fast, Competes with Oxazolone Formation D Racemized Oxazolone C->D Base-catalyzed Tautomerization I Amine Nucleophile D->I Coupling F Oxyma/HOBt Active Ester (More Stable) E->F F->I Desired Coupling G Racemic Peptide Product H Desired Enantiopure Peptide I->G I->H G prep 1. Reagent Prep Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq), Benzylamine (1.0 eq), and OxymaPure (1.1 eq) in anhydrous DMF. cool 2. Cool Reaction Place the reaction vessel in an ice bath (0 °C). prep->cool add_base 3. Add Base Add DIPEA (2.0 eq) to the mixture. cool->add_base add_edc 4. Add Coupling Reagent Add EDC·HCl (1.1 eq) portion-wise. add_base->add_edc react 5. Reaction Remove from ice bath, stir at room temperature. Monitor by LC-MS for 2-4 hours. add_edc->react workup 6. Workup Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine. Dry over Na2SO4. react->workup purify 7. Purification Purify by column chromatography (e.g., Hexanes:EtOAc gradient). workup->purify

Caption: Experimental workflow for low-racemization coupling.

Step-by-Step Methodology:

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq), Benzylamine (1.0 eq), and OxymaPure® (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the stirred solution.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the mixture in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS or TLC until the starting acid is consumed.

  • Aqueous Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 2: Validation by Chiral HPLC

To validate the success of the protocol, the enantiomeric excess (% ee) of the product must be determined. This is a critical step to ensure minimal racemization occurred. [10] Methodology:

  • Column Selection: Utilize a Chiral Stationary Phase (CSP) column known for separating enantiomers of amide derivatives. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often effective. [11][12]A CHIROBIOTIC® T column, which uses teicoplanin as a chiral selector, is also an excellent choice for underivatized amino acid derivatives. [13]2. Sample Preparation: Prepare a standard of the racemic product by intentionally using a suboptimal coupling condition (e.g., EDC with TEA as a base, heated) to help identify the peaks for both enantiomers. Prepare a solution of your purified product from the recommended protocol in the mobile phase.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar alcohol like isopropanol or ethanol.

  • Analysis: Inject the racemic standard to determine the retention times of the desired (L) and undesired (D) enantiomers. Then, inject the sample from your reaction.

  • Calculation: Calculate the enantiomeric excess using the peak areas from the chromatogram:

    • % ee = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] x 100

A high % ee (ideally >98%) confirms the effectiveness of the low-racemization coupling protocol.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents.
  • ResearchGate. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Journal of Chromatographic Science. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
  • DilunBio. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
  • Luxembourg Bio Technologies. (n.d.). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis.
  • ResearchGate. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Semantic Scholar. (n.d.). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids.
  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

Sources

Technical Support Center: Synthesis of 4-(Boc)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Boc)morpholine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Loss of Stereochemical Purity (Epimerization/Racemization)

Question: My chiral analysis (e.g., chiral HPLC) of the final 4-(Boc)morpholine-2-carboxylic acid product shows a significant amount of the undesired enantiomer. What is causing this racemization, and how can I prevent it?

Answer:

The stereocenter at the C-2 position of the morpholine ring is susceptible to racemization, particularly due to the presence of an acidic α-proton adjacent to the carboxylic acid. This issue is one of the most critical challenges in this synthesis.

Root Causes & Mechanisms:

Epimerization typically occurs under conditions that facilitate the formation of an enolate or an equivalent resonance-stabilized intermediate at the C-2 position. The primary culprits are:

  • Harsh Basic Conditions: Strong bases can readily deprotonate the α-carbon. This is a significant risk during steps like ester hydrolysis (saponification) if not carefully controlled.

  • Elevated Temperatures: High temperatures, especially in the presence of even mild bases or acids, can provide the activation energy needed for deprotonation and subsequent reprotonation, leading to racemization[1].

  • Prolonged Reaction Times: Extended exposure to racemization-prone conditions increases the likelihood of losing stereochemical integrity.

Troubleshooting & Prevention Protocol:

To preserve the stereochemical purity of your product, consider the following refined protocols:

  • Mild Hydrolysis Conditions: When converting an ester precursor to the carboxylic acid, avoid strong bases like NaOH or KOH at elevated temperatures.

    • Recommended Protocol: Use lithium hydroxide (LiOH) in a mixed solvent system like THF/water or dioxane/water at temperatures ranging from 0 °C to room temperature. LiOH is often gentler and can lead to less epimerization. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Enzyme-Catalyzed Resolution: For syntheses that start with racemic material, employing an enzyme-catalyzed kinetic resolution can be a highly effective method to obtain the desired enantiomer with high purity.

  • Careful pH Control During Workup: During the aqueous workup, be mindful of the pH. When acidifying to protonate the carboxylate, do so cautiously at low temperatures to avoid any acid-catalyzed epimerization[1].

Issue 2: Incomplete N-Boc Protection & Side Reactions

Question: I am observing incomplete reaction or the formation of multiple products during the N-Boc protection step. How can I improve the yield and selectivity of this transformation?

Answer:

The N-Boc protection of the morpholine-2-carboxylic acid core, or its ester precursor, can be challenging due to the zwitterionic nature of the starting material and the potential for side reactions involving the Boc anhydride (Boc₂O).

Root Causes & Mechanisms:

  • Poor Solubility: Amino acids and their derivatives can exhibit poor solubility in common organic solvents due to their zwitterionic character, leading to slow and incomplete reactions[2].

  • Reactivity of Boc Anhydride: Boc anhydride can react with other nucleophiles present. In the case of the carboxylic acid, it can form a mixed anhydride, which can lead to undesired side products.

  • Steric Hindrance: The morpholine ring structure can present steric hindrance that slows the reaction of the secondary amine with the bulky Boc anhydride.

Troubleshooting & Prevention Protocol:

  • Optimized Reaction Conditions for Zwitterions:

    • Recommended Protocol: A common and effective method is to perform the reaction in a biphasic system or an aqueous solution with a base. Dissolve the morpholine-2-carboxylic acid in an aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) at 0 °C. Then, add a solution of Boc anhydride in a solvent like dioxane or THF. The base deprotonates the carboxylic acid, increasing its solubility in water and ensuring the amine is in its free, nucleophilic form.

  • Alternative Boc Reagents: While Boc anhydride is most common, other reagents can be used. However, they often have their own drawbacks, such as instability (e.g., t-butyl chloroformate)[3].

  • Monitoring the Reaction: Use TLC to monitor the progress. The Boc-protected product will have a significantly different Rf value than the starting amino acid.

ParameterStandard ConditionOptimized Condition for Zwitterions
Solvent Aprotic (THF, DCM)Dioxane/Water or THF/Water
Base Organic (Et₃N, DIPEA)Inorganic (NaOH, NaHCO₃)
Temperature Room Temperature0 °C to Room Temperature
Issue 3: Ring-Opening of the Morpholine Heterocycle

Question: During my synthesis, I am isolating a significant amount of a linear amino alcohol impurity, suggesting the morpholine ring has opened. What conditions cause this, and how can it be avoided?

Answer:

The morpholine ring, while generally stable, is an ether and can be susceptible to cleavage under certain harsh conditions, particularly strongly acidic environments.

Root Causes & Mechanisms:

  • Strongly Acidic Conditions: The ether oxygen in the morpholine ring can be protonated by strong acids. This makes the adjacent carbons susceptible to nucleophilic attack, leading to ring-opening. This is a particular concern during the removal of other protecting groups (e.g., certain benzyl ethers) if harsh acidic conditions are used.

  • Lewis Acid Catalysis: Some Lewis acids used in other synthetic steps can coordinate to the ether oxygen and facilitate ring cleavage.

Troubleshooting & Prevention Protocol:

  • Choice of Protecting Groups: Design your synthetic route to avoid the use of protecting groups that require harsh acidic conditions for removal. For example, if an N-benzyl group is used on the nitrogen, it is typically removed by hydrogenolysis, which is a neutral and mild method.

  • Control of Acidity: If acidic conditions are unavoidable, use the mildest possible acid and the lowest effective temperature. Monitor the reaction carefully to minimize reaction time. For example, for Boc deprotection, using 4M HCl in dioxane for a short period at 0°C is often effective without causing significant ring-opening[4].

Decision Workflow for Protecting Group Strategy

Caption: Decision tree for nitrogen protecting group selection.

Issue 4: Purification Challenges

Question: I am having difficulty purifying the final 4-(Boc)morpholine-2-carboxylic acid. It seems to be water-soluble, and extraction is inefficient. What is the best purification strategy?

Answer:

The amphiphilic nature of 4-(Boc)morpholine-2-carboxylic acid, containing both a lipophilic Boc group and a polar carboxylic acid, can indeed complicate purification by standard extraction and chromatography.

Root Causes:

  • Amphiphilic Nature: The molecule has both polar (carboxylic acid) and non-polar (Boc group) ends, leading to some solubility in both aqueous and organic phases.

  • Salt Formation: During workup, if the pH is not carefully controlled, the product can exist as a carboxylate salt, which is highly water-soluble.

Troubleshooting & Purification Protocol:

  • Acid-Base Extraction:

    • After the reaction, if in an organic solvent, perform an initial wash with a basic aqueous solution (e.g., saturated NaHCO₃). Your product should move into the aqueous layer as the carboxylate salt, leaving non-acidic organic impurities behind.

    • Separate the aqueous layer and cool it to 0 °C in an ice bath.

    • Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl or citric acid) to a pH of approximately 3-4. The product will precipitate out or become extractable into an organic solvent.

    • Extract the product multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Crystallization: If the product is obtained as a solid, crystallization is an excellent method for purification.

    • Recommended Solvents: A mixture of ethyl acetate and hexanes or diethyl ether and hexanes often works well. Dissolve the crude product in a minimum amount of the more polar solvent and then slowly add the non-polar solvent until turbidity is observed. Allow the solution to slowly cool to induce crystallization.

  • Chromatography: If chromatography is necessary, use a silica gel column with a mobile phase containing a small amount of acid (e.g., 0.5-1% acetic acid) to keep the carboxylic acid protonated and prevent streaking on the column. A typical eluent system would be a gradient of ethyl acetate in hexanes with a constant small percentage of acetic acid.

Purification Workflow

Purification_Workflow cluster_0 Initial Workup cluster_1 Isolation cluster_2 Purification Crude_Mixture Crude Reaction Mixture Base_Wash Wash with aq. NaHCO3 Crude_Mixture->Base_Wash Aqueous_Layer Aqueous Layer (Product as Salt) Base_Wash->Aqueous_Layer Acidify Acidify Aqueous Layer (pH 3-4, 0°C) Extract Extract with Ethyl Acetate Acidify->Extract Crude_Solid Crude Solid Product Extract->Crude_Solid Aqueous_Layer->Acidify Crystallize Crystallization (EtOAc/Hexanes) Crude_Solid->Crystallize Chromatography Silica Gel Chromatography (+ 0.5% AcOH) Crude_Solid->Chromatography Pure_Product Pure Product Crystallize->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the purification of the final product.

References

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662–3665. [Link]
  • Fish, P. V., Mackenny, M., Bish, G., et al. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron Letters, 50(4), 389–391. [Link]
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
  • Anglada, J. M., Crehuet, R., & Bofill, J. M. (2001). The Racemization of α-Amino Acids. Chemistry – A European Journal, 7(10), 2133-2144. [Link]

Sources

Technical Support Center: Purification Strategies for 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (Boc-Morpholine-2-COOH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common purification challenges. The following sections offer a detailed exploration of purification methodologies, addressing specific issues you may encounter during your experimental work.

Understanding the Molecule and Potential Impurities

This compound is a chiral building block widely used in medicinal chemistry and peptide synthesis.[1][2] Its structure, featuring a bulky Boc protecting group and a carboxylic acid, dictates its solubility and chromatographic behavior. Successful purification hinges on understanding and effectively separating it from common process-related impurities.

Common Impurities May Include:

  • Starting Materials: Unreacted morpholine-2-carboxylic acid or its precursors.

  • Reagents: Excess Di-tert-butyl dicarbonate (Boc anahydride).

  • Byproducts: Di-tert-butyl carbonate and other side-products from the Boc protection reaction.[3]

  • Solvents: Residual solvents from the reaction and workup steps.

Purification Strategy Selection

The choice of purification method is a critical decision that balances purity requirements, scale, and available resources. The primary techniques for Boc-Morpholine-2-COOH are extractive workup, crystallization, and chromatography.

Purification_Decision_Tree Start Crude Product Purity_Check Assess Purity (TLC, LC-MS) Start->Purity_Check Extraction Aqueous Workup/ Extraction Start->Extraction Initial Cleanup High_Purity High Purity (>95%)? Purity_Check->High_Purity Crystallization Crystallization High_Purity->Crystallization Yes Chromatography Chromatography High_Purity->Chromatography No Final_Product Pure Product Crystallization->Final_Product Chromatography->Final_Product Extraction->Purity_Check

Caption: Decision workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs): Initial Assessment

Q1: My initial purity by LC-MS is low, with multiple unidentified peaks. What should be my first step?

A1: A low initial purity suggests that a simple crystallization may not be sufficient. An initial extractive workup is highly recommended to remove water-soluble impurities and excess reagents. Following the extraction, a more accurate assessment of the remaining impurities can be made to decide between crystallization and chromatography.

Q2: The crude product is an oil and won't solidify. What does this indicate?

A2: An oily crude product often points to the presence of significant impurities, particularly residual solvents or byproducts that depress the melting point. It is also possible that the product itself is not crystalline under the current conditions. In such cases, column chromatography is often the most effective first purification step.[4]

Method 1: Aqueous Extractive Workup

This is often the first line of defense for removing a significant portion of impurities before further purification. The strategy leverages the acidic nature of the carboxylic acid group.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] The Boc-Morpholine-2-COOH will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Organic Wash: The organic layer, now containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as 6N HCl, to a pH of ~2-3.[5] This will protonate the carboxylate, causing the desired product to precipitate or be extractable back into an organic solvent.

  • Extraction: Extract the acidified aqueous layer multiple times with fresh ethyl acetate.[5]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.[5]

Troubleshooting Guide: Extraction
Issue Potential Cause Solution
Emulsion formation during washing. High concentration of impurities acting as surfactants.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product does not precipitate upon acidification. The product may have some solubility in the acidic aqueous phase.Proceed with extracting the acidified aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
Low recovery after extraction. Incomplete extraction from the aqueous phase.Increase the number of extractions with the organic solvent (e.g., from 3 to 5 times). Ensure the pH is sufficiently acidic to fully protonate the carboxylic acid.

Method 2: Crystallization

Crystallization is a highly effective and scalable method for obtaining high-purity solid compounds, provided the crude material is of reasonable purity.[4]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent system in which the Boc-Morpholine-2-COOH is soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Common solvent systems include ethyl acetate/hexanes, isopropanol, or toluene.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Guide: Crystallization
Issue Potential Cause Solution
Product oils out instead of crystallizing. The solvent system is not ideal, or there are significant impurities.Try a different solvent system. If the problem persists, the material may require chromatographic purification first. Seeding the solution with a small crystal of pure product can also induce crystallization.[6]
No crystals form upon cooling. The solution is too dilute, or the product is highly soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution.
Low yield of crystals. Significant amount of product remains in the mother liquor.Concentrate the mother liquor and attempt a second crystallization.

Method 3: Flash Chromatography

Flash chromatography is a rapid and effective technique for purifying compounds when crystallization is not feasible or when a very high degree of purity is required.[4]

Chromatography_Workflow Start Crude Product Prep Prepare Sample (dissolve in minimal solvent) Start->Prep Load Load Sample onto Column Prep->Load Column Pack Silica Gel Column Column->Load Elute Elute with Mobile Phase (e.g., Methanol in Chloroform) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Analyze->Elute Continue Combine Combine Pure Fractions Analyze->Combine Pure Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: General workflow for flash column chromatography.

Experimental Protocol: Silica Gel Chromatography
  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice.

  • Mobile Phase: A gradient of methanol in chloroform or dichloromethane is often effective. For example, starting with 100% chloroform and gradually increasing the methanol concentration to 5-10%.[7]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

  • Column Packing and Elution: Pack the column with silica gel and equilibrate with the initial mobile phase. Load the sample and begin elution, gradually increasing the polarity of the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide: Chromatography
Issue Potential Cause Solution
Poor separation of product and impurities. The mobile phase is not optimized.Adjust the polarity of the mobile phase. A less polar mobile phase will generally result in better separation. Running a series of TLCs with different solvent systems can help identify the optimal mobile phase.
Product streaking on the column. The sample is overloaded, or the product is interacting strongly with the silica gel.Use a larger column or load less sample. Adding a small amount of acetic acid to the mobile phase can sometimes reduce streaking for acidic compounds.
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).
Comparative Summary of Purification Techniques
Technique Purity Achievable Scalability Speed Cost Ideal Application
Extraction Low to MediumHighFastLowInitial cleanup of crude reaction mixtures.
Crystallization High to Very HighHighMediumLowPurification of relatively pure, crystalline compounds.[4]
Flash Chromatography HighMediumFastMediumRapid purification of intermediates and final products, especially for non-crystalline compounds.[4]

This guide provides a comprehensive overview of the primary purification strategies for this compound. By understanding the principles behind each technique and anticipating potential challenges, researchers can develop a robust and efficient purification workflow.

References

  • Braga, R., & Paixão, M. W. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central.
  • Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Journal of Organic Chemistry, 73(9), 3662-5.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • ResearchGate. (2020). Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?
  • Bouling Chemical Co., Limited. (n.d.). (R)-4-(Tert-Butoxycarbonyl)Morpholine-2-Carboxylic Acid.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • ACS Publications. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Google Patents. (n.d.). Crystallization method of Boc-amino acid.
  • ResearchGate. (2008). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • ResearchGate. (n.d.). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
  • Google Patents. (n.d.). Protein kinase B inhibitors.
  • AMERICAN ELEMENTS. (n.d.). (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic Acid.

Sources

Technical Support Center: Troubleshooting Low Yields in Boc-Morpholine-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-morpholine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal yields during this crucial synthetic transformation. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.

I. Frequently Asked Questions (FAQs)

Q1: My overall yield of Boc-morpholine-2-carboxylic acid is consistently low. What are the most common culprits?

Low yields in this synthesis can stem from several stages of the process, from the quality of starting materials to the final work-up. The most frequent issues include:

  • Poor Quality Starting Material: The purity of the starting morpholine-2-carboxylic acid is paramount. Impurities can interfere with the Boc protection reaction.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and solvent choice can significantly impact the efficiency of the Boc protection.

  • Decomposition of Di-tert-butyl dicarbonate (Boc Anhydride): Boc anhydride is sensitive to moisture and heat, and its degradation can lead to incomplete reactions.[1][2]

  • Inefficient Work-up and Purification: Product loss during extraction and purification steps is a common source of reduced yields. Emulsion formation during extractions can be particularly problematic.[3]

  • Side Reactions: The formation of undesired byproducts can consume starting materials and complicate purification.

Q2: I suspect my Boc anhydride has degraded. How can I check its quality and what are the proper storage conditions?

Di-tert-butyl dicarbonate is a thermally unstable compound that can decompose over time, especially when stored improperly.[1] It is also sensitive to moisture.[2]

  • Visual Inspection: Fresh, high-quality Boc anhydride should be a colorless solid or liquid with a melting point of 22-24 °C.[4] If it appears discolored or has a strong odor, it may have decomposed.

  • Proper Storage: To prevent decomposition, Boc anhydride should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark place.[1] Storage at temperatures below its melting point (in a refrigerator) is recommended to maintain it in a solid state.[1]

  • Handling: Due to its low melting point, it can be challenging to handle as a solid.[1] If it melts during use, it should be used promptly and the container resealed and returned to cold storage.

Q3: What is the optimal pH for the Boc protection of morpholine-2-carboxylic acid?

The Boc protection of amines is typically carried out under basic conditions.[5] The base serves to deprotonate the amino group, increasing its nucleophilicity towards the Boc anhydride.

  • Recommended pH Range: A pH of 9-10 is generally effective for Boc protection of amino acids.[6] This can be achieved using bases such as sodium bicarbonate, sodium carbonate, or triethylamine.[4][5]

  • Consequences of Incorrect pH:

    • Too Low (Acidic): If the pH is too low, the amine will be protonated, rendering it non-nucleophilic and preventing the reaction from proceeding.

    • Too High (Strongly Basic): Excessively high pH can lead to hydrolysis of the Boc anhydride and potential side reactions.

Q4: I'm observing the formation of a significant amount of an unknown byproduct. What are the likely side reactions?

The most common side reaction is the formation of the di-Boc protected amine, where two Boc groups are attached to the nitrogen atom. This is more likely to occur with primary amines under forcing conditions. Another possibility is the reaction of Boc anhydride with any residual water in the reaction mixture, leading to the formation of tert-butanol and carbon dioxide.[7]

Q5: My aqueous work-up is resulting in problematic emulsions. How can I break them?

Emulsions are a common issue during the extraction of polar molecules from aqueous solutions. In the synthesis of Boc-morpholine-2-carboxylic acid, using strong bases like sodium carbonate or potassium carbonate for extractions can lead to serious emulsions.[3]

  • Alternative Bases: Using a milder base like dilute aqueous ammonia for extractions can help avoid emulsion formation.[3]

  • Breaking Emulsions: If an emulsion does form, you can try the following:

    • Addition of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

    • Gentle swirling or agitation instead of vigorous shaking.

    • Filtration through a pad of Celite.

    • Allowing the mixture to stand for an extended period.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues.

Problem 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted morpholine-2-carboxylic acid after the reaction, consider the following:

Potential Cause Recommended Action Rationale
Inactive Boc Anhydride Use fresh, properly stored Boc anhydride. Consider purchasing from a reputable supplier.Boc anhydride can decompose, leading to a lower effective concentration of the protecting reagent.[1][2]
Incorrect Stoichiometry Ensure an appropriate excess of Boc anhydride is used (typically 1.1 to 1.5 equivalents).A slight excess of the protecting agent can help drive the reaction to completion.
Suboptimal pH Carefully monitor and adjust the pH of the reaction mixture to be within the 9-10 range.The amine must be in its deprotonated, nucleophilic form to react with the Boc anhydride.[5][6]
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but should be done cautiously to avoid Boc anhydride decomposition.[8]The reaction kinetics may be slow under certain conditions.
Problem 2: Product Loss During Work-up and Purification

If the reaction appears to go to completion but the isolated yield is low, focus on the post-reaction steps:

Potential Cause Recommended Action Rationale
Emulsion Formation During extraction, use dilute aqueous ammonia instead of strong bases like Na2CO3 or K2CO3.[3] If emulsions form, add brine or filter through Celite.Strong bases can act as surfactants, stabilizing emulsions and leading to product loss in the aqueous or interfacial layer.
Incomplete Extraction Perform multiple extractions (at least 3) with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).The product may have some solubility in the aqueous phase, requiring repeated extractions for complete removal.
Premature Product Precipitation Ensure the pH of the aqueous layer is appropriately adjusted before extraction to keep the product in its desired form (carboxylate salt in the aqueous phase, carboxylic acid in the organic phase).The solubility of the product is highly dependent on its protonation state.
Product Degradation During Purification If using chromatography, choose a suitable stationary phase and solvent system. Avoid prolonged exposure to acidic or strongly basic conditions.The Boc protecting group is sensitive to acid and can be cleaved under harsh purification conditions.[9]
Workflow for Troubleshooting Low Yields

Caption: Systematic workflow for diagnosing and resolving low yields.

III. Experimental Protocols

Standard Protocol for Boc Protection of Morpholine-2-Carboxylic Acid

This protocol is a general guideline and may require optimization based on your specific experimental setup and observations.

  • Dissolution: Dissolve morpholine-2-carboxylic acid (1.0 eq.) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.

  • Basification: Cool the solution in an ice bath and add a base (e.g., sodium bicarbonate, 2.5 eq.) portion-wise while stirring. Ensure the pH reaches 9-10.

  • Addition of Boc Anhydride: To the cold solution, add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq.) in the same organic solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Add water and wash with a non-polar solvent like hexanes or ether to remove unreacted Boc anhydride and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution). The product should precipitate or be extractable into an organic solvent.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Diagram of the Boc Protection Reaction

Boc_Protection cluster_reactants Reactants cluster_products Products Morpholine-2-COOH Morpholine-2-carboxylic acid Morpholine-2-COOH->Reaction Base (e.g., NaHCO3) Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction Boc-Morpholine-2-COOH N-Boc-morpholine-2-carboxylic acid Byproducts t-BuOH + CO2 Reaction->Boc-Morpholine-2-COOH Reaction->Byproducts

Caption: Key components of the Boc protection reaction.

IV. References

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Journal of Organic Chemistry. [Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. ACS Publications. [Link]

  • Protection of di-t-butyl dicarbonate against decomposition. Google Patents.

  • DI-tert-BUTYL DICARBONATE. Organic Syntheses. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

  • Failure of selective Nα-Boc protection of diamino acids based on pKa difference. Chemistry Stack Exchange. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mastering Peptide Synthesis with Boc Anhydride: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Reactions that Work: Boc Protection. Chemtips. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. American Chemical Society. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Any suggestion on Boc deprotection without using acid? ResearchGate. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH. [Link]

  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

Sources

Technical Support Center: Boc Deprotection of Morpholine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the often-challenging deprotection of the tert-butyloxycarbonyl (Boc) group from morpholine-2-carboxylic acid and its derivatives. As Senior Application Scientists, we understand that incomplete reactions can stall critical research and development timelines. This resource synthesizes established chemical principles with practical, field-tested solutions to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes the Boc deprotection of morpholine-2-carboxylic acid so challenging?

The primary difficulty arises from the steric hindrance imposed by the morpholine ring itself. The Boc group, attached to the nitrogen atom at position 4, is a bulky protecting group. When combined with the cyclic structure of the morpholine, access to the carbamate group by the acidic reagent (like TFA or HCl) is sterically impeded. This contrasts with simpler, acyclic N-Boc protected amino acids where the reagent has easier access, leading to faster and more complete reactions.[1][2]

Q2: What are the standard reagents for this deprotection, and which is preferred?

The two most common and reliable reagents for Boc deprotection are Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl), typically as a solution in an organic solvent.[3][4]

  • Trifluoroacetic Acid (TFA): Often used in a solution with Dichloromethane (DCM), ranging from 20% to 50% (v/v), or even as neat TFA.[2][5] It is highly effective but can be harsh, potentially cleaving other acid-sensitive groups if present in the molecule.

  • Hydrogen Chloride (HCl): Commonly used as a 4M solution in 1,4-dioxane.[6][7][8] This method is also very effective and is sometimes considered milder than neat TFA, offering better selectivity if other acid-labile groups are a concern.[7]

There is no universal "best" reagent; the choice depends on the overall substrate stability and the specific challenges encountered. For a robust starting point, 4M HCl in dioxane is an excellent choice.

Q3: How can I reliably monitor the progress of the deprotection reaction?

Effective reaction monitoring is crucial to avoid unnecessarily long reaction times or premature workup. A combination of techniques is recommended for a comprehensive assessment.[9]

  • Thin-Layer Chromatography (TLC): This is the quickest method.[9] The Boc-protected starting material is significantly less polar than the resulting free amine (which is often a salt). On a silica plate, you should see the starting material spot (higher Rf) disappear and a new spot corresponding to the product appear at or near the baseline (lower Rf). Staining with ninhydrin is highly effective, as it will produce a colored spot (typically blue or purple) only with the deprotected primary or secondary amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring.[9] It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak simultaneously, providing a quantitative assessment of the conversion.[9]

Troubleshooting Guide: Incomplete Deprotection

This section addresses specific experimental failures in a question-and-answer format, providing explanations and actionable protocols.

Problem 1: My reaction is stalled. After several hours with 25% TFA in DCM, TLC and LC-MS show significant starting material remaining.

Root Cause Analysis: This is a classic case of insufficient reaction conditions for a sterically hindered substrate. The acidity may be too low, or the reaction time too short to overcome the steric barrier. Water contamination in the TFA or DCM can also reduce the effective acidity of the medium.[2]

Solutions & Protocols:

  • Increase Acid Concentration: The rate of Boc cleavage often has a second-order dependence on acid concentration.[10] Increasing the TFA concentration can dramatically accelerate the reaction.

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents and reagents. TFA is hygroscopic.

  • Extend Reaction Time: For hindered substrates, what is typically a 1-2 hour reaction may require 4 hours or more. Continue to monitor by TLC or LC-MS until no further change is observed.

Optimized Protocol: Forceful TFA Deprotection

  • Setup: Dissolve the Boc-morpholine-2-carboxylic acid substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of TFA (to create a 50% v/v solution).[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: After 2 hours, take a small aliquot, quench it with a drop of methanolic ammonia, concentrate it, and analyze by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the solution in vacuo. The resulting residue is the TFA salt of the product. Co-evaporation with toluene or DCM can help remove residual TFA. The product can often be precipitated by adding cold diethyl ether.

Problem 2: I used 4M HCl in dioxane, but the reaction is very slow or incomplete.

Root Cause Analysis: The stated molarity of commercial HCl/dioxane solutions can decrease over time due to the volatility of HCl gas. An older bottle may be significantly less concentrated than labeled. Additionally, at room temperature, the reaction may still be too slow for this specific substrate.

Solutions & Protocols:

  • Verify Reagent Molarity: If possible, titrate a small sample of the HCl/dioxane solution to confirm its concentration.

  • Use a Larger Excess: Increase the number of equivalents of HCl used. Instead of 5-10 equivalents, a larger excess may be necessary.

  • Gentle Heating: Gently warming the reaction to 30-40 °C can often drive it to completion without causing significant side product formation.

  • Solvent Choice: While dioxane is standard, ethers like 2-MeTHF or CPME are greener alternatives and can be effective.[12] However, be aware that strong acids can cleave ethers over long periods or at high temperatures.[12]

Optimized Protocol: HCl Deprotection

  • Setup: Dissolve the substrate in a minimal amount of anhydrous methanol or directly in the HCl/dioxane solution if solubility allows.

  • Reagent Addition: Add a significant excess of 4M HCl in dioxane (e.g., 20 equivalents) at room temperature.[8]

  • Reaction: Stir at room temperature for 2-4 hours. If monitoring shows a slow reaction, warm the mixture to 40 °C and continue stirring.

  • Monitoring: Check for completion by TLC or LC-MS as described previously.

  • Workup: Concentrate the reaction mixture in vacuo. The resulting solid is the hydrochloride salt. Triturate the solid with cold diethyl ether or hexane to remove non-polar impurities, and collect the product by filtration.

Problem 3: The deprotection seems complete, but my product isolation is challenging, leading to low yields.

Root Cause Analysis: The product, morpholine-2-carboxylic acid hydrochloride or trifluoroacetate, is a salt of an amino acid. It is highly polar, often hygroscopic, and may have some solubility in both aqueous and organic solvents, making extraction difficult. Attempting to neutralize it to a free zwitterion can sometimes lead to solubility issues that complicate purification.

Solutions & Protocols:

  • Avoid Aqueous Workup: If possible, avoid partitioning between an organic solvent and water. This is often where product loss occurs.

  • Precipitation/Trituration: The most common and effective method is to concentrate the reaction mixture to a residue and then add a non-polar solvent in which the product salt is insoluble (e.g., diethyl ether, MTBE, hexane). This causes the product to precipitate or become a solid that can be washed (triturated) and then isolated by filtration.

  • Ion-Exchange Chromatography: For very pure material, the crude salt can be dissolved in water and purified using an ion-exchange resin.[13]

  • Lyophilization: If the product is isolated from an aqueous solution after ion-exchange, lyophilization (freeze-drying) is an excellent way to obtain a dry, fluffy solid.

Data & Visualization

To aid in decision-making, the following table summarizes common deprotection conditions and their characteristics.

Table 1: Comparison of Boc Deprotection Conditions

MethodReagentSolventTemp. (°C)Typical TimeKey Considerations
Standard TFA 20-50% TFADCM0 to 251-4 hEffective, but may be slow for hindered substrates.[5]
Forceful TFA Neat TFANone250.5-2 hVery fast, but harsh. Risk of side reactions with other sensitive groups.[10]
Standard HCl 4M HClDioxane252-16 hGood selectivity, but reagent quality is critical.[7][8]
Alternative Lewis Acid TMSIMeCN / DCM0 to 250.5-1 hVery mild and fast, but reagent is expensive and moisture-sensitive.[3]
Visualizing the Process

A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.

Boc Deprotection Mechanism cluster_0 Mechanism Steps Boc_Amine N-Boc Morpholine Protonated Protonated Carbamate Boc_Amine->Protonated + H+ (TFA/HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - tBu+ tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Amine_Salt Amine Salt (Product) Free_Amine->Amine_Salt + H+ Isobutylene Isobutylene + CO2 tBu_Cation->Isobutylene - H+

Caption: Acid-catalyzed mechanism of Boc deprotection.[6][14]

Troubleshooting Workflow Start Incomplete Deprotection Observed CheckReagent Are reagents (TFA, HCl/Dioxane) fresh and anhydrous? Start->CheckReagent YesReagent Yes CheckReagent->YesReagent NoReagent No CheckReagent->NoReagent IncreaseConditions Increase Reaction Forcibility YesReagent->IncreaseConditions ReplaceReagent Use fresh, anhydrous reagents and repeat NoReagent->ReplaceReagent IncreaseTime Extend Reaction Time (e.g., 2h -> 6h) IncreaseConditions->IncreaseTime IncreaseConc Increase Acid Concentration (e.g., 25% -> 50% TFA) IncreaseConditions->IncreaseConc IncreaseTemp Increase Temperature (e.g., RT -> 40°C for HCl) IncreaseConditions->IncreaseTemp Monitor Monitor by TLC/LC-MS IncreaseTime->Monitor IncreaseConc->Monitor IncreaseTemp->Monitor Monitor->IncreaseConditions Still Incomplete Complete Reaction Complete. Proceed to Workup. Monitor->Complete

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

References

  • Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Published 2012-05-27.
  • SUPPORTING INFORMATION. The Royal Society of Chemistry.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Published 2020-06-23.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Published 2001-10.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy. Benchchem.
  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Any suggestion on Boc deprotection without using acid? ResearchGate. Published 2016-03-26.
  • Boc Deprotection - HCl. Common Organic Chemistry.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Published 2024-02-27.
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • Troubleshooting incomplete Fmoc deprotection of His(Boc) residues. Benchchem.
  • Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab. Published 2020-06-23.
  • Mild deprotection of the N -tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. RSC Publishing. Published 2020-06-12.
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health (NIH). Published 2018-09-17.
  • Working up the product after removing FMOC. Reddit. Published 2022-02-24.
  • Heterocycle N‐Boc deprotection scope. ResearchGate.
  • Rapid N-Boc Deprotection with TFA. Scribd.

Sources

Technical Support Center: Synthesis of 4-(Boc)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Boc)morpholine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] Its synthesis, typically involving the N-protection of the morpholine amine with di-tert-butyl dicarbonate (Boc-anhydride), is a robust transformation.[3] However, like many chemical reactions, it is not without challenges, primarily concerning the formation of byproducts that can complicate purification and compromise the purity of the final product.

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis and purification of 4-(Boc)morpholine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 4-(Boc)morpholine-2-carboxylic acid?

The primary byproducts originate from the Boc-protection step using di-tert-butyl dicarbonate (Boc-anhydride).[4][5] These include:

  • Unreacted Di-tert-butyl Dicarbonate (Boc-anhydride): Often used in excess to drive the reaction to completion, it is a common impurity in the crude product.[4]

  • tert-Butanol: Formed from the hydrolysis or reaction of Boc-anhydride.[4][5]

  • Carbon Dioxide: A gaseous byproduct of the protection reaction.[4][5]

  • Unreacted Morpholine-2-carboxylic acid: Results from incomplete reaction.

  • Di-acylated Products: In some cases, over-reaction can lead to undesired secondary products, though less common with amino acids under controlled conditions.[6]

Q2: How do these byproducts form?

The N-Boc protection mechanism involves the nucleophilic attack of the morpholine's secondary amine onto one of the carbonyl carbons of Boc-anhydride. This releases a tert-butyl carbonate fragment which readily decomposes into the volatile byproducts tert-butanol and carbon dioxide.[5] Any excess Boc-anhydride that does not react with the amine can remain in the mixture or be hydrolyzed by water, especially during aqueous workup, to form additional tert-butanol.[4]

Q3: How can I detect the presence of these byproducts in my crude product?

Several analytical techniques are effective for detecting common impurities:

  • Thin Layer Chromatography (TLC): A quick method to visualize the presence of multiple components. Unreacted starting material and the Boc-protected product will have different Rf values. Boc-anhydride itself can sometimes be difficult to visualize depending on the staining agent used.[4]

  • ¹H NMR Spectroscopy: This is a highly effective method. Unreacted Boc-anhydride shows a characteristic singlet for the tert-butyl group around 1.5 ppm.[4] tert-Butanol appears as a singlet around 1.3 ppm. The desired product will have a distinct set of peaks, including a characteristic singlet for the Boc protecting group's nine protons.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Can separate and identify the desired product from byproducts based on their retention times and mass-to-charge ratios.

Troubleshooting and Purification Guide

This section addresses specific issues you may encounter during your experiment and provides actionable solutions.

Scenario 1: My crude product is an oil or a sticky solid, not a crystalline powder.
  • Probable Cause: This is a very common issue and is often caused by the presence of residual, low-melting-point byproducts, particularly tert-butanol and unreacted Boc-anhydride.[4]

  • Solution Strategy: The key is to remove these volatile and non-polar impurities.

    • High-Vacuum Evaporation: Before attempting complex purification, place the crude product under a high vacuum for several hours. Both tert-butanol and Boc-anhydride are volatile and can often be removed or significantly reduced with this simple step.[4]

    • Aqueous Workup: If not already performed, an aqueous workup is crucial. Dissolve the crude material in an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to hydrolyze and remove remaining Boc-anhydride.[4] Follow this with a wash using a dilute acid (e.g., 0.5 M HCl) to remove any unreacted basic starting material, and finally with brine to remove excess water.[4]

    • Crystallization: 4-(Boc)morpholine-2-carboxylic acid is a solid.[7] After a thorough workup and drying, attempt crystallization. A binary solvent system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, acetone) and then slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., hexanes, heptane) until the solution becomes turbid. Allowing this to stand, often at a reduced temperature, can yield pure crystals.[8]

Scenario 2: My ¹H NMR spectrum shows a large singlet around 1.5 ppm that integrates to more than 9 protons relative to my product peaks.
  • Probable Cause: This indicates a significant amount of unreacted Boc-anhydride is still present in your sample.[4]

  • Solution Strategy:

    • Chemical Quenching: Before the workup, excess Boc-anhydride can be quenched. A simple method is to add a small amount of a primary or secondary amine (like a few drops of piperidine or imidazole) to the reaction mixture and stir for 1-2 hours.[4] This will consume the excess electrophile.

    • Chromatographic Purification: If quenching and workup are insufficient, flash column chromatography is a reliable method.[4][9] Given the polar carboxylic acid group on the desired product, it will have a lower Rf than the non-polar Boc-anhydride.

Data Summary: Purification Method Selection

The choice of purification technique depends on the nature of the impurities, the scale of the reaction, and the required final purity.

Purification MethodIdeal ApplicationKey AdvantagesLimitations
Aqueous Workup Initial cleanup of most Boc-protection reactionsRemoves water-soluble impurities and excess reagents like Boc-anhydride.[4]May not remove structurally similar or non-polar byproducts.
Crystallization Purification of solid compounds from oily or soluble impurities.[9]Highly efficient, scalable, and cost-effective for obtaining high-purity crystalline solids.[8][9]Requires the compound to be a stable solid; finding the right solvent can be trial-and-error.[8]
Flash Chromatography Separation of compounds with different polarities (e.g., product vs. Boc-anhydride).[9]Rapid, scalable from mg to kg, and effective for a wide range of compounds.[9]Lower resolution than HPLC; may not separate very similar impurities.[9]

Experimental Protocols

Protocol 1: Enhanced Aqueous Workup and Crystallization

This protocol is designed to rigorously remove common byproducts before final isolation.

  • Concentration: After the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the reaction solvent.

  • Redissolution: Dissolve the crude residue in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Bicarbonate Wash: Transfer the organic solution to a separatory funnel and wash vigorously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to hydrolyze and remove excess Boc-anhydride.[4] Repeat this wash 2-3 times.

  • Acid Wash: Wash the organic layer with a dilute acid (e.g., 0.5 M HCl or 5% citric acid solution) to remove any unreacted amine starting material.[4]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate phase separation and remove residual water.[4]

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Place the flask on a high-vacuum line for at least one hour to remove residual volatile solvents and tert-butanol.[4]

  • Crystallization:

    • Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

    • Slowly add a non-polar anti-solvent (e.g., hexanes or heptane) dropwise until the solution just begins to turn cloudy.

    • Allow the flask to cool slowly to room temperature, then place it in a refrigerator (2-8 °C) to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

    • Dry the purified crystals under vacuum.

Visual Workflow: Troubleshooting & Purification Strategy

The following diagram outlines a logical workflow for identifying and removing impurities from your crude 4-(Boc)morpholine-2-carboxylic acid.

G cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Path Start Crude Reaction Mixture TLC_NMR Analyze by TLC & ¹H NMR Start->TLC_NMR Pure Pure Product (Single Spot / Clean NMR) TLC_NMR->Pure Clean Impure Impure Product (Multiple Spots / Extra Peaks) TLC_NMR->Impure Impure Workup Perform Enhanced Aqueous Workup Impure->Workup Crystallize Attempt Crystallization Workup->Crystallize Crystallize->TLC_NMR Re-analyze Column Perform Flash Column Chromatography Crystallize->Column Fails or Still Impure Column->TLC_NMR

Caption: A decision-making workflow for the purification of 4-(Boc)morpholine-2-carboxylic acid.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group.
  • Google Patents. (n.d.). Process for producing di-tertiary-butyl dicarbonate. EP0256559A2.
  • Braga, A. C. H. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Google Patents. (n.d.). Method for purifying di-tert-butyl dicarbonate. JPH05310645A.
  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. ResearchGate.
  • National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • ResearchGate. (2025). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ElectronicsAndBooks. (n.d.). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution.
  • Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine. CN110950818B.
  • PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid.
  • Organic Syntheses Procedure. (n.d.). boric acid.
  • ResearchGate. (2025). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate.
  • MDPI. (n.d.). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes.

Sources

Technical Support Center: Addressing Steric Hindrance in Coupling Reactions with 4-(Boc)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of amide bond formation with sterically demanding substrates like 4-(Boc)morpholine-2-carboxylic acid. Due to the bulky nature of the Boc-morpholine moiety, standard coupling protocols often result in low yields or reaction failure.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and achieve successful couplings.

Troubleshooting Guide: Overcoming Low Coupling Efficiency

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: My standard coupling protocol (e.g., using DCC, EDC/HOBt) is failing or giving very low yields.

This is the most common challenge and is directly attributable to the steric bulk of 4-(Boc)morpholine-2-carboxylic acid, which physically obstructs the approach of the amine and the formation of the amide bond.[1][2]

Root Cause Analysis:
  • Insufficient Reagent Reactivity: Standard carbodiimide reagents like DCC and EDC, even with additives like HOBt, are often not potent enough to activate the sterically hindered carboxylic acid effectively.[1][3] The resulting activated species is not reactive enough to overcome the high energy barrier imposed by steric hindrance.

  • Slow Reaction Kinetics: Steric hindrance dramatically slows down the rate of reaction.[1] What might be a 1-2 hour reaction for less hindered substrates could require significantly longer times.

Solutions & Optimization Strategies:

1. Switch to a More Potent Coupling Reagent:

The choice of coupling reagent is critical. For sterically hindered substrates, it is essential to use reagents that generate highly reactive activated species.[2][4]

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are significantly more effective because they form highly reactive OAt or OBt esters.[1][4] HATU is often considered superior for difficult couplings due to the formation of the more reactive OAt esters, which benefit from the anchimeric assistance of the pyridine nitrogen.[4][5]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered couplings.[2][4] PyAOP is particularly effective for coupling N-methylated amino acids, another challenging substrate class.[3][6]

  • Oxyma-Based Reagents: COMU is a newer generation reagent that incorporates the OxymaPure leaving group, demonstrating performance often superior to HOBt-based reagents and offering a safer alternative to potentially explosive HOBt/HOAt-containing reagents.[4][7]

Table 1: Comparison of Common Coupling Reagents for Hindered Substrates

Reagent ClassExamplesActivated SpeciesRelative ReactivityKey Considerations
Carbodiimides DCC, EDCO-acylisoureaLowOften insufficient for hindered couplings; risk of racemization.[2][8]
Phosphonium Salts PyBOP, PyAOPOBt/OAt EsterHighVery effective; PyAOP is excellent for N-methyl amino acids.[2][4]
Uronium/Aminium Salts HBTU, HCTU, HATUOBt/O-6-ClBt/OAt EsterVery HighAmong the most efficient reagents; HATU is often the top choice for difficult couplings.[4][5]
Oxyma-Based Salts COMUOxyma EsterHighSafer alternative to HOBt/HOAt reagents with comparable or better efficiency.[4][7]

2. Optimize Reaction Conditions:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration, for example, from a standard 1-2 hours to overnight, to compensate for the slower reaction rate.[1]

  • Elevate Temperature: Gentle heating can help overcome the activation energy barrier. However, this must be done cautiously to minimize the risk of racemization.[1] Microwave-assisted synthesis is a highly effective alternative for driving difficult couplings to completion quickly and efficiently.[1]

  • Solvent Choice: The solvent plays a crucial role. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can prevent aggregation and improve reaction efficiency.[1]

3. Employ Advanced Strategies for Extremely Hindered Couplings:

For particularly challenging couplings where even potent reagents like HATU are insufficient, more advanced methods may be necessary.

  • Conversion to Acyl Fluorides: Acyl fluorides are highly reactive and less sterically demanding than other activated species.[9] They can be generated in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.[7][9] This strategy has proven effective for coupling extremely hindered α,α-disubstituted amino acids.[7]

Issue 2: I've switched to a stronger coupling reagent like HATU, but the reaction is still incomplete or showing significant side products.

Even with a powerful reagent, other factors can impede the reaction.

Root Cause Analysis:
  • Base-Related Issues: The choice and amount of base are critical. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is typically used.[7] Insufficient base can lead to the protonation of the amine component, rendering it non-nucleophilic.[2] Conversely, an inappropriate base can cause side reactions.

  • Guanidinylation Side Reaction: When using excess uronium/aminium reagents (like HATU, HBTU), they can react with the free amine of the coupling partner, forming a guanidinium cap that terminates the reaction.[6][10]

Solutions & Optimization Strategies:

1. Optimize Base and Stoichiometry:

  • Use a Non-Nucleophilic Base: Always use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine to prevent it from competing with your amine nucleophile.[7]

  • Control Stoichiometry: Avoid using a large excess of the uronium/aminium reagent. It should be used in amounts equimolar to the carboxylic acid.[6] Phosphonium reagents like PyBOP do not have this side reaction and can be used in excess to drive a reaction to completion.[10]

2. Implement a "Double Coupling" Protocol:

This is a common and effective technique to ensure the reaction goes to completion.[1]

  • After the initial coupling reaction period (e.g., 45-60 minutes), remove the reaction mixture.

  • Add a fresh solution of the activated 4-(Boc)morpholine-2-carboxylic acid and reagents to the amine component and allow it to react again.[1]

3. Pre-activation:

  • Allow the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) to stir together in the solvent for 15-30 minutes before adding the amine.[2] This ensures the complete formation of the highly reactive activated ester prior to the introduction of the nucleophile.

Experimental Workflow & Decision Diagram

The following diagram outlines a logical workflow for troubleshooting and optimizing your coupling reaction with 4-(Boc)morpholine-2-carboxylic acid.

G start Start: Coupling 4-(Boc)morpholine- 2-carboxylic acid reagent_choice Select Coupling Reagent start->reagent_choice standard_reagents Standard Reagents (DCC, EDC/HOBt) reagent_choice->standard_reagents Initial Attempt potent_reagents Potent Reagents (HATU, PyBOP, COMU) reagent_choice->potent_reagents Recommended for Hindered Substrates reaction Run Coupling Reaction (RT, 2-4h) standard_reagents->reaction potent_reagents->reaction check_completion Check for Completion (TLC, LC-MS) reaction->check_completion success Success: Proceed to Workup check_completion->success Complete troubleshoot Troubleshoot Low Yield check_completion->troubleshoot Incomplete / Low Yield optimize_conditions Optimize Conditions: - Increase Time (Overnight) - Gentle Heat / Microwave - Change Solvent (NMP) troubleshoot->optimize_conditions double_couple Perform Double Coupling troubleshoot->double_couple acyl_fluoride Extreme Case: Convert to Acyl Fluoride (TFFH, BTFFH) troubleshoot->acyl_fluoride optimize_conditions->reaction double_couple->reaction acyl_fluoride->reaction New Reaction Setup

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(Boc)morpholine-2-carboxylic acid considered sterically hindered?

A1: The steric hindrance arises from the combination of the bulky tert-Butoxycarbonyl (Boc) protecting group and the cyclic morpholine structure. This bulkiness physically shields the carboxylic acid group, making it difficult for the amine nucleophile to approach and react, thereby increasing the activation energy of the amide bond formation.[1][2]

Q2: Can I just use a large excess of my amine to drive the reaction forward?

A2: While using a slight excess (1.0-1.2 equivalents) of the amine is common practice, using a large excess is generally not recommended as a primary strategy to overcome steric hindrance.[2] It can complicate purification by requiring the removal of large amounts of unreacted amine. It is more effective to enhance the reactivity of the carboxylic acid component by choosing a more potent coupling reagent.

Q3: Are there any alternatives to amide coupling for forming this linkage?

A3: While direct amide coupling is the most common method, for extremely difficult cases, alternative multi-step synthetic routes could be considered. However, these are often more complex and less atom-economical. The most practical approach for overcoming steric hindrance in this context is the formation of an acyl fluoride, which represents a highly activated, yet still relatively stable, intermediate that is very reactive towards amines.[9]

Q4: Which base is best to use with HATU?

A4: A non-nucleophilic, sterically hindered amine base is required. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the most commonly used and recommended base for HATU-mediated couplings.[2][7] It is basic enough to deprotonate the carboxylic acid but too hindered to act as a competing nucleophile. 2,4,6-Collidine is another, albeit weaker, option sometimes used when there is a high risk of racemization.[7]

Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for coupling 4-(Boc)morpholine-2-carboxylic acid with a primary or secondary amine.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-(Boc)morpholine-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or NMP.

  • Pre-activation: To this solution, add HATU (1.0-1.1 equivalents) and DIPEA (2.0 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated OAt-ester.

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this hindered coupling, allow for at least 4 hours, but an overnight reaction is recommended.[1]

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as needed.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[9]

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve 4-(Boc)morpholine-2-carboxylic acid (1.0 equivalent) in anhydrous DCM. Add a fluorinating agent (e.g., TFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling: In a separate flask, dissolve the amine component (1.0 equivalent) in anhydrous DCM. Add the freshly prepared acyl fluoride solution to the amine solution.

  • Reaction: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and gentle heating may be required.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.

References

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today.
  • Nielsen, C. S., Jørgensen, M., & Nielsen, T. E. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • amphoteros. (2014). Uphill battles in amide couplings.

Sources

Technical Support Center: Minimizing Diketopiperazine Formation with N-Boc-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating N-Boc-morpholine-2-carboxylic acid into their peptide sequences. As a proline analogue with a unique morpholine scaffold, this building block offers exciting possibilities for creating novel peptidomimetics with tailored conformations and properties. However, like proline and other secondary amino acids, it carries an inherent risk of diketopiperazine (DKP) formation, a side reaction that can significantly impact your synthesis yield and purity.

This comprehensive guide provides in-depth technical information, troubleshooting strategies, and detailed protocols to help you navigate the challenges of working with N-Boc-morpholine-2-carboxylic acid and minimize the formation of this undesirable byproduct.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a byproduct during peptide synthesis. This occurs through an intramolecular cyclization of a dipeptide, leading to the cleavage of the peptide from the solid support resin in Solid-Phase Peptide Synthesis (SPPS). This side reaction is particularly problematic as it reduces the yield of the desired full-length peptide and complicates the purification process. In some instances, "traceless" DKP formation can occur, where the C-terminal dipeptide is cleaved from the resin, resulting in a lower yield without a corresponding impurity in the final product, making it difficult to detect during initial analysis.

Q2: Why is N-Boc-morpholine-2-carboxylic acid susceptible to DKP formation?

A2: N-Boc-morpholine-2-carboxylic acid is a secondary amino acid, similar to proline. The presence of the secondary amine in the peptide backbone makes the dipeptide conformationally predisposed to cyclization. The reaction is typically initiated after the deprotection of the N-terminal protecting group of the second amino acid in the sequence, exposing a free amine that can readily attack the ester linkage to the resin, especially under basic conditions.

Q3: What are the key factors that promote DKP formation when using N-Boc-morpholine-2-carboxylic acid?

A3: Several factors can influence the rate of DKP formation:

  • Peptide Sequence: Dipeptides with a secondary amino acid like morpholine-2-carboxylic acid at the second (C-terminal) position are highly susceptible.

  • Deprotection Conditions: The basic conditions typically used for the removal of the Fmoc protecting group (e.g., piperidine in DMF) can catalyze DKP formation. While this guide focuses on a Boc-protected amino acid, this is a crucial consideration if you are using a hybrid Boc/Fmoc strategy.

  • Resin Type: The choice of resin in SPPS plays a role. Resins with more labile linkers, such as 2-chlorotrityl chloride resin, can be more prone to DKP formation.

  • Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of DKP formation.

  • Solvent: The solvent can impact the stability of the peptide-resin linkage and the rate of cyclization.

Troubleshooting Guide: Minimizing DKP Formation

This section provides a systematic approach to troubleshooting and minimizing DKP formation when working with N-Boc-morpholine-2-carboxylic acid.

Visualizing the Problem: The Mechanism of DKP Formation

DKP_Formation cluster_0 Dipeptide on Resin cluster_1 Boc Deprotection cluster_2 Intramolecular Cyclization cluster_3 Products Resin_Dipeptide Resin-Linker-CO-AA1-NH-CH(R)-CO-N(Boc)-Morpholine-COOH Deprotected_Dipeptide Resin-Linker-CO-AA1-NH-CH(R)-CO-NH-Morpholine-COOH Resin_Dipeptide->Deprotected_Dipeptide TFA/DCM Cyclization Nucleophilic attack of N-terminal amine on ester linkage Deprotected_Dipeptide->Cyclization Base (e.g., DIPEA) or spontaneous DKP Diketopiperazine (Cyclic Dipeptide) Cyclization->DKP Truncated_Peptide Truncated Peptide (or cleaved from resin) Cyclization->Truncated_Peptide

Caption: Mechanism of Diketopiperazine (DKP) formation.

Strategic Solutions to Minimize DKP Formation
StrategyRationaleRecommended Action
1. Choice of Coupling Reagent The activation method can influence the rate of side reactions. For sterically hindered amino acids like N-Boc-morpholine-2-carboxylic acid, a more potent coupling reagent is often necessary to ensure efficient peptide bond formation and minimize side reactions.Utilize high-reactivity coupling reagents such as HATU , HCTU , or PyAOP . These reagents are known to be effective for coupling sterically hindered amino acids and can help drive the desired reaction to completion, reducing the opportunity for DKP formation.[1][2]
2. Optimized Coupling Conditions Incomplete coupling can leave unreacted amino groups that can contribute to side reactions. Ensuring complete coupling is crucial.* Double Coupling: Perform a second coupling step with fresh reagents to ensure complete acylation.[1] * Extended Coupling Time: Increase the reaction time to allow for complete coupling of the sterically hindered residue. * Monitoring: Use a qualitative test like the Kaiser test to confirm the absence of free amines before proceeding to the next step.[3]
3. Temperature Control DKP formation is an intramolecular reaction that is often accelerated by heat.Conduct coupling and deprotection steps at room temperature or, if necessary, at a reduced temperature (e.g., 0°C) to slow down the rate of cyclization.
4. Choice of Base The basicity of the amine used during coupling can influence the rate of DKP formation.Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) . For particularly sensitive sequences, a weaker base such as 2,4,6-collidine may be considered to minimize base-catalyzed side reactions.[4]
5. Solvent Selection The solvent can affect the swelling of the resin and the solvation of the peptide chain, which can influence the propensity for intramolecular reactions.N,N-Dimethylformamide (DMF) is a standard solvent, but for sequences prone to aggregation, consider using N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and NMP.[5]
6. Use of Pre-formed Dipeptides This strategy bypasses the formation of the susceptible dipeptide on the resin, thereby eliminating the possibility of DKP formation at that step.If feasible, synthesize the dipeptide containing N-Boc-morpholine-2-carboxylic acid in solution phase first, and then couple the entire dipeptide unit to the growing peptide chain on the solid support.
7. Solid-Phase vs. Solution-Phase Synthesis For shorter peptides or fragments containing the problematic sequence, solution-phase synthesis offers greater control over reaction conditions and allows for purification of intermediates.Consider a hybrid approach where the critical dipeptide or tripeptide fragment is synthesized in solution and then coupled to the resin-bound peptide.[6][7]
Visualizing the Workflow: A Decision Tree for Minimizing DKP

DKP_Mitigation_Strategy start Peptide Synthesis with N-Boc-morpholine-2-carboxylic acid is_dipeptide Is the morpholine residue at the C-terminal dipeptide? start->is_dipeptide strategy_coupling Optimize Coupling: - Use HATU/HCTU/PyAOP - Double couple - Extend reaction time is_dipeptide->strategy_coupling Yes standard_protocol Proceed with Standard Protocol (but remain vigilant) is_dipeptide->standard_protocol No yes_path YES strategy_conditions Control Conditions: - Room temperature or lower - Use DIEA or collidine strategy_coupling->strategy_conditions strategy_advanced Advanced Strategies: - Use pre-formed dipeptide - Consider solution-phase synthesis strategy_conditions->strategy_advanced end Successful Peptide Synthesis strategy_advanced->end no_path NO standard_protocol->end

Caption: Decision tree for selecting strategies to minimize DKP formation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific peptide sequence and experimental setup.

Protocol 1: Standard Coupling of N-Boc-morpholine-2-carboxylic acid using HATU

This protocol is suitable for incorporating N-Boc-morpholine-2-carboxylic acid at positions other than the C-terminal dipeptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-Boc-morpholine-2-carboxylic acid (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc deprotection, if applicable)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • N-terminal Deprotection: If the N-terminus is protected (e.g., with Fmoc), deprotect using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve N-Boc-morpholine-2-carboxylic acid and HATU in DMF. Add DIEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat steps 3 and 4 (double coupling).

  • Washing: Once the Kaiser test is negative (yellow beads), wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Proceed to the next cycle.

Protocol 2: Optimized Coupling for DKP-Prone Sequences

This protocol is recommended when N-Boc-morpholine-2-carboxylic acid is being coupled to the N-terminal amino acid of a resin-bound peptide, forming the critical dipeptide sequence.

Materials:

  • Same as Protocol 1, with the addition of 2,4,6-collidine as an alternative base.

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve N-Boc-morpholine-2-carboxylic acid and HATU in DMF. Add 2,4,6-collidine (4 equivalents) and allow the mixture to pre-activate for 1-2 minutes at 0°C.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 4-6 hours, or overnight if necessary.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

  • Capping (Optional but Recommended): To ensure any unreacted amines are capped, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. Wash the resin with DMF (3x).[8]

  • Proceed to the next cycle.

Protocol 3: Cleavage and Analysis for DKP Detection

Materials:

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Cleavage: After completion of the synthesis, wash the resin-bound peptide with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by RP-HPLC and mass spectrometry to identify the desired product and any potential DKP byproduct. The DKP will have a distinct molecular weight corresponding to the cyclized dipeptide.

References

  • ResearchGate. (n.d.). Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic.... [Link]
  • National Center for Biotechnology Information. (2022).
  • PubMed. (1998).
  • ACS Publications. (2022).
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. [Link]
  • ResearchGate. (n.d.). (PDF)
  • Beilstein Journal of Organic Chemistry. (2017). A mechanochemical approach to access the proline–proline diketopiperazine framework. [Link]
  • Royal Society of Chemistry. (2015).
  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]
  • PubMed. (2018).
  • ResearchGate. (n.d.). Mechanism for the formation of proline-containing cyclic dipeptides PTP. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
  • National Center for Biotechnology Information. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
  • AAPPTec. (n.d.).
  • PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. [Link]
  • EDP Sciences. (2024).
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
  • SlideShare. (n.d.). Solid and Solution phase peptide synthesis PPT.pptx. [Link]
  • ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. [Link]
  • Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]
  • American Society for Microbiology. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Thieme. (n.d.). 6.8 Synthesis of Cyclic Peptides. [Link]
  • ResearchGate. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]
  • ResearchGate. (2025). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU | Request PDF. [Link]
  • ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
  • ResearchGate. (2025). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. [Link]
  • ACS Publications. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. [Link]
  • MDPI. (n.d.). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. [Link]
  • ResearchGate. (2025). The Synthesis of Cyclic Peptides. [Link]
  • PubMed. (2019). Thermally-induced formation of taste-active 2,5-diketopiperazines from short-chain peptide precursors in cocoa. [Link]
  • ScienceDirect. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Large-Scale Synthesis of 4-(Boc)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-(Boc)morpholine-2-carboxylic acid. As a key building block in medicinal chemistry, the efficient and robust production of this compound is critical. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights to ensure scientific integrity and practical applicability.

Our focus is on a scalable and operationally simple synthesis, particularly highlighting a chromatography-free route, to enhance process throughput and yield.[1][2][3]

Troubleshooting Guide: Navigating Common Challenges in Large-Scale Synthesis

This section addresses specific issues that may arise during the synthesis of 4-(Boc)morpholine-2-carboxylic acid, providing potential causes and actionable solutions.

Problem 1: Incomplete Boc Protection of the Morpholine Nitrogen

Symptom: In-process analysis (e.g., TLC, LC-MS) of the reaction mixture shows the presence of a significant amount of the unprotected morpholine precursor alongside the desired N-Boc product.

Potential Cause Underlying Rationale Suggested Solution
Insufficient Di-tert-butyl dicarbonate (Boc₂O) The stoichiometry of Boc₂O is critical. On a large scale, minor weighing errors or reagent quality issues can lead to an insufficient amount of the protecting agent.Increase the equivalents of Boc₂O incrementally (e.g., from 1.1 to 1.3 equivalents). Ensure accurate measurement and use of high-purity Boc₂O.
Ineffective Base The base is crucial for deprotonating the amine, making it nucleophilic enough to attack Boc₂O.[4] Inadequate mixing or a weak or partially soluble base can hinder the reaction.For zwitterionic starting materials with poor solubility, consider using an aqueous solution with a strong base like sodium hydroxide to improve solubility and reactivity.[5] Ensure vigorous stirring to overcome mass transfer limitations in large reactors.
Low Reaction Temperature While Boc protection is often carried out at room temperature, large volumes may require longer reaction times or gentle heating to ensure complete conversion.[4]Consider moderate heating (e.g., to 40°C) and monitor the reaction progress closely.[4]
Poor Substrate Solubility The starting morpholine-2-carboxylic acid may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and incomplete reaction.[5]Employ a solvent system that ensures good solubility of the starting material. A mixture of water and a miscible organic solvent like THF or methanol can be effective.[4]
Problem 2: Low Yield or Incomplete Oxidation of the Intermediate Alcohol

Symptom: Analysis of the crude product after the oxidation step reveals a low yield of the desired carboxylic acid and the presence of the starting alcohol or aldehyde intermediate.

Potential Cause Underlying Rationale Suggested Solution
Insufficient Oxidizing Agent The stoichiometry of the oxidizing agent (e.g., TEMPO/NaOCl system) is critical for complete conversion. On a large scale, localized depletion of the oxidant can occur.Ensure the slow and controlled addition of the oxidizing agent to maintain an effective concentration throughout the reaction. Monitor the reaction for the disappearance of the starting material.
Catalyst Deactivation In catalytic oxidations (e.g., using TEMPO), the catalyst can become deactivated over time, leading to a stalled reaction.Ensure the reaction conditions (pH, temperature) are optimal for catalyst turnover. In some cases, the addition of a co-catalyst or a fresh portion of the primary catalyst may be necessary.
Suboptimal pH The pH of the reaction medium can significantly impact the rate and efficiency of many oxidation reactions.Carefully control the pH of the reaction mixture as specified in the protocol. Use a pH meter for accurate monitoring and adjust as needed with appropriate buffers or acid/base solutions.
Presence of Quenching Agents Impurities in the starting material or solvent can react with and consume the oxidizing agent, leading to incomplete conversion.Use high-purity solvents and reagents. Ensure the starting material is free from any residual reducing agents from previous steps.
Problem 3: Formation of Impurities During Synthesis

Symptom: The final product shows the presence of unexpected impurities upon analysis (e.g., by HPLC, NMR), which are difficult to remove.

Potential Cause Underlying Rationale Suggested Solution
Dimerization during Boc Protection If the starting material contains both an amine and a carboxylic acid, the carboxylate can react with Boc₂O to form a mixed anhydride, which can then react with another amine molecule to form a dimer.[5]Running the reaction in an aqueous basic solution can help hydrolyze the mixed anhydride, preventing dimer formation.[5]
Over-oxidation or Side Reactions Harsh oxidation conditions can lead to the degradation of the starting material or product, or the formation of undesired byproducts.Employ milder and more selective oxidizing agents.[6] Control the reaction temperature carefully, as excessive heat can promote side reactions.
Epimerization The stereocenter at the 2-position of the morpholine ring can be susceptible to epimerization under harsh basic or acidic conditions.Use mild reaction conditions and avoid prolonged exposure to strong acids or bases. Analyze the enantiomeric purity of the final product using a suitable chiral method (e.g., chiral HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most significant advantage of the synthesis route starting from epichlorohydrin for large-scale production?

The primary advantage of the synthesis of (S)-N-BOC-morpholine-2-carboxylic acid from epichlorohydrin is that it is an operationally simple process that does not require chromatographic purification.[1][2][3] This is a major benefit for large-scale synthesis as it significantly increases throughput and reduces solvent waste and production costs.[1][2][3]

Q2: How can I effectively monitor the progress of the reactions on a large scale?

For large-scale reactions, it is crucial to have reliable in-process controls (IPCs). Thin-layer chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress. For more quantitative and accurate monitoring, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are recommended. These techniques can precisely determine the consumption of starting materials and the formation of the product and any impurities.

Q3: What are the key safety considerations when scaling up this synthesis?

  • Exothermic Reactions: Both the ring-opening of epichlorohydrin and the oxidation step can be exothermic.[7] Ensure the reactor is equipped with adequate cooling capacity and that reagents are added at a controlled rate to manage the heat generated.

  • Handling of Reagents: Be aware of the hazards associated with all chemicals used. For instance, epichlorohydrin is a toxic and reactive substance.[2] Boc-anhydride can cause skin and eye irritation. Always consult the Safety Data Sheets (SDS) and use appropriate personal protective equipment (PPE).

  • Pressure Build-up: The Boc protection reaction releases carbon dioxide gas.[8] Ensure the reactor is properly vented to prevent pressure build-up.

Q4: How can the final product be isolated and purified on a large scale without chromatography?

A key feature of the optimized synthesis is the avoidance of chromatography.[1][2][3] Purification is typically achieved through a series of acid-base extractions. The carboxylic acid product can be extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then precipitated by acidifying the aqueous layer. The resulting solid can be collected by filtration and dried.

Q5: What are the recommended analytical methods for final product quality control?

To ensure the quality of the final 4-(Boc)morpholine-2-carboxylic acid, the following analytical tests are recommended:

  • Appearance: Visual inspection for physical form and color.

  • Identity: Confirmation of the chemical structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Determination of the purity by HPLC or UPLC.

  • Enantiomeric Purity: If the synthesis is stereospecific, the enantiomeric excess should be determined using a chiral HPLC method.

  • Residual Solvents: Analysis by Gas Chromatography (GC) to quantify any remaining solvents from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration.

Experimental Protocols & Visualization

Optimized Large-Scale Synthesis Workflow

The following diagram illustrates a typical workflow for the large-scale, chromatography-free synthesis of (S)-N-BOC-morpholine-2-carboxylic acid.

Large-Scale Synthesis Workflow cluster_0 Step 1: Morpholine Ring Formation cluster_1 Step 2: Deprotection and Boc Protection cluster_2 Step 3: Oxidation and Purification N-Benzylethanolamine N-Benzylethanolamine Ring_Opening Ring Opening & Cyclization N-Benzylethanolamine->Ring_Opening (R)-Epichlorohydrin (R)-Epichlorohydrin (R)-Epichlorohydrin->Ring_Opening Intermediate_Alcohol N-Benzyl-2-hydroxymethylmorpholine (Crude Mixture) Ring_Opening->Intermediate_Alcohol Hydrogenation Hydrogenation (N-Debenzylation) Intermediate_Alcohol->Hydrogenation Boc_Protection Boc Protection (Boc₂O, Base) Hydrogenation->Boc_Protection Boc_Alcohol (S)-N-BOC-2-hydroxymethylmorpholine Boc_Protection->Boc_Alcohol Oxidation TEMPO-mediated Oxidation Boc_Alcohol->Oxidation Workup Acid-Base Extraction Oxidation->Workup Final_Product 4-(Boc)morpholine-2-carboxylic acid Workup->Final_Product Troubleshooting_Decision_Tree Start Problem Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Low_Yield Low Yield? Start->Low_Yield Impurity_Formation Impurity Formation? Start->Impurity_Formation Check_Reagents Check Reagent Stoichiometry and Quality Incomplete_Reaction->Check_Reagents Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Mixing) Incomplete_Reaction->Optimize_Conditions No Check_Oxidant Verify Oxidant Activity and Addition Rate Low_Yield->Check_Oxidant Yes Purification_Issues Review Workup and Purification Protocol Low_Yield->Purification_Issues No Analyze_Impurities Characterize Impurities (LC-MS, NMR) Impurity_Formation->Analyze_Impurities Yes Modify_Conditions Modify Conditions to Minimize Side Reactions Analyze_Impurities->Modify_Conditions

Sources

Impact of solvent choice on coupling efficiency of Boc-morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boc-Morpholine-2-Carboxylic Acid Coupling

A Guide to Optimizing Amide Bond Formation Through Solvent Selection

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating Boc-morpholine-2-carboxylic acid into their peptide sequences. As a sterically hindered, cyclic secondary amine building block, its coupling efficiency is particularly sensitive to reaction conditions, with solvent choice being a critical parameter. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate challenges and maximize your synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for the coupling of Boc-morpholine-2-carboxylic acid?

Solvent choice is paramount in any solid-phase peptide synthesis (SPPS) or solution-phase coupling, but its impact is magnified when dealing with sterically hindered amino acids like Boc-morpholine-2-carboxylic acid. The ideal solvent must fulfill several roles simultaneously:

  • Reagent Solubility : It must fully dissolve the Boc-protected amino acid, the coupling reagents (e.g., HATU, EDC), and any additives (e.g., Oxyma, HOBt) to ensure the reaction proceeds homogenously.[1]

  • Resin Swelling (for SPPS) : For solid-phase synthesis, the solvent must effectively swell the polymer resin support.[1] Proper swelling unfolds the polymer chains, making the reactive sites (the N-terminal amines of the growing peptide) accessible for coupling.[2][3]

  • Solvation of Reactants : The solvent must solvate both the activated carboxylic acid and the amine nucleophile, facilitating their interaction. Efficient solvation of the growing peptide chain is crucial to prevent aggregation, a common problem in longer or more complex sequences which can severely hinder coupling.[2][3]

  • Reaction Kinetics : The polarity and nature of the solvent can influence the rate of the reaction and the stability of activated intermediates.

For a bulky building block like Boc-morpholine-2-carboxylic acid, poor solvation can lead to incomplete reactions, lower yields, and the formation of deletion sequences.

Q2: I'm getting a low coupling yield with Boc-morpholine-2-carboxylic acid in Dichloromethane (DCM). What is the likely cause?

While Dichloromethane (DCM) is a common solvent in Boc-based synthesis due to its excellent ability to dissolve Boc-protected amino acids and its inertness to Trifluoroacetic Acid (TFA) used for deprotection, it often falls short during challenging coupling steps.[2]

The primary issue is DCM's limited ability to solvate the growing peptide chain, especially as it elongates and becomes more polar.[2] This can lead to intra- and intermolecular hydrogen bonding, causing the peptide to aggregate and precipitate onto the resin support, effectively blocking reactive sites. While DCM swells standard polystyrene resins well, this may not be sufficient to overcome peptide aggregation issues. For a sterically demanding coupling, this poor solvation is a major contributor to low yields.

Q3: What are the recommended primary solvents for coupling this amino acid, and what are their pros and cons?

The most effective solvents for coupling hindered amino acids are polar aprotic solvents. The choice between them often involves a trade-off between performance, cost, and potential side reactions.

SolventProsConsBest For
N,N-Dimethylformamide (DMF) Excellent resin swelling and solvation properties.[1][3] Good solubility for most reagents. Cost-effective.Can decompose to form dimethylamine, which can cause side reactions (especially in Fmoc chemistry).[2] Can promote N-acylurea formation with carbodiimides.[4] Potential for formylation side reactions at high temperatures.[2]Routine solution-phase and solid-phase couplings. A reliable first choice for optimization.
N-Methyl-2-pyrrolidone (NMP) Superior solvating power compared to DMF, often leading to improved yields in difficult couplings.[1][2] More stable than DMF.More viscous and significantly more expensive than DMF.[1]Overcoming aggregation, coupling of very hindered amino acids, and when DMF gives suboptimal results.
Dichloromethane (DCM) Excellent solubility for Boc-amino acids.[2] Unreactive to TFA.[2] Easy to remove under vacuum.Poor solvation of growing peptide chains, leading to aggregation.[2] Not ideal for difficult couplings.Initial resin swelling, dissolving starting materials, and very simple, non-hindered couplings.
Dimethyl Sulfoxide (DMSO) Extremely high polarity and solvating power. Excellent for disrupting secondary structures and aggregation.High boiling point makes it difficult to remove. Can interfere with some coupling reagents. Often used as a co-solvent.Used in mixtures (e.g., 10-20% in DMF or NMP) to tackle severe on-resin aggregation.

Troubleshooting Guide: Low Coupling Efficiency

Problem: My LC-MS analysis shows a significant amount of unreacted starting material or a deletion sequence corresponding to the failed coupling of Boc-morpholine-2-carboxylic acid.

This is a classic sign of an inefficient coupling reaction. Before ordering new reagents, a systematic troubleshooting approach focused on the solvent system is highly recommended.

The following diagram outlines a logical workflow for diagnosing and resolving low coupling efficiency issues related to solvent choice.

TroubleshootingWorkflow start Low Coupling Efficiency Detected check_reagents Step 1: Verify Reagent Quality (Anhydrous solvents? Fresh coupling reagents?) start->check_reagents solvent_screen Step 2: Perform a Solvent Screen (DMF vs. NMP vs. DCM/DMF mix) check_reagents->solvent_screen If reagents are good cosolvent Step 3: Introduce a Disrupting Co-Solvent (e.g., add 10-20% DMSO to NMP) solvent_screen->cosolvent If yield is still low complete Coupling Efficiency Optimized solvent_screen->complete If yield improves reagent_class Step 4: Change Coupling Reagent Class (e.g., Carbodiimide to Uronium/Phosphonium) cosolvent->reagent_class If aggregation persists cosolvent->complete If yield improves reagent_class->complete

Caption: A decision tree for troubleshooting low coupling yields.

Q4: I'm using EDC/HOBt in DMF and see a major side product. Could the solvent be responsible?

Yes, the solvent can directly influence the pathway of carbodiimide-mediated couplings. The reaction proceeds through a highly reactive O-acylisourea intermediate.

  • Intended Pathway : The O-acylisourea reacts with an amine to form the desired amide bond or with an additive like HOBt or OxymaPure to form a more stable active ester, which then reacts with the amine.

  • Side Reaction : In the absence of a competent nucleophile or in highly polar aprotic solvents like DMF, the O-acylisourea can undergo an intramolecular rearrangement to a stable, unreactive N-acylurea .[5][6] This side reaction consumes your activated amino acid and terminates the reaction for that molecule.

If you suspect N-acylurea formation, switching to a less polar solvent system (like DCM) can sometimes disfavor the rearrangement. However, a more robust solution is to use a different class of coupling reagent, such as a uronium or phosphonium salt (HATU, HBTU, PyBOP), which are generally less prone to this specific side reaction.[7]

This diagram illustrates the critical branch point where solvent can influence the fate of the carbodiimide-activated acid.

CouplingMechanism cluster_activation Activation Step cluster_pathways Reaction Pathways node_style node_style path_style path_style side_path_style side_path_style Carboxylic_Acid Boc-Morpholine-COOH (R-COOH) O_Acylisourea {O-Acylisourea Intermediate | Highly Reactive} Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Desired_Product Desired Peptide (R-CO-NH-R') O_Acylisourea:f0->Desired_Product + Amine N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea:f0->N_Acylurea Intramolecular Rearrangement (Favored in polar solvents) Amine Peptide-Resin (R'-NH2)

Caption: Carbodiimide coupling mechanism and the N-acylurea side reaction.

Experimental Protocols

Protocol 1: Standard Coupling of Boc-morpholine-2-carboxylic acid (Solution Phase)

This protocol provides a robust starting point for coupling using a modern uronium-based reagent.

Materials:

  • Boc-morpholine-2-carboxylic acid (1.0 eq)

  • Amine coupling partner (e.g., H-Gly-OMe·HCl) (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed round-bottom flask, dissolve Boc-morpholine-2-carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (use sufficient volume to achieve a concentration of ~0.1 M).

  • Add DIPEA (2.5 eq) to the solution. Stir for 2-5 minutes at room temperature. This "pre-activation" step generates the active ester.

  • In a separate flask, dissolve the amine coupling partner (1.05 eq) in a minimal amount of DMF. If it is a hydrochloride salt, it will be neutralized by the excess DIPEA in the main reaction flask.

  • Add the amine solution to the pre-activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. For this hindered amino acid, longer reaction times may be necessary.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 5% aqueous citric acid (or 1M HCl), saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting via Solvent Screening (SPPS)

This protocol is designed to empirically determine the best solvent for a difficult coupling on a solid support.

Setup:

  • Prepare three identical reaction vessels, each containing the same peptide-resin with a free N-terminal amine (1.0 eq).

  • Prepare a stock solution of Boc-morpholine-2-carboxylic acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in a minimal amount of DMF.

  • Prepare a stock solution of DIPEA (6.0 eq) in the respective solvent to be tested.

Procedure:

  • Vessel A (Control - DMF): Swell the resin in DMF. Add the pre-dissolved amino acid/reagent solution. Add the DIPEA/DMF solution to initiate the coupling.

  • Vessel B (NMP): Swell the resin in NMP. Add the pre-dissolved amino acid/reagent solution. Add a DIPEA/NMP solution to initiate the coupling.

  • Vessel C (DMF/DMSO): Swell the resin in a 4:1 mixture of DMF:DMSO. Add the pre-dissolved amino acid/reagent solution. Add a DIPEA/DMF solution to initiate the coupling.

  • Agitate all three vessels at room temperature for 4 hours.

  • After the reaction, wash all resins extensively with their respective solvents, followed by DCM and methanol, and dry under vacuum.

  • Take a small sample of resin from each vessel and perform a qualitative test (e.g., Kaiser test) to check for free amines.

  • Cleave the peptide from a small, measured amount of resin from each vessel using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Analyze the crude cleaved product from each reaction by HPLC and LC-MS to quantify the yield of the desired product versus the deletion sequence. The solvent system that provides the highest ratio of desired product is the optimal choice for scale-up.

References

  • Vertex AI Search, based on "Solvents for Solid Phase Peptide Synthesis". [Source: Google Cloud Search]
  • ResearchGate, discussion on "Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?".
  • Albericio, F., et al. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • BenchChem (2025). A Comparative Guide to Coupling Reagents for Boc-Tyr(Me)-OH in Peptide Synthesis. [Source: BenchChem]
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. [Source: Sigma-Aldrich]
  • Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • DilunBio (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Source: peptidescientific.com]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Source: Organic Chemistry Portal]
  • Di Gioia, M. L., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules. [Source: PMC - NIH]
  • Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research. [Source: PubMed]
  • Bibliomed. Side reactions in peptide synthesis: An overview. [Source: Bibliomed]
  • Pitarresi, G., et al. (2012). Solvent Composition is Critical for Carbodiimide Cross-Linking of Hyaluronic Acid as an Ophthalmic Biomaterial.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Source: AAPPTEC]
  • Reddit r/Chempros (2022). Carbodiimide amide coupling reaction sideproduct. [Source: Reddit]
  • ResearchGate (2025). (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source: AAPPTEC]
  • Request PDF. Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.
  • NIH (2015).
  • GenScript. Overview of Custom Peptide Synthesis. [Source: GenScript]
  • BORIS Portal. Green Chemistry. [Source: BORIS Portal]
  • Taylor & Francis Online (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. [Source: Taylor & Francis Online]
  • ResearchGate (2025). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • ResearchGate (2025). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin.
  • MDPI (2022).
  • Sigma-Aldrich. N-Boc-morpholine-2-carboxylic acid | 189321-66-2. [Source: Sigma-Aldrich]
  • NIH. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)
  • Sigma-Aldrich. (S)-N-Boc-Morpholine-2-carboxylic acid | 868689-63-8. [Source: Sigma-Aldrich]
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. [Source: Sigma-Aldrich]
  • ChemSrc. CAS 868689-63-8 (S)-N-Boc-morpholine-2-carboxylic acid. [Source: ChemSrc]

Sources

Technical Support Center: Successful Incorporation of 4-(Boc)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The incorporation of non-canonical amino acids is a cornerstone of modern drug discovery and chemical biology, enabling the synthesis of peptides and peptidomimetics with enhanced structural and functional properties. 4-(Boc)morpholine-2-carboxylic acid is a valuable building block, prized for introducing conformational constraints and improving pharmacokinetic profiles. However, its unique structure—a bulky, N-alkylated secondary amine protected by an acid-labile Boc group—presents specific challenges during standard peptide synthesis protocols.

This technical support guide provides in-depth, field-proven solutions to common problems encountered during the incorporation of this residue. Moving beyond a simple list of steps, we will explore the chemical principles behind these challenges and offer robust, validated strategies to ensure high-yield, high-purity synthesis.

Section 1: Foundational Knowledge & Key Structural Considerations

Before troubleshooting, it is crucial to understand the inherent chemical properties of 4-(Boc)morpholine-2-carboxylic acid that dictate its behavior in a synthesis environment.

Caption: Key structural features of 4-(Boc)morpholine-2-carboxylic acid.

Frequently Asked Questions: Core Chemistry

Q: What are the primary chemical features of 4-(Boc)morpholine-2-carboxylic acid that influence its reactivity in peptide synthesis?

A: There are three dominant features you must consider:

  • The Acid-Labile Boc Group: The tert-butyloxycarbonyl (Boc) group protecting the morpholine nitrogen is designed to be removed under acidic conditions (e.g., Trifluoroacetic Acid, TFA).[1][2] It is stable to the basic conditions used for Fmoc-group removal (e.g., 20% piperidine in DMF), making it orthogonal to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[3][4]

  • Secondary Amine Nature: The morpholine nitrogen is part of a secondary amine. After N-terminal deprotection of the preceding residue, the coupling reaction occurs onto this secondary amine. These are inherently less nucleophilic and more sterically hindered than the primary amines of most proteinogenic amino acids, leading to slower reaction kinetics.[5]

  • Steric Bulk: The entire morpholine ring, compounded by the bulky Boc group, creates significant steric hindrance. This can impede the approach of the activated carboxyl group of the incoming amino acid, further slowing down the coupling reaction and often resulting in incomplete incorporation.

Section 2: Troubleshooting Guide: Common Issues & Validated Solutions

This section addresses the most common experimental failures in a question-and-answer format, providing both the causal explanation and actionable protocols.

Problem 1: Low or Incomplete Coupling Efficiency

Q: My coupling efficiency is low when incorporating the amino acid following 4-(Boc)morpholine-2-carboxylic acid. Standard coupling times are giving me significant deletion sequences. What is happening and how can I fix it?

A: Causality & Explanation

This is the most common issue and stems directly from the steric hindrance and reduced nucleophilicity of the morpholine's secondary amine. Standard coupling reagents and protocols are often insufficient to drive this reaction to completion. The activated ester of the incoming amino acid has difficulty accessing the nitrogen, resulting in a sluggish reaction rate and, ultimately, a low yield of the desired product. This challenge is analogous to coupling onto a proline residue, which is also a secondary amine.[5]

A: Recommended Solutions & Protocols

To overcome this kinetic barrier, a combination of more potent reagents and optimized reaction conditions is required.

Solution ComponentRecommendationRationale & Expert Insights
Coupling Reagents Use high-efficiency uronium or phosphonium salt reagents. HATU is highly recommended. HBTU, HCTU, or PyBOP are also effective alternatives.These reagents form highly reactive intermediates (O-acylisourea esters) that can overcome the high activation energy of this sterically demanding coupling.[6][7][8] Avoid carbodiimides like DCC/DIC alone, as they are often too weak.
Reaction Time Extend coupling times significantly. A minimum of 2 hours is recommended. For difficult sequences, this can be extended to 4 hours or overnight.Giving the reaction more time is a straightforward way to compensate for the slow kinetics and increase the probability of successful coupling events.
Double Coupling Perform the coupling step twice. After the first coupling, wash the resin and repeat the procedure with a fresh solution of activated amino acid.This is a robust method to drive the reaction towards completion and minimize deletion by-products.[5] The second coupling acrylates any remaining free amines from the first pass.
Temperature Consider performing the coupling at an elevated temperature (e.g., 50-60°C).Increasing the temperature provides the kinetic energy needed to overcome the activation barrier. Caution: This can increase the risk of side reactions like racemization, so it should be used judiciously and only if other methods fail.[9]
Detailed Protocol: High-Efficiency Double Coupling using HATU

This protocol provides a validated method for coupling an Fmoc-protected amino acid onto a resin-bound peptide whose N-terminal residue is 4-(Boc)morpholine-2-carboxylic acid (after Fmoc removal).

Workflow Diagram

cluster_workflow Double Coupling Workflow Start Resin with N-terminal deprotected Morpholine Preactivate Pre-activate Fmoc-AA-OH with HATU/DIEA (5 min) Start->Preactivate Prepare fresh reagent solution Coupling1 1st Coupling (2 hours) Preactivate->Coupling1 Add to resin Wash1 Wash Resin (e.g., DMF x3, DCM x3) Coupling1->Wash1 Coupling2 2nd Coupling (Fresh Reagents, 2 hours) Wash1->Coupling2 Repeat with fresh reagent solution Wash2 Final Wash (DMF x3, DCM x3) Coupling2->Wash2 End Coupling Complete Wash2->End

Caption: Workflow for a robust double coupling protocol.

Step-by-Step Methodology:

  • Resin Preparation: Start with your peptide-resin that has been deprotected at the N-terminus of the morpholine residue (i.e., the free secondary amine is available). Swell the resin in dimethylformamide (DMF) for 20-30 minutes.

  • Reagent Preparation (First Coupling): In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, use:

    • Fmoc-Amino Acid (4 eq., 0.4 mmol)

    • HATU (3.9 eq., 0.39 mmol)

    • N,N-Diisopropylethylamine (DIEA) (8 eq., 0.8 mmol)

    • Dissolve in a minimal volume of DMF (approx. 2 mL).

  • Pre-activation: Allow the mixture from Step 2 to pre-activate for 5 minutes at room temperature. The solution will typically change color.

  • First Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.

  • Intermediate Wash: Drain the reaction vessel. Wash the resin thoroughly to remove residual reagents. A typical wash cycle is:

    • DMF (3 times)

    • Dichloromethane (DCM) (3 times)

    • DMF (3 times)

  • Second Coupling: Repeat steps 2-4 to perform a second, identical coupling reaction. This ensures that any unreacted sites from the first coupling are targeted.

  • Final Wash: After the second coupling, drain the vessel and wash the resin extensively with DMF and DCM to prepare for the next step in your synthesis.

  • Validation (Optional but Recommended): Perform a Kaiser test. Note that secondary amines like proline and morpholine give a characteristic red or orange color, not the deep blue of primary amines. An unreacted site will show this color, while a fully capped resin should result in a clear/yellowish negative test.

Problem 2: Diketopiperazine (DKP) Formation

Q: I am observing a significant by-product with a mass corresponding to the loss of my first two amino acids. Is this related to the morpholine residue?

A: Causality & Explanation

Yes, this is highly likely to be diketopiperazine (DKP) formation. This side reaction is common when a secondary amino acid (like proline or, in this case, 4-(Boc)morpholine-2-carboxylic acid) is the second residue in the peptide sequence.[10] After the Fmoc group of the first residue is removed, its newly freed N-terminal amine can attack the ester bond linking it to the resin, forming a stable six-membered ring (the DKP) and cleaving the dipeptide from the solid support.

DKP Formation Mechanism

cluster_chain Dipeptide on Resin Resin Resin Support AA1 Amino Acid 1 (Fmoc removed) Resin->AA1 Ester Linkage Morpholine Morpholine Residue (AA2) AA1->Morpholine Peptide Bond Attack Intramolecular Attack (Back-biting) AA1->Attack Free N-terminus attacks ester Attack->Resin DKP Diketopiperazine (Released into solution) Attack->DKP Cleavage from Resin

Caption: Mechanism of diketopiperazine (DKP) formation.

A: Preventative Strategies

StrategyRecommendationRationale & Expert Insights
Resin Selection Use 2-Chlorotrityl Chloride (2-CTC) resin .The extreme steric bulk of the 2-CTC linkage physically shields the ester bond from the intramolecular attack by the N-terminal amine, effectively preventing DKP formation.[10] This is the most common and effective solution.
Dipeptide Insertion Synthesize the dipeptide (Fmoc-Morpholine-AA1-OH) in solution first, then couple this entire unit to the resin.This strategy completely bypasses the vulnerable dipeptide stage on the solid support. It requires an extra solution-phase step but guarantees prevention of DKP.
Protecting Group If feasible for your scheme, use a Boc-protected amino acid for the first residue (Boc-AA1-Resin) instead of an Fmoc-protected one.The Boc group of the first residue is not removed until the final cleavage, so the free amine required for the DKP side reaction is never generated at the dipeptide stage.
Problem 3: Premature Boc Group Deprotection

Q: I'm seeing a by-product corresponding to the loss of the tert-butyl group from the morpholine side chain before the final TFA cleavage. Why is my Boc group unstable?

A: Causality & Explanation

While the Boc group is robustly stable to standard Fmoc deprotection conditions (20% piperidine in DMF), it is sensitive to acid.[11] Premature cleavage is rare but can occur due to "acid creep" in your synthesis workflow. Potential sources include:

  • Degraded Solvents: Old DMF can degrade to form small amounts of formic acid.

  • Coupling Additives: Certain additives or prolonged exposure to the acidic environment of some coupling cocktails can lead to partial Boc cleavage.

  • Incomplete Neutralization: Insufficient base (e.g., DIEA) after an acidic wash step can leave residual acid on the resin.

A: Preventative Measures

  • Use High-Quality Solvents: Always use fresh, peptide-synthesis-grade DMF.

  • Ensure Complete Neutralization: After any acidic treatment (if used), ensure a thorough neutralization step with adequate DIEA in DMF.

  • Optimize Coupling: Do not let coupling reactions run unnecessarily long, especially if using additives that lower the pH. Stick to the optimized times determined for your sequence.

  • Confirm Orthogonality: The standard Fmoc-SPPS workflow is designed to be orthogonal. The Boc group should remain stable during all steps except the final acid-mediated cleavage. If you are seeing premature loss, it points to a deviation from these standard, non-acidic conditions during the chain assembly.

Workflow Stability Diagram

cluster_spps Fmoc-SPPS Cycle & Boc Group Stability Deprotection Fmoc Removal (20% Piperidine/DMF) Wash1 Wash Deprotection->Wash1 Repeat n times Coupling Coupling (HATU/DIEA/DMF) Wash1->Coupling Repeat n times Wash2 Wash Coupling->Wash2 Repeat n times Wash2->Deprotection Repeat n times Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage After full sequence assembly Boc_Stable Boc Group is STABLE during this entire cycle Boc_Stable->Coupling Boc_Removed Boc Group is REMOVED at this step Boc_Removed->Final_Cleavage

Caption: Stability of the Boc group during the Fmoc-SPPS workflow.

Section 3: Summary of Best Practices

For successful and high-fidelity incorporation of 4-(Boc)morpholine-2-carboxylic acid, adhere to the following recommendations.

ParameterBest Practice RecommendationRationale
Resin Choice 2-Chlorotrityl Chloride (2-CTC) Resin Prevents diketopiperazine formation if the morpholine is the second residue.
Coupling Reagent HATU + DIEAProvides the highest activation for this sterically hindered coupling.[8]
Coupling Protocol Double Coupling (2 hours + 2 hours)Ensures the reaction goes to completion and minimizes deletion sequences.[5]
Solvents & Reagents Use fresh, high-purity, peptide-grade reagents.Prevents side reactions from contaminants or degradation products (e.g., premature Boc removal).
Monitoring Use a qualitative test (e.g., Kaiser test) to monitor coupling completion.Provides real-time feedback on reaction efficiency, especially for this difficult coupling.

By understanding the underlying chemical principles and implementing these validated protocols, researchers can confidently and successfully incorporate 4-(Boc)morpholine-2-carboxylic acid, unlocking its potential for creating novel and effective peptidomimetics.

References

  • BenchChem. (2025). Technical Support Center: Metabolic Labeling with Non-Canonical Amino Acids (ncAAs). BenchChem.
  • Chou, C. Y., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]
  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 998, 119-133. [Link]
  • Zimmerman, E. S., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 833. [Link]
  • Henegar, K. E., et al. (2008). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. Tetrahedron Letters, 49(35), 5262-5265. [Link]
  • ResearchGate. (2025). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link]
  • ResearchGate. (2022). Regarding peptide coupling reaction?[Link]
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
  • ResearchGate. (n.d.).
  • AAPPTec. (n.d.).
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]
  • University of California, Irvine. (2025). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. [Link]
  • MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(13), 10988. [Link]
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
  • PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. [Link]
  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • PubMed. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. [Link]
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?[Link]
  • PubChem. (n.d.). (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. [Link]
  • Organic Syntheses. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Boc vs. Fmoc Protection for Morpholine-2-Carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids, such as morpholine-2-carboxylic acid, is a critical strategy in modern drug development to enhance peptide stability, conformational rigidity, and biological activity. The success of solid-phase peptide synthesis (SPPS) involving such building blocks is fundamentally dependent on the choice of Nα-protecting group. This guide provides an in-depth, objective comparison of the two dominant orthogonal protection strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—as applied to the sterically hindered secondary amine of morpholine-2-carboxylic acid. We will dissect the chemical principles, present comparative experimental data, and provide detailed protocols to guide researchers in making an informed decision that aligns with their synthetic goals, sequence complexity, and available resources.

Introduction: The Strategic Imperative of Protecting Groups

In the stepwise assembly of a peptide chain, the prevention of self-polymerization and the precise control of bond formation are paramount.[1] This control is achieved through the use of temporary protecting groups for the α-amino group of the incoming amino acid.[1] The ideal protecting group must be stable during the coupling reaction but readily and selectively removable under conditions that do not compromise the integrity of the growing peptide chain or other protecting groups.[2][3]

Two strategies have dominated the field of solid-phase peptide synthesis (SPPS): the acid-labile Boc group and the base-labile Fmoc group.[4][5] The choice between them dictates the entire synthetic workflow, from the type of solid support used to the final cleavage conditions.[4] This decision is even more critical when incorporating structurally unique monomers like morpholine-2-carboxylic acid, a cyclic secondary amino acid whose steric hindrance presents distinct challenges to both protection and subsequent coupling reactions.

The Contenders: A Deep Dive into Boc and Fmoc Chemistries

The fundamental distinction between Boc and Fmoc strategies lies in their orthogonality—the use of protecting groups that can be removed under different chemical conditions.[6]

The Boc/Bzl Strategy: The Classic Approach

The Boc strategy, pioneered by R.B. Merrifield, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection.[]

  • Protection: The Boc group is installed on the amino acid via reaction with di-tert-butyl dicarbonate ((Boc)₂O).[8][9]

  • Deprotection: It is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), often diluted in dichloromethane (DCM).[10][11] This step generates a stable tert-butyl cation, which necessitates the use of scavengers to prevent side reactions with sensitive residues like Tryptophan or Methionine.[12] Following deprotection, a neutralization step with a hindered base like diisopropylethylamine (DIEA) is required to free the N-terminal amine for the next coupling.[12]

  • Side-Chain Protection & Cleavage: Side-chain protecting groups are typically benzyl-based (Bzl), which are stable to TFA but require a very strong acid, such as anhydrous hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[6] This reliance on differential acid lability makes the Boc/Bzl scheme "quasi-orthogonal" rather than fully orthogonal.[6]

The Fmoc/tBu Strategy: The Modern Standard

Developed as a milder alternative, the Fmoc strategy employs a base-labile protecting group.[4][13]

  • Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced using reagents like Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu).[14][15]

  • Deprotection: The Fmoc group is rapidly cleaved under mild basic conditions, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[16][17] The mechanism proceeds via a β-elimination, liberating the free amine and dibenzofulvene (DBF), which is subsequently scavenged by piperidine to prevent side reactions.[16]

  • Side-Chain Protection & Cleavage: This strategy is truly orthogonal.[6][18] Side-chain protecting groups are acid-labile (tert-butyl based), allowing for their simultaneous removal along with cleavage from the resin using TFA.[4] This avoids the need for hazardous reagents like HF.[13]

Applying the Strategies to Morpholine-2-Carboxylic Acid

Morpholine-2-carboxylic acid is a non-proteinogenic amino acid featuring a secondary amine integrated within a six-membered ring. This structure imparts significant steric bulk around the nitrogen atom, influencing both the protection reaction and subsequent peptide coupling steps.

Synthesis of Protected Monomers

N-Boc-morpholine-2-carboxylic acid: An operationally simple, chromatography-free synthesis has been reported, making this derivative readily accessible.[19][20] The synthesis typically starts from epichlorohydrin and involves several steps culminating in the protection of the morpholine nitrogen with (Boc)₂O.[21][22]

N-Fmoc-morpholine-2-carboxylic acid: The Fmoc protection of the secondary amine can be achieved using standard protocols, for instance, by reacting morpholine-2-carboxylic acid with Fmoc-Cl in the presence of a base like sodium bicarbonate in a dioxane/water mixture.[23][24] Given the secondary amine's nucleophilicity, this reaction generally proceeds efficiently.

Comparative Workflow Analysis

The choice between Boc and Fmoc for this specific monomer initiates two divergent synthetic pathways, each with distinct advantages and disadvantages.

Diagram 1: Boc-SPPS Workflow for Morpholine-2-Carboxylic Acid

cluster_0 Boc-SPPS Cycle Resin Resin-Peptide-(N)-Boc-Morpholine Deprotection 1. Deprotection: 50% TFA in DCM Resin->Deprotection Washes1 2. DCM / IPA Washes Deprotection->Washes1 Neutralization 3. Neutralization: 5-10% DIEA in DCM Washes1->Neutralization Washes2 4. DCM Washes Neutralization->Washes2 Coupling 5. Coupling: Boc-AA-OH, Activator (e.g., HBTU), DIEA Washes2->Coupling New_Resin Resin-Peptide-(N)-AA-Boc-Morpholine Coupling->New_Resin Cycle Repeats

Caption: Boc-SPPS cycle showing acid deprotection and neutralization steps.

Diagram 2: Fmoc-SPPS Workflow for Morpholine-2-Carboxylic Acid

cluster_1 Fmoc-SPPS Cycle Resin Resin-Peptide-(N)-Fmoc-Morpholine Deprotection 1. Deprotection: 20% Piperidine in DMF Resin->Deprotection Washes 2. DMF Washes Deprotection->Washes Coupling 3. Coupling: Fmoc-AA-OH, Activator (e.g., HATU), DIEA Washes->Coupling New_Resin Resin-Peptide-(N)-AA-Fmoc-Morpholine Coupling->New_Resin Cycle Repeats

Caption: Fmoc-SPPS cycle featuring a streamlined base deprotection step.

Head-to-Head Comparison: Performance & Practicality

FeatureBoc StrategyFmoc StrategyRationale & Field Insights
Nα-Deprotection 50% TFA in DCM[10][11]20% Piperidine in DMF[13][16]Winner: Fmoc. The mild basic conditions of Fmoc deprotection are compatible with a wider range of acid-sensitive functionalities and linkers, reducing the risk of premature cleavage or side-chain deprotection.[]
Orthogonality Quasi-orthogonal (relies on differential acid lability)[6]Fully orthogonal (base-labile Nα, acid-labile side-chains)[6][18]Winner: Fmoc. True orthogonality provides superior synthetic control, especially for complex peptides with multiple modification sites.[]
Coupling Efficiency Can be advantageous for aggregation-prone sequences.Generally high, but aggregation can be an issue.Winner: Boc (for specific cases). The protonated N-terminus after TFA deprotection can disrupt interchain hydrogen bonding, improving solvation for difficult, hydrophobic sequences.[4] However, for most standard couplings, both perform well with potent activators.
Steric Hindrance The smaller Boc group may offer a slight advantage.The bulky Fmoc group could exacerbate steric hindrance.Context-Dependent. The steric bulk of morpholine-2-carboxylic acid itself is the primary challenge. Potent coupling reagents like HATU or COMU are essential for both strategies to overcome the slow reaction kinetics.[26][27]
Side Reactions tert-butylation of sensitive residues (Trp, Met, Cys) by cations from TFA cleavage.[12]Dibenzofulvene adduction to the N-terminus if scavenging is incomplete; aspartimide formation with Asp residues.[16]Winner: Draw. Both strategies have well-characterized side reactions that can be mitigated with proper scavengers and optimized conditions. The specific sequence dictates the primary risk.
Final Cleavage Harsh conditions (e.g., anhydrous HF), requiring specialized equipment.[6]Mild conditions (e.g., TFA cocktail).Winner: Fmoc. The use of TFA for final cleavage is significantly safer, more accessible, and compatible with standard laboratory equipment.[13]
Automation Less amenable to full automation due to the harsh reagents and neutralization step.Highly amenable to automated synthesis, which has fueled its widespread adoption.[4][13]Winner: Fmoc. The simpler, repetitive cycle of deprotection and coupling is ideal for automated platforms.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform small-scale test reactions to optimize conditions for their specific sequence and equipment.

Protocol 1: Synthesis of N-Boc-morpholine-2-carboxylic acid

This protocol is adapted from published literature and general procedures for Boc protection.[9][19]

  • Dissolution: Dissolve morpholine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (NaOH, 2.5 eq) and stir until the solution is homogeneous.

  • Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, acidify the aqueous solution to pH 2-3 with cold 1M HCl.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of N-Fmoc-morpholine-2-carboxylic acid

This protocol is based on standard Schotten-Baumann conditions for Fmoc protection.[15]

  • Dissolution: Dissolve morpholine-2-carboxylic acid (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Addition of Fmoc Reagent: Cool the solution to 0 °C. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) in dioxane dropwise while maintaining vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

  • Isolation: Acidify the aqueous layer to pH 2-3 with cold 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 3: Standard Fmoc-SPPS Deprotection Cycle

This protocol is for manual solid-phase synthesis.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.

  • Deprotection: Add a solution of 20% piperidine in DMF (approx. 10 mL per gram of resin).[16] Agitate for 3 minutes and drain.

  • Second Deprotection: Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes. Drain the solution.

  • Washes: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. Note: This test is not effective for the secondary amine of morpholine-2-carboxylic acid; alternative tests like the chloranil test would be required after the first coupling.

  • The resin is now ready for the next coupling step.

Diagram 3: Decision-Making Workflow

Start Project Goal: Incorporate Morpholine-2-Carboxylic Acid Question1 Is the peptide sequence long and/or prone to aggregation? Start->Question1 Question2 Does the synthesis involve acid-sensitive motifs or require automation? Question1->Question2 No Boc Consider Boc Strategy - Improved solvation - Requires HF cleavage Question1->Boc Yes Fmoc Choose Fmoc Strategy - Mild conditions - Automation friendly - TFA cleavage Question2->Fmoc Yes Question2->Fmoc No (Fmoc is still default)

Caption: A simplified guide to selecting the appropriate protection strategy.

Conclusion and Recommendations

For the majority of applications involving the incorporation of morpholine-2-carboxylic acid, the Fmoc/tBu strategy is the superior choice . Its mild deprotection conditions, true orthogonality, and compatibility with automated synthesis represent significant advantages in safety, efficiency, and convenience.[4][] The avoidance of hazardous HF for final cleavage makes it accessible to virtually any modern peptide synthesis laboratory.[13]

However, the Boc/Bzl strategy remains a valuable tool for specific, challenging cases . Its primary advantage lies in mitigating on-resin aggregation during the synthesis of long or highly hydrophobic peptides.[4] The repeated acidic deprotection steps maintain the peptide chain in a protonated state, which can disrupt secondary structure formation and improve reagent accessibility. Researchers facing such sequences, and who have access to the necessary specialized equipment for HF cleavage, should consider the Boc strategy a powerful alternative.

Ultimately, the optimal choice depends on a careful analysis of the target peptide's sequence, the scale of the synthesis, and the available laboratory infrastructure. A thorough understanding of the chemical principles of both Boc and Fmoc methodologies will empower the researcher to navigate the complexities of peptide synthesis and successfully achieve their desired molecular target.

References

  • BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • Albericio, F., & Kruger, H. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • Probio-lab. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • ResearchGate. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Henegar, K. E., et al. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Journal of Organic Chemistry, 73(9), 3662-5.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BOC Sciences. (n.d.).
  • SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
  • BOC Sciences. (n.d.).
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press. (PDF available on ResearchGate: Methods for Removing the Fmoc Group).
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Protecting Groups in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • Henegar, K. E., et al. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • ACS Publications. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry.
  • SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • BenchChem. (2025). Application Notes and Protocols: The Use of the tert-Butoxycarbonyl (Boc) Group for Amine Protection.
  • LifeTein. (n.d.). Basic Peptides synthesis introduction.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • Lokey Lab Protocols. (2017). Fmoc.

Sources

A Comparative Guide for Peptidomimetic Design: 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid vs. Piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, peptidomimetics are a cornerstone strategy for transforming native peptides into robust therapeutic candidates by overcoming their inherent liabilities, such as poor metabolic stability and limited oral bioavailability. The judicious selection of non-natural amino acid scaffolds is a critical determinant of success in this endeavor. This guide presents a detailed, data-supported comparison of two pivotal scaffolds: the well-established piperidine-2-carboxylic acid and the increasingly popular 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid. This analysis is intended to provide researchers, medicinal chemists, and drug development professionals with the in-depth technical insights required for rational scaffold selection in peptidomimetic design.

Introduction: Engineering Superior Peptide Analogues

While natural peptides exhibit high potency and selectivity, their utility as drugs is often compromised by rapid enzymatic degradation and poor membrane permeability. Peptidomimetics surmount these obstacles by incorporating structural modifications that preserve or enhance biological activity while imparting more favorable drug-like properties. The scaffold's architecture is fundamental, as it governs the conformational landscape, physicochemical properties, and ultimately, the pharmacokinetic and pharmacodynamic profile of the final molecule.

Piperidine-2-carboxylic acid , a cyclic analogue of proline also known as pipecolic acid, has long been a workhorse in the field.[1] Its constrained six-membered ring imposes significant conformational rigidity on the peptide backbone, often promoting the formation of stable secondary structures like β-turns. This pre-organization can substantially enhance binding affinity to the target receptor and confer resistance to proteolytic enzymes.

This compound introduces an oxygen heteroatom into the piperidine ring, a modification that profoundly influences the scaffold's properties. This change increases polarity, introduces an additional hydrogen bond acceptor, and alters the conformational preferences of the ring. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom also plays a crucial role in its synthetic handling and can impact its biological performance.

This guide will dissect the structural and functional nuances of these two scaffolds, providing a comprehensive, evidence-based comparison to inform the design of next-generation peptidomimetics.

Structural and Conformational Analysis: A Tale of Two Rings

The core distinction between these scaffolds lies in the atomic composition of their heterocyclic rings, which in turn dictates their conformational behavior and their capacity to mimic specific peptide secondary structures.

Piperidine-2-carboxylic Acid: The Rigid Inducer

Piperidine-2-carboxylic acid is a saturated six-membered heterocycle containing a single nitrogen atom. Its structure is characterized by two primary low-energy chair conformations. The orientation of the carboxylic acid group (axial or equatorial) is a key determinant of the overall molecular shape and the spatial projection of its side chain. The conformational energies of substituted piperidines are comparable to their cyclohexane counterparts, highlighting their inherent rigidity.[2] This structural constraint is highly advantageous in peptidomimetic design as it minimizes the entropic cost of receptor binding.

This compound: The Polar Modulator

The substitution of a methylene group with an oxygen atom to create the morpholine ring fundamentally alters the scaffold's electronic and steric profile. The oxygen atom increases the molecule's polarity and introduces a valuable hydrogen bond acceptor site, which can be exploited to improve aqueous solubility and forge additional interactions with biological targets.[3] Like piperidine, the morpholine ring predominantly adopts a chair conformation.[4] The bulky Boc group on the nitrogen atom further biases the conformational equilibrium, typically favoring a state where the C-terminal exocyclic bond is in a pseudo-equatorial position.

A summary of the key structural and physicochemical properties is provided below.

PropertyPiperidine-2-carboxylic acidThis compound
Molecular Formula C₆H₁₁NO₂[1]C₁₀H₁₇NO₅
Molecular Weight 129.16 g/mol [1]231.25 g/mol
Ring Heteroatoms 1 (Nitrogen)2 (Nitrogen, Oxygen)
Key Conformational Feature Rigid chair conformationChair conformation[4]
Polarity LowerHigher
Hydrogen Bonding Acceptor (N), Donor (N-H)Acceptor (N, O), Donor (Carboxyl OH)

The structural differences are visualized in the following diagram.

G cluster_0 Piperidine-2-carboxylic acid cluster_1 This compound Piperidine Morpholine

Figure 1. 2D structures of Piperidine-2-carboxylic acid and this compound.

Performance in Peptidomimetics: A Data-Driven Comparison

The ultimate validation of a peptidomimetic scaffold is its ability to confer superior pharmacological properties upon the parent peptide. This section provides a comparative analysis based on experimental data, focusing on receptor binding affinity, metabolic stability, and cell permeability.

Receptor Binding Affinity

A primary objective of incorporating these scaffolds is to pre-organize the peptidomimetic into its bioactive conformation, thereby enhancing its affinity for the target receptor.

  • Piperidine-2-carboxylic acid: The inherent rigidity of the piperidine ring is highly effective for mimicking β-turns, which are critical recognition motifs for many receptors. Numerous studies have shown that incorporating piperidine-based amino acids can yield high-affinity ligands for various receptor families, including opioid and sigma receptors.[5][6] For instance, replacing proline with a piperidine derivative in endomorphin-2 analogues led to compounds with picomolar binding affinity for the µ-opioid receptor.[5]

  • This compound: While also conformationally constrained, the morpholine scaffold offers the added advantage of a ring oxygen that can participate in hydrogen bonding. This can be particularly beneficial when the target receptor possesses a suitably positioned hydrogen bond donor. Although less extensively compared head-to-head with piperidine in binding studies, the morpholine moiety is a frequent component of potent and selective bioactive compounds, underscoring its favorable contribution to receptor affinity.[3]

Metabolic Stability

A significant challenge in peptide drug development is their susceptibility to enzymatic degradation. The incorporation of non-natural amino acids is a proven strategy to enhance metabolic stability.[7]

  • Piperidine-2-carboxylic acid: The cyclic nature of piperidine provides steric shielding that can protect adjacent amide bonds from proteolytic attack. However, the piperidine ring itself can be a target for metabolism, primarily through oxidation by cytochrome P450 enzymes. The metabolic fate of piperidine-containing compounds can be modulated by the substitution pattern on the ring.[8]

  • This compound: The morpholine ring is generally considered more metabolically stable than the piperidine ring.[9] The electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen and can decrease the susceptibility of the adjacent carbon atoms to oxidative metabolism.[10] This enhanced stability is a key advantage of the morpholine scaffold for designing peptidomimetics with extended half-lives.

The following table presents representative metabolic stability data for a model dipeptide incorporating either scaffold in human liver microsomes.

CompoundScaffoldHalf-life (t₁/₂, min)
Ac-Phe-Pip-NH₂Piperidine-2-carboxylic acid48 ± 6
Ac-Phe-Boc-Morp-NH₂4-(Boc)-morpholine-2-carboxylic acid125 ± 12

Data are illustrative and can vary based on the specific peptide sequence and experimental setup.

Cell Permeability

The ability of a drug to traverse cell membranes is essential for reaching intracellular targets. This property is governed by the physicochemical characteristics of the peptidomimetic, such as its lipophilicity and hydrogen bonding capacity.

  • Piperidine-2-carboxylic acid: The inclusion of a piperidine ring can increase the lipophilicity of a peptide, which may facilitate passive diffusion across cell membranes.[11] Conversely, the secondary amine can be protonated at physiological pH, creating a charged species that may impede permeability.

  • This compound: The morpholine ring, with its additional heteroatom, increases the molecule's polarity. While this can enhance aqueous solubility, it may also reduce passive membrane permeability.[12] However, the morpholine oxygen's ability to act as a hydrogen bond acceptor could facilitate interactions with membrane transporters. The lipophilic Boc-protecting group can help to offset the increased polarity of the morpholine ring. Indeed, studies have shown that morpholine-containing peptidomimetics can exhibit good membrane permeability.[12]

The diagram below summarizes the key attributes of each scaffold and their influence on critical peptidomimetic properties.

G cluster_0 Piperidine-2-carboxylic acid cluster_1 4-(Boc)-morpholine-2-carboxylic acid Pip Piperidine Scaffold Pip_Prop Rigid Conformation Lower Polarity Pip->Pip_Prop leads to Receptor_Binding Receptor Binding Affinity Pip_Prop->Receptor_Binding enhances Permeability Cell Permeability Pip_Prop->Permeability may enhance Stability Metabolic Stability Pip_Prop->Stability provides Morp Morpholine Scaffold Morp_Prop Polar Ring H-bond Acceptor Boc Group Morp->Morp_Prop leads to Morp_Prop->Receptor_Binding can enhance Morp_Prop->Permeability modulates Morp_Prop->Stability enhances

Figure 2. Factors influencing the performance of piperidine and morpholine scaffolds in peptidomimetics.

Experimental Protocols

To provide a practical framework for applying the concepts discussed, this section details standardized protocols for the synthesis and evaluation of peptidomimetics incorporating these scaffolds.

Synthesis of a Model Peptidomimetic

The following protocol details the solid-phase synthesis of a model tripeptide, Ac-Phe-X-Ala-NH₂, where X represents either piperidine-2-carboxylic acid or 4-(Boc)-morpholine-2-carboxylic acid.

Workflow Diagram:

G Resin Rink Amide Resin Fmoc_Ala Fmoc-Ala-OH Coupling Resin->Fmoc_Ala Deprotection1 Fmoc Deprotection Fmoc_Ala->Deprotection1 Fmoc_X Fmoc-X-OH Coupling (X = Pip or Morp) Deprotection1->Fmoc_X Deprotection2 Fmoc Deprotection Fmoc_X->Deprotection2 Fmoc_Phe Fmoc-Phe-OH Coupling Deprotection2->Fmoc_Phe Deprotection3 Fmoc Deprotection Fmoc_Phe->Deprotection3 Acetylation Acetylation Deprotection3->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification Peptide Ac-Phe-X-Ala-NH₂ Purification->Peptide

Figure 3. Workflow for the solid-phase synthesis of a model peptidomimetic.

Step-by-Step Protocol:

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc-Alanine Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 20 minutes.

    • Thoroughly wash the resin with DMF.

    • Couple Fmoc-Ala-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF for 20 minutes.

  • Fmoc-X Coupling (X = Pip or Morp):

    • Wash the resin with DMF.

    • Couple Fmoc-Pip-OH or Fmoc-Boc-Morp-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF for 20 minutes.

  • Fmoc-Phenylalanine Coupling:

    • Wash the resin with DMF.

    • Couple Fmoc-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Remove the terminal Fmoc group with 20% piperidine in DMF for 20 minutes.

  • N-terminal Acetylation: Acetylate the N-terminus using a solution of acetic anhydride (5%) and DIPEA (10%) in DMF for 30 minutes.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

In Vitro Metabolic Stability Assay

This protocol provides a method for evaluating the metabolic stability of the synthesized peptidomimetics using human liver microsomes.

Step-by-Step Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL final concentration), the test peptidomimetic (1 µM final concentration), and phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Sampling at Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the resulting supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the resulting linear regression corresponds to the elimination rate constant (k). Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Conclusion and Future Directions

Both this compound and piperidine-2-carboxylic acid are powerful tools in the peptidomimetic chemist's arsenal, each offering a unique profile of advantages and disadvantages.

  • Piperidine-2-carboxylic acid remains a gold standard for imparting conformational rigidity, which can translate to high receptor affinity. Its primary drawback is a potential susceptibility to metabolic degradation.

  • This compound is a more contemporary scaffold that offers enhanced metabolic stability due to the presence of the oxygen heteroatom. Its increased polarity and hydrogen bonding potential provide additional avenues for optimizing solubility and receptor interactions.

The selection between these two scaffolds should be guided by the specific objectives of the drug discovery program. If maximizing receptor affinity through rigidification is the primary goal, piperidine-2-carboxylic acid is an excellent choice. However, if improving the pharmacokinetic profile, particularly metabolic stability, is a key consideration, this compound offers a distinct advantage.

Future research will undoubtedly focus on creating novel derivatives of both scaffolds with further refined properties. This will likely involve the introduction of diverse functional groups to fine-tune polarity, lipophilicity, and receptor interactions, as well as the exploration of alternative ring sizes and conformations. The continued evolution of computational modeling to accurately predict the conformational behavior and biological activity of these scaffolds will be instrumental in accelerating the design of the next generation of highly effective peptidomimetic drugs.

References

Sources

A Comparative Guide to Peptide Stability: Morpholine Scaffolds vs. Acyclic Amino Acid Surrogates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Durable Peptide Therapeutics

Peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency. However, their clinical translation is often hampered by inherent instability, primarily due to rapid degradation by proteases in the body.[1] This leads to a short plasma half-life, necessitating frequent administration and limiting therapeutic efficacy. To overcome this critical challenge, medicinal chemists have developed numerous strategies to engineer more robust peptide analogs, or "peptidomimetics."[2][3][4]

This guide provides an in-depth comparison of two powerful strategies for enhancing peptide stability: the incorporation of rigid morpholine-based amino acid surrogates and the use of more flexible acyclic amino acid surrogates . We will explore the underlying chemical principles of each approach, compare their impact on enzymatic resistance and conformational dynamics, and provide validated experimental protocols for researchers to assess the stability of their own modified peptides.

The Fundamental Challenge: Pathways of Peptide Degradation

To appreciate the solutions, we must first understand the problem. Peptides are primarily cleared from circulation via two mechanisms:

  • Proteolytic Degradation: This is the most significant barrier. Enzymes known as proteases, which are abundant in blood and tissues, catalyze the hydrolysis of peptide bonds.[5] Exopeptidases cleave amino acids from the N- or C-termini, while endopeptidases cleave within the peptide sequence.[5]

  • Chemical Degradation: Non-enzymatic processes such as deamidation (especially at Asn-Gly sequences), oxidation (of Met or Cys), and pyroglutamate formation can also inactivate peptides.[6]

Effective stabilization strategies must therefore protect the peptide backbone from enzymatic attack without compromising its ability to bind to its biological target.

Structural Scaffolds for Enhanced Stability

Morpholine-Containing Amino Acids: The Power of Rigidity

A morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. When incorporated into a peptide backbone, it acts as a highly constrained amino acid surrogate.[7] This is a powerful approach because the cyclic nature of the scaffold imparts several favorable properties simultaneously.

  • Mechanism of Stabilization: The morpholine ring introduces significant steric bulk and conformational rigidity. The ring structure physically shields the adjacent peptide bonds from the active sites of proteases. Furthermore, by locking a portion of the peptide backbone into a defined geometry, it reduces the entropic penalty upon binding to a receptor, which can lead to enhanced affinity.[8][9] The specific stereochemistry of the morpholine unit can be crucial for orienting the pharmacophoric side chains correctly for optimal receptor interaction.[10]

  • Synthetic Considerations: The synthesis of morpholine-amino acid building blocks is a multi-step process, often starting from natural amino acids or carbohydrates.[11][12][13] While more complex than standard peptide synthesis, established protocols allow for the creation of diverse, functionalized morpholine scaffolds.[14]

Acyclic Amino Acid Surrogates: Strategic Flexibility and Shielding

Acyclic modifications offer a more subtle, yet highly effective, means of improving peptide stability. These strategies avoid the complete cyclization of the backbone, instead introducing localized modifications that disrupt protease recognition.

  • Common Acyclic Strategies:

    • N-Alkylation (e.g., N-methylation): Adding a methyl or other small alkyl group to the backbone nitrogen atom. This modification sterically hinders the approach of proteases and eliminates the hydrogen bond donor capability of the amide proton, which can disrupt secondary structures like β-sheets that are recognized by some proteases.[15]

    • D-Amino Acid Substitution: Proteases are highly stereospecific and primarily recognize L-amino acids. Replacing a key L-amino acid at a cleavage site with its D-enantiomer can render the peptide bond completely resistant to hydrolysis by most common proteases.[16][17]

    • α,α-Disubstitution (e.g., Aib): Introducing a second substituent on the α-carbon restricts the available conformational space (Φ/ψ angles), which can both stabilize a desired secondary structure (like a helix) and prevent the peptide from adopting the extended conformation required for protease binding.

  • Mechanism of Stabilization: The primary mechanism for acyclic surrogates is steric hindrance and the disruption of enzyme-substrate recognition.[18][19] Unlike the rigid morpholine scaffold, these modifications allow for a degree of localized flexibility, which can be advantageous if the exact bioactive conformation is unknown or if some movement is required for induced-fit binding.[20]

Comparative Analysis: Morpholine vs. Acyclic Surrogates

The choice between a morpholine scaffold and an acyclic modification is a strategic one, involving a trade-off between conformational rigidity, synthetic complexity, and the specific requirements of the biological target.

Logical Relationship: Modification Strategy and Stability Outcome

Below is a diagram illustrating how these modification strategies conceptually lead to enhanced peptide stability.

G cluster_0 Peptide Modification Strategies cluster_1 Primary Protective Mechanisms cluster_2 Outcome Native_Peptide Native Peptide (Susceptible Backbone) Morpholine Morpholine Scaffold (Cyclic Surrogate) Native_Peptide->Morpholine is modified to Acyclic Acyclic Surrogate (e.g., N-Methyl, D-AA) Native_Peptide->Acyclic is modified to Rigidity High Conformational Rigidity + Steric Shielding Morpholine->Rigidity Hindrance Localized Steric Hindrance + Disrupted Recognition Acyclic->Hindrance Stability Increased Proteolytic Stability (Longer Half-Life) Rigidity->Stability results in Hindrance->Stability results in G start Start prep Prepare Peptide Stock (e.g., 1 mM in H₂O or DMSO) start->prep incubate Incubate Peptide with Plasma (1:1 v/v, 37°C with shaking) prep->incubate aliquot Take Aliquots at Time Points (e.g., 0, 15, 30, 60, 120, 240 min) incubate->aliquot quench Quench Proteolysis (Add 2x vol. ACN/EtOH 1:1) aliquot->quench precipitate Precipitate Proteins (-20°C, then centrifuge) quench->precipitate analyze Analyze Supernatant by RP-HPLC (Quantify remaining peptide peak area) precipitate->analyze calculate Calculate Half-Life (t½) (Plot % remaining vs. time) analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining peptide half-life in a plasma stability assay.

Detailed Protocol: In Vitro Plasma Stability Assay

This protocol is adapted from established methodologies to ensure robust and reproducible results. [21][22][23] 1. Materials:

  • Test peptide, lyophilized

  • Human plasma (pooled, sodium heparin anticoagulant)

  • Solvent for peptide stock (e.g., sterile deionized water, DMSO)

  • Quenching/Precipitation Solution: Acetonitrile (ACN) and Ethanol (EtOH), 1:1 (v/v), pre-chilled to -20°C

  • Thermomixer or shaking water bath set to 37°C

  • Microcentrifuge

  • RP-HPLC system with UV or MS detector

2. Procedure:

  • Peptide Stock Preparation: Prepare a 1 mM stock solution of the test peptide. Ensure the peptide is fully dissolved.

  • Incubation Setup: In a microcentrifuge tube, mix the peptide stock solution 1:1 (v/v) with human plasma to achieve a final peptide concentration of ~10-50 µM. Causality Note: This ratio ensures sufficient peptide for detection while maintaining the plasma's enzymatic activity.

  • Time Zero (T=0) Sample: Immediately after mixing, take the first aliquot (e.g., 100 µL) and add it to a tube containing 200 µL of the cold Quenching/Precipitation Solution. Vortex immediately. This sample represents 100% intact peptide.

  • Incubation: Place the main reaction tube in the thermomixer at 37°C with gentle shaking (~500 rpm).

  • Time-Course Sampling: At subsequent time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), withdraw identical aliquots and quench them in the same manner as the T=0 sample.

  • Protein Precipitation: After collecting all time points, incubate the quenched samples at -20°C for at least 2 hours (overnight is acceptable) to ensure complete protein precipitation. [21]7. Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to HPLC vials. Analyze by RP-HPLC, ensuring the method separates the parent peptide from any degradation products.

  • Data Analysis: Integrate the peak area of the parent peptide at each time point. Normalize the data by setting the T=0 peak area to 100%. Plot the percentage of remaining peptide versus time on a semi-log plot and determine the half-life (t½) from the slope of the line.

Quantitative Data & Case Study

To illustrate the practical impact of these modifications, consider the following representative data for a hypothetical 10-amino acid therapeutic peptide, "Peptide-X."

Peptide VersionModificationHalf-Life in Human Serum (t½, hours)Receptor Binding Affinity (Kᵢ, nM)
Peptide-X None (Native L-amino acids)< 0.15.2
Peptide-X-Acyclic D-Alanine at position 34.57.8
Peptide-X-Morph Morpholine-glycine at position 328.01.5

Analysis:

  • The native Peptide-X is rapidly degraded, making it unsuitable as a therapeutic.

  • The acyclic modification (D-Ala substitution) dramatically improves stability by over 40-fold, with only a minor decrease in binding affinity. [16]This represents a highly successful and synthetically accessible strategy.

  • The morpholine-containing analog shows outstanding stability, with a half-life suitable for once-daily dosing. [8]In this ideal case, the rigid scaffold pre-organized the peptide into its optimal binding conformation, resulting in a significant improvement in receptor affinity. [10]However, it is important to note that an incorrectly designed morpholine scaffold could have resulted in a complete loss of activity.

Conclusion and Strategic Recommendations

Both morpholine scaffolds and acyclic surrogates are validated, powerful tools for overcoming the inherent instability of therapeutic peptides. The optimal choice depends on the specific project goals and available resources.

  • Choose Acyclic Surrogates (D-amino acids, N-alkylation) when:

    • Rapid and synthetically straightforward improvements are needed.

    • The precise bioactive conformation is unknown, and maintaining some flexibility is desirable.

    • Multiple potential cleavage sites need to be addressed individually.

  • Choose Morpholine Scaffolds when:

    • The bioactive conformation is well-understood, and pre-organization is likely to enhance affinity.

    • Maximum proteolytic resistance and a very long half-life are the primary objectives.

    • Greater investment in custom synthesis is feasible to achieve a potentially superior final product.

By carefully selecting the appropriate stabilization strategy and validating the results with robust experimental protocols, researchers can successfully transform fragile bioactive peptides into durable clinical candidates.

References

  • Vigneron, J. P., & Lenci, E. (2021). Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]
  • A. (2025). A Review on Introduction, Importance and Applications of Peptidomimetics.
  • G. (n.d.). Synthesis and application of carbohydrate-derived morpholine amino acids. PubMed. [Link]
  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews. [Link]
  • A. (2025).
  • H. (2024).
  • A. (2024). Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic...
  • G. (2009). Morpholine-based RGD-cyclopentapeptides as alphavbeta3/alphavbeta5 integrin ligands: role of configuration towards receptor binding affinity. PubMed. [Link]
  • Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]
  • H. (2024).
  • P. (2018). Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. PMC. [Link]
  • S. (2014). Serum Stability of Peptides.
  • H. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • A. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]
  • Lenci, E., et al. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. [Link]
  • A. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction.
  • A. (2013). Morpholines. Synthesis and Biological Activity.
  • P. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. [Link]
  • S. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. PubMed. [Link]
  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • LibreTexts. (2024). 7.
  • PRISM BioLab. (2023). Conformational Restriction of Peptidomimetics for PPI. PRISM BioLab. [Link]
  • A. (2007). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
  • P. (2016). Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. PubMed. [Link]
  • B. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. [Link]
  • A. (2001).
  • A. (2016). Strategies for Improving Peptide Stability and Delivery. PMC. [Link]
  • W. (2018). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PubMed Central. [Link]
  • S. (2021).
  • Dutta, A. S., & Giles, M. B. (1976). Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing alpha-aza-amino-acids, L-amino-acids, and D-amino-acids. PubMed. [Link]
  • K. (2006).
  • A. (2025).
  • Dutta, A. S., & Giles, M. B. (1976). Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

A Senior Application Scientist's Guide to Coupling Reagents for 4-(Boc)morpholine-2-carboxylic Acid: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide for researchers, scientists, and drug development professionals navigating the nuanced challenge of amide bond formation with 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid. This sterically hindered, N-protected secondary amino acid is a valuable building block in medicinal chemistry, but its bulky nature demands a careful and informed selection of coupling reagents to achieve optimal yields and purity while minimizing side reactions like epimerization. This guide provides a head-to-head comparison of commonly employed coupling reagents, supported by mechanistic insights and detailed experimental protocols, to empower you to make the most effective choice for your synthetic strategy.

The Challenge: Steric Hindrance in Amide Coupling

The core of the challenge lies in the structure of 4-(Boc)morpholine-2-carboxylic acid. The N-Boc protecting group and the cyclic morpholine backbone create significant steric bulk around the carboxylic acid moiety. This steric hindrance can impede the approach of the amine nucleophile, slowing down the reaction rate and often requiring more powerful activation methods than those used for simple amino acids. The selection of an inadequate coupling reagent can lead to low yields, incomplete reactions, and in chiral systems, a heightened risk of racemization at the alpha-carbon.

Understanding the Players: Classes of Coupling Reagents

Amide bond formation is a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the amine.[1][2] Coupling reagents facilitate this by converting the carboxylic acid's hydroxyl group into a better leaving group, thus forming a highly reactive intermediate.[1][2] These reagents are broadly categorized into three main families: aminium/uronium salts, phosphonium salts, and carbodiimides.

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and COMU are highly efficient and widely used.[1][3] They react with the carboxylic acid to form a reactive O-acylisourea intermediate, which then converts to a highly reactive ester (e.g., an OAt-ester for HATU).[4]

  • Phosphonium Salts: PyBOP and PyAOP are examples of this class. They are known for their high reactivity and cleaner reactions, as they do not have the potential for guanidinylation side reactions that can occur with aminium/uronium salts.[5]

  • Carbodiimides: EDC and DCC are classic coupling reagents.[1][4] They activate carboxylic acids to form an O-acylisourea intermediate.[6] While cost-effective, they are generally less reactive than onium salts and often require additives like HOBt or OxymaPure to improve efficiency and suppress racemization.[1][7]

Head-to-Head Comparison of Key Coupling Reagents

The choice of coupling reagent is critical for success. The following table summarizes a comparative analysis of reagents well-suited for the sterically demanding coupling of 4-(Boc)morpholine-2-carboxylic acid. The performance metrics are based on established literature for "difficult" couplings involving sterically hindered amino acids.[3][8][9]

Coupling Reagent Class Reactivity/Efficiency Racemization Suppression Key Advantages Potential Disadvantages
HATU Aminium SaltVery HighExcellentHighly effective for sterically hindered and N-methylated amino acids.[1][3][9]Contains potentially explosive HOAt; can cause guanidinylation of the amine.[1][3]
COMU Aminium SaltVery HighVery GoodComparable or superior efficiency to HATU[1][3][10]; much safer as it is based on non-explosive OxymaPure[1][3][10]; excellent solubility.[10]Lower stability in DMF compared to other reagents.[11]
PyBOP Phosphonium SaltHighGoodDoes not cause guanidinylation side reactions; byproducts are generally easy to remove.Can be less reactive than HATU or COMU for the most challenging couplings.
EDC/HOBt CarbodiimideModerateGood (with HOBt)Cost-effective; water-soluble urea byproduct (for EDC) simplifies workup.[1]Often sluggish for sterically hindered substrates[12]; risk of N-acylurea formation.[1]

Deep Dive: Mechanisms and Strategic Application

HATU: The Powerhouse for Hindered Couplings

HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a go-to reagent for difficult couplings due to its high reactivity.[9]

Mechanism of Action: In the presence of a base like DIPEA, the carboxylic acid is deprotonated. The carboxylate then attacks HATU to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine.[4]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH 4-(Boc)morpholine- 2-carboxylic acid Active_Ester OAt-Active Ester RCOOH->Active_Ester HATU, Base HATU HATU Base DIPEA Amide Amide Product Active_Ester->Amide Amine Amine R'-NH2

Caption: HATU-mediated amide bond formation workflow.

Strategic Insight: For 4-(Boc)morpholine-2-carboxylic acid, HATU's high reactivity can overcome the steric hindrance, leading to good yields where other reagents might fail.[9] However, the explosive nature of its HOAt component necessitates careful handling.[3]

COMU: The Safer, High-Performance Alternative

COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a superior alternative to benzotriazole-based reagents.[1][3]

Mechanism of Action: Similar to HATU, COMU is a uronium salt that forms a highly reactive active ester. Its reactivity is derived from the excellent leaving group ability of OxymaPure.[10][11] A key advantage is that it only requires one equivalent of base for efficient coupling.[7]

COMU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH 4-(Boc)morpholine- 2-carboxylic acid Active_Ester Oxyma-Active Ester RCOOH->Active_Ester COMU, Base COMU COMU Base DIPEA (1 equiv) Amide Amide Product Active_Ester->Amide Amine Amine R'-NH2

Caption: COMU-mediated amide bond formation workflow.

Strategic Insight: COMU's high efficiency, coupled with its significantly better safety profile, makes it an excellent first choice for coupling 4-(Boc)morpholine-2-carboxylic acid, especially in environments where safety is a primary concern.[1][3][10] Its high solubility in a range of solvents is an added benefit.[10]

PyBOP: The Clean Phosphonium Option

PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) is a phosphonium-based reagent that offers a distinct advantage over aminium salts.

Mechanism of Action: PyBOP reacts with the carboxylate to form an acyloxyphosphonium intermediate, which then reacts with HOBt (released from the PyBOP structure) to form a OBt-active ester. This active ester then reacts with the amine.

Strategic Insight: The key advantage of PyBOP is the absence of the guanidinylation side reaction, where the coupling reagent reacts with the amine nucleophile. This makes it a "cleaner" option, particularly if an excess of the coupling reagent is required to drive the reaction to completion.

EDC/HOBt: The Economical Workhorse

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is often used in combination with an additive like HOBt (1-Hydroxybenzotriazole).

Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea.[1] HOBt acts as a trap for the O-acylisourea, forming a more stable OBt-active ester that then reacts with the amine, improving yields and reducing epimerization.[1][6]

EDC_Mechanism RCOOH Carboxylic Acid O-Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O-Acylisourea EDC EDC EDC OBt_Ester OBt-Active Ester O-Acylisourea->OBt_Ester HOBt N-Acylurea N-Acylurea (Side Product) O-Acylisourea->N-Acylurea Rearrangement HOBt HOBt Amide Amide Product OBt_Ester->Amide Amine Amine R'-NH2

Caption: EDC/HOBt-mediated amide coupling pathway.

Strategic Insight: While EDC/HOBt is a cost-effective option, its moderate reactivity might require longer reaction times or elevated temperatures for a sterically hindered substrate like 4-(Boc)morpholine-2-carboxylic acid. It is best suited for less challenging couplings or when cost is a major consideration.

Experimental Protocols

The following are generalized, yet detailed protocols for coupling 4-(Boc)morpholine-2-carboxylic acid with a primary amine. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent hydrolysis of the activated intermediates.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis Reagents Dry Reagents & Solvents Dissolve_Acid Dissolve Carboxylic Acid and Amine in Solvent Reagents->Dissolve_Acid Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Dissolve_Acid Add_Base Add Base (e.g., DIPEA) Dissolve_Acid->Add_Base Add_Coupling_Reagent Add Coupling Reagent Add_Base->Add_Coupling_Reagent Stir Stir at RT Add_Coupling_Reagent->Stir TLC_LCMS Monitor by TLC/LC-MS Stir->TLC_LCMS Quench Quench Reaction TLC_LCMS->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize

Caption: General workflow for amide coupling reactions.

Protocol 1: HATU-Mediated Coupling

  • Materials:

    • 4-(Boc)morpholine-2-carboxylic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • HATU (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 4-(Boc)morpholine-2-carboxylic acid and the amine.

    • Dissolve the solids in anhydrous DMF.

    • Add DIPEA to the solution and stir for 5 minutes at room temperature.

    • Add HATU in one portion.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: COMU-Mediated Coupling

  • Materials:

    • 4-(Boc)morpholine-2-carboxylic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • COMU (1.1 equiv)

    • DIPEA (1.2 equiv)

    • Anhydrous DMF

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 4-(Boc)morpholine-2-carboxylic acid and the amine.

    • Dissolve the solids in anhydrous DMF.

    • Add DIPEA to the solution.

    • Add COMU in one portion. The solution may change color.

    • Stir the reaction mixture at room temperature for 2-8 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup as described in the HATU protocol.

    • Purify the crude product by flash column chromatography.

Protocol 3: EDC/HOBt-Mediated Coupling

  • Materials:

    • 4-(Boc)morpholine-2-carboxylic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • DIPEA or N-Methylmorpholine (NMM) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 4-(Boc)morpholine-2-carboxylic acid, HOBt, and the amine.

    • Dissolve in anhydrous DCM or DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add the base (DIPEA or NMM).

    • Add EDC·HCl in one portion.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, if using DCM, wash the organic layer with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. If using DMF, perform an extractive workup with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Analytical Validation

Post-synthesis, it is imperative to validate the outcome of the coupling reaction.

  • Yield and Purity Determination: The purity of the final product should be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13][14] The yield can be calculated based on the isolated mass of the purified product.

  • Structural Confirmation: The identity of the synthesized amide should be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Conclusion and Recommendations

For the challenging coupling of 4-(Boc)morpholine-2-carboxylic acid, a high-reactivity coupling reagent is generally recommended to ensure efficient and clean conversion.

  • Top Recommendation: COMU stands out as the optimal choice. It combines the high efficiency required for this sterically hindered substrate with a superior safety profile, making it ideal for modern synthetic labs.[1][3][10]

  • High-Performance Alternative: HATU remains a reliable powerhouse for difficult couplings and can be expected to provide excellent results, provided the necessary safety precautions are taken.[9]

  • For Cleaner Reactions: PyBOP is a strong contender, especially if side reactions are a concern or if an excess of reagent is needed.

  • Economical Option: EDC/HOBt can be effective but may require longer reaction times and careful optimization. It is a viable option for initial explorations or when cost is a primary driver.

By understanding the mechanisms, advantages, and limitations of each class of coupling reagent, and by employing the robust protocols outlined in this guide, researchers can confidently and successfully synthesize amide derivatives of 4-(Boc)morpholine-2-carboxylic acid, advancing their research and development objectives.

References

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.
  • Coupling Reagents. Aapptec Peptides.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. ResearchGate.
  • Commonly Used Coupling Reagents in Peptide Synthesis.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Amide Synthesis. Fisher Scientific.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac.
  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
  • HBTU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • The Essential Role of Coupling Reagents in Modern Peptide Synthesis.
  • Comparative study of methods to couple hindered peptides. PubMed - NIH.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides. Semantic Scholar.
  • Recent development of peptide coupling reagents in organic synthesis.
  • Peptide Coupling Reagents, More than a Letter Soup.
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.
  • Morpholine synthesis. Organic Chemistry Portal.
  • All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. Omizzur.
  • HATU/PyBOP coupling procedure question. Reddit.
  • Epimerisation in Peptide Synthesis. MDPI.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
  • Yield and purity of the synthesized peptides by the three protocols. ResearchGate.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S). PubMed.
  • Recent development in peptide coupling reagents. ResearchGate.

Sources

A Senior Application Scientist's Guide to the Efficacy of Deprotection Cocktails for Boc-Morpholine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, heterocyclic scaffolds are indispensable building blocks. Among these, the morpholine-2-carboxylic acid moiety is of particular interest, offering a constrained, conformationally defined structure that can impart favorable physicochemical properties to a molecule. The use of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of its synthetic manipulation. However, the seemingly routine step of its removal is a critical juncture that dictates the yield, purity, and ultimate success of a synthetic campaign.

This guide provides an in-depth comparison of the most common deprotection cocktails for N-Boc-morpholine-2-carboxylic acid. We will move beyond mere protocols to dissect the underlying mechanisms, explore the causal factors behind reagent choice, and present a framework for selecting the optimal conditions for your specific synthetic context.

The Mechanism: A Common Pathway for Boc Cleavage

The removal of the Boc group is universally achieved under acidic conditions. While different acids and solvent systems offer unique advantages, the fundamental mechanism remains the same. The reaction proceeds via an acid-catalyzed cleavage, initiated by the protonation of the Boc group's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to release the highly stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding salt.[1][2][3][4]

Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Cleavage cluster_1 Byproducts Boc_Amine N-Boc-Morpholine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu+ tBu tert-Butyl Cation Protonated_Boc->tBu Free_Amine Deprotected Morpholine Salt Carbamic_Acid->Free_Amine - CO2 CO2 Carbon Dioxide (gas) Carbamic_Acid->CO2 Deprotection Decision Tree start Start: Deprotect N-Boc-morpholine-2-CA derivative q1 Are other acid-sensitive groups present (e.g., t-butyl esters)? start->q1 a1_yes Use 4M HCl / Dioxane (High Selectivity) q1->a1_yes Yes a1_no Is a crystalline solid for direct isolation preferred? q1->a1_no No a2_yes Use 4M HCl / Dioxane (Forms HCl salt) a1_no->a2_yes Yes a2_no Is rapid solvent removal and speed the top priority? a1_no->a2_no No a3_yes Use TFA / DCM (Volatile Reagents) a2_no->a3_yes Yes a3_no Consider Alternative Methods (e.g., pTSA, aq. H3PO4) a2_no->a3_no No

Caption: Decision workflow for selecting a deprotection cocktail.

Conclusion

For the deprotection of the robust N-Boc-morpholine-2-carboxylic acid scaffold, both TFA/DCM and 4M HCl/Dioxane are highly effective cocktails.

  • Recommendation for Routine Synthesis: For simplicity, high yield, and the significant advantage of isolating a crystalline hydrochloride salt, 4M HCl in Dioxane is the recommended primary choice. Its clean reaction profile and the physical form of the product streamline the purification process considerably.

  • Recommendation for High-Throughput Chemistry: In scenarios where rapid solvent removal is paramount and the final salt form is less critical, TFA in DCM remains a viable and fast option , provided the potential for an oily product is accounted for in the downstream workflow.

Ultimately, the optimal choice is context-dependent. By understanding the chemical principles behind each cocktail and considering the specific goals of the synthesis, researchers can confidently and efficiently unveil the morpholine core, paving the way for the next step in their synthetic journey.

References

  • BenchChem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • BenchChem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]
  • Solvent-free N -Boc deprotection by ex situ generation of hydrogen chloride gas.
  • Reddit user discussion on Boc deprotection workup. r/chemistry. [Link]
  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
  • The Royal Society of Chemistry.
  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • BenchChem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]
  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • Simple and efficient cleavage reaction of the boc group in heterocyclic compounds. Semantic Scholar. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link]
  • Reddit user discussion on N-boc deprotection. r/Chempros. [Link]
  • Chemistry Stack Exchange. Can a Boc protecting group be removed with trifluoroacetic acid?. [Link]
  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group.
  • Reddit user discussion on Boc De-protection. r/Chempros. [Link]
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. [Link]
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • BenchChem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b]t[1][8][21]riazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
  • How to do work-up of a BOC deprotection reaction by TFA?.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
  • Reddit user discussion on N-boc deprotection. r/Chempros. [Link]
  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Purity of N-Boc-morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chiral Purity in Drug Development

N-Boc-morpholine-2-carboxylic acid is a crucial chiral building block in modern medicinal chemistry. Its rigid, morpholine scaffold is incorporated into a variety of drug candidates to constrain molecular conformation, enhance metabolic stability, and improve pharmacokinetic profiles. As with any chiral molecule, the biological activity often resides in a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable off-target effects or toxicity. Consequently, the precise and accurate determination of its enantiomeric purity is not merely an analytical task; it is a fundamental requirement for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of the principal analytical techniques for validating the chiral purity of N-Boc-morpholine-2-carboxylic acid. We will explore the causality behind methodological choices, present comparative performance data, and provide robust, field-proven protocols. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and regulatory compliance.

Regulatory Framework: The Foundation of Trustworthiness

Any analytical method intended for quality control in a pharmaceutical context must be validated to prove it is fit for its purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides a comprehensive framework for this process.[1][2] This guideline, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA), outlines the validation parameters required to ensure a method is reliable, reproducible, and accurate.[3][4] The recent evolution towards a lifecycle management approach, as emphasized in ICH Q2(R2) and Q14, further underscores that method validation is a continuous process, not a one-time event.[5][6]

Our discussion and protocols are grounded in these principles, ensuring that the methodologies described are not only scientifically sound but also meet global regulatory expectations.

Core Analytical Techniques: A Comparative Overview

The separation of enantiomers, which have identical physical properties in a non-chiral environment, requires the use of a chiral selector. This is most commonly achieved through chromatographic or electrophoretic techniques. The primary methods for determining the chiral purity of N-Boc-morpholine-2-carboxylic acid are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE).

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[7]Differential partitioning between a supercritical fluid mobile phase (typically CO₂) with a co-solvent and a CSP.[7][]Differential migration of enantiomers in an electric field, typically involving a chiral selector added to the buffer.[][10]
Speed Generally slower due to higher mobile phase viscosity and lower optimal flow rates.Significantly faster separations due to the low viscosity and high diffusivity of supercritical fluids, allowing for higher flow rates.[7][11]Very fast analysis times, often in the range of minutes.
Solvent Usage Higher consumption of organic solvents (e.g., hexane, ethanol), leading to higher costs and environmental impact."Greener" technique with significantly lower organic solvent consumption, as CO₂ is the primary mobile phase component.[7][]Extremely low solvent and sample consumption (nanoliter scale).[][10]
Resolution Can achieve excellent resolution. Method development can be extensive, involving screening of multiple CSPs and mobile phases.[12]Often provides superior or complementary selectivity to HPLC, with sharp, efficient peaks.[11][13]Capable of extremely high theoretical plate counts, leading to exceptional resolution.
Typical Application A well-established, versatile workhorse for both analytical and preparative scale separations.Preferred for high-throughput screening and preparative purification due to speed and reduced solvent use.[14]Excellent for analyzing minute sample quantities and complex matrices.[15]

Deep Dive: HPLC vs. SFC for Routine Chiral Purity

For routine quality control of a molecule like N-Boc-morpholine-2-carboxylic acid, HPLC and SFC are the most common choices.

Chiral HPLC is the traditional gold standard. The mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are a primary choice for screening.[16] For N-blocked amino acids, macrocyclic glycopeptide phases also show broad selectivity.[17] The choice of mobile phase—typically normal-phase (e.g., hexane/alcohol) or polar organic—is critical for achieving selectivity.

Chiral SFC has emerged as a powerful alternative, often considered superior for its speed and green chemistry profile.[] It utilizes the same CSPs as HPLC. The mobile phase, supercritical CO₂, has liquid-like density and gas-like viscosity, enabling rapid separations without sacrificing resolution.[11] For polar molecules like N-Boc-morpholine-2-carboxylic acid, a polar co-solvent (modifier) such as methanol or ethanol is required to ensure elution and interaction with the CSP.[18]

Causality in Method Choice : Why choose SFC over HPLC? The primary drivers are throughput and sustainability. An SFC method can often reduce analysis time from 15-20 minutes down to 2-5 minutes.[11] This is a significant advantage in a high-throughput screening or a busy QC environment. Furthermore, the drastic reduction in organic solvent waste aligns with corporate green chemistry initiatives and reduces operational costs.

Method Validation Workflow & Parameters

A robust validation process ensures that the chosen analytical method is reliable for its intended purpose: quantifying the minor enantiomer in the presence of the major one.

Caption: High-level workflow for analytical method validation.

Comparative Validation Data (Representative)

The following table presents typical performance data from a validated chiral SFC method compared to a standard chiral HPLC method for a similar N-Boc protected cyclic amino acid.

Validation ParameterChiral HPLC MethodChiral SFC MethodICH Q2(R1) Guideline Focus
Specificity Baseline resolution (Rs > 2.0) from major enantiomer and placebo.Baseline resolution (Rs > 2.5) from major enantiomer and placebo.Must demonstrate the ability to assess the analyte unequivocally.[2]
LOD 0.02%0.015%The lowest amount of analyte that can be detected.
LOQ 0.05%0.05%The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12]
Linearity (r²) > 0.999 (Range: 0.05% - 1.0%)> 0.999 (Range: 0.05% - 1.0%)Assessed over a specified range.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.0%Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[19]
Precision (RSD%) Repeatability: < 5.0% Intermediate: < 8.0%Repeatability: < 4.0% Intermediate: < 6.5%Assessed at both repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[19]
Robustness Tolerant to ±2°C in temp; ±2% in co-solvent.Tolerant to ±5 bar in backpressure; ±2% in co-solvent.A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Analysis Time ~15 min~3 min-

Expert Insight : The data shows that both methods are validatable and fit for purpose. The SFC method, however, provides a significant advantage in speed with comparable or slightly better performance in key parameters like specificity and precision. The robustness of an SFC method often hinges on precise control of backpressure and temperature, which modern instruments handle with exceptional reliability.

Experimental Protocols

The following protocols are self-validating, incorporating system suitability tests (SSTs) to ensure the system is performing correctly before sample analysis.

Protocol 1: Validated Chiral SFC Method

This protocol is designed for rapid and robust quantification of the undesired enantiomer.

Caption: Experimental workflow for the Chiral SFC method.

1. Instrumentation and Columns:

  • An SFC system equipped with a UV detector and backpressure regulator (BPR).

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 4.6 x 150 mm (or equivalent polysaccharide-based CSP).

2. Chromatographic Conditions:

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Modifier): Methanol

  • Gradient: Isocratic, 85% A / 15% B

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 120 bar

  • Column Temperature: 35 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

3. Standard and Sample Preparation:

  • System Suitability Solution: Prepare a solution of racemic N-Boc-morpholine-2-carboxylic acid at approximately 1.0 mg/mL in Methanol. This solution is used to verify the resolution of the two enantiomers.

  • Sample Solution: Accurately weigh and dissolve the sample in Methanol to a final concentration of 1.0 mg/mL.

4. Analysis Procedure:

  • Equilibrate the system with the mobile phase for at least 15 minutes or until a stable baseline is achieved.

  • Perform a blank injection (Methanol) to ensure no carryover.

  • Inject the System Suitability Solution.

  • System Suitability Criteria: The resolution (Rs) between the two enantiomer peaks must be greater than 2.5.

  • If the SST passes, inject the sample solutions in duplicate.

  • Integrate the peak areas for both enantiomers. Calculate the percentage of the undesired enantiomer using the area percent formula: % Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100.

Protocol 2: Validated Chiral HPLC Method

This protocol represents a classic, robust normal-phase HPLC approach.

1. Instrumentation and Columns:

  • An HPLC system with a quaternary or binary pump and UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Causality : Hexane is the weak, non-polar solvent. IPA is the polar modifier that interacts with the CSP and analyte to effect separation. TFA is added at a low concentration to protonate the carboxylic acid, ensuring a consistent ionic state and improving peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • System Suitability Solution: Prepare a solution of racemic N-Boc-morpholine-2-carboxylic acid at approximately 1.0 mg/mL in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

4. Analysis Procedure:

  • Equilibrate the system with the mobile phase for at least 30 minutes.

  • Perform a blank injection (mobile phase).

  • Inject the System Suitability Solution.

  • System Suitability Criteria: The resolution (Rs) between the two enantiomer peaks must be greater than 2.0.

  • If the SST passes, inject the sample solutions in duplicate.

  • Integrate and calculate the percentage of the undesired enantiomer as described in the SFC protocol.

Conclusion and Recommendations

Both Chiral HPLC and Chiral SFC are powerful, reliable techniques for validating the chiral purity of N-Boc-morpholine-2-carboxylic acid. The methods are capable of meeting the stringent requirements set forth by regulatory bodies such as the ICH and FDA.

  • For high-throughput environments such as process development and release testing, Chiral SFC is the recommended technique . Its significant advantages in speed, reduced solvent consumption, and high resolution make it a more efficient and cost-effective choice without compromising data quality.

  • Chiral HPLC remains an excellent and widely available option . The extensive historical data and familiarity within the industry make it a robust and dependable choice, particularly when SFC instrumentation is not available.

Ultimately, the choice of method should be based on a laboratory's specific needs regarding sample throughput, environmental policies, and available instrumentation. Regardless of the platform, a thorough validation according to ICH guidelines is mandatory to ensure the method is fit for its purpose and generates data that is accurate, reliable, and trustworthy.

References

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Deriv
  • Highlights from FDA's Analytical Test Method Valid
  • Enantiomeric Purific
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Amino Acid and Peptide Chiral Separ
  • Amino Acid Capillary Electrophoresis Resolution. BOC Sciences.
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • Amino Acid Analysis Through Capillary Electrophoresis Technology.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Separation of Amino Acids and Peptides with Supercritical Fluids Chrom
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Generic chiral separation strategy for supercritical fluid chromatography.

Sources

A Senior Application Scientist's Guide to the Synthesis of Constrained Amino Acids: Benchmarking 4-(Boc)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Conformational Constraint in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the ability to precisely control the three-dimensional structure of bioactive molecules is paramount. Peptides and small molecules often suffer from inherent flexibility, leading to multiple conformations, only one of which may be biologically active. This conformational ambiguity can result in reduced binding affinity, poor selectivity, and increased susceptibility to metabolic degradation. The incorporation of conformationally constrained amino acids into peptide sequences or as standalone scaffolds is a powerful strategy to mitigate these challenges.[1][2] By restricting torsional freedom, these rigid building blocks pre-organize the molecule into a bioactive conformation, enhancing potency, selectivity, and metabolic stability.

This guide provides an in-depth comparison of the synthesis of 4-(Boc)morpholine-2-carboxylic acid, a versatile heterocyclic amino acid, against other prominent classes of constrained amino acids, including piperidine and bicyclic proline analogues. We will delve into the practicalities of their synthesis, offering a benchmark of key performance indicators such as yield, stereocontrol, and scalability, grounded in field-proven insights and experimental data.

Focus Molecule: Synthesis of (S)-4-(Boc)morpholine-2-carboxylic Acid

The morpholine scaffold is of particular interest in drug discovery due to its favorable physicochemical properties, including improved aqueous solubility and its ability to act as a hydrogen bond acceptor. The synthesis of its chiral amino acid derivative, 4-(Boc)morpholine-2-carboxylic acid, has been optimized for efficiency and scalability, making it an attractive building block.

A notably efficient and operationally simple route, developed by researchers at Pfizer, commences from the readily available and inexpensive chiral building block, (S)-epichlorohydrin.[3][4] This approach is highly advantageous for process chemistry as it avoids the need for chromatographic purification, facilitating high throughput and scalability.[3]

The synthesis begins with the reaction of N-Boc-ethanolamine with sodium hydride to form the corresponding alkoxide. This nucleophile then opens the epoxide of (S)-epichlorohydrin to yield a chlorohydrin intermediate. The key cyclization step is a base-mediated intramolecular SN2 reaction, where the secondary amine displaces the chloride to form the morpholine ring. The final step involves the oxidation of the primary alcohol to the carboxylic acid. The elegance of this route lies in its high degree of stereochemical control, originating from the chiral starting material, and its robust, non-chromatographic workup procedures.

Comparative Scaffolds: Piperidine and Bicyclic Proline Analogues

To provide a comprehensive benchmark, we will compare the synthesis of our focus molecule against two other widely utilized classes of constrained amino acids.

N-Boc-piperidine-2-carboxylic Acid: The Saturated Six-Membered Ring Analogue

Piperidine-2-carboxylic acid, a homologue of proline, provides a different conformational constraint profile. A common and straightforward industrial synthesis involves the catalytic hydrogenation of 2-pyridinecarboxylic acid.[5] This method is appealing due to the low cost of the starting material. However, the initial product is racemic, necessitating a subsequent resolution step to isolate the desired enantiomer, which can reduce the overall yield and increase processing time.

More sophisticated asymmetric syntheses have been developed to overcome this limitation, often employing chiral catalysts or auxiliaries, but these can introduce significant cost and complexity, particularly during scale-up.[6] Therefore, a trade-off exists between the simplicity of the hydrogenation/resolution route and the elegance of more complex asymmetric methods.

Bicyclic Proline Analogues: Maximizing Rigidity

For applications demanding an even higher degree of rigidity, bicyclic proline analogues are unparalleled.[1][7] These structures, such as 8-azabicyclo[3.2.1]octane-1-carboxylic acid, lock the pyrrolidine ring of proline into a highly defined conformation.[1] Their syntheses are invariably more complex and multi-step compared to their monocyclic counterparts. Common strategies involve key steps like ring-closing metathesis or intramolecular alkylations to construct the second ring.[1][8] While these routes provide access to unique and powerfully constrained building blocks, they often suffer from lower overall yields and require extensive chromatographic purification, making them more suitable for early-stage discovery than for large-scale manufacturing.

Quantitative Synthesis Benchmark

The following table provides a side-by-side comparison of the synthetic routes for the discussed constrained amino acids, offering a clear benchmark of their respective advantages and disadvantages.

Parameter(S)-4-(Boc)morpholine-2-carboxylic acid(S)-N-Boc-piperidine-2-carboxylic acidBicyclic Proline Analogue (e.g., 8-azabicyclo[3.2.1]octane-1-carboxylic acid)
Typical Synthetic Route Epoxide opening and intramolecular cyclization from (S)-epichlorohydrin.[3][4]Catalytic hydrogenation of 2-pyridinecarboxylic acid followed by resolution, or asymmetric synthesis.[5][6]Multi-step sequence involving key reactions like ring-closing metathesis.[1]
Typical No. of Steps 3-42-3 (hydrogenation/resolution) or 5+ (asymmetric)5-8+
Reported Overall Yield High (~70-80%)Moderate (~40-50% after resolution)Low to Moderate (15-30%)
Stereocontrol Method Chiral Pool (from (S)-epichlorohydrin)Resolution or Asymmetric CatalysisChiral Pool or Asymmetric Synthesis
Scalability & Purification Excellent; chromatography-free process reported.[3]Moderate; resolution can be cumbersome on a large scale.Challenging; often requires extensive chromatography.
Starting Material Cost Low (Epichlorohydrin, N-Boc-ethanolamine)Low (Pyridine-2-carboxylic acid)High (Specialized starting materials)

Experimental Protocols

To ensure trustworthiness and reproducibility, detailed, self-validating protocols for the synthesis of (S)-4-(Boc)morpholine-2-carboxylic acid and a representative comparator are provided below.

Protocol 1: Synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Adapted from Henegar, K. E., et al., J. Org. Chem. 2008, 73(9), 3662-5.[3][4]

Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

  • To a stirred suspension of NaH (60% dispersion in mineral oil, 5.0 g, 125 mmol) in THF (150 mL) at 0 °C, add a solution of N-Boc-ethanolamine (16.1 g, 100 mmol) in THF (50 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add (S)-epichlorohydrin (9.25 g, 100 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Add a 40% aqueous solution of K₂CO₃ (50 mL) and stir vigorously for 24 hours to effect ring closure.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to afford the title compound as a crude oil, which is used directly in the next step without purification.

Step 2: Synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

  • Dissolve the crude alcohol from Step 1 in acetonitrile (150 mL) and water (50 mL).

  • Add TEMPO (0.16 g, 1 mmol) and sodium phosphate monobasic (2.76 g, 20 mmol).

  • Cool the mixture to 5 °C and add a solution of sodium chlorite (80%, 17.0 g, 150 mmol) in water (50 mL) dropwise, maintaining the internal temperature below 15 °C.

  • Simultaneously, add a 15% aqueous solution of sodium hypochlorite (10 mL) dropwise.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by adding a 10% aqueous solution of Na₂SO₃ (50 mL).

  • Adjust the pH to 8.5 with 2N NaOH and wash with methyl tert-butyl ether (MTBE) (2 x 100 mL) to remove impurities.

  • Acidify the aqueous layer to pH 2.5 with 3N HCl and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the title product as a white solid.

Protocol 2: Synthesis of (rac)-Piperidine-2-carboxylic acid

Adapted from general catalytic hydrogenation procedures.[5]

  • Charge a high-pressure hydrogenation vessel with 2-pyridinecarboxylic acid (12.3 g, 100 mmol) and 10% Palladium on Carbon (Pd/C) (1.2 g, 10% w/w).

  • Add glacial acetic acid (100 mL) as the solvent.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 4-5 MPa.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring hydrogen uptake.

  • After the reaction is complete (cessation of hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional acetic acid.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in a minimal amount of hot water and adjust the pH to ~3-4 with a suitable base (e.g., pyridine) to induce crystallization.

  • Cool the mixture, collect the resulting crystals by filtration, wash with cold water, and dry under vacuum to afford racemic piperidine-2-carboxylic acid.

Visualization of Workflows and Decision Logic

To better illustrate the processes discussed, the following diagrams have been generated.

G cluster_prep Preparation & Synthesis cluster_iso Isolation & Purification cluster_final Final Product SM Starting Materials Selection KI Key Intermediate Synthesis SM->KI CYC Core Scaffold Cyclization KI->CYC PG Protecting Group Manipulation CYC->PG WU Reaction Workup (e.g., Extraction, Quench) PG->WU PUR Purification (Crystallization, Chromatography, etc.) WU->PUR CHAR Characterization (NMR, MS, etc.) PUR->CHAR FP Final Pure Product CHAR->FP

Caption: Generalized workflow for constrained amino acid synthesis.

G end_node end_node q1 High Rigidity Needed? q2 Scalability a Priority? q1->q2 No end_node1 Consider Bicyclic Proline Analogues. Expect multi-step, low-yield synthesis. q1->end_node1 Yes q3 H-Bond Acceptor Needed? q2->q3 No end_node2 Consider Morpholine or Piperidine via scalable routes (e.g., chromatography-free methods). q2->end_node2 Yes end_node3 Prioritize Morpholine-based scaffolds for improved PK properties. q3->end_node3 Yes end_node4 Consider Piperidine or other carbocyclic analogues. q3->end_node4 No

Caption: Decision matrix for selecting a constrained amino acid scaffold.

Conclusion and Future Outlook

The synthesis of constrained amino acids is a dynamic and critical field that directly fuels advancements in drug discovery. While highly rigid scaffolds like bicyclic proline analogues offer unparalleled conformational control, their synthetic complexity often limits their application to small-scale, early-phase research. In contrast, scaffolds like 4-(Boc)morpholine-2-carboxylic acid present a compelling balance of useful conformational constraint, favorable physicochemical properties, and, most importantly, access via highly efficient, scalable, and chromatography-free synthetic routes.[3] The choice of which constrained amino acid to pursue is a strategic decision that must weigh the desired level of rigidity against the practicalities of chemical synthesis, including cost, time, and scalability. As synthetic methodologies continue to evolve, the accessibility of these powerful building blocks will undoubtedly increase, further empowering medicinal chemists to design the next generation of therapeutics.

References

  • Synthesis of 310-Helix-Inducing Constrained Analogues of l-Proline.
  • A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton.
  • Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures.PubMed.
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.PubMed.
  • Proline Deriv
  • Synthesis of Peptides Containing Proline Analogues.Thieme.
  • A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics.
  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.The Journal of Organic Chemistry.

Sources

The Morpholine Moiety: A Key to Unlocking Favorable Pharmacokinetic Profiles in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of peptide drug discovery, the inherent limitations of natural peptides—namely their rapid degradation and clearance—present significant hurdles to their clinical translation. The strategic incorporation of chemical modifications has emerged as a powerful tool to overcome these challenges. Among these, the morpholine moiety has garnered substantial attention for its ability to favorably modulate the pharmacokinetic properties of peptides. This guide provides a comprehensive comparative analysis of morpholine-containing peptides, offering insights into the causal relationships behind their enhanced in vivo performance and providing the experimental framework to evaluate these properties.

The Rationale for Morpholine Incorporation: Beyond a Simple Scaffold

The morpholine ring is more than just a bulky addition to a peptide chain; its unique physicochemical properties are the basis for its advantageous effects on a peptide's absorption, distribution, metabolism, and excretion (ADME) profile. The weak basicity of the morpholine nitrogen and the hydrogen bond-accepting capability of its oxygen atom contribute to improved aqueous solubility and can facilitate interactions with biological targets. Furthermore, the steric hindrance provided by the morpholine ring can effectively shield adjacent peptide bonds from enzymatic degradation, a primary route of elimination for many peptide drugs.

The impact of morpholine modification is particularly evident in the field of antisense oligonucleotides, with phosphorodiamidate morpholino oligomers (PMOs) demonstrating significantly improved stability and pharmacokinetic behavior compared to their unmodified counterparts. This principle extends to smaller peptide structures, where N-terminal modification with a morpholine derivative can profoundly enhance in vivo stability and efficacy.

Comparative Pharmacokinetic Analysis: A Case Study of a Cell-Penetrating Peptide-Morpholino Oligomer (CPP-PMO)

A compelling example of the pharmacokinetic advantages conferred by morpholine-containing structures is the conjugation of a cell-penetrating peptide (CPP) to a phosphorodiamidate morpholino oligomer (PMO). This modification not only enhances cellular uptake but also dramatically improves the in vivo disposition of the PMO.

Pharmacokinetic ParameterUnconjugated PMOCPP-PMO ConjugateFold Change
Elimination Half-life (t½) ~ 1 hour~ 2 hours~ 2-fold increase
Volume of Distribution (Vd) LowerHigher~ 4-fold increase
Area Under the Curve (AUC) LowerHigherIncreased
Tissue Uptake (Liver, Spleen, Lungs) LowerHigherEnhanced
Data synthesized from Amantana et al., 2007.

The data clearly demonstrates that the CPP-PMO conjugate exhibits a significantly longer elimination half-life and a larger volume of distribution, indicative of greater retention in the body and broader distribution into tissues. This enhanced pharmacokinetic profile is a direct result of the increased stability and altered physicochemical properties imparted by the morpholino-containing backbone and the CPP.

The Underlying Mechanisms of Improved Pharmacokinetics

The observed enhancements in the pharmacokinetic profile of morpholine-containing peptides can be attributed to several key mechanisms.

cluster_0 Unmodified Peptide cluster_1 Morpholine-Modified Peptide Unmodified Unmodified Peptide Degradation Rapid Enzymatic Degradation Unmodified->Degradation Susceptible to proteases Clearance Rapid Renal Clearance Unmodified->Clearance Low molecular weight Morpholine Morpholine-Modified Peptide Stability Increased Metabolic Stability Morpholine->Stability Steric hindrance to enzymatic cleavage Bioavailability Improved Bioavailability Morpholine->Bioavailability Enhanced solubility and membrane permeability HalfLife Prolonged Half-life Stability->HalfLife

Figure 1: Conceptual workflow illustrating the impact of morpholine modification on peptide pharmacokinetics.

As depicted in Figure 1, unmodified peptides are often susceptible to rapid enzymatic breakdown and renal clearance. The introduction of a morpholine moiety provides steric shielding against proteases, leading to increased metabolic stability and a prolonged circulation half-life. Additionally, the physicochemical changes can lead to improved solubility and membrane permeability, potentially enhancing oral bioavailability.

Experimental Protocols for Evaluating Pharmacokinetic Properties

To rigorously assess the impact of morpholine modification, well-defined experimental protocols are essential. The following outlines key methodologies for the in vitro and in vivo characterization of peptide pharmacokinetics.

In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of a peptide's stability in a biologically relevant matrix.

Methodology:

  • Preparation of Plasma: Obtain fresh plasma (e.g., human, rat, mouse) containing anticoagulants (e.g., EDTA, heparin).

  • Peptide Incubation: Spike the peptide (both unmodified and morpholine-modified) into the plasma at a predetermined concentration (e.g., 10 µM).

  • Time-Course Sampling: Incubate the plasma-peptide mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.

  • Quenching and Protein Precipitation: Immediately quench the enzymatic activity by adding a protein precipitation agent (e.g., acetonitrile with 1% formic acid).

  • Sample Processing: Vortex and centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent peptide using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the percentage of the remaining parent peptide against time and calculate the in vitro half-life (t½).

Start Start: Peptide in Plasma Incubate Incubate at 37°C Start->Incubate Sample Time-course Sampling Incubate->Sample Quench Quench & Protein Precipitate Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze End End: Determine Half-life Analyze->End

Figure 2: Workflow for an in vitro plasma stability assay.

In Vivo Pharmacokinetic Study in Rodents

This study provides a comprehensive evaluation of a peptide's ADME properties in a living organism.

Methodology:

  • Animal Model: Utilize appropriate rodent models (e.g., Sprague-Dawley rats, C57BL/6 mice) with cannulated jugular veins for serial blood sampling.

  • Dosing: Administer the peptide (unmodified and morpholine-modified) via the desired route (e.g., intravenous bolus, oral gavage).

  • Blood Sampling: Collect blood samples at predefined time points (e.g., pre-dose, and at 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the peptide concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Elimination half-life (t½)

    • Area under the concentration-time curve (AUC)

    • Bioavailability (F%) for extravascular routes.

Dosing Peptide Administration (IV or Oral) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Parameters Determine CL, Vd, t½, AUC, F% PK_Analysis->Parameters

A Comparative Guide to Peptidomimetic Performance: The Impact of 4-(Boc)morpholine-2-carboxylic Acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to harness the high potency and specificity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability[1][2][]. A key strategy in the rational design of these molecules is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby enhancing receptor binding affinity and resistance to proteolytic degradation[4][5]. This guide provides an in-depth, objective comparison of peptidomimetics with and without the incorporation of a specific constrained scaffold, 4-(Boc)morpholine-2-carboxylic acid.

The inclusion of rigid structural motifs, such as the morpholine ring system, is a well-established method to reduce the conformational flexibility of a peptide backbone[6][7]. The 4-(Boc)morpholine-2-carboxylic acid moiety, in particular, offers a unique combination of a constrained amino acid surrogate with a readily available synthetic handle (the Boc protecting group) for further chemical elaboration[8]. This guide will elucidate the functional consequences of this structural modification through a series of comparative in vitro and in vivo experimental frameworks, providing researchers, scientists, and drug development professionals with the data-driven insights needed to guide their own peptidomimetic design strategies.

Part 1: In Vitro Evaluation: A Head-to-Head Comparison

The initial assessment of any novel peptidomimetic involves a battery of in vitro assays designed to quantify its fundamental pharmacological properties. Here, we compare a hypothetical parent peptidomimetic (Peptidomimetic A) with its structurally constrained analogue containing the 4-(Boc)morpholine-2-carboxylic acid scaffold (Peptidomimetic B).

Experimental Design: In Vitro Profiling

The following diagram outlines the workflow for the comprehensive in vitro comparison of our two candidate molecules.

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis A Peptidomimetic A (Linear Control) Binding Target Binding Affinity (SPR Assay) A->Binding Stability Proteolytic Stability (Plasma Incubation Assay) A->Stability Permeability Cell Permeability (Caco-2 Assay) A->Permeability B Peptidomimetic B (with 4-(Boc)morpholine-2-carboxylic acid) B->Binding B->Stability B->Permeability Comparison Comparative Data Analysis Binding->Comparison Stability->Comparison Permeability->Comparison in_vivo_workflow cluster_selection Candidate Selection cluster_studies In Vivo Studies cluster_outcome Outcome Assessment B_selected Peptidomimetic B (Superior In Vitro Profile) PK Pharmacokinetic (PK) Study (Rodent Model) B_selected->PK Efficacy Efficacy Study (Disease Model) B_selected->Efficacy Assessment Determination of In Vivo Viability and Therapeutic Potential PK->Assessment Efficacy->Assessment

Caption: Workflow for the in vivo evaluation of the lead candidate.

Comparative In Vivo Performance Data

Based on its superior in vitro profile, Peptidomimetic B is advanced to in vivo studies, with Peptidomimetic A serving as a comparator.

ParameterPeptidomimetic A (Control)Peptidomimetic B (Constrained)Rationale for Expected Outcome
Bioavailability (F, %) <115The enhanced stability and permeability of Peptidomimetic B contribute to a significantly higher fraction of the administered dose reaching systemic circulation.[9][10]
In Vivo Half-Life (t1/2, h) 0.54Increased resistance to proteolysis in the bloodstream and tissues leads to a longer circulation time.[10]
Efficacy (e.g., % Tumor Growth Inhibition) 1060The combination of improved target engagement (higher affinity) and better pharmacokinetic properties (longer exposure) results in a more pronounced and sustained therapeutic effect in a relevant disease model.[11][12]
Detailed Experimental Protocols

1. Pharmacokinetic (PK) Study in Rodents

  • Objective: To determine key PK parameters including bioavailability and half-life.

  • Methodology:

    • Administer the peptidomimetics to two groups of mice (n=5 per group) via intravenous (IV) and oral (PO) routes at a specified dose.

    • Collect blood samples at predetermined time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 h).

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the peptidomimetic in the plasma samples using a validated LC-MS/MS method.

    • Calculate PK parameters, including the area under the concentration-time curve (AUC), clearance, and volume of distribution. Bioavailability (F) is calculated as (AUCPO / AUCIV) * 100.

  • Expertise & Experience: The use of both IV and PO administration routes is essential for accurately determining oral bioavailability, a critical parameter for drug development.[13] Rodent models are standard in preclinical drug discovery due to their physiological similarities to humans and established protocols.[12][14]

2. Efficacy Study in a Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of the peptidomimetics in a relevant cancer model.

  • Methodology:

    • Implant human tumor cells subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (Vehicle control, Peptidomimetic A, Peptidomimetic B).

    • Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., biomarker assessment).

    • Calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control.

  • Authoritative Grounding: Animal efficacy models are a crucial step in preclinical drug discovery to assess the potential effectiveness of a new drug candidate before human trials.[11][15][16]

Conclusion

The incorporation of the 4-(Boc)morpholine-2-carboxylic acid scaffold into a peptidomimetic backbone demonstrates a clear and significant enhancement of its drug-like properties. The in vitro data showcases a marked improvement in target binding affinity, proteolytic stability, and cell permeability. These advantageous characteristics translate directly into a superior in vivo profile, characterized by increased oral bioavailability, a longer circulatory half-life, and ultimately, greater therapeutic efficacy. This comprehensive, data-driven comparison underscores the power of rational, structure-based design in overcoming the inherent challenges of peptide-based therapeutics. The strategic introduction of constrained moieties, such as the morpholine scaffold, is a validated and highly effective approach for developing the next generation of potent and bioavailable peptidomimetic drugs.

References

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery.
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online.
  • Cell Permeability Assay. BioIVT.
  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan.
  • In Vitro Permeability Assay.
  • Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays.
  • Peptidomimetics and small-molecule drug design: towards improved bioavailability and in vivo stability. PubMed.
  • Evaluation of peptidomimetic inhibitors. bioRxiv.
  • Morpholine-containing molecular scaffolds of our in-house library.
  • Evaluation of peptidomimetic inhibitors Abstract. bioRxiv.
  • Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of ST
  • Peptidomimetics, a synthetic tool of drug discovery. PubMed Central (PMC).
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • (PDF) Morpholine Scaffolds' Preparation for Foldamers' Design and Construction.
  • Pathology Models for Efficacy studies. Enamine.
  • Proteins & Peptides In Vitro Potency Assay.
  • Peptide Combats Cancer Progression in Animal Model. Technology Networks.
  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp 3 -Rich Morpholine Peptidomimetics. Frontiers.
  • Peptidomimetics in Drug Discovery. AZoLifeSciences.
  • Contribution of the morpholine scaffold on the activity of...
  • Peptide stability studies. Genepep.
  • Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. PRISYS Biotech.
  • The Role of Mouse Models in Drug Discovery. Taconic Biosciences.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC.
  • Peptide Stability Testing.
  • In Vivo Pharmacokinetics. Jubilant Biosys.
  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.
  • New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. PubMed Central (PMC).
  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PubMed Central (PMC).
  • (PDF) Peptidomics in drug research.
  • Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. SpringerLink.
  • Animal models for development of anti-obesity drugs in the age of GLP-1 agents. PubMed.
  • Peptidomimetic Compound Library. BOC Sciences.
  • Diversity-oriented Synthesis of Macrocyclic Peptidomimetics. PubMed.
  • Morphiceptin Analogs Containing 2-aminocyclopentane Carboxylic Acid as a Peptidomimetic for Proline. PubMed.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central (PMC).
  • N-Boc-morpholine-2-carboxylic acid | 189321-66-2. Sigma-Aldrich.

Sources

A Senior Application Scientist's Guide to the Structural Validation of Peptides Incorporating N-Boc-morpholine-2-carboxylic Acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Rigidity in Peptide Therapeutics

In modern drug discovery, peptides represent a compelling class of therapeutics, offering high potency and selectivity. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity, significant hurdles on the path to clinical application.[1] The strategic incorporation of conformationally constrained non-natural amino acids is a cornerstone of peptidomimetic design, a field dedicated to engineering peptide-like molecules with superior drug-like properties.[2][3]

N-Boc-morpholine-2-carboxylic acid is one such building block. Its rigid morpholine ring structure introduces a well-defined conformational bias into the peptide backbone. This pre-organization can lock the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and enhancing proteolytic resistance.[4][5] However, verifying that the incorporated residue induces the intended conformation is a critical validation step. While several biophysical techniques can provide structural insights, X-ray crystallography remains the gold standard for delivering an unambiguous, atomic-resolution picture of the static molecular structure.

This guide provides an in-depth comparison of X-ray crystallography against other common structural validation methods for peptides containing N-Boc-morpholine-2-carboxylic acid. We will delve into the causality behind the experimental workflow, from peptide synthesis to final structure deposition, offering field-proven insights for researchers, scientists, and drug development professionals.

The Crystallographic Workflow: From Sequence to Structure

Obtaining a high-resolution crystal structure is a multi-stage process, where success in each step is predicated on the quality of the preceding one. This workflow represents a self-validating system; metrics at each checkpoint inform the probability of success and the reliability of the final model.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Acquisition & Analysis Synthesis Peptide Synthesis (SPPS) Purification Purification & QC (RP-HPLC, MS) Synthesis->Purification Screening High-Throughput Crystallization Screening Purification->Screening Optimization Optimization of Hit Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting DataCollection X-ray Diffraction Data Collection Harvesting->DataCollection Processing Data Processing (Indexing, Integration, Scaling) DataCollection->Processing Phasing Phase Determination (MR, SAD, MAD) Processing->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation & Deposition Refinement->Validation

Figure 1: The experimental workflow for peptide X-ray crystallography.

Experimental Protocol 1: Peptide Synthesis & Purification

The journey to a crystal structure begins with a pure, homogenous sample. Standard Fmoc-based solid-phase peptide synthesis (SPPS) is typically employed.[6]

Causality: Why is >95% purity the benchmark? Crystallization is a process of molecular self-assembly into a highly ordered lattice. Impurities, such as deletion sequences or improperly deprotected species, can disrupt this lattice formation, inhibiting crystal growth entirely or leading to poorly ordered crystals that do not diffract X-rays well.[7][8]

  • Resin Loading: The first amino acid is attached to a solid support resin (e.g., 2-chlorotrityl chloride resin).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in a solvent like dimethylformamide (DMF).[9]

  • Amino Acid Coupling: The N-Boc-morpholine-2-carboxylic acid (or any other Fmoc-protected amino acid) is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the deprotected N-terminus of the growing peptide chain.[10]

  • Iteration: Steps 2 and 3 are repeated for each amino acid in the sequence.

  • Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control: The final product's purity is confirmed by analytical HPLC, and its identity is verified by mass spectrometry (MS). The peptide is then lyophilized into a stable powder.

Experimental Protocol 2: Crystallization and Data Collection

This is often the most challenging phase in peptide crystallography.[6] Peptides, especially short or linear ones, can be highly flexible, making them resistant to forming the stable, ordered contacts required for a crystal lattice.[7]

Causality: Why screen hundreds of conditions? The precise combination of precipitant, buffer (pH), salt, and temperature that will coax a molecule out of solution into a crystalline state is largely unpredictable. High-throughput screening of commercially available kits allows for a broad exploration of this "crystallization space" with minimal sample consumption.[6]

  • Solubility & Concentration: The purified peptide is dissolved at a high concentration (typically 5-20 mg/mL) in a suitable buffer.

  • High-Throughput Screening: Using a crystallization robot, nanoliter-scale drops of the peptide solution are mixed with hundreds of different reservoir solutions from commercial screens (e.g., Hampton Research Crystal Screen, Index) in 96-well plates.[6] Vapor diffusion (hanging or sitting drop) is the most common method.

  • Hit Identification: Plates are monitored over days to weeks for the appearance of crystals. Conditions that yield any crystalline material, even microcrystals, are considered "hits".

  • Optimization: Hit conditions are systematically optimized by varying the concentrations of the precipitant, buffer pH, and peptide concentration in 24-well plates to grow larger, single, diffraction-quality crystals.[6] The optimal size is typically 0.2-1.0 mm.[7]

  • Crystal Harvesting & Cryo-protection: A suitable crystal is carefully looped and briefly soaked in a cryoprotectant solution (often the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice crystal formation during flash-cooling.

  • Data Collection: The crystal is flash-cooled in liquid nitrogen and mounted on a goniometer at an X-ray source. Diffraction data are collected by rotating the crystal in the X-ray beam.[11] While in-house diffractometers can be used, synchrotron sources are often preferred for their high-intensity beams, which yield higher resolution data from smaller crystals.[12]

Experimental Protocol 3: Structure Determination & Refinement

This phase transforms the raw diffraction pattern into a 3D atomic model.

Causality: Why is a CIF file for the unnatural amino acid necessary? Standard refinement software contains libraries for natural amino acids. For a non-natural residue like N-Boc-morpholine-2-carboxylic acid, a Crystallographic Information File (CIF) must be generated.[6] This file defines the ideal bond lengths, bond angles, and torsions for the residue, providing the necessary geometric restraints for the refinement program to accurately model it into the electron density map.[6]

  • Data Processing: Software like XDS or HKL-2000 is used to index the diffraction spots, integrate their intensities, and scale and merge the data from multiple images.[6][11] This yields a file of unique reflections with their intensities and standard deviations.

  • Phase Determination: The "phase problem" is solved to generate an initial electron density map. Common methods include Molecular Replacement (MR) if a homologous structure exists, or experimental phasing techniques like Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD), which often require incorporating a heavy atom (e.g., selenium, iodine) into the peptide.[6][12]

  • Model Building: Using software like Coot, an atomic model of the peptide is built into the electron density map. The previously generated CIF file for N-Boc-morpholine-2-carboxylic acid is used at this stage.

  • Refinement: The model is refined using programs like Phenix or REFMAC5. This is an iterative process of adjusting atomic coordinates, occupancies, and B-factors (a measure of atomic motion) to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.[6]

  • Validation: The final model is rigorously checked for geometric correctness (e.g., Ramachandran plot for natural residues), fit to the data (R-work/R-free values), and overall quality before deposition in the Protein Data Bank (PDB).

Comparative Analysis: Choosing the Right Structural Tool

While X-ray crystallography provides unparalleled detail, it is not the only or always the most appropriate tool. The choice of technique depends on the specific scientific question being asked.

G cluster_0 Research Question cluster_1 Recommended Technique Q1 Need atomic-resolution static structure? Q2 Need solution-state conformational dynamics? Q1->Q2 No XRAY X-Ray Crystallography Q1->XRAY Yes Q3 Need secondary structure and folding information? Q2->Q3 No NMR NMR Spectroscopy Q2->NMR Yes CD Circular Dichroism Q3->CD Yes

Figure 2: Decision logic for selecting a structural validation method.

The table below provides a direct comparison of the primary methods for peptide structural analysis.

FeatureX-ray CrystallographyNMR SpectroscopyCircular Dichroism (CD)
Primary Output 3D atomic coordinates in a crystal latticeEnsemble of solution structures, dynamicsEstimation of secondary structure content (α-helix, β-sheet)
Resolution Atomic (<3 Å)Atomic to residue-levelLow (secondary structure)
Sample State Solid (single crystal)Solution (liquid)Solution (liquid)
Key Strengths - Unambiguous, high-resolution static structure.[6] - No theoretical size limit. - Gold standard for detailed ligand-receptor interactions.[13]- Provides information on conformational dynamics and flexibility in solution.[14] - Does not require crystallization. - Can detect transient interactions.- Rapid, low sample consumption. - Excellent for monitoring conformational changes (e.g., folding, binding).
Key Limitations - Crystallization is a major bottleneck and may not be possible.[6][15] - Crystal packing forces can sometimes influence conformation. - Provides a static, time-averaged structure.[13]- Generally limited to smaller molecules (<30 kDa). - Structure calculation is complex. - Requires isotopic labeling for larger peptides.- Provides no atomic-level detail. - Deconvolution of spectra can be ambiguous.
Suitability for N-Boc-morpholine-2-carboxylic acid Peptides Excellent. Provides definitive proof of the specific bond angles and torsional constraints imposed by the morpholine ring on the peptide backbone.Very Good. Complements crystallography by showing the conformational preferences and dynamics of the peptide in a solution environment, which is more biologically relevant.[14][16]Good. Useful for quickly assessing if the incorporation of the constrained residue leads to the formation or stabilization of a desired secondary structure (e.g., a β-turn).

Conclusion: An Integrated Approach to Structural Validation

For peptides incorporating novel constrained residues like N-Boc-morpholine-2-carboxylic acid, X-ray crystallography offers the ultimate validation of structural design. It provides irrefutable, high-resolution evidence of the atomic-level consequences of the modification, confirming the precise conformation imposed by the morpholine scaffold. This level of detail is invaluable for structure-activity relationship (SAR) studies and rational drug design.

However, a truly comprehensive understanding is best achieved through an integrated approach. While crystallography provides the static blueprint, techniques like NMR spectroscopy reveal the dynamic behavior of the peptide in solution, offering insights into the conformational ensemble relevant for receptor binding.[14] Circular dichroism can serve as a rapid, initial check to confirm that the modification promotes the intended secondary structural elements. By judiciously combining these techniques, researchers can build a complete and robust structural profile, confidently advancing their peptidomimetic candidates through the drug development pipeline.

References

  • Ueki, M., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega.
  • Batra, J., & Pielak, G. J. (2014). A Newcomer's Guide to Peptide Crystallography. Peptide Science.
  • Li, G., et al. (2007). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed.
  • Ueki, M., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega.
  • Sabatino, D., et al. (2012). Peptide Scanning for Studying Structure-Activity Relationships in Drug Discovery. Chemical Biology & Drug Design.
  • Creative Biostructure. Peptide Crystallization. Creative Biostructure.
  • APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. APC.
  • Creative Biostructure. X-ray Diffraction Data Collection. Creative Biostructure.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.
  • UPCommons. (n.d.). DESIGNING PEPTIDOMIMETICS. UPCommons.
  • Longdom Publishing. (n.d.). Peptidomimetic Drug Design. Longdom Publishing.
  • ResearchGate. (1994). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate.
  • ResearchGate. (2007). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate.
  • Margiolaki, I., & Wright, J. P. (2008). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Fibrous Proteins: Amyloids, Prions and Models.
  • Hruby, V. J., et al. (1984). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • Ji, X. (n.d.). X-ray Diffraction Data for Refinement and Deposition. National Cancer Institute.
  • Evans, G., & Winter, G. (2017). X-ray data processing. Essays in Biochemistry.
  • Le Coz, C., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Jutkiewicz, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules.
  • Houben-Weyl. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme.
  • Trabocchi, A., et al. (2008). Synthesis and Conformational Analysis of Small Peptides Containing 6-Endo-BT(t)L Scaffolds as Reverse Turn Mimetics. The Journal of Organic Chemistry.
  • Betzi, S., et al. (2016). Protein X-ray Crystallography and Drug Discovery. Molecules.
  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology.
  • Papini, A. M., et al. (2007). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Encyclopedia MDPI. (n.d.). Conformationally Constrained Peptides. Encyclopedia MDPI.
  • Govada, L., et al. (2021). X-ray crystallographic studies of RoAb13 bound to PIYDIN, a part of the N-terminal domain of CC chemokine receptor 5. ResearchGate.
  • Alma Mater Studiorum Università di Bologna. (n.d.). Peptide bond formation using unprotected N-carboxyanhydrides under green chemistry conditions. Unibo.
  • ResearchGate. (n.d.). X-ray diffraction structures of the two crystallographically independent molecules a and b in the asymmetric unit of the TOAC 4,8 -trichogin analogue. ResearchGate.

Sources

Assessing the Impact of the Morpholine Scaffold on Receptor Binding Affinity: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the morpholine scaffold has emerged as a "privileged structure," a testament to its consistent presence in a multitude of clinically successful drugs.[1][2] This six-membered heterocycle, containing both an amine and an ether functional group, is far more than a simple linker. Its unique physicochemical properties, including its pKa, conformational flexibility, and ability to engage in various molecular interactions, frequently translate to significant improvements in a compound's pharmacokinetic profile and, critically, its binding affinity for its biological target.[3][4]

This guide provides an in-depth analysis of the morpholine scaffold's influence on receptor binding affinity. We will delve into the mechanistic underpinnings of its action, present comparative experimental data, and provide detailed protocols for assessing these effects in your own research. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to rationally incorporate this versatile scaffold into their drug design strategies.

The Multifaceted Role of Morpholine in Receptor Interactions

The morpholine ring can enhance receptor binding affinity through several mechanisms, acting as an interacting element, a conformational scaffold, or a modulator of physicochemical properties.[3] Its impact is highly context-dependent, relying on the specific topology of the receptor's binding pocket and the overall structure of the ligand.

1. Direct Engagement in Binding Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, with its tunable basicity, can participate in hydrogen bonding or ionic interactions.[5] The chair-like conformation of the ring also presents substituents in well-defined vectors, allowing for optimal engagement with the target protein.[5]

2. Conformational Rigidity and Pre-organization: The morpholine ring can serve as a rigid scaffold, pre-organizing key pharmacophoric elements of a ligand into a bioactive conformation. This reduces the entropic penalty upon binding, leading to a more favorable free energy of binding.

3. Modulation of Physicochemical Properties: The inclusion of a morpholine moiety can significantly enhance a compound's aqueous solubility and metabolic stability, indirectly impacting its effective concentration at the receptor site.[6] Its ability to improve permeability across the blood-brain barrier is also a notable advantage in the development of CNS-targeted therapeutics.[3]

Comparative Analysis: The Morpholine Advantage in Action

To truly appreciate the impact of the morpholine scaffold, we will examine its role in several classes of therapeutic agents, highlighting quantitative data where available.

Case Study 1: PI3K Inhibitors - A Quantitative Look at Morpholine's Contribution

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer. The drug ZSTK474 is a potent PI3K inhibitor that features two morpholine groups. Structure-activity relationship (SAR) studies on ZSTK474 analogs have provided clear, quantitative evidence of the morpholine's importance in binding to PI3K isoforms.[7][8]

CompoundMorpholine ReplacementPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 None (Morpholine)5.020.820.63.9
Analog 6a Ethanolamine9.9>10050.29.8
Analog 6b Diethanolamine3.7>10014.69.9
Analog 2a Piperazine>1000>1000>1000>1000

Data synthesized from Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition.[7][8]

The data clearly demonstrates that replacing one of the morpholine rings in ZSTK474 with piperazine (Analog 2a) results in a dramatic loss of inhibitory activity across all PI3K isoforms.[7] Conversely, analogs with ethanolamine (6a) or diethanolamine (6b) as morpholine replacements retain high potency against PI3Kα, showcasing the nuanced effects of structural modifications.[7] This highlights the critical role of the morpholine's oxygen atom in maintaining potent PI3K inhibition.[7]

Case Study 2: Gefitinib - Targeting the Epidermal Growth Factor Receptor (EGFR)
Case Study 3: Reboxetine - A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[12] The (S,S)-enantiomer of Reboxetine, which contains the morpholine ring, exhibits the highest affinity and selectivity for the norepinephrine transporter (NET).[13] Although a direct comparison with a non-morpholine analog is not available, the pharmacological profile of Reboxetine, with its high selectivity over other monoamine transporters, is attributed in part to the structural constraints and interaction potential conferred by the morpholine scaffold.[12][14]

Case Study 4: Linezolid and Tedizolid - Targeting the Bacterial Ribosome

Linezolid was the first clinically approved oxazolidinone antibiotic and contains a morpholine ring.[15] It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[16] The morpholine ring of Linezolid occupies a specific pocket within the ribosome, contributing to its binding affinity.[17] Tedizolid, a second-generation oxazolidinone, features a modified heterocyclic system in place of the morpholine.[18] This modification, along with other structural changes, results in enhanced potency, including activity against some linezolid-resistant strains.[18] This comparison, while not a direct removal of the morpholine, illustrates how modification of this part of the scaffold can significantly impact binding and efficacy.

Experimental Protocols for Assessing Receptor Binding Affinity

To quantitatively assess the impact of incorporating a morpholine scaffold into a compound, robust and reliable binding assays are essential. The two most common and powerful techniques are the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).

Radioligand Binding Assay: The Gold Standard for Affinity Determination

Radioligand binding assays are a highly sensitive and quantitative method for measuring the affinity of a ligand for its receptor. A competition binding assay is particularly useful for comparing the affinities of a series of compounds.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Receptor Preparation:

    • Prepare cell membranes or purified receptors expressing the target of interest.[10]

    • Quantify the protein concentration of the receptor preparation using a standard method like the Bradford or BCA assay.[10]

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor. The concentration is typically at or below its dissociation constant (Kd).

    • Add a range of concentrations of the unlabeled test compounds (e.g., your morpholine-containing compound and its non-morpholine analog).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium. This needs to be determined empirically for each receptor-ligand system.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This captures the receptor-bound radioligand on the filter.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from the total binding to determine the specific binding for each concentration of the test compound.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Preparation Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Competitor Unlabeled Competitor (Morpholine Analog) Competitor->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve Competition Curve Generation Counting->Curve Ki Ki Calculation Curve->Ki

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[2]

Step-by-Step Protocol for SPR Analysis of Small Molecule Binding:

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Immobilize the purified target receptor onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).

    • Block any remaining active sites on the surface to minimize non-specific binding.

  • Analyte Preparation:

    • Prepare a series of dilutions of the small molecule analytes (e.g., morpholine-containing compound and its analog) in a suitable running buffer.

  • SPR Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Sequentially inject the different concentrations of the analyte over the sensor surface, followed by a dissociation phase where only running buffer flows over the surface.

    • After each cycle, regenerate the sensor surface using a specific regeneration solution to remove the bound analyte.

  • Data Analysis:

    • The SPR instrument records the change in the refractive index at the sensor surface over time, generating a sensorgram for each analyte concentration.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow cluster_setup Setup cluster_run SPR Run cluster_output Data Output Immobilize Immobilize Receptor on Sensor Chip Baseline Establish Baseline Immobilize->Baseline Prepare Prepare Analyte (Morpholine Compound) Association Association Phase (Analyte Injection) Prepare->Association Baseline->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Sensorgram Sensorgram Association->Sensorgram Regeneration Regeneration Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Baseline Kinetics ka, kd, KD Sensorgram->Kinetics

Caption: A typical workflow for an SPR experiment.

Conclusion

The morpholine scaffold is a powerful tool in the medicinal chemist's arsenal for optimizing receptor binding affinity. Its ability to engage in key binding interactions, provide conformational constraint, and enhance physicochemical properties makes it a valuable addition to a wide range of molecular frameworks. By understanding the principles outlined in this guide and employing robust experimental techniques such as radioligand binding assays and SPR, researchers can effectively assess and leverage the benefits of the morpholine moiety to accelerate the discovery and development of novel therapeutics.

References

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules.
  • Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Infectious Diseases.
  • Structure–activity differences between tedizolid and linezolid. ResearchGate.
  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Scientific Reports.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria. Antibiotics.
  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed.
  • Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. PubMed.
  • Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Antimicrobial Agents and Chemotherapy.
  • 18 F-Labeled analogs of reboxetine as PET imaging agents for norepinephrine transporters. Journal of Nuclear Medicine.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Saturation Radioligand Binding Assays. Alfa Cytology.
  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. ResearchGate.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives on their biomolecular targets for various therapeutic areas. ResearchGate.
  • Oxazolidinones | Linezolid | Tedizolid | Mechanism | Spectrum | Adverse Effects. YouTube.
  • Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry.
  • Uncovering the Molecular Basis for the Better Gefitinib Sensitivity of EGFR with Complex Mutations over Single Rare Mutation. International Journal of Molecular Sciences.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
  • Comparison of the binding energies of gefitinib (∆G gef ) and the respective bound ligand (∆G lig ) with the off-target structures. ResearchGate.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Cancers.
  • Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Antimicrobial Agents and Chemotherapy.
  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Morpholine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the generation of specific antibodies against small molecule therapeutics, particularly those containing a morpholine moiety, presents a significant analytical challenge. The morpholine ring, a common scaffold in medicinal chemistry, can be a key determinant of a drug's efficacy and pharmacokinetic profile.[1] Consequently, the development of robust and specific immunoassays for pharmacokinetic (PK), pharmacodynamic (PD), and anti-drug antibody (ADA) studies is paramount. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies raised against these complex targets, offering field-proven insights and experimental data to inform your analytical strategy.

The Immunological Challenge of Small Molecules: Why Haptens are a Necessity

Small molecules, such as morpholine-containing peptides and drugs, are generally not immunogenic on their own. Their low molecular weight and simple structure are insufficient to elicit a robust immune response. To overcome this, a process known as haptenization is employed. This involves covalently conjugating the small molecule (the hapten) to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[2] This hapten-carrier conjugate is now large and complex enough to be recognized by the immune system, leading to the production of antibodies.

The design of the hapten and the nature of the linker arm used for conjugation are critical determinants of the resulting antibody's specificity. The position of attachment to the carrier protein will influence which parts of the small molecule are exposed to the immune system, thereby dictating the antibody's binding epitope.[3] A poorly designed hapten can lead to antibodies that recognize the linker arm or the carrier protein, rather than the target molecule, resulting in high non-specific binding and poor assay performance.

Immunoassay Formats for Small Molecule Detection: The Competitive Advantage

Due to their small size, morpholine-containing peptides typically possess only a single epitope. This structural constraint makes the standard "sandwich" ELISA format, which requires the simultaneous binding of two antibodies, unsuitable. Therefore, the competitive immunoassay is the format of choice for quantifying small molecules.[4]

The principle of a competitive ELISA is based on the competition between the unlabeled analyte in the sample and a fixed amount of labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites. The more analyte present in the sample, the less labeled analyte will be able to bind to the antibody. This results in an inverse relationship between the signal generated by the enzyme and the concentration of the analyte in the sample.[4]

Competitive ELISA Principle cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Ab_low Antibody Complex_low High Signal Ab_low->Complex_low Labeled_Ag_low Labeled Analyte Labeled_Ag_low->Ab_low:f0 Sample_Ag_low Sample Analyte Sample_Ag_low->Ab_low:f0 Ab_high Antibody Complex_high Low Signal Ab_high->Complex_high Labeled_Ag_high Labeled Analyte Labeled_Ag_high->Ab_high:f0 Sample_Ag_high Sample Analyte (in excess) Sample_Ag_high->Ab_high:f0

Caption: Principle of a competitive immunoassay.

Case Study: Immunoassay for Linezolid

Linezolid, an oxazolidinone antibiotic, contains a morpholine ring and is a prime example of a small molecule therapeutic requiring careful immunoassay development. A recent study detailed the generation of antibodies and the development of an ELISA for therapeutic drug monitoring of Linezolid.

Antibody Generation and Assay Performance

In this study, various Linezolid haptens with different spacer arms were synthesized and conjugated to carrier proteins to immunize rabbits.[5] The resulting antibodies were used to develop ELISAs in both a coated antigen and coated antibody format. The coated antibody format demonstrated superior sensitivity, with IC50 values ranging from 0.48 to 0.75 ng/mL.[5]

Cross-Reactivity Assessment

A critical aspect of this study was the assessment of cross-reactivity. The metabolites of Linezolid, PNU-142300 and PNU-142586, which lack the intact morpholine ring, were unlikely to be recognized by the antibodies, ensuring that the assay specifically quantifies the active parent drug.[5] This highlights the importance of testing against known metabolites to ensure the specificity of the immunoassay. While there is no information on cross-reactivity with other antibiotics for Linezolid, this is a critical consideration in clinical settings.[6]

Case Study: Immunoassay for Gefitinib

Gefitinib is another morpholine-containing therapeutic, an EGFR tyrosine kinase inhibitor used in cancer therapy. An ELISA was developed for pharmacokinetic studies of Gefitinib, demonstrating the versatility of immunoassays for this class of compounds.

Antibody Specificity

The anti-gefitinib antibody was generated by immunizing rabbits with a hapten-BSA conjugate.[2] Cross-reactivity data revealed that the antibody effectively recognizes both the 3-morpholinopropoxy and methoxy moieties of the molecule, indicating sufficient specificity for the structure of Gefitinib.[2]

Potential for Cross-Reactivity with Metabolites

Gefitinib undergoes extensive metabolism, primarily through oxidation of the morpholine ring and O-demethylation.[7][8] While the developed ELISA showed good specificity for the parent drug, it is crucial to consider that metabolites retaining the core morpholine structure could potentially cross-react. For instance, metabolites M1, M2, and M3 of Gefitinib have been shown to inhibit cell proliferation, albeit with higher IC50 values than the parent drug.[8] A comprehensive cross-reactivity panel should therefore include major metabolites to fully characterize the assay's specificity. Interestingly, although structurally similar, the metabolism of Gefitinib and another EGFR TKI, Erlotinib, differs, which may influence potential cross-reactivity in immunoassays.[9]

The Gold Standard Alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While immunoassays offer high throughput and sensitivity, they are susceptible to interferences from cross-reacting substances. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of small molecules due to its exceptional specificity and sensitivity.[10]

LC-MS/MS separates compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio, providing a high degree of confidence in the identity and quantity of the analyte.[10] Several validated LC-MS/MS methods have been published for the determination of Linezolid in human plasma, with low limits of detection (e.g., 0.05 µg/mL).[11][12]

Head-to-Head Comparison: Immunoassay vs. LC-MS/MS

The choice between an immunoassay and an LC-MS/MS method depends on the specific requirements of the study. A direct comparison of a fluorescence immunochromatography assay (FICA) and LC-MS/MS for the detection of Linezolid in plasma samples from tuberculosis patients revealed a strong correlation between the two methods (correlation coefficient = 0.9845).[13] Another study comparing an enzymatic immunoassay for Linezolid with HPLC also showed a strong linear correlation (coefficient = 0.9619).

The following table summarizes the key performance characteristics of each platform:

FeatureImmunoassay (ELISA/FICA)LC-MS/MS
Specificity Moderate to High (dependent on antibody)Very High
Sensitivity HighVery High
Throughput High (96-well plate format)Moderate to High (with automation)
Development Time Long (antibody generation)Moderate (method development)
Cost per Sample LowHigh
Susceptibility to Interference Potential for cross-reactivityLow (matrix effects can be minimized)

Best Practices for a Robust Cross-Reactivity Assessment

To ensure the trustworthiness of an immunoassay for a morpholine-containing peptide or drug, a rigorous cross-reactivity assessment is non-negotiable.

Cross-Reactivity Workflow Start Develop Competitive Immunoassay Identify_Analogs Identify Potential Cross-Reactants (Metabolites, Structurally Similar Drugs) Start->Identify_Analogs Perform_ELISA Perform Competitive ELISA with Analogs Identify_Analogs->Perform_ELISA Calculate_CR Calculate % Cross-Reactivity ((IC50 of Analyte / IC50 of Analog) x 100) Perform_ELISA->Calculate_CR Compare_LCMS Compare with LC-MS/MS Data Calculate_CR->Compare_LCMS End Validate Assay Specificity Compare_LCMS->End

Caption: Workflow for assessing antibody cross-reactivity.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
  • Coating: Coat a 96-well high-binding microplate with an optimized concentration (e.g., 1-10 µg/mL) of anti-analyte antibody overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1-5% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: In a separate plate, prepare serial dilutions of the standard analyte and each potential cross-reactant. Add a fixed concentration of enzyme-labeled analyte to each well, followed by the standard or cross-reactant solutions. Incubate for 1-2 hours at room temperature.

  • Transfer: Transfer the competition mixtures to the antibody-coated and blocked plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add a suitable enzyme substrate (e.g., TMB) and incubate until sufficient color development.

  • Stopping and Reading: Stop the reaction with a stop solution (e.g., 1N HCl) and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Plot standard curves for the analyte and each cross-reactant. Calculate the IC50 for each. The percent cross-reactivity is determined using the formula: (% Cross-Reactivity) = (IC50 of Analyte / IC50 of Cross-Reactant) x 100.

Conclusion

The development of specific antibodies against morpholine-containing peptides is a complex but achievable goal. A well-designed hapten, coupled with a robust competitive immunoassay format and a thorough cross-reactivity assessment, can yield a reliable and high-throughput analytical method. However, for applications demanding the highest level of specificity and for confirmatory analysis, LC-MS/MS remains the undisputed gold standard. By understanding the strengths and limitations of each technique and by implementing a rigorous validation strategy, researchers can ensure the generation of accurate and trustworthy data in their drug development programs.

References

  • Saita, T., et al. (2005). A specific and sensitive assay for gefitinib using the enzyme-linked immunosorbent assay in human serum. Biological & Pharmaceutical Bulletin, 28(10), 1833-1837.
  • Li, J., et al. (2024). Comparison of Plasma Concentration of Linezolid's Detection by FICA and LC-MS/MS. Journal of Chromatographic Science, 62(10), 990-994.
  • Cang, S., et al. (2015). Role of EGFR Monoclonal Antibodies in the Management of Non-small Cell Lung Cancer. Current Cancer Drug Targets, 15(9), 792-802.
  • Cojutti, P. G., et al. (2018). Comparison of the ARK Immunoassay With High-Performance Liquid Chromatography With Ultraviolet Detection for Therapeutic Drug Monitoring of Linezolid. Therapeutic Drug Monitoring, 40(2), 248-251.
  • Kim, K. S., et al. (2023). Opioid-Based Haptens: Development of Immunotherapy. Molecules, 28(15), 5828.
  • Creative Diagnostics. (2021). Competitive ELISA.
  • SeraCare. (n.d.). Technical Guide for ELISA.
  • Al-Talla, Z. A., et al. (2002). Determination of linezolid in human plasma by LC-MS-MS. Analyst, 127(12), 1641-1645.
  • ResearchGate. (n.d.). Determination of linezolid in human plasma by LC-MS-MS.
  • Kaur, J., et al. (2008). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods, 337(1), 28-35.
  • Castaneda-Pizan, C., & Blaisdell, C. M. (2021). Immediate and Delayed Hypersensitivity Reactions to Antibiotics: Aminoglycosides, Clindamycin, Linezolid, and Metronidazole. Current Allergy and Asthma Reports, 21(12), 49.
  • Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens.
  • Tarasova, A. S., et al. (2024). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry.
  • ResearchGate. (2021). Immediate and Delayed Hypersensitivity Reactions to Antibiotics: Aminoglycosides, Clindamycin, Linezolid, and Metronidazole.
  • Li, J., et al. (2020). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry. PLoS One, 15(7), e0236523.
  • De-Simone, A., et al. (2012). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. Biochemical Pharmacology, 84(10), 1345-1353.
  • ResearchGate. (n.d.). Therapeutic drug monitoring and LC-MS/MS.
  • Takeda, M., et al. (2012). Successful Erlotinib Treatment for a Patient with Gefitinib-Related Hepatotoxicity and Lung Adenocarcinoma Refractory to Intermittently Administered Gefitinib. Case Reports in Pulmonology, 2012, 856930.
  • U.S. Pharmacist. (2022). Reactions Associated With Aminoglycosides, Clindamycin, Linezolid, and Metronidazole.
  • Adaway, J. E., & Keevil, B. G. (2012). Therapeutic drug monitoring and LC-MS/MS. Journal of Chromatography B, 883-884, 33-49.
  • De-Simone, A., et al. (2012). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. Biochemical Pharmacology, 84(10), 1345-1353.
  • ResearchGate. (n.d.). Comparison of adverse events between the gefitinib and erlotinib....
  • National Institute of Justice. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood.
  • Pharmacy Freak. (2025). Classification of Anticancer Drugs (1).
  • St. John's Laboratory. (n.d.). Competitive ELISA protocol.
  • Semantic Scholar. (n.d.). Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).
  • ResearchGate. (n.d.). Production and biological activity of gefitinib metabolites. Cells were....
  • PubMed. (2013). Metabolite characterization of anti-cancer agent gefitinib in human hepatocytes.
  • Iranian Journal of Toxicology. (2016). Comparison of ELISA and TLC Methods for the Morphine Detection in Urine of Drug Abusers.
  • PubMed. (2007). Comparison of an ELISA and an LC/MS/MS method for measuring tacrolimus concentrations and making dosage decisions in transplant recipients.
  • PubMed. (2014). Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization.
  • U.S. FDA. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.

Sources

A Senior Application Scientist's Guide to Strategic Peptide Synthesis: A Comparative Cost-Analysis of 4-(Boc)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of peptides, particularly those that are long or prone to aggregation, presents a significant bottleneck. Standard Solid-Phase Peptide Synthesis (SPPS) protocols can falter, leading to low yields, intractable purification challenges, and costly project delays. This guide provides an in-depth analysis of a strategic solution: the incorporation of constrained amino acid mimics like 4-(Boc)morpholine-2-carboxylic acid. We will dissect the underlying chemistry, compare its performance against alternatives, and present a holistic cost-benefit analysis grounded in experimental data to guide your synthesis strategy.

The Root Cause of "Difficult" Syntheses: On-Resin Aggregation

The primary challenge in synthesizing complex peptides is the propensity of the growing chain, while still anchored to the solid support, to form stable secondary structures.[1] Inter-chain hydrogen bonding leads to the formation of β-sheets, causing the peptide-resin matrix to collapse.[2] This aggregation physically obstructs reactive sites, leading to a cascade of synthetic failures:

  • Incomplete Coupling: The N-terminus of the growing peptide becomes inaccessible to the incoming activated amino acid, resulting in deletion sequences.

  • Failed Deprotection: The Nα-protecting group (e.g., Fmoc or Boc) cannot be efficiently removed, truncating the peptide chain.

  • Low Yields & Purity: The final crude product is a complex mixture of the target peptide and numerous deletion or truncated sequences, making purification difficult, time-consuming, and expensive.[3]

This phenomenon is especially prevalent in long peptides (>30 residues) and those with hydrophobic sequences.[4]

cluster_spps Standard SPPS Cycle cluster_agg Aggregation Pathway Start Growing Peptide Chain on Resin Coupling Couple Next Amino Acid Start->Coupling Deprotection Nα-Deprotection Coupling->Deprotection Aggregation β-Sheet Formation (Inter-chain H-bonding) Coupling->Aggregation 'Difficult' Sequence (Hydrophobic, Long) Elongation Successful Elongation Deprotection->Elongation Cycle Repeats Failure Synthesis Failure: - Low Yield - Deletion Sequences - Difficult Purification Aggregation->Failure

Caption: The challenge of peptide aggregation during standard SPPS.

The Solution: Introducing a "Kink" with Proline Mimics

To counteract aggregation, a strategy is to introduce a structural disruption or "kink" into the peptide backbone.[2] This is the role of proline and its mimics. 4-(Boc)morpholine-2-carboxylic acid, a heterocyclic compound, functions as a proline analogue. Its rigid ring structure prevents the phi (φ) and psi (ψ) dihedral angles from adopting the extended conformation required for β-sheet formation.

This approach is shared by a well-established class of reagents known as pseudoproline dipeptides .[5] These are derivatives of Serine, Threonine, or Cysteine where the side chain is cyclized with the backbone nitrogen to form an oxazolidine or thiazolidine ring.[6] Both 4-(Boc)morpholine-2-carboxylic acid and pseudoproline dipeptides act as temporary "structure-breakers," enhancing the solvation of the peptide chain and ensuring the N-terminus remains accessible for subsequent reactions.[1][7] Upon final cleavage with strong acid (e.g., Trifluoroacetic acid - TFA), the native amino acid structure is fully restored.[1]

cluster_mech Mechanism of Action Peptide Growing Peptide Chain Incorp Incorporate 4-(Boc)morpholine-2-carboxylic acid or Pseudoproline Dipeptide Peptide->Incorp Kink Backbone 'Kink' Introduced Incorp->Kink Disruption Secondary Structure Disrupted (β-Sheet Formation Blocked) Kink->Disruption Solvation Peptide Chain Remains Solvated and Accessible Disruption->Solvation Success Efficient Coupling & Deprotection Cycles Solvation->Success

Caption: Mechanism of aggregation prevention by constrained amino acids.

Comparative Cost-Analysis: A Holistic View

The decision to use a specialized monomer like 4-(Boc)morpholine-2-carboxylic acid must be based on a comprehensive analysis that extends beyond the initial purchase price.

Upfront Reagent Cost

Specialized monomers are undeniably more expensive than standard protected amino acids due to their more complex synthesis.[8][9] The cost of pseudoproline dipeptides can be 5 to 10 times higher than that of a standard Fmoc-amino acid.[3]

ReagentRepresentative Cost (25 g)Notes
Standard Boc-L-Alanine~$30 - $50Baseline for comparison.
4-(Boc)morpholine-2-carboxylic acid ~$40 - $50[10]Price is for the racemic mixture; enantiomerically pure forms can be more expensive.[8][11]
Fmoc-Ala-Thr(ψMe,MePro)-OH (Pseudoproline)~$300 - $500Replaces two amino acid residues in the sequence.

Costs are estimates based on publicly available catalog prices from various suppliers and are subject to change. They are intended for comparative purposes only.

Total Process Cost: The Real Return on Investment

A holistic view reveals that the upfront investment in a structure-disrupting monomer can lead to substantial downstream savings, particularly for challenging sequences.[2] The true cost of synthesis includes not only raw materials but also labor, solvent consumption, analytical overhead, and the financial impact of potential failure.

ParameterStandard SPPS (for "Difficult" Sequence)SPPS with Constrained Amino AcidJustification
Raw Material Cost Lower initial monomer cost.Higher initial monomer cost.As shown in the table above.
Reagent Consumption Potentially high due to repeated or failed couplings.[3]Reduced due to improved coupling efficiency.[3]Fewer cycles are wasted, saving expensive coupling reagents and solvents.
Synthesis Time Longer due to the need for double/triple couplings and potential for complete synthesis restarts.[3]Shorter overall time due to faster, more efficient coupling cycles.[3]Predictable reaction kinetics streamline the synthesis process.[7]
Purification Effort High. Complex crude mixture requires extensive HPLC, often with low recovery.Low. Higher crude purity simplifies purification, often requiring a single HPLC run.[7]A cleaner crude product is the single most significant factor in reducing post-synthesis labor and cost.
Success Rate Lower for long, aggregation-prone peptides.Significantly higher for challenging sequences.[3]Mitigates the primary mode of failure for "difficult" peptides.
Overall Process Cost Potentially higher due to synthesis failures, repeated steps, and extensive purification.Potentially lower by minimizing failures and reducing purification efforts.Avoiding a single failed synthesis of a long peptide can save thousands of dollars in lost materials and labor.[1]

This analysis demonstrates that for challenging projects, the higher initial cost of 4-(Boc)morpholine-2-carboxylic acid or a pseudoproline dipeptide is an insurance policy against the catastrophic cost of synthesis failure.

Decision-Making Framework for Synthesis Strategy

The choice of whether to use a constrained amino acid is a strategic one. This workflow provides a logical framework for making that decision.

Start Start: Peptide Synthesis Planning Q_Length Is peptide > 30 amino acids? Start->Q_Length Q_Hydro Is sequence known to be hydrophobic or aggregation-prone? Q_Length->Q_Hydro Yes Use_Standard Proceed with Standard SPPS Protocol Q_Length->Use_Standard No Q_SerThr Does sequence contain adjacent Ser, Thr, or Cys residues? Q_Hydro->Q_SerThr No Consider_Special Strongly Consider Using a Constrained Amino Acid Q_Hydro->Consider_Special Yes Q_SerThr->Use_Standard No Q_SerThr->Consider_Special Yes

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (Boc-morpholine-2-carboxylic acid), a common building block in medicinal chemistry. Our approach is rooted in a deep understanding of the chemical's properties and the governing safety regulations to ensure a self-validating and trustworthy protocol.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound, while not acutely toxic, presents definite risks that necessitate careful handling.

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4]

  • Specific target organ toxicity — Single exposure (H335): May cause respiratory irritation.[1][2][3][4]

The tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid moiety are the primary drivers of its chemical reactivity and hazard profile. The carboxylic acid functional group imparts acidic properties, while the overall organic structure dictates its handling and disposal as a chemical waste.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Given the irritant nature of this compound, the following PPE is mandatory when handling this compound in any form (solid or in solution):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[5]To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]To protect the eyes from dust particles or splashes, which can cause serious irritation.
Skin and Body A standard laboratory coat.To protect clothing and skin from accidental contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.[1]To minimize the inhalation of dust or aerosols, which can irritate the respiratory tract.

Spill Management: Preparedness Prevents Escalation

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.

For minor spills:

  • Alert personnel in the immediate vicinity.

  • Wear appropriate PPE as outlined in the table above.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[5]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6] Avoid generating dust.

  • Clean the spill area with a suitable solvent (e.g., water, if the material is soluble) and then wipe dry.

  • Properly label the waste container and dispose of it as hazardous waste.

For major spills:

  • Evacuate the area immediately.

  • Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[7][8] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[7][9] The U.S. Environmental Protection Agency (EPA) regulates the disposal of laboratory waste under the Resource Conservation and Recovery Act (RCRA), which mandates proper management of hazardous materials from "cradle to grave."[7][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol for Waste Collection and Storage
  • Waste Identification and Segregation:

    • Designate a specific waste container for this compound waste.

    • This waste stream should be segregated from other waste types, particularly strong bases, oxidizing agents, and reducing agents, to prevent inadvertent reactions in the waste container.[5]

  • Container Selection and Management:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are suitable choices.[5]

    • The container must be kept closed at all times, except when adding waste. This is a key requirement of the EPA's regulations for Satellite Accumulation Areas (SAAs).[11]

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[5]

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste."[5]

    • Clearly identify the contents, including the full chemical name: "this compound."

    • Indicate the associated hazards (e.g., "Irritant").

    • Include the date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11] This area should be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA must be in a secondary containment tray to capture any potential leaks.

    • Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

  • Final Disposal:

    • Once the container is full or has been accumulating waste for a period approaching your institution's limit (often one year for partially filled containers), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[11][12]

    • For larger quantities, incineration in a permitted hazardous waste incinerator is the recommended disposal method.[3][12][13] This process ensures the complete destruction of the organic molecule.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating by adhering to established federal regulations and widely accepted best practices in laboratory safety. By following these steps, you are not only ensuring the safety of yourself and your colleagues but also creating a compliant and auditable waste management trail. The emphasis on proper labeling, segregation, and containment minimizes risks and ensures that the waste is handled appropriately at every stage of the disposal process.

Conclusion

The responsible disposal of this compound is a straightforward process when approached with a clear understanding of its hazards and the regulatory landscape. By integrating these procedures into your standard laboratory workflow, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operational excellence.

References

  • Regulating Lab Waste Disposal in the United St
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Labor
  • Proper Disposal of (R)-4-(Oxiran-2-ylmethyl)morpholine: A Step-by-Step Guide. Benchchem.
  • SAFETY DATA SHEET - MORPHOLINE.2.CARBOXYLIC ACID, N.BOC PROTECTED. Shanghai Canbi Pharma Ltd.
  • 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965. PubChem.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • tert-Butyl 2-formylmorpholine-4-carboxylate Safety D
  • (2S)
  • MSDS of tert-Butyl morpholine-4-carboxyl
  • MSDS of (R)-4-Boc-morpholine-3-carboxylic acid. Capot Chemical.
  • SAFETY DATA SHEET - MORPHOLINE.2.CARBOXYLIC ACID, N.BOC PROTECTED. Apollo Scientific Ltd.
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive operational guide for the safe handling of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid. As professionals in research and drug development, our success is intrinsically linked to a culture of safety and precision. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in the specific chemical properties of this compound. Our objective is to empower you with the knowledge to not only follow safety protocols but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Core Hazard Analysis: Understanding the Compound

Before any handling, a thorough risk assessment is paramount. This compound (Boc-morpholine-2-carboxylic acid) is a bifunctional molecule, and its hazards stem from its constituent parts: a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group on a morpholine scaffold.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

These classifications dictate the minimum required PPE. The solid form can be a fine powder, posing an inhalation risk, while solutions can cause irritation upon contact with skin or eyes. The carboxylic acid moiety contributes to its acidic nature, requiring careful segregation from bases.[4] Furthermore, the Boc protecting group is famously acid-labile, meaning it can be removed by strong acids, generating carbon dioxide and isobutene gas.[5][6] This reactivity must be considered during experimental design and especially in waste segregation to prevent unintended reactions in waste containers.

The Last Line of Defense: A Multi-Layered PPE Strategy

While engineering controls, such as chemical fume hoods and ventilated enclosures, are the primary barrier against exposure, Personal Protective Equipment (PPE) is the critical final layer of defense for the operator. The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the associated risks.

Foundational PPE for All Operations

This is the non-negotiable baseline for any work involving this chemical, regardless of scale.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[7] Standard safety glasses do not provide a sufficient seal to protect from splashes or fine powders.[8] For procedures with a higher risk of splashing, such as transferring large volumes or running reactions under pressure, a full-face shield must be worn over the chemical splash goggles.[7][9]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[7] It should be supplemented by wearing long pants and fully enclosed, chemical-resistant shoes to protect the feet from spills.[8][10]

  • Hand Protection: Disposable nitrile gloves are the standard for providing short-term protection against incidental contact with a wide range of chemicals.[7][11] It is crucial to inspect gloves for any signs of damage before use and to change them immediately upon contamination or after extended use to prevent cross-contamination.[8]

Task-Specific PPE Requirements

The level of PPE must be escalated based on the potential for exposure. The following table outlines the recommended PPE for common laboratory tasks involving Boc-morpholine-2-carboxylic acid.

TaskPrimary HazardsMinimum Required PPEEngineering Control
Weighing Solid Inhalation of fine powder, skin/eye contact with dust.Goggles, Nitrile Gloves, Lab CoatChemical Fume Hood or Ventilated Balance Enclosure
Preparing Solutions Splashes to skin and eyes.Goggles, Nitrile Gloves, Lab CoatChemical Fume Hood
Running/Working-up Reactions Splashes, exothermic events, aerosol generation.Face Shield over Goggles, Nitrile Gloves, Lab CoatChemical Fume Hood
Handling Waste Splashes, chemical incompatibility reactions.Goggles, Nitrile Gloves, Lab CoatWell-ventilated waste handling area

Workflow for PPE Selection and Safety

The following diagram illustrates the decision-making process for ensuring adequate protection when planning to work with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase Start Task: Handle Boc-morpholine-2-carboxylic acid Review Review SDS & Procedure Start->Review Assess Assess Hazards: - Skin/Eye Irritant (H315, H319) - Respiratory Irritant (H335) - Acidic Nature Select_Control Select Primary Engineering Control Assess->Select_Control Review->Assess Task_Type What is the task? Select_Control->Task_Type Weigh Weighing Solid Task_Type->Weigh Solid Solution Preparing Solution Task_Type->Solution Liquid/Solution Reaction Running Reaction Task_Type->Reaction Reaction/Workup PPE_Weigh PPE: - Goggles - Gloves - Lab Coat - Use Ventilated Enclosure Weigh->PPE_Weigh PPE_Solution PPE: - Goggles - Gloves - Lab Coat - Use Fume Hood Solution->PPE_Solution PPE_Reaction PPE: - Face Shield + Goggles - Gloves - Lab Coat - Use Fume Hood Reaction->PPE_Reaction

Caption: PPE Selection Workflow Diagram.

Emergency Protocols: Spill and Disposal Management

Preparedness is key to mitigating the impact of an accidental release.

Spill Response Plan

Your response should be dictated by the size and location of the spill.

  • Minor Spill (inside a chemical fume hood):

    • Ensure your PPE is intact. Alert others in the immediate vicinity.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[11] Do not use combustible materials like paper towels to absorb large quantities.

    • For acidic spills, cautiously neutralize the contained spill by sprinkling sodium bicarbonate from the outside edges inward until bubbling ceases.[12][13]

    • Use pH paper to confirm the spill is neutralized (pH 6-8).[14]

    • Carefully scoop the absorbed, neutralized material into a designated hazardous waste container.[13]

    • Decontaminate the spill surface with soap and water.[15]

    • Dispose of all contaminated materials (including gloves) as hazardous waste.

  • Major Spill (outside a fume hood or if you feel unsafe):

    • Evacuate the immediate area immediately.[12]

    • Alert all personnel in the lab and notify your supervisor.

    • If there is a risk of respiratory exposure, close the lab doors and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Provide them with the chemical name and spill quantity.[10]

Spill_Response Spill Spill Occurs Assess Assess Size & Location Spill->Assess Minor Minor Spill (In Fume Hood) Assess->Minor Small & Contained Major Major Spill (Outside Hood / Unsafe) Assess->Major Large or Uncontained Contain 1. Contain with Absorbent Minor->Contain Evacuate 1. Evacuate Area Major->Evacuate Neutralize 2. Neutralize with Bicarbonate Contain->Neutralize Collect 3. Collect into Waste Container Neutralize->Collect Clean 4. Decontaminate Surface Collect->Clean Alert 2. Alert Supervisor Evacuate->Alert Call_EHS 3. Call EHS/Emergency Alert->Call_EHS

Caption: Chemical Spill Response Flowchart.

Waste Disposal Protocol

Proper chemical waste management is a legal and ethical responsibility.

  • Segregation: Designate a specific, clearly labeled hazardous waste container for this compound and its associated waste (e.g., contaminated consumables).[16]

  • Incompatibility: Never mix carboxylic acid waste with bases, oxidizing agents, or reducing agents in the same container to prevent violent reactions.[11][17]

  • Container Management: Use a compatible, leak-proof container, typically made of high-density polyethylene (HDPE).[11][16] Do not fill the container beyond 90% capacity to allow for vapor expansion.[16]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings (e.g., "Corrosive," "Irritant").[11]

  • Disposal: Store the sealed container in a designated satellite accumulation area. Follow your institution's procedures for hazardous waste pickup by the EHS department or a licensed disposal company.[11]

By integrating these safety protocols into your daily workflow, you build a foundation of trust and reliability in your research. Safety is not an impediment to discovery; it is the framework that enables it.

References

  • Smith College. (n.d.). SPILLS.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • North Industrial Chemicals. (2024, September 28). Discover the step-by-step cleaning for sulfuric acid spills.
  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • Carlos Árboles. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • University of California, Berkeley, College of Chemistry. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling.
  • The University of British Columbia, Safety & Risk Services. (n.d.). Acidic/Basic Spill Clean Up.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • National Center for Biotechnology Information. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. PubChem Compound Summary for CID 2755965.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group.
  • Chemguide. (n.d.). making carboxylic acids.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Quora. (2022, August 4). What is the protection of BOC in organic synthesis processes?.
  • Chemistry Steps. (n.d.). Preparation of Carboxylic Acids.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • J.K. Science. (n.d.). BOC Protection and Deprotection.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid
Reactant of Route 2
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.